molecular formula C3H7Na2O7P B15611121 D-(-)-3-Phosphoglyceric acid disodium

D-(-)-3-Phosphoglyceric acid disodium

货号: B15611121
分子量: 232.04 g/mol
InChI 键: XSTPBXSLYWNSED-YBBRRFGFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

D-(-)-3-Phosphoglyceric acid disodium is a useful research compound. Its molecular formula is C3H7Na2O7P and its molecular weight is 232.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C3H7Na2O7P

分子量

232.04 g/mol

InChI

InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/t2-;;/m1../s1

InChI 键

XSTPBXSLYWNSED-YBBRRFGFSA-N

产品来源

United States

Foundational & Exploratory

The Dawn of a Cycle: Unraveling the Discovery of 3-Phosphoglyceric Acid in Photosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Quest for the First Product: A Historical Context

By the mid-1940s, the overall equation for photosynthesis was known, but the intermediate steps by which carbon dioxide was converted into carbohydrates remained a "black box." The advent of radioactive isotopes, particularly carbon-14 (B1195169) (¹⁴C), provided a powerful new tool to trace the path of carbon through metabolic pathways.[1][2][3] At the University of California, Berkeley, a team led by Melvin Calvin embarked on a series of elegant experiments to map this path.[4][5]

The Key Experimental Approach: Pulse-Chase with ¹⁴C

The researchers utilized the unicellular green alga Chlorella pyrenoidosa for its rapid growth and photosynthetic rates.[6] The core of their methodology was a pulse-chase experiment. Algae were cultured in a steady state of photosynthesis with unlabeled CO₂. They were then exposed to a "pulse" of ¹⁴CO₂ for a very short duration, followed by a "chase" where the reaction was abruptly stopped. By varying the duration of the ¹⁴CO₂ pulse, the team could identify the earliest organic molecules to become radioactive.

Quantitative Analysis of ¹⁴C Incorporation

The following table summarizes the distribution of radioactive carbon in various compounds after exposing Chlorella to ¹⁴CO₂ for different time periods. This data was instrumental in identifying the sequence of intermediates in the carbon fixation pathway.

Time of Exposure to ¹⁴CO₂3-Phosphoglyceric Acid (3-PGA) (% of total ¹⁴C fixed)Triose Phosphate (% of total ¹⁴C fixed)Hexose (B10828440) Phosphates (% of total ¹⁴C fixed)Other Sugars & Amino Acids (% of total ¹⁴C fixed)
2 seconds ~70%<5%<1%~25%
5 seconds ~50%~15%~5%~30%
30 seconds ~20%~30%~20%~30%
90 seconds <10%~20%~30%~40%

Note: The data presented is a representative summary compiled from the findings of Calvin, Benson, and their colleagues. The exact percentages varied between experiments but consistently showed the same trend.

The striking observation from this data is the rapid and predominant labeling of 3-PGA within the first few seconds of exposure to ¹⁴CO₂.[7] As the exposure time increased, the radioactivity in 3-PGA decreased, while it appeared in other compounds like triose phosphates and hexose phosphates, indicating a precursor-product relationship.

Detailed Experimental Protocols

The success of these experiments hinged on a meticulously designed protocol that allowed for precise timing and analysis.

Algal Culture and Photosynthesis Apparatus
  • Organism: Axenic cultures of Chlorella pyrenoidosa were grown in a nutrient-rich medium under constant illumination and aeration with 5% CO₂ in the air.

  • Apparatus: A flat, circular, thin-walled glass vessel, often referred to as a "lollipop," was used to ensure uniform illumination of the algal suspension. This apparatus was connected to a gas delivery system for the introduction of both unlabeled and ¹⁴C-labeled CO₂.

The ¹⁴CO₂ Pulse-Chase Experiment
  • Steady State Photosynthesis: A suspension of Chlorella (e.g., a 1% cell suspension by volume) was placed in the "lollipop" apparatus and allowed to photosynthesize under constant light intensity with a continuous supply of unlabeled CO₂.

  • Introduction of ¹⁴CO₂: A known amount of radioactive sodium bicarbonate (NaH¹⁴CO₃) was injected into the system, which in the acidic medium of the culture, released ¹⁴CO₂. The specific activity of the ¹⁴CO₂ was high to ensure detectable labeling in a short time.

  • Timed Exposure: The algae were exposed to the ¹⁴CO₂ for precise time intervals, ranging from as short as two seconds to several minutes.

  • Quenching the Reaction: To stop all metabolic activity instantaneously, the algal suspension was rapidly drained into a vessel containing hot methanol (B129727) (typically 80% v/v). This not only killed the cells but also denatured the enzymes and extracted the soluble metabolites.

Analysis of Radioactive Products
  • Extraction: The methanolic extract containing the radiolabeled compounds was concentrated.

  • Two-Dimensional Paper Chromatography: The concentrated extract was spotted onto a corner of a large sheet of Whatman No. 1 filter paper. The chromatogram was developed in one direction with a specific solvent system (e.g., phenol-water), dried, and then rotated 90 degrees and developed in a second direction with a different solvent system (e.g., butanol-propionic acid-water). This two-dimensional separation provided excellent resolution of the complex mixture of metabolites.

  • Autoradiography: The dried chromatogram was placed in contact with X-ray film for a period of days to weeks. The radioactive compounds on the paper exposed the film, creating a map of their locations.

  • Identification and Quantification: The radioactive spots on the autoradiogram were identified by comparing their positions with those of known compounds that were run on separate chromatograms and visualized with chemical sprays. The amount of radioactivity in each spot was quantified using a Geiger counter or by eluting the compound from the paper and measuring its radioactivity in a scintillation counter.

Visualizing the Discovery

Experimental_Workflow cluster_experiment Experimental Procedure cluster_analysis Analysis cluster_conclusion Conclusion algae Chlorella Culture lollipop Photosynthesis in 'Lollipop' Apparatus (Steady State with CO₂) algae->lollipop pulse Pulse with ¹⁴CO₂ lollipop->pulse quench Quench in Hot Methanol (Stop Reaction at Timed Intervals) pulse->quench extract Extract Soluble Metabolites quench->extract chromatography Two-Dimensional Paper Chromatography extract->chromatography autoradiography Autoradiography (Detect ¹⁴C Compounds) chromatography->autoradiography identify Identify Radioactive Spots autoradiography->identify quantify Quantify Radioactivity identify->quantify conclusion 3-PGA is the first stable product of CO₂ fixation quantify->conclusion

Diagram 1: The experimental workflow for identifying the first product of carbon fixation.

Calvin_Cycle_Discovery_Logic cluster_observation Key Observations cluster_interpretation Interpretation cluster_conclusion Overall Conclusion obs1 After 2 seconds of ¹⁴CO₂ exposure, ~70% of radioactivity is in 3-PGA. int1 3-PGA is the first stable product of CO₂ fixation. obs1->int1 obs2 With longer exposure times, radioactivity in 3-PGA decreases. int2 3-PGA is a precursor to other carbohydrates. obs2->int2 obs3 Radioactivity appears in triose phosphates, then hexose phosphates, after 3-PGA. obs3->int2 conclusion Elucidation of the initial steps of the Calvin-Benson Cycle. int1->conclusion int2->conclusion

Diagram 2: The logical progression from experimental observation to the discovery of 3-PGA's role.

Conclusion

The discovery of 3-phosphoglyceric acid as the initial product of carbon fixation was a monumental step in understanding the intricate machinery of photosynthesis. It was a testament to the power of innovative techniques, rigorous experimental design, and meticulous quantitative analysis. The work of Calvin, Benson, and their colleagues not only earned them the Nobel Prize in Chemistry in 1961 but also opened up new avenues of research in plant metabolism, bioenergetics, and crop productivity that continue to be explored today. This technical guide serves as a resource for appreciating the depth and precision of the science that unveiled one of life's most fundamental processes.

References

The Lynchpin of Carbon Fixation: A Technical Guide to 3-Phosphoglycerate in the Calvin-Benson Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phosphoglycerate (B1209933) (3-PGA) stands as a pivotal intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms. This technical guide provides an in-depth exploration of the multifaceted role of 3-PGA, from its formation via CO2 capture to its crucial function as a precursor for carbohydrate synthesis and a key regulatory molecule. We will delve into the biochemical reactions involving 3-PGA, present quantitative data on enzyme kinetics and metabolite concentrations, and provide detailed experimental protocols for its study. Furthermore, this guide will utilize visualizations to illustrate the intricate signaling and metabolic pathways centered around this critical three-carbon compound.

Introduction

The Calvin-Benson cycle is the cornerstone of life on Earth, converting inorganic carbon dioxide into the organic molecules that fuel the biosphere.[1] At the heart of this intricate cycle lies 3-phosphoglycerate (3-PGA), the first stable product of carbon fixation.[2][3] The formation of 3-PGA, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), represents the initial and rate-limiting step of the cycle.[4][5] For every molecule of CO2 fixed, two molecules of 3-PGA are generated.[6][7] This three-carbon molecule serves as the primary substrate for the subsequent reduction phase of the Calvin-Benson cycle, ultimately leading to the synthesis of carbohydrates. Beyond its role as a metabolic intermediate, 3-PGA also functions as a critical signaling molecule, influencing other key metabolic pathways such as starch and sucrose (B13894) synthesis.[8][9] Understanding the intricate roles of 3-PGA is paramount for researchers and professionals seeking to modulate photosynthetic efficiency, enhance crop yields, and develop novel therapeutic strategies targeting metabolic pathways.

The Central Role of 3-Phosphoglycerate in the Calvin-Benson Cycle

The journey of carbon in the Calvin-Benson cycle begins with the carboxylation of Ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, by RuBisCO. This reaction forms an unstable six-carbon intermediate that immediately cleaves into two molecules of 3-PGA.[1][7] This initial step is known as the carbon fixation phase.

Following its formation, 3-PGA enters the reduction phase of the cycle. Here, it is first phosphorylated by the enzyme phosphoglycerate kinase (PGK) in an ATP-dependent reaction to form 1,3-bisphosphoglycerate.[10][11] Subsequently, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate (G3P) using NADPH as the reducing agent.[10][12] G3P is a versatile three-carbon sugar that can be used for the regeneration of RuBP to continue the cycle or be exported from the chloroplast to the cytosol for the synthesis of sucrose and other essential organic molecules.[4] A fraction of the G3P is also used for starch synthesis within the chloroplast.[8]

The regeneration phase involves a complex series of reactions that convert G3P back into RuBP, a process that also consumes ATP.[5] The continuous cycling of these reactions ensures a constant supply of RuBP to accept more CO2, thus sustaining the process of carbon fixation.

Calvin_Benson_Cycle cluster_fixation Carbon Fixation cluster_reduction Reduction cluster_output Metabolic Fates cluster_regeneration Regeneration CO2 CO₂ RuBP RuBP (5C) Unstable_Intermediate Unstable 6C Intermediate PGA 2x 3-Phosphoglycerate (3-PGA) (3C) RuBisCO RuBisCO BPG 2x 1,3-Bisphosphoglycerate G3P 2x Glyceraldehyde-3-phosphate (G3P) Starch Starch Synthesis (Chloroplast) G3P->Starch 1/6 of G3P Sucrose Sucrose Synthesis (Cytosol) G3P->Sucrose Export RuBP_regeneration RuBP (5C) G3P->RuBP_regeneration 5/6 of G3P PGK Phosphoglycerate Kinase GAPDH Glyceraldehyde-3-phosphate Dehydrogenase ATP_in_reduction 2 ATP ADP_out_reduction 2 ADP NADPH_in 2 NADPH NADP_out 2 NADP⁺ RuBP_regeneration->RuBP ADP_out_regeneration ADP RuBP_regeneration->ADP_out_regeneration ATP_in_regeneration ATP ATP_in_regeneration->RuBP_regeneration

Quantitative Data

Enzyme Kinetics

The enzymes responsible for the conversion of 3-PGA, phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), are critical for the flux through the Calvin-Benson cycle. Their kinetic properties, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into their efficiency and regulation.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)OrganismReference
Phosphoglycerate Kinase (PGK)3-Phosphoglycerate~200Not specifiedYeast[13]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)1,3-Bisphosphoglycerate2.0 - 2.3114 - 130Vascular Plants[14]

Note: The provided data is illustrative and can vary depending on the specific organism, isoenzyme, and experimental conditions.

Metabolite Concentrations

The concentration of 3-PGA within the chloroplast is tightly regulated and fluctuates in response to environmental cues such as light and CO2 availability. These fluctuations have significant implications for the overall rate of photosynthesis and the partitioning of fixed carbon.

Condition3-PGA Concentration (nmol/mg Chl)OrganismReference
High LightIncreasesArabidopsis thaliana[9]
Low Light / DarkDecreasesArabidopsis thaliana[9]
High CO2Generally IncreasesC3 species[15]
Low CO2DecreasesC3 species[15]

Interconnections with Other Metabolic Pathways

3-PGA is not confined to the Calvin-Benson cycle; it serves as a crucial branch point, connecting carbon fixation to other essential metabolic pathways.

Photorespiration

Under conditions of high temperature and low CO2, RuBisCO can catalyze the oxygenation of RuBP, initiating the photorespiratory pathway.[16] This process produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate.[16] While photorespiration is often considered a wasteful process due to the loss of fixed carbon and energy, the 3-PGA produced can re-enter the Calvin-Benson cycle.[16] The photorespiratory pathway is a complex series of reactions that spans the chloroplast, peroxisome, and mitochondria to salvage some of the carbon from 2-phosphoglycolate.[17]

Starch and Sucrose Synthesis

The fate of the fixed carbon in the form of G3P is tightly regulated. A portion is retained in the chloroplast for starch synthesis, a storage polysaccharide. The remainder is exported to the cytosol for sucrose synthesis, the primary transport sugar in most plants.[8] 3-PGA plays a key regulatory role in this partitioning. High levels of 3-PGA activate ADP-glucose pyrophosphorylase, a key enzyme in starch biosynthesis, thus promoting starch accumulation within the chloroplast.[8][9]

Metabolic_Fates_of_3PGA cluster_chloroplast Chloroplast cluster_cytosol Cytosol PGA 3-Phosphoglycerate (3-PGA) Photorespiration Photorespiration PGA->Photorespiration Calvin_Cycle Calvin-Benson Cycle G3P Glyceraldehyde-3-phosphate (G3P) G3P_exported Glyceraldehyde-3-phosphate (G3P) G3P->G3P_exported Export Starch Starch RuBP RuBP Sucrose Sucrose G3P_exported->Sucrose Amino_Acids Amino Acid Synthesis G3P_exported->Amino_Acids Lipids Lipid Synthesis G3P_exported->Lipids

Experimental Protocols

Quantification of 3-Phosphoglycerate by LC-MS/MS

Objective: To accurately quantify the concentration of 3-PGA in plant tissues.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for metabolite quantification. Metabolites are first extracted from the plant tissue, separated by liquid chromatography, and then detected and quantified by mass spectrometry.

Protocol:

  • Sample Collection and Quenching:

    • Harvest plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.[18]

    • Store samples at -80°C until extraction.

  • Metabolite Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue.

    • Vortex thoroughly and incubate on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the metabolite extract into an LC-MS/MS system.

    • Separate metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted quantification of 3-PGA. This involves selecting a specific precursor ion for 3-PGA and one or more of its characteristic product ions.

    • Quantify 3-PGA concentration by comparing the peak area to a standard curve generated with known concentrations of a 3-PGA standard.

Enzyme Activity Assay for Phosphoglycerate Kinase (PGK)

Objective: To measure the enzymatic activity of PGK in a sample.

Principle: The activity of PGK is measured in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase. The oxidation of NADH to NAD+ by GAPDH is monitored as a decrease in absorbance at 340 nm.[19][20]

Materials:

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 3-Phosphoglycerate (substrate)

  • ATP (co-substrate)

  • NADH

  • Glyceraldehyde-3-phosphate dehydrogenase (coupling enzyme)

  • Sample containing PGK

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing the assay buffer, 3-PGA, ATP, and NADH.

  • Add the coupling enzyme, glyceraldehyde-3-phosphate dehydrogenase.

  • Initiate the reaction by adding the sample containing PGK.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

  • One unit of PGK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Isotopic Labeling for Metabolic Flux Analysis

Objective: To trace the flow of carbon through the Calvin-Benson cycle and connected pathways.

Principle: By supplying the plant with a stable isotope-labeled substrate, such as 13CO2, the incorporation of the isotope into downstream metabolites like 3-PGA can be tracked over time using mass spectrometry.[6] This allows for the quantification of metabolic fluxes through different pathways.

Protocol:

  • Labeling:

    • Enclose the plant or leaf in a sealed chamber.

    • Introduce a defined atmosphere containing 13CO2.[4]

    • Expose the plant to light to allow for photosynthesis and incorporation of the label.

    • Harvest samples at various time points.

  • Sample Processing and Analysis:

    • Quench metabolism and extract metabolites as described in section 5.1.

    • Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of 3-PGA and other metabolites. This reveals the extent and pattern of 13C incorporation.

  • Flux Calculation:

    • Use computational models to fit the isotopic labeling data to a metabolic network model of the Calvin-Benson cycle and related pathways.[5]

    • This analysis provides quantitative estimates of the rates (fluxes) of the individual reactions in the network.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation Harvest Harvest Plant Tissue Quench Quench Metabolism (Liquid Nitrogen) Harvest->Quench Isotope_Labeling Isotopic Labeling (¹³CO₂) Harvest->Isotope_Labeling Extract Extract Metabolites Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Enzyme_Assay Enzyme Activity Assay Extract->Enzyme_Assay Quantification Metabolite Quantification LCMS->Quantification Flux_Analysis Metabolic Flux Analysis LCMS->Flux_Analysis Kinetics Enzyme Kinetics Enzyme_Assay->Kinetics Isotope_Labeling->Quench

Conclusion

3-Phosphoglycerate is far more than a simple intermediate in the Calvin-Benson cycle. It is the direct product of carbon fixation, a critical substrate for carbohydrate synthesis, and a key regulator of carbon partitioning. Its central position makes it a prime target for efforts to enhance photosynthetic efficiency and crop productivity. The experimental approaches detailed in this guide provide a robust framework for researchers and drug development professionals to further unravel the complex roles of 3-PGA and to leverage this knowledge for biotechnological and therapeutic advancements. A deeper understanding of the dynamics of 3-PGA metabolism will undoubtedly pave the way for innovative solutions to global challenges in food security and sustainable energy.

References

The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Glycolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA), in its disodium (B8443419) salt form for stability and solubility in experimental settings, is a cornerstone metabolite in the central carbon metabolic pathway of glycolysis.[1] Positioned at a critical juncture in the "payoff phase" of this pathway, 3-PGA is not merely a passive intermediate but an active participant in cellular energy production and a key branching point for various biosynthetic pathways.[1] This technical guide provides an in-depth exploration of the function of 3-PGA in glycolysis, offering quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biochemistry, cell biology, and drug discovery.

The Function of 3-Phosphoglyceric Acid in the Glycolytic Pathway

Glycolysis, the sequence of reactions that converts glucose to pyruvate, is fundamental for ATP production in nearly all living cells.[1] 3-PGA emerges in the seventh step of this ten-step pathway, marking a crucial moment of energy conservation through substrate-level phosphorylation.[2]

Formation of 3-Phosphoglyceric Acid

3-PGA is synthesized from 1,3-bisphosphoglycerate (1,3-BPG) in a reaction catalyzed by the enzyme phosphoglycerate kinase (PGK) .[1][2] This reaction is highly significant as it represents the first of two ATP-generating steps in glycolysis where a high-energy phosphoryl group is transferred from 1,3-BPG to a molecule of adenosine (B11128) diphosphate (B83284) (ADP), yielding one molecule of ATP and one molecule of 3-PGA.[1][2] This step is a prime example of substrate-level phosphorylation, a direct method of ATP synthesis that does not require an electron transport chain.[3] The reaction is reversible, and its directionality is influenced by the intracellular concentrations of ATP and ADP.[1]

Conversion to 2-Phosphoglyceric Acid

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate (2-PGA) by the enzyme phosphoglycerate mutase (PGM) .[1] This reaction involves the intramolecular transfer of the phosphate (B84403) group from the C3 to the C2 position of the glycerate backbone.[1] This isomerization is a preparatory step for the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (B93156) (PEP), setting the stage for the second ATP-generating step of glycolysis.[1]

Quantitative Data

A thorough understanding of the metabolic context of 3-PGA requires quantitative data on the concentrations of glycolytic intermediates and the kinetic properties of the enzymes that metabolize it.

Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites can vary depending on the cell type and its metabolic state. The table below summarizes reported intracellular concentrations of 3-PGA and related intermediates.

MetaboliteConcentration in Cancer Cells (µM)Concentration in Human Red Blood Cells (µM)
1,3-BisphosphoglycerateNot readily detectable-
3-Phosphoglycerate 180 - 550 61
2-Phosphoglycerate-4.3

Data sourced from BenchChem application notes, which cite foundational research in the field.[1]

Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM) are critical for regulating the flux through this stage of glycolysis.

EnzymeOrganismSubstrateKm (µM)Vmax (relative units)
Phosphoglycerate Kinase 1 (PGK1)Human1,3-Bisphosphoglycerate6.86~3.5 (forward)
Phosphoglycerate Kinase 1 (PGK1)Human3-Phosphoglycerate1861 (reverse)
Phosphoglycerate Kinase 1 (PGK1)Yeast1,3-Bisphosphoglycerate4.36~5.8 (forward)
Phosphoglycerate Kinase 1 (PGK1)Yeast3-Phosphoglycerate1461 (reverse)

Kinetic parameters for PGK1 were determined using an enzyme assay that measures the forward and reverse reaction rates.[4] The Vmax of the forward reaction (from 1,3-BPG to 3-PG) is significantly higher than that of the reverse reaction, indicating that under standard conditions, the enzyme favors the ATP-generating step in glycolysis.[4]

Signaling Pathways and Logical Relationships

The role of 3-PGA extends beyond its function as a glycolytic intermediate. It is a key branchpoint metabolite and a signaling molecule that influences other cellular processes.

Central Role in the Payoff Phase of Glycolysis

The formation and conversion of 3-PGA are central to the energy-yielding phase of glycolysis. The following diagram illustrates this central position.

Glycolysis_Payoff_Phase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM ADP ADP ATP ATP ADP->ATP Biosynthesis_from_3PGA Glycolysis Glycolysis 3-Phosphoglycerate 3-Phosphoglycerate Glycolysis->3-Phosphoglycerate Serine Serine 3-Phosphoglycerate->Serine PHGDH Glycine Glycine Serine->Glycine Cysteine Cysteine Serine->Cysteine Proteins Proteins Serine->Proteins Glycine->Proteins Cysteine->Proteins Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Extraction Extraction Biological_Sample->Extraction Protein_Precipitation Protein_Precipitation Extraction->Protein_Precipitation Supernatant_Collection Supernatant_Collection Protein_Precipitation->Supernatant_Collection HILIC_LC_Separation HILIC_LC_Separation Supernatant_Collection->HILIC_LC_Separation MS_MS_Detection MS_MS_Detection HILIC_LC_Separation->MS_MS_Detection Data_Processing Data_Processing MS_MS_Detection->Data_Processing Quantification Quantification Data_Processing->Quantification

References

The Pivotal Role of 3-Phosphoglycerate in Serine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the serine biosynthesis pathway, with a central focus on the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) as the primary precursor. Serine is a critical amino acid not only for protein synthesis but also as a central building block for a vast array of essential biomolecules, including nucleotides, lipids, and the antioxidant glutathione. Consequently, the pathway for its de novo synthesis is of paramount interest, particularly in the fields of oncology and neurology, where its dysregulation has been implicated in disease progression. This document details the enzymatic cascade, regulatory mechanisms, quantitative parameters, and experimental methodologies pertinent to the study of this vital metabolic route.

The Phosphorylated Pathway of Serine Biosynthesis

The primary route for de novo serine synthesis in mammals is the phosphorylated pathway, which diverts 3-phosphoglycerate from the glycolytic pathway.[1][2] This metabolic cascade involves three key enzymatic reactions:

  • Oxidation of 3-Phosphoglycerate: The first and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This reaction is catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) , utilizing NAD+ as a cofactor.[3][4]

  • Transamination: The second step involves the transamination of 3-phosphohydroxypyruvate to produce O-phospho-L-serine. This reaction is catalyzed by phosphoserine aminotransferase 1 (PSAT1) , which utilizes glutamate (B1630785) as the amino group donor, generating α-ketoglutarate in the process.[5][6]

  • Hydrolysis: The final step is the irreversible hydrolysis of O-phospho-L-serine to yield L-serine and inorganic phosphate (B84403). This reaction is catalyzed by phosphoserine phosphatase (PSPH) .[5][7]

The synthesized serine can then be converted to glycine (B1666218) by serine hydroxymethyltransferase (SHMT), contributing to the one-carbon pool essential for nucleotide biosynthesis.[5]

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_biosynthesis Serine Biosynthesis Pathway 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH NAD+ -> NADH P_Ser O-Phospho-L-serine 3_PHP->P_Ser PSAT1 Glutamate -> α-Ketoglutarate Serine L-Serine P_Ser->Serine PSPH H₂O -> Pi Serine->3_PG Feedback Inhibition

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Regulation of the Serine Biosynthesis Pathway

The flux through the serine biosynthesis pathway is tightly regulated to meet cellular demands. The primary point of regulation is the allosteric feedback inhibition of the first enzyme, PHGDH, by the final product, L-serine.[8] This mechanism allows the cell to sense serine availability and modulate its own production accordingly. In some organisms, this inhibition is cooperative.[9] However, in mammals, PHGDH is less sensitive to serine inhibition; instead, PSPH activity can be inhibited by serine.[8]

Transcriptional regulation also plays a crucial role. The expression of the genes encoding the three enzymes of the pathway (PHGDH, PSAT1, and PSPH) can be coordinately upregulated in response to serine starvation, often mediated by transcription factors such as ATF4.[8] In the context of cancer, oncogenes like MYC and NRF2 can also drive the expression of these enzymes, linking serine synthesis to cell proliferation and stress responses.[8]

Quantitative Data

Kinetic Parameters of Human Serine Biosynthesis Enzymes

The following table summarizes key kinetic parameters for the human enzymes of the phosphorylated pathway. These values can vary depending on the specific experimental conditions.

EnzymeSubstrateKm (mM)Reference
PHGDH 3-Phosphoglycerate0.26[10]
NAD+0.15[10]
PSAT1 3-Phosphohydroxypyruvate~0.02 - 0.05[11]
L-Glutamate~1.5 - 2.0[11]
PSPH O-Phospho-L-serine~0.02 - 0.6[12]
Inhibitors of 3-Phosphoglycerate Dehydrogenase (PHGDH)

Given the role of PHGDH as the rate-limiting enzyme and its upregulation in various cancers, it has emerged as a promising target for drug development.[13] The table below lists some reported small molecule inhibitors of human PHGDH and their potencies.

InhibitorIC50 (µM)Mechanism of ActionReference
NCT-5023.7Competitive[5]
NCT-5032.5Allosteric[9]
BI-49240.003Competitive (NADH/NAD+)[5]
CBR-588433Non-competitive, disrupts oligomerization[9]
PKUMDL-WQ-210134.8Allosteric[5]

Experimental Protocols

General Experimental Workflow for Studying Serine Biosynthesis

The study of serine biosynthesis typically involves a multi-faceted approach, from cellular and molecular techniques to metabolic flux analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Cell Culture / Tissue Homogenization Protein_Extraction Protein Extraction / Metabolite Extraction Cell_Culture->Protein_Extraction Metabolomics LC-MS/GC-MS Metabolomics Cell_Culture->Metabolomics Western_Blot Western Blot (Enzyme Expression) Protein_Extraction->Western_Blot Enzyme_Assay Enzyme Activity Assays Protein_Extraction->Enzyme_Assay Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Enzyme_Assay->Data_Analysis Flux_Analysis Isotope Tracing Flux Analysis Metabolomics->Flux_Analysis Flux_Analysis->Data_Analysis Conclusion Biological Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for investigating serine biosynthesis.
Detailed Protocol for PHGDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a method to measure PHGDH activity in cell or tissue lysates.[14]

Materials:

  • PHGDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.4)

  • PHGDH Substrate (3-phosphoglycerate)

  • NAD+

  • PHGDH Developer (a probe that is reduced by NADH to produce a colorimetric signal)

  • NADH Standard (for standard curve)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Ice-cold PBS

  • Saturated ammonium (B1175870) sulfate (B86663) solution

Procedure:

  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS and scrape cells in PHGDH Assay Buffer. For suspension cells, pellet and wash with ice-cold PBS before resuspending in assay buffer. For tissues, homogenize in ice-cold assay buffer.

    • Incubate the lysate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.

    • (Optional but recommended) To remove small molecule interference, perform an ammonium sulfate precipitation. Add saturated ammonium sulfate to the supernatant to a final concentration of 60-70%, incubate on ice for 30 minutes, and centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in PHGDH Assay Buffer.

  • NADH Standard Curve:

    • Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a final volume of 50 µL with PHGDH Assay Buffer.

  • Assay Reaction:

    • Add 2-50 µL of sample lysate to wells of the 96-well plate. Adjust the volume to 50 µL with PHGDH Assay Buffer.

    • Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Substrate, NAD+, and PHGDH Developer according to the kit manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

    • For each sample, prepare a background control well containing the sample and a Background Control Mix (Reaction Mix without the PHGDH Substrate).

  • Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Subtract the 0 NADH standard reading from all standard readings and plot the standard curve.

    • For each sample, subtract the background control reading from the sample reading.

    • Choose two time points in the linear phase of the reaction and calculate the change in absorbance (ΔA450).

    • Use the NADH standard curve to convert the ΔA450 to the amount of NADH produced (B in nmol).

    • Calculate PHGDH activity using the formula: Activity (nmol/min/µg) = (B / (ΔT × V × P)) × D, where ΔT is the time interval, V is the sample volume, P is the protein concentration of the lysate, and D is the dilution factor.

Detailed Protocol for PSPH Activity Assay (Malachite Green)

This protocol is based on the colorimetric detection of inorganic phosphate released from the hydrolysis of O-phospho-L-serine.[4][12]

Materials:

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, pH 7.0)

  • O-Phospho-L-serine (substrate)

  • Malachite Green Reagent (contains malachite green, ammonium molybdate, and a stabilizing agent)

  • Phosphate Standard (e.g., KH₂PO₄) for standard curve

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at ~620-660 nm

Procedure:

  • Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0, 200, 400, 800, 1200, 1600 pmol/well) in a final volume of 80 µL with Assay Buffer.

  • Assay Reaction:

    • In the wells of the 96-well plate, add your enzyme sample (e.g., purified PSPH or cell lysate).

    • Add Assay Buffer to a final volume of 80 µL.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding O-phospho-L-serine to a final concentration of (e.g., 1 mM).

    • Incubate at 37°C for a desired time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 100 µL of Malachite Green Reagent.

  • Measurement:

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at 620-660 nm.

  • Data Analysis:

    • Subtract the blank (no enzyme) reading from all sample and standard readings.

    • Plot the phosphate standard curve.

    • Determine the amount of phosphate produced in your samples from the standard curve.

    • Calculate the specific activity of PSPH (e.g., in nmol phosphate/min/mg protein).

Logical Relationships and Cellular States

The flux of 3-phosphoglycerate into the serine biosynthesis pathway is a critical node in cellular metabolism, influencing a variety of downstream processes. The availability of 3-PG, governed by the rate of glycolysis, directly impacts the cell's capacity for de novo serine synthesis.

Logical_Relationship High_Glycolysis High Glycolytic Flux High_3PG Increased [3-Phosphoglycerate] High_Glycolysis->High_3PG Increased_Serine_Flux Increased Serine Biosynthesis Flux High_3PG->Increased_Serine_Flux Proliferation_Support Support for Proliferation (Nucleotides, Redox Balance) Increased_Serine_Flux->Proliferation_Support Low_Glycolysis Low Glycolytic Flux Low_3PG Decreased [3-Phosphoglycerate] Low_Glycolysis->Low_3PG Decreased_Serine_Flux Decreased Serine Biosynthesis Flux Low_3PG->Decreased_Serine_Flux Growth_Arrest Potential for Growth Arrest or Apoptosis Decreased_Serine_Flux->Growth_Arrest

Caption: Impact of glycolytic flux on serine biosynthesis and cellular fate.

References

An In-depth Technical Guide to the Mechanism of Action of Phosphoglycerate Kinase on 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of phosphoglycerate kinase (PGK) on its substrate, 3-phosphoglycerate (B1209933) (3-PGA). It delves into the structural and kinetic properties of the enzyme, detailed experimental protocols for its study, and its role in metabolic pathways, offering valuable insights for researchers in biochemistry, cellular metabolism, and drug development.

Introduction

Phosphoglycerate kinase (PGK) is a ubiquitous and highly conserved monomeric enzyme, typically around 45 kDa, that plays a pivotal role in cellular energy metabolism.[1][2] It catalyzes the reversible phosphoryl transfer from 1,3-bisphosphoglycerate (1,3-BPG) to adenosine (B11128) diphosphate (B83284) (ADP), yielding 3-phosphoglycerate (3-PGA) and adenosine triphosphate (ATP).[2] This reaction is a critical step in glycolysis, representing the first of two ATP-generating steps in this pathway.[2] Conversely, in gluconeogenesis, PGK catalyzes the reverse reaction.[2]

The enzyme is essential for all known forms of life and its mechanism has been a subject of extensive research. Understanding the intricacies of PGK's function is crucial for fields ranging from fundamental enzymology to the development of therapeutics targeting metabolic pathways in various diseases, including cancer and infectious diseases.

Structural Aspects of Phosphoglycerate Kinase

PGK is a bilobal enzyme composed of two distinct domains of almost equal size: the N-terminal domain and the C-terminal domain.[2] These two domains are connected by a flexible hinge region.[2] The binding site for the phosphoglycerate substrate (3-PGA or 1,3-BPG) is located on the N-terminal domain, while the nucleotide substrate (MgATP or MgADP) binds to the C-terminal domain.[2]

A key feature of PGK's catalytic mechanism is a large-scale "hinge-bending" conformational change.[2] In the absence of substrates, the enzyme exists in an "open" conformation where the two substrate binding sites are relatively far apart. Upon binding of both substrates, the enzyme undergoes a significant conformational change, bringing the two domains closer together into a "closed" conformation. This movement aligns the substrates in the active site, creating an environment conducive to phosphoryl transfer while excluding water molecules that could lead to unproductive ATP hydrolysis.

Catalytic Mechanism

The reaction catalyzed by PGK proceeds via a direct, in-line phosphoryl transfer mechanism (SN2-type reaction).[3] The key steps of the catalytic cycle in the direction of ATP and 3-PGA formation are as follows:

  • Substrate Binding: 1,3-bisphosphoglycerate binds to the N-terminal domain and MgADP binds to the C-terminal domain.

  • Hinge-Bending and Domain Closure: The binding of both substrates induces a conformational change, causing the two domains to move towards each other, enclosing the substrates in the active site.

  • Phosphoryl Transfer: The β-phosphate of ADP performs a nucleophilic attack on the 1-phosphate of 1,3-BPG.[3] This transfer is facilitated by the precise positioning of the substrates and the stabilization of the pentacovalent transition state by active site residues.[3]

  • Product Release: Following the phosphoryl transfer, the products, 3-PGA and MgATP, are formed. The enzyme then undergoes a conformational change back to the "open" state, allowing for the release of the products and preparing the enzyme for another catalytic cycle.

Magnesium ions (Mg²⁺) are essential for the catalytic activity of PGK.[2] The Mg²⁺ ion coordinates with the phosphate (B84403) groups of the nucleotide substrate, which helps to shield the negative charges and facilitates the nucleophilic attack.[3]

PGK_Catalytic_Cycle E_open PGK (Open) E_13BPG PGK-1,3-BPG E_open->E_13BPG 1,3-BPG binds E_13BPG_ADP PGK-1,3-BPG-MgADP (Closed) E_13BPG->E_13BPG_ADP MgADP binds, hinge closes E_3PGA_ATP PGK-3-PGA-MgATP (Closed) E_13BPG_ADP->E_3PGA_ATP Phosphoryl Transfer E_3PGA PGK-3-PGA E_3PGA_ATP->E_3PGA MgATP released, hinge opens E_3PGA->E_open 3-PGA released

Quantitative Data on Enzyme Kinetics

The kinetic properties of PGK have been studied in a variety of organisms. The following table summarizes key kinetic parameters for the forward (glycolytic) and reverse (gluconeogenic) reactions.

OrganismSubstrateK_m_ (µM)V_max_ (relative)k_cat_ (s⁻¹)ConditionsReference(s)
Human1,3-BPG6.863.5-fold higher (forward)--[1][4]
Human3-PGA186---[1][4]
Yeast1,3-BPG4.365.8-fold higher (forward)--[1][4]
Yeast3-PGA146---[1][4]
Thermoanaerobacter sp.3-PGA~200-400-Increases with temp.pH 7.0[5][6]
Zymomonas mobilis3-PGA~200-300-Increases with temp.pH 7.0[5][6]

Note: Kinetic parameters can vary significantly depending on the experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

Coupled Enzyme Assay for PGK Activity

This spectrophotometric assay measures PGK activity in the direction of 1,3-BPG formation by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored over time.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5)

  • 3-Phosphoglycerate (3-PGA) solution

  • ATP solution

  • MgCl₂ solution

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • NAD⁺ solution

  • PGK enzyme sample

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, 3-PGA, ATP, MgCl₂, and NAD⁺ in a cuvette.

  • Add GAPDH to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the PGK enzyme sample.

  • Immediately start monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Mix Prepare Reaction Mixture (Buffer, 3-PGA, ATP, MgCl2, NAD+) Add_GAPDH Add Coupling Enzyme (GAPDH) Prep_Mix->Add_GAPDH Equilibrate Equilibrate to Temperature Add_GAPDH->Equilibrate Add_PGK Initiate with PGK Sample Equilibrate->Add_PGK Monitor_Abs Monitor A340 over Time Add_PGK->Monitor_Abs Calc_Velocity Calculate Initial Velocity Monitor_Abs->Calc_Velocity Calc_Activity Calculate Enzyme Activity Calc_Velocity->Calc_Activity

Site-Directed Mutagenesis of Active Site Residues

Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in the catalytic mechanism of PGK. This protocol provides a general workflow for introducing a point mutation into the PGK gene.

Materials:

  • Plasmid DNA containing the PGK gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • LB agar (B569324) plates with appropriate antibiotic

  • DNA sequencing reagents

Procedure:

  • Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation and anneal to the PGK gene in the plasmid. The mutation should be located in the middle of the primers.

  • PCR Mutagenesis: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (wild-type) plasmid DNA, which was isolated from a dam⁺ E. coli strain, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic. Select individual colonies and grow them in liquid culture.

  • Plasmid Isolation and Verification: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Once the mutation is confirmed, the mutant PGK protein can be expressed, purified, and its kinetic and structural properties can be characterized to determine the effect of the mutation.

Mutagenesis_Workflow Design Design Mutagenic Primers PCR PCR with Mutagenic Primers Design->PCR DpnI DpnI Digestion of Parental DNA PCR->DpnI Transform Transformation into E. coli DpnI->Transform Select Selection & Screening of Colonies Transform->Select Verify Plasmid Isolation & DNA Sequencing Select->Verify Express Expression & Characterization of Mutant Protein Verify->Express

NMR Spectroscopy for Studying PGK-Substrate Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to study the interactions between PGK and its substrates at an atomic level. Chemical shift perturbation (CSP) experiments are commonly used to identify the binding site and determine the dissociation constant (K_d_).

Materials:

  • Purified ¹⁵N-labeled PGK protein

  • NMR buffer (e.g., phosphate or Tris buffer in D₂O or H₂O/D₂O mixture)

  • 3-PGA solution

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled PGK in NMR buffer.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the apo-PGK (without ligand). This spectrum serves as the reference.

  • Titration with 3-PGA: Add increasing amounts of a concentrated stock solution of 3-PGA to the PGK sample.

  • Acquire Spectra at Each Titration Point: After each addition of 3-PGA, record a 2D ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Chemical Shift Perturbation Mapping: Overlay the spectra from the titration series. The amide peaks of residues in or near the 3-PGA binding site will show significant changes in their chemical shifts upon ligand binding. These residues can be mapped onto the 3D structure of PGK to identify the binding interface.

    • Dissociation Constant (K_d_) Determination: The magnitude of the chemical shift changes for the perturbed residues can be plotted against the ligand concentration. These data can then be fitted to a binding isotherm equation to determine the dissociation constant (K_d_), which quantifies the binding affinity.

Regulation of PGK Activity

The activity of PGK is regulated by the cellular energy state, primarily through the ratio of ATP to ADP. High concentrations of MgATP can act as an activator, while high concentrations of Mg²⁺ can be inhibitory.[7] Additionally, various multivalent anions like pyrophosphate, sulfate, and citrate (B86180) can activate the enzyme at low concentrations.[7]

Conclusion

Phosphoglycerate kinase is a fundamentally important enzyme whose mechanism of action, involving a significant substrate-induced conformational change, is a classic example of enzymatic catalysis. The detailed understanding of its structure, kinetics, and regulation, facilitated by a range of experimental techniques, provides a solid foundation for further research. For professionals in drug development, the active site and the hinge-bending mechanism of PGK present potential targets for the design of novel inhibitors that could modulate metabolic pathways in disease states. The technical protocols and data presented in this guide offer a practical resource for scientists actively engaged in the study of this crucial enzyme.

References

D-(-)-3-Phosphoglyceric acid disodium salt CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PG), a pivotal intermediate in central carbon metabolism, plays a critical role in both energy production and biosynthetic pathways. This technical guide provides a comprehensive overview of its disodium (B8443419) salt, covering its fundamental physicochemical properties, its central role in glycolysis and the serine biosynthesis pathway, and its emerging significance as a signaling molecule in the regulation of the tumor suppressor protein p53. This document includes detailed experimental protocols for the quantification of 3-PG, assessment of related enzyme activities, and analysis of its interaction with key proteins, intended to serve as a valuable resource for professionals in biochemistry, cell biology, and drug development.

Physicochemical Properties

D-(-)-3-Phosphoglyceric acid disodium salt is the disodium salt of a phosphorylated three-carbon monosaccharide. It is a white to off-white solid that is soluble in water.

PropertyValueReference(s)
CAS Number 80731-10-8[1][2][3][4][5]
Molecular Formula C₃H₅Na₂O₇P[1][6]
Molecular Weight 230.02 g/mol [1][2][3][4][5][6][7]
Appearance White to off-white solid[1][6]
Solubility Soluble in water (50 mg/mL)[1]
Storage Temperature -20°C[1]

Biochemical Roles and Signaling Pathways

Glycolysis

3-Phosphoglycerate (B1209933) is a key intermediate in the payoff phase of glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP.[1][3][6][8] It is formed from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase (PGK) in the first ATP-generating step of glycolysis. Subsequently, 3-PG is converted to 2-phosphoglycerate by phosphoglycerate mutase (PGM).[3][6]

Glycolysis_Step 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate PGK 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM ADP ADP ATP ATP ADP->ATP

Caption: Conversion of 1,3-Bisphosphoglycerate to 2-Phosphoglycerate in Glycolysis.

Serine Biosynthesis Pathway

3-Phosphoglycerate is a crucial precursor for the de novo synthesis of the amino acid L-serine.[9] The first and rate-limiting step of this pathway is catalyzed by the enzyme D-3-phosphoglycerate dehydrogenase (PHGDH), which oxidizes 3-PG to 3-phosphohydroxypyruvate.[10][11] Serine can then be converted to other amino acids like glycine (B1666218) and cysteine.[8]

Serine_Biosynthesis 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH NAD NAD NADH NADH NAD->NADH Glutamate Glutamate Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG H2O H2O Pi Pi H2O->Pi

Caption: The L-serine biosynthesis pathway starting from 3-Phosphoglycerate.

Regulation of the p53 Pathway

Recent studies have revealed a novel role for 3-phosphoglycerate as a signaling molecule in the regulation of the tumor suppressor protein p53.[2][4] Under low glucose conditions, decreased levels of 3-PG lead to a conformational change in PHGDH, allowing it to interact with AXIN and HIPK2. This complex then facilitates the phosphorylation of p53 at Ser46, promoting apoptosis.[2] Conversely, high levels of 3-PG or certain PHGDH mutations that maintain 3-PG binding impair this p53 activation.[2][12]

p53_Regulation cluster_low_glucose Low Glucose cluster_high_glucose High Glucose Low_3PG Low 3-PG PHGDH_unbound PHGDH (unbound) Low_3PG->PHGDH_unbound AXIN_HIPK2 AXIN-HIPK2 Complex PHGDH_unbound->AXIN_HIPK2 forms complex with p53_active p53 (Ser46-P) Active AXIN_HIPK2->p53_active phosphorylates Apoptosis Apoptosis p53_active->Apoptosis High_3PG High 3-PG PHGDH_bound PHGDH (3-PG bound) High_3PG->PHGDH_bound Serine_synthesis Serine Biosynthesis PHGDH_bound->Serine_synthesis p53_inactive p53 (inactive) PHGDH_bound->p53_inactive no interaction with AXIN-HIPK2 leads to

Caption: Regulation of p53 activity by 3-Phosphoglycerate levels.

Experimental Protocols

Quantification of 3-Phosphoglycerate

Method 1: Enzymatic Assay

This method relies on a coupled enzyme reaction where the conversion of 3-PG ultimately leads to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.

  • Reagents:

    • Cell lysis buffer (e.g., RIPA buffer)

    • Reaction buffer (e.g., 100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5)

    • Phosphoglycerate mutase (PGM)

    • Enolase

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

    • Phosphoenolpyruvate (PEP)

    • This compound salt standard

  • Procedure:

    • Prepare cell lysates and remove protein.

    • Prepare a standard curve using known concentrations of this compound salt.

    • In a 96-well plate, add sample or standard to the reaction buffer.

    • Add NADH and the coupling enzymes (PGM, enolase, PK, LDH) and PEP.

    • Incubate at 37°C and measure the decrease in absorbance at 340 nm over time.

    • Calculate the concentration of 3-PG in the samples based on the standard curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of metabolites.

  • Procedure:

    • Extract metabolites from cells or tissues using a suitable solvent (e.g., 80% methanol).

    • Separate the metabolites using liquid chromatography, typically with a hydrophilic interaction chromatography (HILIC) column.

    • Detect and quantify 3-PG using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, based on its specific precursor and product ion masses.

PHGDH Enzyme Activity Assay (Colorimetric)

This assay measures the production of NADH resulting from the PHGDH-catalyzed oxidation of 3-PG.

  • Reagents:

    • PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)

    • This compound salt (substrate)

    • NAD⁺

    • A colorimetric probe that is reduced by NADH (e.g., WST-1)

    • Diaphorase

  • Procedure:

    • Prepare cell or tissue lysates.

    • In a 96-well plate, add the lysate to the PHGDH assay buffer.

    • Add the substrate (3-PG) and NAD⁺.

    • Add the colorimetric probe and diaphorase.

    • Incubate at 37°C and measure the increase in absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) in a kinetic mode.

    • Calculate the PHGDH activity based on the rate of change in absorbance.

Analysis of p53 Phosphorylation by Western Blot

This protocol is used to assess the phosphorylation status of p53 in response to stimuli such as glucose starvation.

  • Procedure:

    • Culture cells under normal and low glucose conditions.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated p53 (e.g., anti-phospho-p53 Ser46).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the phosphorylated p53 signal to total p53 and a loading control (e.g., β-actin).

Glutathione- and NAD-dependent Arsenate Reduction Assay

This assay characterizes arsenate reduction linked to glycolysis in erythrocyte lysates.[9][13]

  • Reagents:

    • Human erythrocyte lysate

    • Sucrose (B13894) buffer

    • Glutathione (GSH)

    • NAD⁺

    • Arsenate (AsV)

    • This compound salt (as a glycolytic substrate)

  • Procedure:

    • Prepare erythrocyte lysate.

    • In a reaction tube, pre-incubate the lysate in sucrose buffer.

    • Initiate the reaction by adding GSH, NAD⁺, the glycolytic substrate (3-PG), and arsenate.

    • Incubate at 37°C.

    • Stop the reaction and measure the formation of arsenite (AsIII) using a suitable analytical method such as HPLC-ICP-MS.

Conclusion

This compound salt is a fundamentally important molecule in cellular metabolism. Its roles extend beyond being a mere intermediate in glycolysis and serine biosynthesis; it is an active participant in cellular signaling, particularly in the regulation of apoptosis through the p53 pathway. The experimental protocols provided herein offer a starting point for researchers to investigate the multifaceted functions of this key metabolite. A deeper understanding of the regulation and signaling functions of 3-phosphoglycerate will undoubtedly open new avenues for therapeutic intervention in metabolic diseases and cancer.

References

solubility of D-(-)-3-Phosphoglyceric acid disodium salt in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aqueous Solubility of D-(-)-3-Phosphoglyceric Acid Disodium (B8443419) Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility of D-(-)-3-Phosphoglyceric acid disodium salt, an important intermediate in several metabolic pathways. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes relevant biological pathways.

Quantitative Solubility Data

This compound salt is a highly water-soluble compound. The available quantitative data for its solubility in various aqueous solutions are summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not always specified in the source literature.

Solvent SystempHReported Solubility (mg/mL)Molar Concentration (mM)Notes
WaterN/A100434.74Sonication may be required.[1]
WaterN/A90.0391.3Sonication is recommended.
WaterN/A80429.97Sonication is recommended.[2]
WaterN/A50-Solution is clear, colorless to faintly yellow.[3]
WaterN/A100 (as 0.1 g/mL)-Solution is clear and colorless.[4]
PBS7.21043.47Sonication is recommended.

Note: The molecular weight of this compound salt is 230.02 g/mol .[3][5][][7]

Factors Influencing Solubility

The solubility of ionic compounds like this compound salt in aqueous solutions is influenced by several factors, including temperature and pH.

Temperature: The effect of temperature on the solubility of a substance depends on the enthalpy of dissolution. For most solids, solubility increases with temperature.[8][9][10] However, without specific experimental data for this compound salt, the exact temperature-solubility profile cannot be definitively stated.

pH: The solubility of salts of weak acids can be pH-dependent.[11][12] D-(-)-3-Phosphoglyceric acid is a weak acid, and its disodium salt is expected to be more soluble in acidic solutions where the phosphate (B84403) and carboxylate groups can be protonated.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the aqueous solubility of this compound salt, based on the established shake-flask method.

Objective: To determine the saturation solubility of this compound salt in a given aqueous solution (e.g., water, PBS, or other buffers) at a specific temperature.

Materials:

  • This compound salt powder

  • Selected aqueous solvent (e.g., ultrapure water, PBS buffer)

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound salt to a known volume of the aqueous solvent in a sealed container. The excess solid should be clearly visible.

    • Place the container in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments can determine the minimum time to reach equilibrium.

  • Separation of Undissolved Solid:

    • After the equilibration period, remove the container from the shaker and let it stand to allow the excess solid to settle.

    • To separate the undissolved solid, centrifuge an aliquot of the suspension at a high speed.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This ensures the resulting solution is saturated and free of particulates.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound salt of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.

    • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

    • Determine the concentration of the solute in the saturated solution by using the calibration curve and accounting for the dilution factor.

  • Data Reporting:

    • The solubility is reported in units of mg/mL or mol/L at the specified temperature and pH of the aqueous solution.

Below is a graphical representation of the experimental workflow.

experimental_workflow cluster_prep Solution Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to solvent prep2 Equilibrate in shaker at constant temperature prep1->prep2 Agitation sep1 Centrifuge suspension prep2->sep1 sep2 Filter supernatant sep1->sep2 Clarification quant3 Dilute and analyze saturated solution sep2->quant3 quant1 Prepare standard solutions quant2 Generate HPLC calibration curve quant1->quant2 quant4 Calculate concentration quant2->quant4 quant3->quant4 Comparison glycolysis_pathway 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase p53_regulation 3_PGA D-(-)-3-Phosphoglyceric acid PHGDH Phosphoglycerate Dehydrogenase 3_PGA->PHGDH regulates p53 p53 Protein PHGDH->p53 modulates Apoptosis Apoptosis p53->Apoptosis induces

References

The Pivotal Role of 3-Phosphoglyceric Acid in Plant Cellular Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Phosphoglyceric acid (3-PGA) occupies a central and critical crossroads in the metabolic network of plant cells. As a key intermediate in both the carbon fixation pathway of photosynthesis (the Calvin-Benson cycle) and the energy-releasing pathway of glycolysis, 3-PGA serves as a primary hub for carbon trafficking and energy distribution. This technical guide provides an in-depth exploration of the multifaceted role of 3-PGA in plant cellular respiration, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, compartmentalization, and enzymatic conversions within the cytosol and plastids, its intricate connection with photorespiration, and its emerging role as a metabolic signaling molecule. This guide will also present detailed experimental protocols for the quantification of 3-PGA and the characterization of its associated enzymes, alongside a comprehensive summary of available quantitative data.

Introduction: 3-PGA as a Central Metabolic Intermediate

3-Phosphoglyceric acid, a three-carbon phosphorylated carboxylic acid, is a biochemically significant molecule found in all living organisms.[1] In plants, its importance is amplified due to its dual role in two of the most fundamental processes: photosynthesis and cellular respiration. During the day, 3-PGA is the first stable product of CO₂ fixation in the Calvin-Benson cycle, occurring in the chloroplasts of photosynthetic tissues.[2][3] A portion of this newly fixed carbon, in the form of 3-PGA and its downstream products, is exported to the cytosol to fuel cellular activities, including respiration. In both photosynthetic and non-photosynthetic tissues, and during both light and dark periods, 3-PGA is a key intermediate in the glycolytic pathway, where it is further metabolized to generate ATP, reducing equivalents (NADH), and pyruvate (B1213749) to fuel the tricarboxylic acid (TCA) cycle in the mitochondria.[4] The intricate balance of 3-PGA pools between the chloroplast and the cytosol is crucial for optimal plant growth and response to environmental changes.

The Role of 3-PGA in Plant Glycolysis

Glycolysis, the catabolic breakdown of glucose to pyruvate, occurs in both the cytosol and the plastids of plant cells.[5] 3-PGA is a central intermediate in the "payoff phase" of this pathway.

Formation and Conversion of 3-PGA in the Glycolytic Pathway

In the glycolytic sequence, 3-PGA is generated from 1,3-bisphosphoglycerate in a substrate-level phosphorylation reaction catalyzed by phosphoglycerate kinase (PGK) . This reaction is a critical ATP-generating step in glycolysis.[6][7] Subsequently, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM) .[5][8] This reversible reaction positions the phosphate (B84403) group for the subsequent dehydration step.

Isoforms and Subcellular Localization of PGK and PGM

Plants possess distinct isoforms of both PGK and PGM that are localized in the cytosol and plastids, allowing for parallel glycolytic pathways in these compartments. In Arabidopsis thaliana, three genes encode for PGK:

  • PGK1 (At3g12780): Exclusively localized in the chloroplasts of photosynthetic tissues and is considered the photosynthetic isoform.[6][9]

  • PGK2 (At1g56190): Found in the chloroplasts/plastids of both photosynthetic and non-photosynthetic cells, suggesting a role in plastidial glycolysis.[6]

  • PGK3 (At1g79550): Ubiquitously expressed in the cytosol of all cell types, representing the primary cytosolic glycolytic isoform.[6][9]

Similarly, Arabidopsis has three 2,3-bisphosphoglycerate-independent phosphoglycerate mutase (iPGAM) isoforms:

  • iPGAM1 (At1g09780): Predicted to be localized in both the cytosol and chloroplasts.[5]

  • iPGAM2 (At3g08590) and iPGAM3: Localized in the cytosol.[8][10]

The presence of these distinct, compartmentalized isoforms underscores the complexity and flexibility of plant primary metabolism.[6]

Interplay between Photosynthesis, Photorespiration, and Glycolysis via 3-PGA

In photosynthetic cells, the metabolism of 3-PGA is intricately linked with the Calvin cycle and photorespiration.

3-PGA from the Calvin Cycle

In the light, the vast majority of 3-PGA is generated within the chloroplast stroma through the carboxylation of ribulose-1,5-bisphosphate (RuBP) by the enzyme RuBisCO.[3] This 3-PGA is then either reduced within the Calvin cycle to regenerate RuBP and produce triose phosphates for carbohydrate synthesis, or it can be exported to the cytosol in exchange for inorganic phosphate via the triose phosphate/phosphate translocator (TPT) . This export provides the cytosol with a direct source of fixed carbon for glycolysis and other biosynthetic pathways.

The Photorespiratory Pathway as a Source of 3-PGA

Under conditions of high light and low CO₂, RuBisCO can also catalyze the oxygenation of RuBP, initiating the photorespiratory pathway. This complex metabolic route, which spans the chloroplast, peroxisome, and mitochondrion, ultimately salvages some of the carbon that would otherwise be lost. A key outcome of this pathway is the production of glycerate, which is phosphorylated in the chloroplast to form 3-PGA, thus re-entering the Calvin cycle.

Quantitative Data on 3-PGA and Related Enzymes

Precise quantification of metabolite levels and enzyme kinetics is crucial for understanding metabolic fluxes. The following tables summarize available data for 3-PGA and its metabolizing enzymes in plants. It is important to note that absolute concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Table 1: Reported Concentrations of 3-Phosphoglyceric Acid (3-PGA) in Plant Tissues

Plant SpeciesTissueCellular CompartmentCondition3-PGA ConcentrationReference
Arabidopsis thalianaLeavesWhole tissue10 am (Short day)Relative decrease in pgam overexpression lines[11]
Arabidopsis thalianaLeavesWhole tissue10 am (Short day)Relative changes in pgk, pgam, enolase, pkc mutants[11][12]
Chlamydomonas reinhardtiiCellsWhole cellDarkAccumulates[13]

Table 2: Kinetic Parameters of Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGM) Isoforms in Plants

EnzymePlant SpeciesIsoform/LocalizationSubstrateKm (µM)Vmax (U/mg protein)Reference
PGKZea maysNot specified3-PGAVariable affinities reportedNot specified[14]
PGKZea maysNot specifiedATPVariable affinities reportedNot specified[14]
PGAMArabidopsis thalianaiPGAM2 (recombinant)3-PGA~350Not specified (kcat = 388 s-1 for WT)[12]

Note: Comprehensive kinetic data (Km and Vmax) for all specific isoforms of PGK and PGM from a single model plant species like Arabidopsis thaliana are not fully compiled in the reviewed literature. The provided data represents examples from different studies and organisms.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Quantification of 3-Phosphoglyceric Acid by GC-MS

Principle: This method, adapted from metabolomic profiling studies, involves the extraction of polar metabolites, derivatization to increase their volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Methodology:

  • Sample Collection and Quenching: Rapidly harvest plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water.

  • Phase Separation: Centrifuge the homogenate to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Derivatization: Evaporate the polar phase to dryness under vacuum. Resuspend the dried extract in methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize hydroxyl and carboxyl groups.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The separation of metabolites is achieved on a suitable capillary column, and detection is performed by mass spectrometry.

  • Data Analysis: Identify 3-PGA based on its retention time and mass spectrum compared to an authentic standard. Quantify the peak area and normalize to an internal standard and sample fresh weight.

Activity Assay for Phosphoglycerate Kinase (PGK)

Principle: The activity of PGK is typically measured in the reverse (glycolytic) direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH). The formation of 1,3-bisphosphoglycerate from 3-PGA and ATP is coupled to its reduction by GAPDH, which oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[15][16]

Methodology:

  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer containing a buffering agent (e.g., Tris-HCl), MgCl₂, EDTA, and protease inhibitors. Centrifuge to remove cell debris and use the supernatant for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH ~7.6), MgCl₂, ATP, NADH, and an excess of coupling enzyme (GAPDH).

  • Assay Initiation: Add the protein extract to the reaction mixture and equilibrate to the desired temperature (e.g., 25°C or 30°C).

  • Start Reaction: Initiate the reaction by adding the substrate, 3-PGA.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

Activity Assay for Phosphoglycerate Mutase (PGM)

Principle: The activity of PGM is determined by a coupled enzyme assay that measures the conversion of 3-PGA to 2-PGA. The product, 2-PGA, is then converted to phosphoenolpyruvate (B93156) (PEP) by enolase, and PEP is used by pyruvate kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD⁺. The rate of NADH consumption is monitored at 340 nm.[17][18]

Methodology:

  • Protein Extraction: Prepare a crude protein extract from plant tissue as described for the PGK assay.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., triethanolamine (B1662121) or Tris-HCl, pH ~7.6), MgSO₄, KCl, ADP, NADH, and an excess of the coupling enzymes: enolase, pyruvate kinase, and lactate dehydrogenase. For cofactor-dependent PGMs, 2,3-bisphosphoglycerate (B1242519) is also included.

  • Assay Initiation: Add the protein extract to the reaction mixture and allow it to equilibrate.

  • Start Reaction: Initiate the reaction by adding the substrate, 3-PGA.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time.

  • Calculation of Activity: Calculate the PGM activity from the linear rate of NADH oxidation.

Signaling and Regulatory Roles of 3-PGA

Beyond its role as a metabolic intermediate, there is emerging evidence that 3-PGA may act as a signaling molecule, providing feedback on the metabolic status of the cell.

Metabolic Regulation

The concentration of 3-PGA can allosterically regulate the activity of key enzymes. For example, high concentrations of 3-PGA can activate ADP-glucose pyrophosphorylase, a key enzyme in starch synthesis in the chloroplast. This provides a direct link between the rate of carbon fixation and the rate of carbon storage.

Potential Role in Gene Expression

While a direct 3-PGA-binding transcription factor has not yet been identified in plants, the concept of metabolic regulation of gene expression is well-established. Changes in the levels of central metabolites like 3-PGA can influence broader transcriptional programs, particularly in response to stress. For instance, alterations in carbon metabolism are known to impact the expression of genes involved in stress responses. Further research is needed to elucidate the specific signaling cascades that may be initiated by fluctuations in 3-PGA levels.

Transport of 3-PGA and its Derivatives Across Membranes

The movement of 3-PGA and its metabolic precursors and products across the membranes of chloroplasts and mitochondria is tightly regulated and essential for the coordination of metabolism between these organelles and the cytosol.

Chloroplast Transport

As previously mentioned, the primary route for the export of fixed carbon from the chloroplast to the cytosol is via the triose phosphate/phosphate translocator (TPT) . This antiporter exchanges triose phosphates (glyceraldehyde-3-phosphate and dihydroxyacetone phosphate) and 3-PGA in the chloroplast stroma for inorganic phosphate from the cytosol.

Mitochondrial Transport

While the direct transport of 3-PGA into the mitochondrial matrix for respiration is not a well-established major pathway in plants, the products of cytosolic glycolysis are efficiently imported. The primary substrate for the mitochondrial TCA cycle derived from glycolysis is pyruvate , which is transported across the inner mitochondrial membrane by the mitochondrial pyruvate carrier (MPC) .[6][12][17][19][20] Additionally, the reducing equivalents (NADH) generated during glycolysis in the cytosol are transferred to the mitochondrial electron transport chain via shuttle systems, such as the glycerol-3-phosphate shuttle , which involves the conversion of dihydroxyacetone phosphate to glycerol-3-phosphate in the cytosol.[21] Plant mitochondria also possess a suite of dicarboxylate and tricarboxylate carriers that transport intermediates of the TCA cycle, such as malate (B86768) and citrate, facilitating the exchange of metabolites between the mitochondria and the cytosol.[8][11][22]

Visualizations of Pathways and Workflows

To aid in the understanding of the complex roles of 3-PGA, the following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Glycolysis_Pathway Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate (G3P) + Dihydroxyacetone phosphate (DHAP) F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 Phosphoglycerate Kinase (PGK) + ATP PGA2 2-Phosphoglycerate PGA3->PGA2 Phosphoglycerate Mutase (PGM) PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate Mitochondrion Mitochondrion (TCA Cycle) Pyruvate->Mitochondrion via MPC

Figure 1. The central position of 3-Phosphoglycerate in the glycolytic pathway.

Metabolic_Interconnections cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Calvin_Cycle Calvin Cycle PGA3_chloro 3-PGA Calvin_Cycle->PGA3_chloro RuBisCO RuBP RuBP CO2_in CO2 Triose_P Triose Phosphates PGA3_chloro->Triose_P Reduction PGA3_cyto 3-PGA PGA3_chloro->PGA3_cyto TPT Triose_P->Calvin_Cycle Regeneration Triose_P->PGA3_cyto TPT Glycolysis Glycolysis PGA3_cyto->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle MPC Respiration Cellular Respiration TCA_Cycle->Respiration

Figure 2. Interconnections of 3-PGA metabolism between chloroplast, cytosol, and mitochondrion.

PGK_Assay_Workflow start Start: Plant Tissue Homogenate extraction Protein Extraction start->extraction reaction_mix Prepare Reaction Mixture: - Buffer, MgCl2, ATP, NADH - Excess GAPDH extraction->reaction_mix initiate Initiate reaction with 3-PGA reaction_mix->initiate measure Monitor Absorbance Decrease at 340 nm initiate->measure calculate Calculate PGK Activity measure->calculate end End: PGK Activity Value calculate->end

Figure 3. Experimental workflow for the phosphoglycerate kinase (PGK) activity assay.

Conclusion

3-Phosphoglyceric acid stands as a linchpin in the metabolic framework of plants, seamlessly connecting the anabolic processes of photosynthesis with the catabolic pathways of cellular respiration. Its strategic position allows for the rapid allocation of carbon and energy to meet the dynamic needs of the cell. The presence of distinct cytosolic and plastidial isoforms of the enzymes that metabolize 3-PGA highlights the sophisticated compartmentalization and regulation of plant metabolism. While the direct signaling role of 3-PGA is an area of active investigation, its influence on metabolic fluxes is undeniable. A deeper understanding of the regulation of 3-PGA metabolism and transport holds significant potential for the rational engineering of crop plants with enhanced growth, productivity, and resilience to environmental stress. This guide provides a comprehensive overview of the current knowledge and methodologies to facilitate further research in this critical area of plant biology.

References

An In-depth Technical Guide on the Metabolic Fate of Pyruvate Derived from 3-Phosphoglycerate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate (B1213749) occupies a critical juncture in cellular metabolism. As the end product of glycolysis, its fate determines the primary metabolic pathways a cell will utilize for energy production, biosynthesis, and redox balance. This guide provides a detailed examination of the metabolic pathways originating from 3-phosphoglycerate (B1209933), leading to the synthesis of pyruvate, and the subsequent diverse metabolic fates of this key alpha-keto acid. We will delve into the enzymatic reactions, their kinetics, and the experimental protocols used to investigate these processes.

From 3-Phosphoglycerate to Pyruvate: The Final Steps of Glycolysis

The conversion of 3-phosphoglycerate to pyruvate is a crucial phase of glycolysis, occurring in the cytosol of the cell. This process involves a series of enzymatic steps that rearrange the molecule and generate ATP.

The pathway from 3-phosphoglycerate to pyruvate is a segment of the broader glycolysis pathway. Glycolysis is a fundamental metabolic process that converts glucose into pyruvate, generating ATP and NADH in the process.[1][2] The steps from 3-phosphoglycerate are as follows:

  • Isomerization of 3-phosphoglycerate to 2-phosphoglycerate: The enzyme phosphoglycerate mutase catalyzes the transfer of the phosphate (B84403) group from the third to the second carbon of the glycerate backbone.[1][3]

  • Dehydration of 2-phosphoglycerate to phosphoenolpyruvate (B93156) (PEP): Enolase facilitates the removal of a water molecule from 2-phosphoglycerate, creating a high-energy enol-phosphate bond in PEP.[1][3]

  • Conversion of PEP to Pyruvate: In the final, irreversible step of glycolysis, pyruvate kinase transfers the high-energy phosphate group from PEP to ADP, generating a molecule of ATP and the final product, pyruvate.[1][3]

Glycolysis_Segment 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (ADP -> ATP)

Caption: Conversion of 3-Phosphoglycerate to Pyruvate.

The Metabolic Fates of Pyruvate

Once synthesized, pyruvate is transported to different cellular compartments or utilized in the cytosol, depending on the cell's energetic needs and the presence of oxygen. The primary metabolic fates of pyruvate are:

  • Aerobic Respiration: Conversion to Acetyl-CoA Under aerobic conditions, pyruvate is transported into the mitochondrial matrix.[4] There, the pyruvate dehydrogenase complex (PDC) catalyzes its oxidative decarboxylation to acetyl-CoA.[5] This irreversible reaction is a critical link between glycolysis and the citric acid cycle (TCA cycle).[5] Acetyl-CoA then enters the TCA cycle, leading to the production of a substantial amount of ATP through oxidative phosphorylation.[6]

  • Anaerobic Respiration: Fermentation to Lactate (B86563) or Ethanol In the absence of oxygen, or in cells lacking mitochondria, pyruvate undergoes fermentation to regenerate the NAD+ consumed during glycolysis, allowing ATP production to continue.

    • Lactic Acid Fermentation: In animal cells, particularly during strenuous exercise, pyruvate is reduced to lactate by lactate dehydrogenase.[4][7]

    • Alcoholic Fermentation: In yeast and some microorganisms, pyruvate is first decarboxylated to acetaldehyde, which is then reduced to ethanol.[7][8]

  • Gluconeogenesis: Conversion to Oxaloacetate When glucose levels are low, pyruvate can be converted back to glucose through the process of gluconeogenesis. The first step involves the carboxylation of pyruvate to oxaloacetate by the enzyme pyruvate carboxylase, a reaction that occurs in the mitochondria.

  • Anaplerosis and Biosynthesis Pyruvate is a key anaplerotic substrate, meaning it can replenish intermediates of the TCA cycle. Its conversion to oxaloacetate is a primary example. Pyruvate can also be converted to the amino acid alanine (B10760859) through transamination, linking carbohydrate and amino acid metabolism.[8][9]

Pyruvate_Fates cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate Lactate Dehydrogenase (Anaerobic) Alanine Alanine Pyruvate->Alanine Alanine Transaminase Ethanol Ethanol Pyruvate->Ethanol (Yeast, Anaerobic) AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase (Aerobic) Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate Pyruvate Carboxylase (Gluconeogenesis) TCA Cycle TCA Cycle AcetylCoA->TCA Cycle Oxaloacetate->TCA Cycle Gluconeogenesis Gluconeogenesis Oxaloacetate->Gluconeogenesis

Caption: The Metabolic Fates of Pyruvate.

Quantitative Data: Enzyme Kinetics

The flux of pyruvate through these different pathways is regulated by the kinetic properties of the key enzymes involved. The following table summarizes available kinetic data for these enzymes. It is important to note that these values can vary significantly depending on the organism, tissue, and experimental conditions.

EnzymeSubstrate(s)Km (mM)Vmax (µmol/min/mg)Organism/TissueReference
Pyruvate Kinase PhosphoenolpyruvateData not availableData not available
ADPData not availableData not available
Lactate Dehydrogenase Pyruvate0.052 - 0.260Data not availablePlateau Pika[10]
Lactate4.934 - 19.968Data not availablePlateau Pika[10]
Pyruvate Dehydrogenase Complex Pyruvate0.046Data not availableEhrlich ascites tumor cells[11]
NAD+0.110Data not availableEhrlich ascites tumor cells[11]
CoA0.036Data not availableEhrlich ascites tumor cells[11]
Pyruvate Carboxylase Pyruvate0.28 - 0.3324.4 - 51.9 min⁻¹Rat Liver, S. aureus[2][12][13]
ATP0.14 - 1.0136.0 - 51.9 min⁻¹Rat Liver, S. aureus[2][12][13]
Bicarbonate4.2 - 22.129.0 min⁻¹Rat Liver, S. aureus[2][12]
Alanine Transaminase L-Alanine10.120.48 mM/minHuman[6]
α-KetoglutarateData not availableData not available
L-Glutamate3.220.22 mM/minHuman[6]
PyruvateData not availableData not available

Experimental Protocols

Accurate measurement of enzyme activity and metabolite levels is crucial for understanding the metabolic fate of pyruvate. Below are detailed protocols for key experiments.

Protocol 1: Pyruvate Kinase Activity Assay

This protocol describes a coupled enzyme assay to determine the activity of pyruvate kinase by measuring the rate of NADH oxidation.

Materials:

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Phosphoenolpyruvate (PEP) solution

  • ADP solution

  • NADH solution

  • Lactate Dehydrogenase (LDH)

  • Cell or tissue lysate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, PEP, ADP, and NADH in a cuvette.

  • Add an excess of lactate dehydrogenase to the mixture.

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

  • Initiate the reaction by adding the cell or tissue lysate containing pyruvate kinase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.[14][15]

  • The rate of NADH oxidation is proportional to the pyruvate kinase activity.

Data Analysis: Calculate the change in absorbance per minute (ΔA340/min). Using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹), convert this rate to the amount of pyruvate produced per minute. One unit of pyruvate kinase activity is defined as the amount of enzyme that generates 1.0 µmole of pyruvate per minute under the specified conditions.[14]

PK_Assay_Workflow Prepare Reaction Mix Prepare Reaction Mix Add LDH Add LDH Prepare Reaction Mix->Add LDH Equilibrate Temperature Equilibrate Temperature Add LDH->Equilibrate Temperature Add Sample Add Sample Equilibrate Temperature->Add Sample Measure Absorbance (340nm) Measure Absorbance (340nm) Add Sample->Measure Absorbance (340nm) Calculate Activity Calculate Activity Measure Absorbance (340nm)->Calculate Activity

Caption: Workflow for Pyruvate Kinase Activity Assay.

Protocol 2: Lactate Dehydrogenase (LDH) Activity Assay

This protocol measures LDH activity by monitoring the reduction of NAD+ to NADH.

Materials:

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.6)

  • L-Lactate solution

  • NAD+ solution

  • Cell or tissue lysate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-lactate, and NAD+ in a cuvette.

  • Incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the LDH activity.

Data Analysis: Calculate the change in absorbance per minute (ΔA340/min) and use the molar extinction coefficient of NADH to determine the rate of NADH production.

Protocol 3: Pyruvate Carboxylase Activity Assay

This protocol describes a coupled enzyme assay for determining pyruvate carboxylase activity.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Pyruvate solution

  • ATP solution

  • MgCl₂ solution

  • NaHCO₃ solution

  • Acetyl-CoA solution

  • NADH solution

  • Malate (B86768) Dehydrogenase

  • Cell or tissue lysate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, pyruvate, ATP, MgCl₂, NaHCO₃, acetyl-CoA, and NADH.

  • Add an excess of malate dehydrogenase.

  • Incubate to equilibrate temperature.

  • Initiate the reaction by adding the cell or tissue lysate.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.[12]

Data Analysis: The rate of NADH consumption is proportional to the rate of oxaloacetate production by pyruvate carboxylase.

Protocol 4: Alanine Transaminase (ALT) Activity Assay

This protocol describes a coupled enzyme assay for determining ALT activity.

Materials:

  • Assay Buffer

  • L-Alanine solution

  • α-Ketoglutarate solution

  • NADH solution

  • Lactate Dehydrogenase

  • Cell, tissue, or serum sample

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-alanine, α-ketoglutarate, and NADH.

  • Add an excess of lactate dehydrogenase.

  • Incubate to equilibrate temperature.

  • Initiate the reaction by adding the sample.

  • Monitor the decrease in absorbance at 340 nm.[16]

Data Analysis: The rate of NADH oxidation is proportional to the rate of pyruvate formation by ALT.

Conclusion

The metabolic fate of pyruvate derived from 3-phosphoglycerate is a central hub of cellular metabolism, dictating the balance between energy production, biosynthesis, and redox homeostasis. A thorough understanding of the enzymes that control these pathways, their kinetics, and the methods used to study them is essential for researchers in basic science and drug development. This guide provides a comprehensive overview of these processes, offering a foundation for further investigation into the intricate regulation of pyruvate metabolism.

References

The Discovery of 3-Phosphoglyceric Acid: Unraveling the First Step in Carbon Fixation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal experiments conducted by Melvin Calvin, Andrew Benson, and James Bassham that led to the identification of 3-phosphoglyceric acid (3-PGA) as the first stable product of carbon dioxide (CO₂) fixation in photosynthesis. This discovery was a cornerstone in elucidating the complete pathway of carbon assimilation, now known as the Calvin-Benson cycle, a feat for which Melvin Calvin was awarded the Nobel Prize in Chemistry in 1961.[1] This document details the experimental methodologies, presents the key findings in a structured format, and illustrates the logical and experimental workflows through diagrams.

Data Presentation: The Time-Course of ¹⁴CO₂ Incorporation

The core of Calvin, Benson, and Bassham's work was a series of pulse-chase experiments using the unicellular green alga Chlorella. The researchers exposed photosynthesizing algae to ¹⁴C-labeled carbon dioxide (¹⁴CO₂) for progressively shorter periods. By stopping the metabolic processes at precise moments and analyzing the distribution of the radioactive ¹⁴C among various cellular compounds, they could trace the path of carbon fixation.

Exposure Time to ¹⁴CO₂Key Labeled Compounds IdentifiedRelative Distribution of ¹⁴CConclusion
~2 seconds 3-Phosphoglyceric Acid (3-PGA)The vast majority of the incorporated ¹⁴C was found in 3-PGA.3-PGA is the first stable product of CO₂ fixation.
~5 seconds 3-PGA, Triose Phosphates (G3P, DHAP)3-PGA remained the most heavily labeled compound. A small but significant amount of ¹⁴C appeared in triose phosphates.Triose phosphates are synthesized shortly after 3-PGA.
~30-90 seconds 3-PGA, Triose Phosphates, Hexose Phosphates (Fructose-6-P, Glucose-6-P), Ribulose-1,5-bisphosphate (RuBP), Malate, AspartateThe diversity of labeled compounds increased significantly. ¹⁴C was distributed among sugar phosphates and some amino acids.The initial products are rapidly converted into other intermediates of the photosynthetic carbon reduction cycle and related metabolic pathways.

Note: The data presented is a qualitative and semi-quantitative summary derived from descriptions of the original experiments. The precise percentages of ¹⁴C distribution varied between experiments but consistently showed 3-PGA as the first and most heavily labeled compound at the shortest time points.

Experimental Protocols

The success of these experiments hinged on the innovative combination of isotopic tracers, rapid sampling techniques, and powerful analytical methods.

  • Organism: A culture of the unicellular green alga Chlorella pyrenoidosa was used due to its rapid growth and ease of handling in suspension cultures.

  • Apparatus (The "Lollipop"): The experiments were conducted in a flat, circular glass vessel, often referred to as a "lollipop" due to its shape. This design ensured uniform illumination of the algal suspension. The apparatus was equipped with inlets for gas and outlets for rapid sample collection.

  • ¹⁴CO₂ Preparation: Radioactive ¹⁴CO₂ was generated by the acidification of barium carbonate (Ba¹⁴CO₃) with an acid, such as perchloric acid.

  • Labeling Procedure:

    • The Chlorella suspension was allowed to photosynthesize under steady-state conditions with a constant light source and a supply of non-radioactive CO₂.

    • At time zero, the supply of non-radioactive CO₂ was stopped, and ¹⁴CO₂ was introduced into the algal suspension.

    • After a predetermined short period (ranging from a few seconds to several minutes), a valve was opened to release a sample of the algal suspension into a flask of hot methanol (B129727) or ethanol.

  • Quenching: The hot alcohol (~80°C) served two critical purposes: it instantaneously denatured the enzymes in the algal cells, thereby stopping all metabolic reactions, and it acted as a solvent to extract the soluble metabolites.

  • Extraction: The alcohol-killed algae were further extracted to ensure the complete recovery of the ¹⁴C-labeled compounds.

  • Two-Dimensional Paper Chromatography: This was the key separation technique used to resolve the complex mixture of radiolabeled compounds.

    • The concentrated extract was spotted onto one corner of a large sheet of Whatman No. 1 filter paper.

    • The paper was placed in a chromatography tank with the first solvent system, typically a phenol-water mixture. The solvent moved up the paper by capillary action, separating the compounds based on their partitioning between the stationary phase (cellulose-bound water) and the mobile solvent.

    • After separation in the first dimension, the paper was removed, dried in a fume hood to remove the phenol, and then rotated 90 degrees.

    • The paper was then placed in a second chromatography tank with a different solvent system, commonly n-butanol-propionic acid-water. This further separated compounds that may not have resolved in the first dimension.

  • Autoradiography: To identify the location of the ¹⁴C-labeled compounds on the chromatogram, the paper was placed in close contact with a sheet of X-ray film in the dark for a period of days to weeks. The beta particles emitted by the ¹⁴C atoms exposed the film, creating dark spots that corresponded to the positions of the radioactive compounds.

  • Compound Identification: The radioactive spots on the autoradiogram were identified by comparing their positions (Rf values) with the positions of known standard compounds that were run on separate chromatograms and visualized by chemical staining. Co-chromatography, where a known standard was mixed with the algal extract, was also used for confirmation. The identity of key compounds was further confirmed by chemical degradation studies to determine the position of the ¹⁴C within the molecule.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the core biochemical reaction of the discovery.

Experimental_Workflow cluster_preparation Preparation cluster_sampling Sampling & Quenching cluster_analysis Analysis chlorella Chlorella Culture lollipop Photosynthesis in 'Lollipop' Apparatus chlorella->lollipop Steady State Photosynthesis co2 ¹⁴CO₂ Introduction lollipop->co2 sampling Rapid Sampling (2-90s) co2->sampling Pulse Labeling quenching Quenching in Hot Methanol sampling->quenching extraction Metabolite Extraction quenching->extraction chromatography 2D Paper Chromatography extraction->chromatography autoradiography Autoradiography (X-ray Film) chromatography->autoradiography Detection of ¹⁴C identification Compound Identification autoradiography->identification Identification of 3-PGA

Caption: Experimental workflow for the identification of ¹⁴CO₂ fixation products.

Carbon_Fixation co2 CO₂ (from ¹⁴CO₂) rubisco RuBisCO co2->rubisco rubp Ribulose-1,5-bisphosphate (RuBP) (5-Carbon) rubp->rubisco unstable_intermediate Unstable 6-Carbon Intermediate pga1 3-Phosphoglyceric Acid (3-PGA) (3-Carbon) unstable_intermediate->pga1 Immediate Hydrolysis pga2 3-Phosphoglyceric Acid (3-PGA) (3-Carbon) unstable_intermediate->pga2 rubisco->unstable_intermediate Carboxylation

Caption: The initial carboxylation step of the Calvin-Benson cycle.

References

The Multifaceted Role of 3-Phosphoglycerate in C3 Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Phosphoglycerate (B1209933) (3-PGA) is a pivotal metabolite in C3 plants, occupying a central position in carbon fixation and the distribution of newly assimilated carbon into various metabolic pathways. As the first stable product of the Calvin-Benson cycle, its synthesis, transport, and subsequent conversion are tightly regulated, influencing photosynthetic efficiency, growth, and responses to environmental stimuli. This technical guide provides an in-depth exploration of the functions of 3-PGA in C3 plants, detailing its involvement in core metabolic processes, the kinetics of the enzymes that govern its transformations, and the experimental protocols used for its study. Quantitative data are summarized in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams.

Introduction

In C3 plants, the fixation of atmospheric carbon dioxide is initiated by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), which catalyzes the carboxylation of Ribulose-1,5-bisphosphate (RuBP). This reaction yields two molecules of the three-carbon compound, 3-phosphoglycerate (3-PGA).[1][2][3] This initial step of the Calvin-Benson cycle marks the entry point of inorganic carbon into the biosphere, making 3-PGA a critical nexus in plant carbon metabolism. The concentration and flux of 3-PGA are meticulously controlled and serve as a barometer of photosynthetic activity, influencing not only the regeneration of RuBP to sustain carbon fixation but also the allocation of carbon to biosynthesis of carbohydrates, amino acids, and lipids.[4][5] This document serves as a comprehensive resource for understanding the multifaceted functions of 3-PGA in C3 plants.

Core Functions of 3-Phosphoglycerate

The Calvin-Benson Cycle

The primary role of 3-PGA is as a central intermediate in the Calvin-Benson cycle, the anabolic pathway responsible for the net synthesis of carbohydrates from CO2.[6][7][8] The cycle can be conceptually divided into three phases: carboxylation, reduction, and regeneration.

  • Carboxylation: As mentioned, the cycle begins with the formation of 3-PGA from RuBP and CO2, catalyzed by RuBisCO.[1][9]

  • Reduction: In the reduction phase, 3-PGA is first phosphorylated by phosphoglycerate kinase (PGK) , utilizing ATP to form 1,3-bisphosphoglycerate.[10][11][12] Subsequently, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate (G3P), using NADPH as the reductant.[13][14][15] G3P is a triose phosphate (B84403) that can be used for the synthesis of starch in the chloroplast or exported to the cytosol for sucrose (B13894) synthesis.[5]

  • Regeneration: The majority of the G3P produced is utilized within the chloroplast to regenerate RuBP, a process that consumes additional ATP, thus completing the cycle.[7][9]

Photorespiration

In the presence of oxygen, RuBisCO can also catalyze the oxygenation of RuBP, initiating the photorespiratory pathway.[16][17][18] This process is considered wasteful as it releases previously fixed CO2 and consumes energy.[4] The oxygenation of RuBP produces one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510).[17][19] While the 3-PGA directly re-enters the Calvin-Benson cycle, the 2-phosphoglycolate undergoes a series of reactions in the peroxisome and mitochondrion to be salvaged, ultimately yielding another molecule of 3-PGA and releasing CO2.[17] Thus, 3-PGA is a key product of both the carboxylase and oxygenase activities of RuBisCO.

Precursor for Biosynthesis

Beyond its role in the primary carbon fixation cycle, 3-PGA serves as a critical precursor for various biosynthetic pathways:

  • Serine Biosynthesis: 3-PGA is a direct precursor for the synthesis of the amino acid serine via the "phosphorylated pathway".[15] This pathway involves the oxidation of 3-PGA to 3-phosphohydroxypyruvate, followed by transamination to 3-phosphoserine, and finally dephosphorylation to serine.[10][20][21] This pathway is particularly important in non-photosynthetic tissues and for providing serine for various metabolic processes, including the synthesis of other amino acids like glycine (B1666218) and cysteine, and for one-carbon metabolism.[11][13]

  • Glycerolipid Synthesis: The reduction of 3-PGA to G3P provides the carbon backbone for the synthesis of glycerol-3-phosphate, a key component of glycerolipids, which are major constituents of plant cell membranes.

  • Regulation of Starch Synthesis: 3-PGA can act as an allosteric activator of ADP-glucose pyrophosphorylase, a key regulatory enzyme in starch biosynthesis in the chloroplast. High levels of 3-PGA signal a high rate of carbon fixation, promoting the storage of excess carbon as starch.[22]

Quantitative Data

Subcellular Concentrations of 3-Phosphoglycerate

The concentration of 3-PGA varies between cellular compartments and is influenced by environmental conditions such as light and CO2 availability.

ConditionChloroplast Stroma (mM)Cytosol (mM)Plant SpeciesReference
Light1.5 - 5.00.5 - 1.5Spinach, Pea[23]
DarkDecreases significantlyDecreasesSpinach, Wheat[23]
High CO2IncreasesIncreasesWheat[24]
Low CO2DecreasesDecreasesWheat[24]

Note: These values are approximate and can vary depending on the specific plant species, developmental stage, and experimental conditions.

Kinetic Parameters of Key Enzymes

The flux of 3-PGA is controlled by the kinetic properties of the enzymes involved in its metabolism.

EnzymeSubstrate(s)K_m_ (µM)V_max_ (µmol/mg protein/min)k_cat_ (s⁻¹)Plant SpeciesReference
RuBisCO RuBP10 - 50-2 - 4Spinach, Tobacco[18][25]
CO210 - 20-[18][25]
Phosphoglycerate Kinase (PGK) 3-PGA200 - 600100 - 300-Pea, Spinach[3][26]
ATP100 - 400[3][26]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) 1,3-bisphosphoglycerate1 - 550 - 150-Pea, Spinach[2][9]
NADPH10 - 40[2][9]

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Experimental Protocols

Measurement of 3-Phosphoglycerate Concentration

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Collection and Quenching: Rapidly harvest plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.[27]

  • Metabolite Extraction: Grind the frozen tissue to a fine powder under liquid nitrogen. Extract metabolites using a cold extraction solvent, typically a methanol:chloroform:water mixture (e.g., 5:2:2 v/v/v).[27]

  • Phase Separation: Centrifuge the extract to separate the polar (containing 3-PGA) and non-polar phases.

  • LC-MS Analysis: Analyze the polar phase using a liquid chromatograph coupled to a mass spectrometer. 3-PGA is separated by chromatography and detected and quantified by its mass-to-charge ratio.

  • Quantification: Use a standard curve of known 3-PGA concentrations to quantify the amount in the sample.

Assay of Phosphoglycerate Kinase (PGK) Activity

Method: Spectrophotometric Coupled Enzyme Assay

This assay measures the rate of 3-PGA-dependent NADH oxidation in a coupled reaction with glyceraldehyde-3-phosphate dehydrogenase.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.8), MgCl₂, ATP, NADH, and an excess of glyceraldehyde-3-phosphate dehydrogenase.

  • Enzyme Extract: Prepare a crude or purified enzyme extract from the plant tissue of interest.

  • Initiation of Reaction: Add the enzyme extract to the reaction mixture and initiate the reaction by adding the substrate, 3-PGA.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the PGK activity.

  • Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity

Method: Spectrophotometric Assay

This assay measures the rate of 1,3-bisphosphoglycerate-dependent NADPH oxidation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.8), MgCl₂, ATP, NADPH, and phosphoglycerate kinase.

  • Enzyme Extract: Prepare a crude or purified enzyme extract.

  • Generation of Substrate: Incubate the reaction mixture with 3-PGA to generate 1,3-bisphosphoglycerate in situ.

  • Initiation of Reaction: Add the enzyme extract to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Calculation of Activity: Calculate the enzyme activity based on the molar extinction coefficient of NADPH.

Mandatory Visualizations

Metabolic Pathways

Calvin_Benson_Cycle cluster_reduction Reduction cluster_regeneration Regeneration RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA CO2 CO2 CO2->PGA RuBisCO Carboxylation BPGA 1,3-Bisphosphoglycerate PGA->BPGA PGK ATP -> ADP G3P Glyceraldehyde-3-phosphate BPGA->G3P GAPDH NADPH -> NADP+ G3P->RuBP Multiple Steps ATP -> ADP TrioseP Triose Phosphates G3P->TrioseP Starch Starch TrioseP->Starch Chloroplast Sucrose Sucrose TrioseP->Sucrose Cytosol

Caption: The Calvin-Benson Cycle in C3 Plants.

Photorespiration cluster_chloro Chloroplast cluster_perox Peroxisome cluster_mito Mitochondrion RuBP Ribulose-1,5-bisphosphate PGA 3-Phosphoglycerate RuBP->PGA RuBisCO Oxygenation Phosphoglycolate 2-Phosphoglycolate RuBP->Phosphoglycolate O2 O2 O2->PGA Glycolate Glycolate Phosphoglycolate->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycine Glycine Glyoxylate->Glycine Serine Serine Glycine->Serine CO2_out CO2 Glycine->CO2_out Serine->PGA Multiple Steps

Caption: The Photorespiratory Pathway.

Serine_Biosynthesis PGA 3-Phosphoglycerate PHP 3-Phosphohydroxypyruvate PGA->PHP 3-PGA Dehydrogenase NAD+ -> NADH PSer 3-Phosphoserine PHP->PSer Phosphoserine Aminotransferase Glutamate -> α-Ketoglutarate Serine Serine PSer->Serine Phosphoserine Phosphatase H2O -> Pi

Caption: The Phosphorylated Pathway of Serine Biosynthesis.

Experimental Workflow

Experimental_Workflow Start Plant Tissue Collection Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (Cold Solvents) Quench->Extract Separate Phase Separation (Centrifugation) Extract->Separate Analyze LC-MS Analysis Separate->Analyze Quantify Data Quantification (Standard Curve) Analyze->Quantify Result 3-PGA Concentration Quantify->Result

Caption: Workflow for 3-PGA Quantification.

Conclusion

3-Phosphoglycerate stands as a cornerstone of C3 plant metabolism. Its central position in the Calvin-Benson cycle, its involvement in the energy-dissipating process of photorespiration, and its role as a precursor for a multitude of biosynthetic pathways underscore its significance in plant growth and productivity. A thorough understanding of the regulation of 3-PGA metabolism, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for researchers and professionals seeking to enhance photosynthetic efficiency and develop novel strategies for crop improvement and the production of plant-derived bioproducts. The intricate network of reactions centered around 3-PGA highlights the remarkable elegance and complexity of plant biochemistry.

References

The Central Role of D-(-)-3-Phosphoglyceric Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate situated at the crossroads of several fundamental biochemical pathways, including glycolysis, the Calvin-Benson cycle, and the biosynthesis of amino acids such as serine and glycine (B1666218). Its strategic position makes the enzymes that produce and consume it critical points of regulation for cellular energy production, carbon fixation, and anabolic processes. Understanding the intricate details of 3-PGA metabolism is therefore essential for research in cellular metabolism, disease pathology, and the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biochemical pathways involving 3-PGA, presenting key quantitative data, detailed experimental protocols, and visual representations of the core metabolic routes.

Core Biochemical Pathways Involving D-(-)-3-Phosphoglyceric Acid

D-(-)-3-Phosphoglyceric acid is a three-carbon carboxylic acid phosphorylated at the third carbon. It serves as a central hub in metabolism, connecting catabolic and anabolic routes.

Glycolysis

In the payoff phase of glycolysis, 3-PGA is an intermediate in the conversion of glucose to pyruvate (B1213749).[1] It is formed from 1,3-bisphosphoglycerate by the action of phosphoglycerate kinase, a reaction that generates ATP.[2] Subsequently, 3-PGA is isomerized to 2-phosphoglycerate by phosphoglycerate mutase, which is then converted to phosphoenolpyruvate (B93156) by enolase.[3]

Calvin-Benson Cycle

In photosynthetic organisms, 3-PGA is the first stable product of carbon fixation.[4] The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the carboxylation of ribulose-1,5-bisphosphate, which results in an unstable six-carbon intermediate that promptly splits into two molecules of 3-PGA.[5] These 3-PGA molecules are then reduced to glyceraldehyde-3-phosphate in a series of reactions requiring ATP and NADPH.[5]

Serine Biosynthesis

3-PGA is the precursor for the synthesis of the amino acid L-serine via the phosphorylated pathway.[6] The first and rate-limiting step is the oxidation of 3-PGA to 3-phosphohydroxypyruvate, catalyzed by 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH).[6] Serine can then be further metabolized to produce other amino acids like glycine and cysteine.

Quantitative Data

The following tables summarize key quantitative parameters for the enzymes involved in 3-PGA metabolism and the thermodynamics of the associated reactions.

Table 1: Enzyme Kinetic Parameters
EnzymeOrganism/TissueSubstrateK_m_ (µM)V_max_ (units)Reference
Phosphoglycerate KinaseHuman1,3-Bisphosphoglycerate6.863.5-fold > reverse[7]
Yeast1,3-Bisphosphoglycerate4.365.8-fold > reverse[7]
Human3-Phosphoglycerate186-[7]
Yeast3-Phosphoglycerate146-[7]
Phosphoglycerate MutaseChicken Breast Muscle2,3-Bisphosphoglycerate (B1242519)0.069-[8]
Chicken Breast Muscle2-Phosphoglycerate14-[8]
Chicken Breast Muscle3-Phosphoglycerate~200-[8]
Rabbit Muscle3-Phosphoglycerate--[9]
EnolaseKlebsiella pneumoniae2-Phosphoglycerate152065.36 mM PEP/min[10]
3-Phosphoglycerate DehydrogenaseHuman (recombinant)3-Phosphoglycerate--[11]
E. coli---[7]
RuBisCOVarious PlantsCO₂--[12]

Note: V_max_ values are highly dependent on assay conditions and enzyme concentration and are therefore difficult to compare directly across studies.

Table 2: Thermodynamics of Glycolysis Reactions Involving 3-PGA
ReactionEnzymeΔG°' (kJ/mol)ΔG (kJ/mol) in cellReference
1,3-bisphosphoglycerate + ADP <=> 3-phosphoglycerate + ATPPhosphoglycerate Kinase+18.5-1.2[5]
3-phosphoglycerate <=> 2-phosphoglyceratePhosphoglycerate Mutase+4.4+0.8[5]
2-phosphoglycerate <=> Phosphoenolpyruvate + H₂OEnolase+7.5-3.2[5]

ΔG°' represents the standard free energy change, while ΔG represents the free energy change under cellular conditions.

Table 3: Intracellular Concentration of 3-Phosphoglyceric Acid
Cell Type/OrganismConditionConcentration (mM)Reference
Cerebral Cortex Tissue-0.283[13]
CyanobacteriaPost-light irradiationVaries, affects O₂ evolution[14]

Experimental Protocols

Detailed methodologies for the analysis of 3-PGA and related enzymes are crucial for reproducible research.

Metabolite Extraction for LC-MS/MS Analysis of 3-PGA

This protocol is a general guideline for the extraction of polar metabolites like 3-PGA from cultured cells.

  • Cell Culture and Quenching: Grow cells to the desired confluency. Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS). To quench metabolic activity, add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water (e.g., 50:30:20 v/v/v), directly to the culture plate.

  • Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Incubate the lysate at a low temperature (e.g., -20°C) for at least 1 hour to facilitate protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile.

Quantification of 3-PGA by LC-MS/MS
  • Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like 3-PGA. The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

  • Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) for sensitive and specific detection of 3-PGA. The MRM transition would be from the precursor ion (m/z of 3-PGA) to a specific product ion.

  • Quantification: Generate a standard curve using a serial dilution of a pure 3-PGA standard. Spike samples with a stable isotope-labeled internal standard of 3-PGA for accurate quantification.

Spectrophotometric Assay for Phosphoglycerate Mutase Activity

This assay couples the conversion of 3-PGA to 2-PGA with subsequent reactions that lead to the oxidation of NADH, which can be monitored at 340 nm.[15]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl₂, ADP, 2,3-bisphosphoglycerate (as a cofactor for some PGAMs), NADH, enolase, pyruvate kinase, and lactate (B86563) dehydrogenase.[15]

  • Initiation of Reaction: Add the sample containing phosphoglycerate mutase to the reaction mixture.

  • Substrate Addition: Start the reaction by adding the substrate, 3-phosphoglycerate.[15]

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of absorbance change is proportional to the phosphoglycerate mutase activity.

Spectrophotometric Assay for Enolase Activity

This is a coupled enzyme assay to measure enolase activity.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.4), MgSO₄, ADP, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Sample Addition: Add the sample containing enolase to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding the substrate, 2-phosphoglycerate.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH. The rate of this decrease is proportional to the enolase activity.

Spectrophotometric Assay for 3-Phosphoglycerate Dehydrogenase Activity

This assay directly measures the production of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 9.0) and NAD⁺.

  • Sample Addition: Add the sample containing 3-phosphoglycerate dehydrogenase.

  • Initiation of Reaction: Start the reaction by adding the substrate, 3-phosphoglycerate.

  • Measurement: Monitor the increase in absorbance at 340 nm, which is directly proportional to the rate of NADH production and thus the enzyme activity.

Mandatory Visualizations

Biochemical Pathways

Glycolysis_Pathway 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase

Figure 1. Key steps in glycolysis involving 3-Phosphoglycerate.

Calvin_Cycle_Pathway Ribulose-1,5-bisphosphate Ribulose-1,5-bisphosphate Unstable 6C Intermediate Unstable 6C Intermediate Ribulose-1,5-bisphosphate->Unstable 6C Intermediate RuBisCO + CO2 3-Phosphoglycerate 3-Phosphoglycerate Unstable 6C Intermediate->3-Phosphoglycerate Spontaneous split 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate->1,3-Bisphosphoglycerate ATP -> ADP Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate->Glyceraldehyde-3-phosphate NADPH -> NADP+

Figure 2. Carbon fixation and reduction in the Calvin cycle.

Serine_Biosynthesis_Pathway 3-Phosphoglycerate 3-Phosphoglycerate 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate 3-Phosphoglycerate Dehydrogenase (NAD+ -> NADH) Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Phosphoserine Aminotransferase L-Serine L-Serine Phosphoserine->L-Serine Phosphoserine Phosphatase Metabolite_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cell_Culture 1. Cell Culture Quench_Metabolism 2. Quench Metabolism (Ice-cold solvent) Cell_Culture->Quench_Metabolism Cell_Lysis 3. Cell Lysis & Collection Quench_Metabolism->Cell_Lysis Protein_Precipitation 4. Protein Precipitation (-20°C) Cell_Lysis->Protein_Precipitation Centrifugation 5. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection 6. Collect Supernatant Centrifugation->Supernatant_Collection Drying 7. Dry Extract Supernatant_Collection->Drying Reconstitution 8. Reconstitute for Analysis Drying->Reconstitution LC_Separation 9. HILIC Separation MS_Detection 10. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 11. Quantification MS_Detection->Quantification

References

The Embden-Meyerhof-Parnas Pathway and 3-Phosphoglycerate: A Core Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Central Metabolic Nexus

The Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis, represents a fundamental and universally conserved metabolic sequence for cellular energy production.[1][2] This pathway, occurring in the cytoplasm of virtually all living cells, orchestrates the catabolism of glucose into pyruvate (B1213749), thereby generating ATP and essential metabolic intermediates.[1][3] Among these intermediates, 3-phosphoglycerate (B1209933) (3-PGA) holds a pivotal position, not only as a crucial step in the energy-yielding phase of glycolysis but also as a key precursor for various biosynthetic pathways and an emerging player in cellular signaling.[4][5] This technical guide provides a comprehensive overview of the EMP pathway with a specific focus on 3-PGA, offering quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in their endeavors.

The Central Role of 3-Phosphoglycerate in the Payoff Phase of Glycolysis

The EMP pathway is conceptually divided into two phases: an initial energy investment phase and a subsequent energy payoff phase. 3-PGA is a key metabolite in the payoff phase, where a net gain of ATP is achieved.[1][6]

Formation of 3-Phosphoglycerate:

3-PGA is synthesized from 1,3-bisphosphoglycerate in the seventh step of glycolysis.[4] This reaction is catalyzed by the enzyme phosphoglycerate kinase (PGK) and is a prime example of substrate-level phosphorylation.[4][7] In this energetically favorable step, a high-energy phosphoryl group is transferred from 1,3-bisphosphoglycerate to a molecule of adenosine (B11128) diphosphate (B83284) (ADP), yielding one molecule of ATP and one molecule of 3-PGA.[4][6] This reaction is reversible, with its directionality being influenced by the intracellular concentrations of ATP and ADP.[4]

Conversion to 2-Phosphoglycerate:

Following its formation, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM).[7][8] This reaction involves the intramolecular transfer of the phosphate (B84403) group from the C3 to the C2 position of the glycerate backbone.[8]

EMP_Pathway_Focus_on_3PGA Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Hexokinase Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Phosphoglucose Isomerase Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Phosphofructokinase Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate Aldolase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate Dehydrogenase 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate (B93156) Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Diagram 1: The Embden-Meyerhof-Parnas pathway with a focus on 3-Phosphoglycerate.

Quantitative Data Summary

A thorough understanding of the EMP pathway and the role of 3-PGA necessitates the analysis of quantitative data. The following tables summarize key thermodynamic and kinetic parameters, as well as intracellular metabolite concentrations.

Table 1: Thermodynamics of Glycolytic Reactions Involving 3-PGA in Erythrocytes

ReactionEnzymeΔG°' (kJ/mol)ΔG (kJ/mol)
1,3-Bisphosphoglycerate + ADP <=> 3-Phosphoglycerate + ATPPhosphoglycerate Kinase-18.8-1.3
3-Phosphoglycerate <=> 2-PhosphoglyceratePhosphoglycerate Mutase+4.6+0.8

Data sourced from erythrocytes, illustrating the actual free energy change under physiological conditions.[6][7]

Table 2: Intracellular Concentrations of Glycolytic Intermediates

MetaboliteConcentration in E. coli (mM)Concentration in S. cerevisiae (mM)
3-Phosphoglycerate1.452.9
2-Phosphoglycerate0.140.5

Note: Concentrations can vary depending on the organism and metabolic state.

Table 3: Kinetic Parameters of Enzymes Acting on 3-PGA

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)
Phosphoglycerate Kinase (PGK)Human1,3-Bisphosphoglycerate6.86-
Human3-Phosphoglycerate186-
Yeast1,3-Bisphosphoglycerate4.36-
Yeast3-Phosphoglycerate146-
Phosphoglycerate Mutase (PGM)Chicken Muscle3-Phosphoglycerate~100-200-
Rabbit Muscle3-Phosphoglycerate~100-200-

Km (Michaelis constant) is an inverse measure of the enzyme's affinity for its substrate. Vmax (maximum velocity) reflects the maximum rate of the reaction.

Experimental Protocols

Accurate quantification of glycolytic intermediates and enzyme activities is crucial for metabolic research. Below are detailed methodologies for key experiments.

Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This assay measures PGK activity in the glycolytic direction by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4]

Principle: The formation of 1,3-bisphosphoglycerate from 3-PGA and ATP is coupled to the GAPDH-catalyzed reduction of 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, which involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.[4]

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6

  • 3-Phosphoglycerate (3-PGA) solution: 200 mM

  • Adenosine 5'-Triphosphate (ATP) solution: 100 mM

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution: 10 mM

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 100 units/mL

  • Sample: Purified enzyme, cell lysate, or tissue homogenate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, 3-PGA, ATP, and NADH in a cuvette.

  • Add GAPDH to the reaction mixture and incubate for 5 minutes to establish a baseline.

  • Initiate the reaction by adding the sample containing PGK.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 1,3-bisphosphoglycerate per minute.

Spectrophotometric Assay for Phosphoglycerate Mutase (PGM) Activity

This assay determines PGM activity by coupling the formation of 2-phosphoglycerate to the enolase, pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH) reactions.

Principle: The conversion of 3-PGA to 2-PGA is the initial step. 2-PGA is then converted to phosphoenolpyruvate (PEP) by enolase. PEP is subsequently converted to pyruvate by PK, a reaction that generates ATP. Finally, pyruvate is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is measured.

Reagents:

  • Assay Buffer: 100 mM Triethanolamine, pH 7.6

  • 3-Phosphoglyceric Acid (3-PGA) solution: 200 mM

  • Adenosine 5'-Diphosphate (ADP) solution: 21 mM

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution: 5 mM

  • Enolase: 100 units/mL

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mixture

  • Sample: Purified enzyme, cell lysate, or tissue homogenate

Procedure:

  • Combine Assay Buffer, 3-PGA, ADP, NADH, enolase, and the PK/LDH mixture in a cuvette.

  • Incubate for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

  • Initiate the reaction by adding the sample containing PGM.

  • Monitor the decrease in absorbance at 340 nm in kinetic mode.

  • The rate of PGM activity is calculated from the linear rate of decrease in absorbance. One unit of PGM is defined as the amount of enzyme that converts 1.0 µmole of 3-phosphoglycerate to 2-phosphoglycerate per minute.

Quantification of 3-Phosphoglycerate using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of 3-PGA in complex biological samples.

Principle: Biological samples are first processed to extract small molecule metabolites. 3-PGA is then separated from other metabolites using liquid chromatography, typically with a hydrophilic interaction liquid chromatography (HILIC) column. The separated 3-PGA is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for accurate quantification.

Protocol Outline:

  • Sample Preparation:

    • Quench metabolic activity rapidly, often using cold methanol.

    • Extract metabolites from cells or tissues using a suitable solvent system (e.g., 80% methanol).

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant containing the metabolites.

  • LC Separation:

    • Inject the extracted sample onto a HILIC column.

    • Use a gradient of mobile phases (e.g., acetonitrile (B52724) and an aqueous buffer) to elute 3-PGA.

  • MS/MS Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI), typically in negative mode for phosphorylated compounds.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for 3-PGA and an internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of a 3-PGA standard.

    • Determine the concentration of 3-PGA in the sample by comparing its peak area to the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Cell_Culture Cell Culture / Tissue Sample Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Cell_Culture->Metabolite_Extraction Protein_Precipitation Protein Precipitation & Centrifugation Metabolite_Extraction->Protein_Precipitation Supernatant_Collection Supernatant Collection (Metabolite Extract) Protein_Precipitation->Supernatant_Collection Spectrophotometry Spectrophotometry Supernatant_Collection->Spectrophotometry LC_MS_MS LC_MS_MS Supernatant_Collection->LC_MS_MS Enzyme_Activity Enzyme_Activity Spectrophotometry->Enzyme_Activity PGK & PGM Activity Metabolite_Quantification Metabolite_Quantification LC_MS_MS->Metabolite_Quantification 3-PGA Quantification Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Enzyme_Activity->Kinetic_Analysis Concentration_Determination Metabolite Concentration Determination Metabolite_Quantification->Concentration_Determination Pathway_Modeling Pathway Modeling & Interpretation Kinetic_Analysis->Pathway_Modeling Concentration_Determination->Pathway_Modeling

Diagram 2: A comprehensive experimental workflow for the analysis of 3-PGA and related enzymes.

3-PGA as a Signaling Molecule and its Role in Regulation

Beyond its role as a metabolic intermediate, 3-PGA can also function as an allosteric regulator of certain enzymes, thereby acting as a signaling molecule that reflects the status of the glycolytic pathway.

Allosteric Regulation by 3-PGA:

  • ADP-glucose pyrophosphorylase (AGPase): In plants and some bacteria, 3-PGA is a potent allosteric activator of AGPase, the enzyme that catalyzes a key regulatory step in starch synthesis.[4][6] This links the rate of carbon fixation and glycolysis directly to the rate of starch storage.

  • Pyruvate Kinase (PK): In some archaea, 3-PGA has been identified as an allosteric activator of pyruvate kinase, the enzyme catalyzing the final committed step of glycolysis. This represents a feed-forward activation mechanism within the lower part of the glycolytic pathway.

The role of 3-PGA in these regulatory processes highlights its importance in coordinating metabolic fluxes and adapting cellular metabolism to changing energy demands and substrate availability.[1]

Signaling_Pathway_3PGA cluster_glycolysis Glycolysis cluster_regulation Allosteric Regulation G3P Glyceraldehyde-3-phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG 3PGA 3-Phosphoglycerate BPG->3PGA 2PGA 2-Phosphoglycerate 3PGA->2PGA AGPase ADP-glucose pyrophosphorylase 3PGA->AGPase Activates PK Pyruvate Kinase (some archaea) 3PGA->PK Activates PEP Phosphoenolpyruvate 2PGA->PEP Pyruvate Pyruvate PEP->Pyruvate Starch_Synthesis Starch Synthesis AGPase->Starch_Synthesis Glycolysis_End End of Glycolysis PK->Glycolysis_End

Diagram 3: Allosteric regulation by 3-Phosphoglycerate, linking glycolysis to other metabolic pathways.

Conclusion

3-Phosphoglycerate is a cornerstone of central carbon metabolism, occupying a critical juncture in the Embden-Meyerhof-Parnas pathway. Its roles extend beyond that of a simple intermediate, encompassing energy generation, precursor biosynthesis, and metabolic regulation. For researchers and professionals in drug development, a deep understanding of the quantitative aspects of 3-PGA metabolism and the methodologies to study it are paramount. The intricate regulation of the enzymes that produce and consume 3-PGA, along with its function as a signaling molecule, presents potential targets for therapeutic intervention in diseases characterized by altered metabolism, such as cancer. The comprehensive data and protocols provided in this guide serve as a valuable resource for furthering our understanding of this vital metabolic pathway and its implications for human health.

References

3-phosphoglycerate as a key intermediate in carbon assimilation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (B1209933) (3-PGA) is a pivotal metabolic intermediate situated at the crossroads of carbon fixation and central carbon metabolism. As the first stable product of carbon dioxide (CO2) fixation in the Calvin-Benson cycle, 3-PGA serves as the primary precursor for the synthesis of carbohydrates, amino acids, and other essential biomolecules in photosynthetic organisms.[1][2] Its strategic position also makes it a critical node in glycolysis and a key player in the photorespiratory pathway. This technical guide provides a comprehensive overview of the multifaceted role of 3-PGA in carbon assimilation, offering detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and drug development endeavors.

The Central Role of 3-Phosphoglycerate in Metabolism

3-PGA is a three-carbon molecule that is central to several major metabolic pathways, most notably the Calvin-Benson cycle, photorespiration, and glycolysis.

The Calvin-Benson Cycle: The Genesis of Organic Carbon

The Calvin-Benson cycle, occurring in the stroma of chloroplasts, is the primary pathway for converting inorganic CO2 into organic compounds.[3] The cycle can be divided into three key stages:

  • Carboxylation: The cycle begins with the carboxylation of ribulose-1,5-bisphosphate (RuBP), a five-carbon sugar, by the enzyme ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This reaction forms an unstable six-carbon intermediate that immediately cleaves into two molecules of 3-PGA.[1][2]

  • Reduction: In the subsequent step, 3-PGA is first phosphorylated by 3-phosphoglycerate kinase (PGK) to form 1,3-bisphosphoglycerate. This reaction consumes one molecule of ATP. Next, 1,3-bisphosphoglycerate is reduced by NADPH-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to yield glyceraldehyde-3-phosphate (G3P).

  • Regeneration: For every three molecules of CO2 fixed, one molecule of G3P exits the cycle to be used for the synthesis of sucrose, starch, and other organic molecules. The remaining five G3P molecules are utilized to regenerate the initial three molecules of RuBP, a process that requires ATP.

Photorespiration: A Salvage Pathway with a Cost

RuBisCO can also catalyze the oxygenation of RuBP, particularly under conditions of high oxygen and low CO2 concentrations. This initiates the photorespiratory pathway, a process that salvages some of the carbon that would otherwise be lost but at a significant energetic cost. In this pathway, RuBP reacts with oxygen to produce one molecule of 3-PGA and one molecule of 2-phosphoglycolate (B1263510). The 2-phosphoglycolate is then converted back to 3-PGA through a series of reactions that occur in the chloroplast, peroxisome, and mitochondrion. While this pathway recovers 75% of the carbon from 2-phosphoglycolate, it consumes ATP and NADPH and releases a molecule of CO2.[4][5]

Glycolysis and Biosynthetic Precursor

In non-photosynthetic organisms and in the cytosol of plant cells, 3-PGA is a key intermediate in the glycolytic pathway.[6] It is formed from 1,3-bisphosphoglycerate by PGK in an ATP-generating step.[6] 3-PGA is then converted to 2-phosphoglycerate by phosphoglycerate mutase (PGM).[6] Beyond its role in energy metabolism, 3-PGA serves as a precursor for the biosynthesis of several amino acids, including serine, glycine, and cysteine.[7]

Quantitative Data

The following tables summarize key quantitative data for the enzymes that produce and consume 3-phosphoglycerate. These values can vary depending on the organism, isoenzyme, and experimental conditions.

Table 1: Kinetic Parameters of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO)

OrganismKm (CO2) (µM)kcat (carboxylation) (s-1)Km (O2) (µM)kcat (oxygenation) (s-1)Specificity Factor (SC/O)Reference
Spinacia oleracea (Spinach)10 - 203.3250 - 400-80 - 100[8][9]
Synechococcus PCC 63012308.9--45[8][9]
Wheat11.75.5323-102[8][9]

Table 2: Kinetic Parameters of 3-Phosphoglycerate Kinase (PGK)

OrganismSubstrateKm (mM)Vmax (U/mg)Reference
Corynebacterium glutamicum3-Phosphoglycerate0.26220[10]
Corynebacterium glutamicumATP0.11150[10]
Human1,3-Bisphosphoglycerate0.00686-[11]
Yeast1,3-Bisphosphoglycerate0.00436-[11]
Human3-Phosphoglycerate0.186-[11]
Yeast3-Phosphoglycerate0.146-[11]

Table 3: Kinetic Parameters of Phosphoglycerate Mutase (PGM)

OrganismSubstrateKm (µM)Reference
Chicken Breast Muscle2,3-Bisphosphoglycerate0.069[12]
Chicken Breast Muscle2-Phosphoglycerate14[12]
Chicken Breast Muscle3-Phosphoglycerate~200[12]
E. coli3-Phosphoglycerate100 - 200[13]
Rabbit Muscle3-Phosphoglycerate110[14]

Table 4: Intracellular Concentrations of 3-Phosphoglycerate

Organism/CompartmentConditionConcentration (mM)Reference
Spinach ChloroplastsLight1.5 - 4.0[15]
Spinach ChloroplastsDark0.5 - 1.0[15]
CyanobacteriaLight-irradiated (90s)0.5 - 2.5[15]

Experimental Protocols

Detailed methodologies for the key enzymes involved in 3-PGA metabolism are provided below.

Protocol 1: Assay for Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO) Activity

This protocol is based on the incorporation of 14CO2 into acid-stable products.

Materials:

  • Assay Buffer: 100 mM Bicine-NaOH (pH 8.2), 20 mM MgCl2, 1 mM DTT.

  • 14C-Sodium Bicarbonate (NaH14CO3) solution.

  • Ribulose-1,5-bisphosphate (RuBP) solution.

  • Enzyme extract or purified RuBisCO.

  • 10 M Formic acid.

  • Scintillation cocktail.

  • Scintillation vials.

Procedure:

  • Prepare the reaction mixture by combining the assay buffer and NaH14CO3 in a microcentrifuge tube.

  • Pre-incubate the enzyme extract with the reaction mixture for 10 minutes at 30°C to allow for carbamylation of the enzyme.

  • Initiate the reaction by adding RuBP to the mixture.

  • Incubate the reaction for a defined period (e.g., 30-60 seconds) at 30°C.

  • Stop the reaction by adding formic acid. This will acidify the solution and drive off any unreacted 14CO2.

  • Dry the samples in a heating block or oven.

  • Resuspend the dried pellet in water and add scintillation cocktail.

  • Quantify the incorporated 14C using a scintillation counter. The amount of acid-stable 14C is proportional to the RuBisCO activity.

Protocol 2: Spectrophotometric Assay for 3-Phosphoglycerate Kinase (PGK) Activity

This assay measures the reverse reaction of PGK (the direction of glycolysis) by coupling the production of 1,3-bisphosphoglycerate to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[16]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 5 mM MgSO4, 1 mM EDTA, 1 mM DTT.

  • 3-Phosphoglycerate (3-PGA) solution.

  • ATP solution.

  • NADH solution.

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Enzyme extract or purified PGK.

Procedure:

  • Prepare the reaction mixture in a cuvette containing assay buffer, 3-PGA, ATP, and NADH.

  • Add GAPDH to the mixture.

  • Initiate the reaction by adding the enzyme extract or purified PGK.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the PGK activity.

Protocol 3: Spectrophotometric Assay for Phosphoglycerate Mutase (PGM) Activity

This assay couples the conversion of 3-PGA to 2-PGA to the subsequent reactions catalyzed by enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, ultimately leading to the oxidation of NADH.[17]

Materials:

  • Assay Buffer: 100 mM Triethanolamine buffer (pH 7.6).

  • 3-Phosphoglycerate (3-PGA) solution.

  • 2,3-Bisphosphoglycerate (2,3-BPG) solution (as a cofactor).

  • ADP solution.

  • NADH solution.

  • Magnesium Sulfate (MgSO4) solution.

  • Potassium Chloride (KCl) solution.

  • Enolase.

  • Pyruvate Kinase (PK).

  • Lactate Dehydrogenase (LDH).

  • Enzyme extract or purified PGM.

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, 3-PGA, 2,3-BPG, ADP, NADH, MgSO4, and KCl.

  • Add the coupling enzymes (enolase, PK, and LDH) to the mixture.

  • Initiate the reaction by adding the enzyme extract or purified PGM.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is proportional to the PGM activity.

Signaling Pathways and Logical Relationships

The metabolic pathways involving 3-phosphoglycerate are tightly regulated and interconnected. The following diagrams, generated using the DOT language, illustrate these complex relationships.

Calvin_Benson_Cycle RuBP Ribulose-1,5-bisphosphate Unstable_Intermediate Unstable 6C Intermediate CO2 CO2 CO2->RuBP PGA 3-Phosphoglycerate Unstable_Intermediate->PGA spontaneous BPGA 1,3-Bisphosphoglycerate PGA->BPGA 3-PG Kinase (ATP -> ADP) G3P Glyceraldehyde-3-phosphate BPGA->G3P GAPDH (NADPH -> NADP+) Ru5P Ribulose-5-phosphate G3P->Ru5P Regeneration (ATP -> ADP) Carbohydrates Carbohydrates (Sucrose, Starch) G3P->Carbohydrates Ru5P->RuBP PRK (ATP -> ADP)

Caption: The Calvin-Benson Cycle, illustrating the formation and fate of 3-PGA.

Photorespiration cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion RuBP Ribulose-1,5-bisphosphate PGA_chloro 3-Phosphoglycerate RuBP->PGA_chloro Phosphoglycolate 2-Phosphoglycolate RuBP->Phosphoglycolate O2 O2 O2->RuBP RuBisCO Glycolate_chloro Glycolate Phosphoglycolate->Glycolate_chloro Glycolate_pero Glycolate Glycolate_chloro->Glycolate_pero Glycerate_chloro Glycerate Glycerate_chloro->PGA_chloro Glycerate Kinase (ATP -> ADP) Glyoxylate Glyoxylate Glycolate_pero->Glyoxylate Glycine_pero Glycine Glyoxylate->Glycine_pero Glycine_mito Glycine Glycine_pero->Glycine_mito Serine_pero Serine Hydroxypyruvate Hydroxypyruvate Serine_pero->Hydroxypyruvate Hydroxypyruvate->Glycerate_chloro Serine_mito Serine Glycine_mito->Serine_mito Glycine Decarboxylase (NAD+ -> NADH) Serine_mito->Serine_pero CO2_mito CO2 Serine_mito->CO2_mito NH3 NH3 Serine_mito->NH3

Caption: The Photorespiratory Pathway, a salvage mechanism for the products of RuBisCO's oxygenase activity.

Experimental_Workflow Sample Plant Tissue / Cell Culture Homogenization Homogenization in Lysis Buffer Sample->Homogenization Centrifugation Centrifugation to remove debris Homogenization->Centrifugation Supernatant Crude Enzyme Extract Centrifugation->Supernatant Purification Optional: Protein Purification (e.g., Chromatography) Supernatant->Purification Activity_Assay Enzyme Activity Assay Supernatant->Activity_Assay Metabolite_Extraction Metabolite Extraction (e.g., with perchloric acid) Supernatant->Metabolite_Extraction Purified_Enzyme Purified Enzyme Purification->Purified_Enzyme Purified_Enzyme->Activity_Assay Data_Analysis Data Analysis and Interpretation Activity_Assay->Data_Analysis Quantification 3-PGA Quantification (e.g., LC-MS/MS) Metabolite_Extraction->Quantification Quantification->Data_Analysis

Caption: A generalized experimental workflow for the analysis of 3-PGA and related enzymes.

Relevance to Drug Development

The central role of 3-PGA in metabolism makes the enzymes that produce and consume it attractive targets for the development of new drugs and herbicides.

  • Herbicides: The Calvin-Benson cycle and photorespiration are unique to plants and other photosynthetic organisms. Therefore, inhibitors of enzymes in these pathways, such as RuBisCO or other Calvin cycle enzymes, have the potential to be potent and selective herbicides.[18] For instance, targeting the production or utilization of 3-PGA could effectively halt carbon fixation and, consequently, plant growth.

  • Anti-cancer Agents: Many cancer cells exhibit altered metabolic pathways, including an increased reliance on glycolysis for energy production (the Warburg effect). Enzymes in the glycolytic pathway, including 3-phosphoglycerate kinase and phosphoglycerate mutase, are being investigated as potential targets for anti-cancer therapies.[19] Inhibiting these enzymes could disrupt the energy supply to cancer cells and inhibit their proliferation.

  • Metabolic Engineering: Understanding the regulation of 3-PGA metabolism is crucial for metabolic engineering efforts aimed at improving crop yields or producing valuable bioproducts.[20] By manipulating the expression or activity of enzymes involved in 3-PGA synthesis and consumption, it may be possible to enhance photosynthetic efficiency or channel carbon flux towards the production of biofuels or other desired compounds.

Conclusion

3-Phosphoglycerate is a cornerstone of carbon assimilation, linking the initial capture of atmospheric carbon to the vast network of metabolic pathways that sustain life. Its central position in the Calvin-Benson cycle, photorespiration, and glycolysis underscores its fundamental importance in both autotrophic and heterotrophic organisms. A thorough understanding of the enzymes that govern the synthesis and fate of 3-PGA, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of plant biology, developing novel therapeutic agents, and engineering more efficient biological systems. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this critical metabolite.

References

Methodological & Application

Application Note: Enzymatic Quantification of 3-Phosphoglycerate in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phosphoglycerate (B1209933) (3-PG) is a pivotal intermediate metabolite in central carbon metabolism, primarily involved in glycolysis and the Calvin cycle. The cellular concentration of 3-PG offers a snapshot of the metabolic state and can be a critical indicator in various research fields, including oncology, metabolic disorders, and cellular physiology. This application note provides a detailed protocol for the quantification of 3-PG in cell lysates using a robust enzymatic assay. The method is based on a coupled enzyme reaction that results in the oxidation of NADH, which is quantifiable by measuring the decrease in absorbance at 340 nm.[1] This approach offers a sensitive and reliable means to determine 3-PG concentrations in experimental cell cultures.

Assay Principle

The quantification of 3-phosphoglycerate is achieved through a series of coupled enzymatic reactions. First, phosphoglycerate mutase (PGAM) catalyzes the conversion of 3-PG to 2-phosphoglycerate (2-PG).[1][2] Subsequently, enolase converts 2-PG to phosphoenolpyruvate (B93156) (PEP). Pyruvate (B1213749) kinase (PK) then utilizes PEP and ADP to produce pyruvate and ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate while simultaneously oxidizing NADH to NAD+. The decrease in NADH is directly proportional to the initial amount of 3-PG in the sample and is measured by the change in absorbance at 340 nm.[1]

G 3-PG 3-PG 2-PG 2-PG 3-PG->2-PG PGAM PEP PEP 2-PG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK Lactate Lactate Pyruvate->Lactate LDH PGAM PGAM Enolase Enolase PK PK ATP ATP PK->ATP LDH LDH NAD+ NAD+ LDH->NAD+ ADP ADP ADP->PK NADH NADH NADH->LDH

Figure 1: Enzymatic reaction cascade for 3-PG quantification.

Experimental Protocols

I. Cell Lysate Preparation
  • Cell Culture and Harvesting: Culture cells to the desired density (e.g., 80-90% confluency). For suspension cells, collect by centrifugation. For adherent cells, wash with ice-cold PBS and scrape. It is recommended to start with 1-5 x 10^6 cells.

  • Lysis: Resuspend the cell pellet in 100-500 µL of ice-cold lysis buffer (e.g., a buffer compatible with enzymatic assays, or use a commercial lysis buffer).

  • Homogenization: Homogenize the cells on ice using a sonicator or by passing through a fine-gauge needle.

  • Centrifugation: Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C to remove insoluble material.

  • Deproteinization (Optional but Recommended): For some sample types, deproteinization using a 10 kDa molecular weight cutoff spin filter can improve assay accuracy.

  • Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization of results. Store lysates at -80°C if not used immediately.

II. Enzymatic Assay Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer such as Tris-HCl or triethanolamine (B1662121) buffer at a physiological pH (e.g., 80 mM triethanolamine, pH 7.0).

    • NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.

    • ATP Stock Solution: Prepare a 100 mM stock solution of ATP in the assay buffer.

    • Enzyme Mix: Prepare a mix containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase in the assay buffer. The final concentrations in the reaction mix should be optimized, but a starting point is 1-5 units/mL for each enzyme.

    • 3-PG Standard Solution: Prepare a 1 mM stock solution of 3-phosphoglycerate in deionized water. Create a standard curve by serially diluting the stock solution to concentrations ranging from 0 to 100 µM.

  • Assay Procedure:

    • Set up a 96-well microplate.

    • Add 10-50 µL of cell lysate or 3-PG standard to each well.

    • Add assay buffer to bring the total volume to 100 µL.

    • Prepare a master mix containing the assay buffer, NADH, ATP, and the enzyme mix.

    • Add 100 µL of the master mix to each well to initiate the reaction.

    • Immediately measure the absorbance at 340 nm using a microplate reader in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at 37°C.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Harvesting Lysis Cell Lysis & Homogenization Cell_Culture->Lysis Clarification Centrifugation & Clarification Lysis->Clarification Plating Add Samples & Standards to Plate Standards Prepare 3-PG Standards Reagents Prepare Master Mix Reaction_Start Add Master Mix to Initiate Reaction Plating->Reaction_Start Measurement Kinetic Read at 340 nm (30-60 min) Reaction_Start->Measurement Standard_Curve Generate Standard Curve Calculation Calculate 3-PG Concentration Standard_Curve->Calculation Normalization Normalize to Protein Content Calculation->Normalization

Figure 2: Experimental workflow for 3-PG quantification.

Data Presentation

The rate of NADH consumption (decrease in A340) is calculated from the linear portion of the kinetic curve. A standard curve is generated by plotting the rate of change in absorbance against the known concentrations of the 3-PG standards. The concentration of 3-PG in the cell lysates is then determined by interpolating their rates of absorbance change from the standard curve.

Table 1: Example 3-PG Standard Curve Data
3-PG Concentration (µM)ΔA340/min (Rate)
00.002
100.015
250.038
500.075
750.112
1000.150
Table 2: Quantification of 3-PG in Cell Lysates
Sample IDΔA340/min (Rate)3-PG Concentration (µM)Protein Conc. (mg/mL)3-PG (nmol/mg protein)
Control 10.04530.22.114.38
Control 20.04832.52.214.77
Treated 10.08255.11.929.00
Treated 20.08557.22.028.60

Conclusion

This application note provides a comprehensive protocol for the enzymatic quantification of 3-phosphoglycerate in cell lysates. The assay is sensitive, reproducible, and can be adapted for a high-throughput format. Accurate measurement of 3-PG can provide valuable insights into the metabolic status of cells under various experimental conditions, making it a valuable tool for researchers in numerous biological disciplines.

References

Application Notes and Protocols for 3-Phosphoglycerate Kinase (PGK) Activity Assay using 3-PGA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoglycerate kinase (PGK) is a crucial enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, which yields 3-phosphoglycerate (B1209933) (3-PGA) and ATP.[1][2] This reaction is a key step in energy generation within cells. The measurement of PGK activity is vital for research in metabolic disorders, oncology, and for screening potential therapeutic modulators of its activity.[1][2]

This document provides a detailed protocol for a coupled enzyme assay to determine PGK activity in the direction of 3-PGA phosphorylation. In this assay, the production of 1,3-BPG by PGK is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction.[2][3][4] GAPDH utilizes 1,3-BPG and NADH to produce glyceraldehyde-3-phosphate and NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the PGK activity.[1][4][5]

Signaling Pathway: Coupled Enzyme Reaction

The activity of PGK is determined by monitoring the consumption of NADH in a coupled reaction system.

PGK_Coupled_Reaction cluster_PGK PGK Reaction cluster_GAPDH Coupled GAPDH Reaction PGA 3-Phosphoglycerate (3-PGA) PGK PGK PGA->PGK ATP ATP ATP->PGK BPG 1,3-Bisphosphoglycerate (1,3-BPG) BPG_c 1,3-Bisphosphoglycerate (1,3-BPG) BPG->BPG_c Product is Substrate ADP ADP PGK->BPG PGK->ADP NADH NADH (Abs @ 340nm) NAD NAD+ NADH->NAD Oxidation (Monitored) GAPDH GAPDH NADH->GAPDH BPG_c->GAPDH GAP Glyceraldehyde-3-Phosphate Pi Pi GAPDH->GAP GAPDH->NAD GAPDH->Pi

Caption: Coupled reaction for measuring PGK activity.

Experimental Protocol

This protocol is designed for a standard 1 mL cuvette-based spectrophotometric assay but can be adapted for a 96-well plate format.

Materials and Reagents
ReagentStock ConcentrationFinal Concentration
Triethanolamine-HCl buffer (pH 7.4)1 M100 mM
Magnesium Sulfate (MgSO₄)1 M2 mM
Adenosine Triphosphate (ATP)100 mM1 mM
3-Phosphoglycerate (3-PGA)250 mM10 mM
NADH10 mM0.2 mM
EDTA0.5 M1 mM
Dithiothreitol (DTT)1 M1 mM
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)1000 U/mL10 U/mL
Purified PGK or SampleVariesVaries
Nuclease-free water--
Equipment
  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • Cuvettes (1 cm path length) or UV-transparent 96-well plates.

  • Pipettes and pipette tips.

  • Microcentrifuge tubes.

  • Thermostated water bath or incubator (e.g., 37°C).

Experimental Workflow

PGK_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents and Master Mix pre_incubate Pre-incubate Master Mix at Assay Temperature reagent_prep->pre_incubate sample_prep Prepare PGK Sample (e.g., cell lysate) initiate Initiate Reaction by adding PGK Sample sample_prep->initiate pre_incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure plot Plot Absorbance vs. Time measure->plot calculate_rate Calculate Rate of Absorbance Change (ΔA340/min) plot->calculate_rate calculate_activity Calculate PGK Activity (U/mL) calculate_rate->calculate_activity

Caption: Workflow for the PGK activity assay.

Procedure
  • Reagent Preparation: Prepare all stock solutions and store them appropriately. Prepare a master mix containing the buffer, MgSO₄, ATP, 3-PGA, NADH, EDTA, DTT, and GAPDH in nuclease-free water. The volume should be sufficient for all samples and controls.

  • Assay Setup:

    • For a 1 mL cuvette assay, prepare the reaction mixture in microcentrifuge tubes.

    • Pipette the appropriate volume of the master mix into each cuvette or well.

    • Include a "no-PGK" control to measure any background NADH oxidation.

  • Pre-incubation: Pre-incubate the master mix at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Reaction Initiation: Start the reaction by adding a small volume of the PGK-containing sample (e.g., purified enzyme, cell lysate, or tissue homogenate) to the master mix. Mix gently but thoroughly.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm in kinetic mode.[5][6] Measurements should be taken at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes. The rate of absorbance decrease should be linear during the initial phase of the reaction.

Data Presentation and Analysis

The activity of PGK is calculated based on the rate of NADH oxidation.

Data Summary Table
Sample IDPGK Concentration/DilutionΔA340/min (Initial Rate)PGK Activity (nmol/min/mL)Specific Activity (U/mg)
Control 1-
Sample 11X
Sample 20.5X
Sample 30.25X
Inhibitor A1X + Inhibitor
Calculation of PGK Activity
  • Determine the rate of absorbance change per minute (ΔA340/min) from the linear portion of the absorbance vs. time plot.

  • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

The formula to calculate PGK activity is:

Activity (mol/min/mL) = (ΔA340/min) / (ε * l)

Where:

  • ΔA340/min is the change in absorbance at 340 nm per minute.

  • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • l is the path length of the cuvette (typically 1 cm).

To express the activity in more common units (U/mL, where 1 Unit (U) = 1 µmol/min):

Activity (U/mL) = [(ΔA340/min * Total Reaction Volume (mL))] / (ε * l * Sample Volume (mL)) * 10⁶

Specific activity can then be calculated by dividing the activity (U/mL) by the protein concentration of the sample (mg/mL).

References

Application Notes: Utilizing D-(-)-3-Phosphoglyceric Acid Disodium Salt in In Vitro Glycolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in the glycolytic pathway.[1][2][3] It is positioned at the crossroads of the energy-generating payoff phase of glycolysis and anabolic pathways such as serine biosynthesis.[1][3] The disodium (B8443419) salt of 3-PGA is a stable and soluble compound, making it an ideal substrate for in vitro studies of the lower segment of glycolysis. These studies are crucial for understanding enzyme kinetics, screening for modulators of glycolytic enzymes, and reconstituting metabolic pathways in a controlled environment. This document provides detailed application notes and protocols for using D-(-)-3-Phosphoglyceric acid disodium salt to investigate the enzymatic reactions catalyzed by Phosphoglycerate Mutase (PGAM), Enolase, and Pyruvate (B1213749) Kinase (PK).

This compound salt is a commercially available reagent, typically with a purity of ≥93%.[4] It is a white powder soluble in water and should be stored at -20°C.[5]

Key Applications

  • Enzyme Characterization: Elucidating the kinetic parameters (K_m, V_max, k_cat) of PGAM, enolase, and pyruvate kinase.

  • Drug Screening: Identifying and characterizing inhibitors or activators of the downstream glycolytic enzymes.

  • Pathway Reconstitution: Assembling a functional lower glycolytic pathway in a cell-free system to study flux control and regulation.[6][7]

  • Metabolic Research: Investigating the impact of mutations or post-translational modifications on enzyme function.

Data Presentation

Table 1: Properties of this compound salt
PropertyValueReference(s)
CAS Number 80731-10-8[4]
Molecular Formula C₃H₅Na₂O₇P[4]
Molecular Weight 230.02 g/mol [4][5]
Purity ≥93%[4]
Appearance White powder
Solubility 50 mg/mL in H₂O
Storage Temperature -20°C[5]
Table 2: Recommended Reagent Concentrations for a Coupled In Vitro Lower Glycolysis Assay
ReagentFinal ConcentrationPurposeReference(s)
Triethanolamine Buffer, pH 7.679 mMBuffering agent[8]
This compound salt6.6 mMPrimary substrate[8]
Adenosine 5'-diphosphate (ADP)0.70 mMSubstrate for Pyruvate Kinase, required for ATP generation[8]
2,3-Diphospho-D-glyceric acid (DPGA)1.3 mMCofactor for Phosphoglycerate Mutase[8]
β-Nicotinamide adenine (B156593) dinucleotide (NADH)0.15 mMReporter molecule for the coupled reaction[8]
Magnesium Sulfate (B86663) (MgSO₄)2.5 mMCofactor for Enolase and Pyruvate Kinase[8]
Potassium Chloride (KCl)99 mMActivator for Pyruvate Kinase[8]
Enolase3 units/mLEnzyme converting 2-PGA to PEP[8]
Pyruvate Kinase (PK)14 units/mLEnzyme converting PEP to pyruvate[8]
L-Lactic Dehydrogenase (LDH)20 units/mLCoupling enzyme for monitoring NADH oxidation[8]
Phosphoglycerate Mutase (PGAM)0.03 - 0.06 units/mLEnzyme to be assayed, converting 3-PGA to 2-PGA[8]

Experimental Protocols

Protocol 1: Coupled Enzyme Assay for Phosphoglycerate Mutase (PGAM) Activity

This protocol measures the activity of PGAM by coupling the production of 2-phosphoglycerate (2-PGA) to the subsequent reactions of the lower glycolytic pathway. The final step, catalyzed by lactate (B86563) dehydrogenase (LDH), results in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • This compound salt (3-PGA)

  • Triethanolamine buffer

  • Adenosine 5'-diphosphate (ADP)

  • 2,3-Diphospho-D-glyceric acid (DPGA)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Magnesium sulfate (MgSO₄)

  • Potassium chloride (KCl)

  • Enolase

  • Pyruvate Kinase (PK)

  • L-Lactic Dehydrogenase (LDH)

  • Sample containing Phosphoglycerate Mutase (PGAM) (e.g., purified enzyme or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a master mix containing all reagents except the PGAM sample, according to the final concentrations listed in Table 2.

  • Equilibrate the master mix to the desired assay temperature (e.g., 25°C or 37°C).

  • Pipette the appropriate volume of the master mix into a cuvette.

  • Initiate the reaction by adding a small volume of the PGAM-containing sample to the cuvette.

  • Mix gently and immediately place the cuvette in the spectrophotometer.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the PGAM activity.

  • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

One unit of PGAM activity is defined as the amount of enzyme that converts 1.0 µmole of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate per minute under the specified conditions.[8]

Protocol 2: Reconstitution of the Lower Glycolytic Pathway and Endpoint Analysis of Pyruvate Production

This protocol allows for the study of the entire lower glycolytic pathway from 3-PGA to pyruvate. The final concentration of pyruvate can be measured using a colorimetric or fluorometric assay.

Materials:

  • All reagents from Protocol 1, excluding NADH and LDH.

  • Pyruvate assay kit (e.g., colorimetric or fluorometric).

  • Microplate reader.

Procedure:

  • Prepare a reaction mixture containing buffer, 3-PGA, ADP, DPGA, MgSO₄, KCl, enolase, PK, and the PGAM sample at the concentrations specified in Table 2.

  • Incubate the reaction mixture at the desired temperature for a set period (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., a strong acid, as specified by the pyruvate assay kit).

  • Measure the pyruvate concentration in each sample using a pyruvate assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the overall flux through the lower glycolytic pathway.

Visualizations

Glycolytic_Pathway_from_3PGA cluster_main In Vitro Lower Glycolysis cluster_coupled Coupled Assay for Monitoring PGA3 D-(-)-3-Phosphoglyceric acid (3-PGA) PGA2 2-Phosphoglycerate (2-PGA) PGA3->PGA2 Phosphoglycerate Mutase (PGAM) + 2,3-DPGA PEP Phosphoenolpyruvate (PEP) PGA2->PEP Enolase + Mg2+ PYR Pyruvate PEP->PYR Pyruvate Kinase (PK) + ADP, Mg2+, K+ PYR_c Pyruvate LAC Lactate PYR_c->LAC Lactate Dehydrogenase (LDH) NADH NADH NAD NAD+ NADH->NAD

Caption: The enzymatic cascade starting from 3-PGA.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagent Stocks (3-PGA, Buffers, Cofactors) prep_mastermix Create Master Mix prep_reagents->prep_mastermix prep_enzymes Prepare Enzyme Solutions (PGAM, Enolase, PK, LDH) prep_enzymes->prep_mastermix initiate_reaction Initiate Reaction with PGAM Sample prep_mastermix->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate monitor Monitor Reaction (e.g., Absorbance at 340 nm) incubate->monitor calc_rate Calculate Reaction Rate monitor->calc_rate det_activity Determine Enzyme Activity or Metabolite Concentration calc_rate->det_activity

Caption: A typical workflow for in vitro glycolysis studies.

References

Quantification of 3-Phosphoglycerate in Cultured Cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phosphoglycerate (B1209933) (3-PG) is a pivotal metabolite in central carbon metabolism, acting as a key intermediate in both glycolysis and the Calvin cycle.[1][2][3][4] In glycolysis, 3-PG is formed from 1,3-bisphosphoglycerate and is subsequently converted to 2-phosphoglycerate.[1][3] Beyond its role in energy production, 3-PG is a precursor for the synthesis of amino acids, such as serine.[4] Given its central role, the accurate quantification of 3-PG is crucial for understanding cellular metabolic states and the effects of therapeutic interventions. This application note provides a detailed protocol for the quantification of 3-PG in cultured cells using a sensitive and specific LC-MS/MS method.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of specific metabolites in complex biological samples.[2] This method utilizes liquid chromatography to separate 3-PG from other cellular components, followed by tandem mass spectrometry for highly selective and sensitive detection. The use of a stable isotope-labeled internal standard is incorporated to ensure high accuracy and correct for variability in sample preparation and matrix effects.[5][6]

Metabolic Pathway of 3-Phosphoglycerate in Glycolysis

The following diagram illustrates the position of 3-Phosphoglycerate within the glycolytic pathway.

Glycolysis_Pathway Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Figure 1: Position of 3-Phosphoglycerate in the Glycolytic Pathway.

Experimental Protocol

This protocol details the necessary steps for the extraction and quantification of 3-PG from cultured mammalian cells.

Materials and Reagents
  • 3-Phosphoglycerate sodium salt (Analytical standard)

  • 13C3-3-Phosphoglycerate (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cultured mammalian cells

  • 6-well cell culture plates

  • Cell scraper

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

Sample Preparation: Metabolite Extraction
  • Cell Culture: Seed cells in 6-well plates and grow to the desired confluency.

  • Metabolism Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold PBS.[7] Aspirate the culture medium and immediately add 1 mL of ice-cold PBS to each well. Gently swirl and aspirate the PBS.

  • Metabolite Extraction: Add 1 mL of pre-chilled (-80°C) extraction solvent (80% methanol in water) to each well.[7]

  • Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete cell lysis. Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Internal Standard Spiking: Add the 13C3-3-Phosphoglycerate internal standard to each sample to a final concentration of 1 µM.

  • Protein Precipitation: Vortex the tubes for 30 seconds and incubate at -20°C for 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Sample Evaporation: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile in water for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

Parameter Condition
LC Column Imtakt Intrada Organic Acid column (150 x 2 mm, 3 µm)[1]
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min, 80% B; 2-10 min, 80-20% B; 10-12 min, 20% B; 12-13 min, 20-80% B; 13-20 min, 80% B
Flow Rate 0.2 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Negative Electrospray Ionization (ESI-)
Ion Spray Voltage -4500 V[1]
Source Temperature 450°C[1]
Multiple Reaction Monitoring (MRM) Parameters
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
3-Phosphoglycerate185.097.0-20
13C3-3-Phosphoglycerate188.097.0-20

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture in 6-well plates Quenching 2. Quench with Ice-Cold PBS Cell_Culture->Quenching Extraction 3. Extract with 80% Methanol Quenching->Extraction Scraping 4. Scrape and Collect Lysate Extraction->Scraping IS_Spike 5. Spike with 13C3-3-PG Internal Standard Scraping->IS_Spike Precipitation 6. Protein Precipitation at -20°C IS_Spike->Precipitation Centrifugation 7. Centrifuge to Pellet Debris Precipitation->Centrifugation Supernatant_Transfer 8. Collect Supernatant Centrifugation->Supernatant_Transfer Drying 9. Dry Extract Supernatant_Transfer->Drying Reconstitution 10. Reconstitute in 50% ACN Drying->Reconstitution Injection 11. Inject Sample onto LC Column Reconstitution->Injection Separation 12. Chromatographic Separation Injection->Separation Ionization 13. Electrospray Ionization (ESI-) Separation->Ionization Detection 14. MS/MS Detection (MRM) Ionization->Detection Integration 15. Peak Integration Detection->Integration Quantification 16. Quantification using Internal Standard Integration->Quantification

Figure 2: Workflow for 3-PG Quantification.

Data Presentation and Method Performance

Calibration Curve and Linearity

A calibration curve should be prepared using the 3-phosphoglycerate analytical standard, with concentrations ranging from 0.1 µM to 100 µM. The ratio of the peak area of 3-PG to the peak area of the internal standard is plotted against the concentration of 3-PG.

Parameter Value
Linear Range 0.1 - 100 µM
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Precision and Accuracy

The precision of the method is determined by analyzing replicate samples at different concentrations, while accuracy is assessed by the recovery of a known amount of spiked analyte.

Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery)
Low QC (0.3 µM) < 10%< 15%90 - 110%
Mid QC (10 µM) < 10%< 15%90 - 110%
High QC (80 µM) < 10%< 15%90 - 110%

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of 3-phosphoglycerate in cultured cells using LC-MS/MS. The detailed methodology for sample preparation and the specific LC-MS/MS parameters ensure sensitive and accurate results. The use of a stable isotope-labeled internal standard is critical for correcting analytical variability and achieving reliable quantification. This method is well-suited for researchers in metabolic studies and drug development who require precise measurement of this key glycolytic intermediate.

References

Application Notes and Protocols for the Spectrophotometric Measurement of 3-Phosphoglycerate (3-PGA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phosphoglycerate (B1209933) (3-PGA) is a crucial intermediate in several fundamental metabolic pathways, including glycolysis and the Calvin cycle.[1][2] Accurate quantification of 3-PGA in biological samples is essential for studying cellular metabolism, understanding disease states, and for the development of therapeutic agents. This document provides a detailed protocol for the spectrophotometric measurement of 3-PGA concentration using a coupled enzymatic assay. The principle of this assay relies on the conversion of 3-PGA and ATP to 1,3-bisphosphoglycerate and ADP by phosphoglycerate kinase (PGK). The subsequent reduction of 1,3-bisphosphoglycerate is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[1]

Principle of the Assay

The concentration of 3-phosphoglycerate is determined through a coupled enzyme reaction. In the first reaction, phosphoglycerate kinase (PGK) catalyzes the phosphorylation of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG), utilizing ATP. In the second, coupled reaction, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate (GAP), which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is directly proportional to the amount of 3-PGA present in the sample and is measured by the change in absorbance at 340 nm.[1][3]

The enzymatic reactions are as follows:

  • 3-PGA + ATP <--> 1,3-bisphosphoglycerate + ADP (catalyzed by Phosphoglycerate Kinase)

  • 1,3-bisphosphoglycerate + NADH + H+ <--> Glyceraldehyde-3-phosphate + NAD+ + Pi (catalyzed by Glyceraldehyde-3-Phosphate Dehydrogenase)

Signaling Pathway Diagram

Enzymatic_Reaction_Pathway cluster_assay Coupled Enzymatic Assay for 3-PGA Measurement 3_PGA 3-Phosphoglycerate (3-PGA) (Sample) BPG 1,3-Bisphosphoglycerate 3_PGA->BPG PGK ATP ATP ATP->BPG ADP ADP BPG->ADP GAP Glyceraldehyde-3-Phosphate BPG->GAP GAPDH NADH NADH (Absorbance at 340 nm) NADH->GAP NAD NAD+ GAP->NAD

Caption: Coupled enzymatic reaction for the spectrophotometric determination of 3-PGA.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog NumberStorage
3-Phosphoglyceric acid (3-PGA) standardSigma-AldrichP0769-20°C
Adenosine 5'-triphosphate (ATP)Sigma-AldrichA2383-20°C
β-Nicotinamide adenine (B156593) dinucleotide (NADH)Sigma-AldrichN8129-20°C
Phosphoglycerate Kinase (PGK)Sigma-AldrichP7634-20°C
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)Sigma-AldrichG52624°C
Triethanolamine (B1662121) bufferSigma-AldrichT58300Room Temperature
Magnesium sulfate (B86663) (MgSO4)Sigma-AldrichM7506Room Temperature
L-cysteine-HClSigma-AldrichC7880Room Temperature
Ethylenediaminetetraacetic acid (EDTA)Sigma-AldrichE9884Room Temperature
Perchloric acid (HClO4)Fisher ScientificA229-250Room Temperature
Potassium carbonate (K2CO3)Fisher ScientificP208-500Room Temperature
Reagent Preparation
  • Triethanolamine Buffer (1 M, pH 7.0): Dissolve 185.7 g of triethanolamine in 800 mL of deionized water. Adjust the pH to 7.0 with 1 M HCl and bring the final volume to 1 L.

  • Reaction Buffer (80 mM Triethanolamine, pH 7.0): Prepare by diluting the 1 M stock solution. This buffer should also contain 2 mM MgSO4 and 1 mM EDTA.[4]

  • ATP Solution (1.2 mM): Dissolve the appropriate amount of ATP in deionized water. Prepare fresh.[4]

  • NADH Solution (120 µM): Dissolve the appropriate amount of NADH in deionized water. Prepare fresh and protect from light.[4]

  • Enzyme Mix: Prepare a fresh mixture containing 5 units/mL of 3-phosphoglycerate kinase (PGK) and an appropriate amount of glyceraldehyde-3-phosphate dehydrogenase in the reaction buffer.[4]

  • 3-PGA Standard Solutions: Prepare a stock solution of 3-PGA (e.g., 10 mM) in deionized water. Create a series of dilutions (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 mM) to generate a standard curve.

Sample Preparation
  • Tissue Samples: Homogenize the tissue in 3 volumes of ice-cold 0.6 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate. The pH should be between 6.5 and 7.0.

  • Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

  • Storage: The supernatant contains the 3-PGA and can be used immediately or stored at -80°C.

Assay Procedure
  • Set up the spectrophotometer to measure absorbance at 340 nm.

  • To a 1 mL cuvette, add the following in order:

    • 800 µL of Reaction Buffer

    • 100 µL of ATP Solution

    • 50 µL of NADH Solution

    • 50 µL of sample or 3-PGA standard

  • Mix gently by inverting the cuvette and incubate for 5 minutes at room temperature to allow for the reaction of any endogenous substrates.

  • Record the initial absorbance (A1).

  • Initiate the reaction by adding 10 µL of the Enzyme Mix.

  • Mix gently and monitor the decrease in absorbance at 340 nm until the reading is stable (approximately 5-10 minutes).

  • Record the final absorbance (A2).

  • Calculate the change in absorbance (ΔA = A1 - A2).

Data Presentation

ComponentFinal Concentration in Assay
Triethanolamine Buffer80 mM
Magnesium Sulfate (MgSO4)2 mM
EDTA1 mM
ATP1.2 mM
NADH120 µM
3-Phosphoglycerate Kinase5 units/mL
L-cysteine-HCl4 mM

Table 1: Final concentrations of reagents in the assay mixture.[4]

Experimental Workflow

Experimental_Workflow cluster_workflow Spectrophotometric Measurement of 3-PGA Sample_Prep Sample Preparation (e.g., Tissue Homogenization) Reaction_Setup Reaction Mixture Setup (Buffer, ATP, NADH, Sample) Sample_Prep->Reaction_Setup Initial_Absorbance Measure Initial Absorbance (A1 at 340 nm) Reaction_Setup->Initial_Absorbance Enzyme_Addition Add Enzyme Mix (PGK & GAPDH) Initial_Absorbance->Enzyme_Addition Incubation Incubate and Monitor Absorbance Decrease Enzyme_Addition->Incubation Final_Absorbance Measure Final Absorbance (A2 at 340 nm) Incubation->Final_Absorbance Data_Analysis Data Analysis (Calculate ΔA and Concentration) Final_Absorbance->Data_Analysis

Caption: Workflow for the spectrophotometric measurement of 3-PGA concentration.

Data Analysis

  • Standard Curve: Plot the change in absorbance (ΔA) for the 3-PGA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Sample Concentration: Use the equation from the standard curve to calculate the concentration of 3-PGA in the samples based on their ΔA values.

  • Molar Extinction Coefficient: Alternatively, the concentration of 3-PGA can be calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[5]

    Concentration (M) = ΔA / (ε * l)

    Where:

    • ΔA is the change in absorbance

    • ε is the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹)

    • l is the path length of the cuvette (typically 1 cm)

Troubleshooting

  • No change in absorbance:

    • Check the activity of the enzymes.

    • Ensure all reagents were added in the correct order and concentration.

    • Verify the presence of 3-PGA in the sample.

  • High background absorbance:

    • The sample may contain endogenous enzymes or substrates that react with the assay components. A sample blank (without the addition of the enzyme mix) can help to correct for this.

  • Non-linear standard curve:

    • One of the substrates or enzymes may be limiting at higher concentrations of 3-PGA. Ensure that ATP and NADH are in excess.

    • The concentration of the standards may be inaccurate. Prepare fresh standards.

References

Application Notes and Protocols for D-(-)-3-Phosphoglyceric Acid Disodium Salt in Enzyme Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (D-3-PGA), a key intermediate in central metabolic pathways such as glycolysis and gluconeogenesis, serves as a critical substrate and regulator for several important enzymes.[1] Its disodium (B8443419) salt is a stable and soluble form, making it an ideal reagent for in vitro enzyme kinetics studies. These studies are fundamental in understanding enzyme mechanisms, identifying potential drug targets, and screening for novel therapeutic agents. This document provides detailed application notes and protocols for utilizing D-(-)-3-Phosphoglyceric acid disodium salt in the kinetic analysis of two key enzymes: Phosphoglycerate Kinase (PGK) and Phosphoglycerate Mutase (PGAM). Additionally, its role as an allosteric regulator of Pyruvate (B1213749) Kinase (PK) is discussed.

I. Phosphoglycerate Kinase (PGK)

Phosphoglycerate kinase (EC 2.7.2.3) is a crucial enzyme in glycolysis, where it catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, producing D-3-PGA and ATP.[2][3] In gluconeogenesis, it catalyzes the reverse reaction. The kinetic analysis of PGK is vital for understanding cellular energy metabolism and for identifying inhibitors with therapeutic potential.[4]

A. Coupled Spectrophotometric Assay for PGK Activity (Reverse Reaction)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of PGK in the reverse (gluconeogenic) direction. The production of 1,3-bisphosphoglycerate is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, which involves the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the PGK activity.[3][5]

The assay is based on the following coupled reactions:

  • 3-Phosphoglycerate (B1209933) + ATP <--> 1,3-Bisphosphoglycerate + ADP (catalyzed by PGK)

  • 1,3-Bisphosphoglycerate + NADH + H+ <--> Glyceraldehyde-3-phosphate + NAD+ + Pi (catalyzed by GAPDH)

  • This compound salt

  • ATP disodium salt

  • NADH disodium salt

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Phosphoglycerate Kinase (PGK) enzyme sample

  • Magnesium chloride (MgCl₂)

  • Triethanolamine buffer

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Prepare the Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.

  • Prepare Reagent Stock Solutions:

    • 200 mM this compound salt in deionized water.

    • 100 mM ATP disodium salt in deionized water.

    • 10 mM NADH disodium salt in assay buffer.

    • 1 M MgCl₂ in deionized water.

    • GAPDH solution (concentration as recommended by the supplier).

  • Prepare the Reaction Mixture (for a 1 mL assay):

    • 870 µL Assay Buffer

    • 50 µL of 200 mM D-3-PGA (final concentration: 10 mM)

    • 10 µL of 100 mM ATP (final concentration: 1 mM)

    • 20 µL of 10 mM NADH (final concentration: 0.2 mM)

    • 20 µL of 1 M MgCl₂ (final concentration: 20 mM)

    • Sufficient volume of GAPDH solution (e.g., to achieve a final activity of ~5 units/mL).

  • Enzyme Preparation: Prepare a dilution series of the PGK enzyme sample in cold assay buffer.

  • Kinetic Measurement:

    • Pipette 980 µL of the reaction mixture into a cuvette and incubate at 25°C for 5 minutes to reach thermal equilibrium.

    • Initiate the reaction by adding 20 µL of the diluted PGK enzyme solution.

    • Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

    • Record the linear rate of absorbance change (ΔA₃₄₀/min).

  • Data Analysis:

    • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine Kₘ and Vₘₐₓ, vary the concentration of D-3-PGA while keeping the ATP concentration constant (and vice versa) and plot the initial reaction rates against substrate concentration using Michaelis-Menten or Lineweaver-Burk plots.

B. Data Presentation: Kinetic Parameters of PGK
OrganismSubstrateKₘ (mM)Vₘₐₓ (U/mg)Reference
Corynebacterium glutamicumD-3-PGA0.26220[6]
HumanD-3-PGA0.186Not specified[7][8]
Yeast (Saccharomyces cerevisiae)D-3-PGA0.146Not specified[7][8]
Thermoanaerobacter sp.D-3-PGAVaries with temp.Varies with temp.[9]
Zymomonas mobilisD-3-PGAVaries with temp.Varies with temp.[9]
C. Inhibitors of PGK

Several compounds have been identified as inhibitors of PGK. The determination of their inhibition constant (Kᵢ) is crucial for drug development.

InhibitorType of InhibitionKᵢReference
ATPCompetitive (with respect to 1,3-BPG)270 µM (T. cruzi PGKC)[2]
Fluoro-phosphonatesCompetitive (with respect to D-3-PGA)Not specified[4]
Ellagic acid and derivativesNot specifiedNot specified[10]
2,3-diphosphoglycerateNon-competitiveNot specified

II. Phosphoglycerate Mutase (PGAM)

Phosphoglycerate mutase (EC 5.4.2.11) catalyzes the reversible isomerization of D-3-PGA to 2-phosphoglycerate (2-PGA), a key step in glycolysis.[11] Its activity is a point of regulation in cellular metabolism, and its inhibition is being explored as an anti-cancer strategy.[11]

A. Coupled Spectrophotometric Assay for PGAM Activity

This protocol outlines a continuous spectrophotometric assay for PGAM. The formation of 2-PGA is coupled to the reactions catalyzed by enolase, pyruvate kinase (PK), and lactate (B86563) dehydrogenase (LDH). The oxidation of NADH to NAD+ in the final step is monitored at 340 nm.[12]

The assay is based on the following series of reactions:

  • 3-Phosphoglycerate <--> 2-Phosphoglycerate (catalyzed by PGAM)

  • 2-Phosphoglycerate <--> Phosphoenolpyruvate + H₂O (catalyzed by Enolase)

  • Phosphoenolpyruvate + ADP --> Pyruvate + ATP (catalyzed by Pyruvate Kinase)

  • Pyruvate + NADH + H+ --> Lactate + NAD+ (catalyzed by Lactate Dehydrogenase)

  • This compound salt

  • ADP sodium salt

  • NADH disodium salt

  • 2,3-Bisphosphoglyceric acid (cofactor for dPGM)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoglycerate Mutase (PGAM) enzyme sample

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Triethanolamine buffer

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer

  • Prepare the Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6.

  • Prepare Reagent Stock Solutions:

    • 200 mM this compound salt in deionized water.

    • 100 mM ADP sodium salt in deionized water.

    • 10 mM NADH disodium salt in assay buffer.

    • 40 mM 2,3-Bisphosphoglyceric acid in deionized water.

    • 1 M MgCl₂ in deionized water.

    • 2 M KCl in deionized water.

    • Enolase, PK, and LDH solutions (concentrations as recommended by suppliers).

  • Prepare the Reaction Mixture (for a 1 mL assay):

    • Sufficient volume of Assay Buffer

    • 33 µL of 200 mM D-3-PGA (final concentration: 6.6 mM)

    • 7 µL of 100 mM ADP (final concentration: 0.7 mM)

    • 15 µL of 10 mM NADH (final concentration: 0.15 mM)

    • 32.5 µL of 40 mM 2,3-Bisphosphoglyceric acid (final concentration: 1.3 mM)

    • 5 µL of 1 M MgCl₂ (final concentration: 5 mM)

    • 50 µL of 2 M KCl (final concentration: 100 mM)

    • Sufficient volumes of Enolase, PK, and LDH (e.g., ~3, 14, and 20 units/mL, respectively).[12]

    • Adjust the final volume to 980 µL with assay buffer.

  • Enzyme Preparation: Prepare a dilution series of the PGAM enzyme sample in cold assay buffer.

  • Kinetic Measurement:

    • Pipette 980 µL of the reaction mixture into a cuvette and incubate at 25°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the diluted PGAM enzyme solution.

    • Immediately mix and monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Determine the linear rate of absorbance change (ΔA₃₄₀/min).

  • Data Analysis:

    • Calculate enzyme activity using the Beer-Lambert law for NADH.

    • Determine Kₘ and Vₘₐₓ by varying the concentration of D-3-PGA and plotting the initial rates against substrate concentration.

B. Data Presentation: Kinetic Parameters of PGAM
Organism/ConditionSubstrateKₘ (µM)kcat (s⁻¹)Reference
Human (Wild Type)D-3-PGA~350388[13]
Human (Acetylated mimic)D-3-PGA~350563[13]
Chicken Breast MuscleD-3-PGA~200Not specified[14]
C. Inhibitors of PGAM
InhibitorType of InhibitionKᵢ (µM)Reference
PGMI-004ANot specified3.91[15]
PhosphateCompetitiveNot specified[16]
2-PhosphoglycolateCompetitiveNot specified[16]

III. D-3-PGA as an Allosteric Regulator

Beyond its role as a direct substrate, D-3-PGA can also function as an allosteric regulator, modulating the activity of enzymes at sites distinct from the active site.

A. Allosteric Activation of Pyruvate Kinase (PK)

In some organisms, such as the hyperthermophilic archaeon Pyrobaculum aerophilum, D-3-PGA acts as a potent allosteric activator of pyruvate kinase (PK).[17] This is in contrast to the canonical regulation of PK in many other organisms by fructose-1,6-bisphosphate. This regulatory mechanism highlights the diversity of metabolic control strategies in different life forms.[17]

Significance: The study of this allosteric regulation can provide insights into the evolution of metabolic pathways and may reveal novel targets for antimicrobial drug development.

IV. Visualizations

Glycolysis_Pathway cluster_PGK Phosphoglycerate Kinase (PGK) Reaction cluster_PGAM Phosphoglycerate Mutase (PGAM) Reaction 1,3-BPG 1,3-BPG PGK PGK 1,3-BPG->PGK ADP ADP ADP->PGK D-3-PGA D-3-PGA 3-PGA_mut D-3-PGA ATP ATP PGK->D-3-PGA PGK->ATP PGAM PGAM 3-PGA_mut->PGAM 2-PGA 2-PGA PGAM->2-PGA PGK_Coupled_Assay cluster_reaction Experimental Workflow: PGK Coupled Assay cluster_detection Detection D-3-PGA D-3-PGA PGK PGK D-3-PGA->PGK ATP ATP ATP->PGK 1,3-BPG 1,3-BPG GAPDH GAPDH 1,3-BPG->GAPDH ADP ADP NADH NADH NADH->GAPDH NAD+ NAD+ Spectrophotometer Spectrophotometer NAD+->Spectrophotometer Monitor @ 340 nm (Absorbance Decrease) GAP Glyceraldehyde-3-P Pi Pi PGK->1,3-BPG PGK->ADP GAPDH->NAD+ GAPDH->GAP GAPDH->Pi PGAM_Coupled_Assay cluster_workflow Experimental Workflow: PGAM Coupled Assay cluster_detection Detection D-3-PGA D-3-PGA PGAM PGAM D-3-PGA->PGAM 2-PGA 2-PGA Enolase Enolase 2-PGA->Enolase PEP Phosphoenolpyruvate PK PK PEP->PK Pyruvate Pyruvate LDH LDH Pyruvate->LDH Lactate Lactate NADH NADH NADH->LDH NAD+ NAD+ Spectrophotometer Spectrophotometer NAD+->Spectrophotometer Monitor @ 340 nm (Absorbance Decrease) PGAM->2-PGA Enolase->PEP PK->Pyruvate LDH->Lactate LDH->NAD+

References

Application Notes and Protocols for Measuring Phosphoglycerate Mutase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate mutase (PGM) is a crucial enzyme in the glycolytic pathway, where it catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) (3-PG) to 2-phosphoglycerate (2-PG).[1][2][3] This enzymatic step is vital for the metabolic reprogramming observed in various diseases, including cancer, making PGM an attractive therapeutic target.[1][3] Accurate and reliable measurement of PGM activity is therefore essential for basic research, drug screening, and clinical studies.

These application notes provide detailed protocols for measuring PGM activity using two common methods: a classic coupled enzyme spectrophotometric assay and a more modern colorimetric/fluorometric assay. The protocols are designed to be accessible to researchers with a basic understanding of enzyme kinetics and laboratory procedures.

Signaling Pathway: Glycolysis

Phosphoglycerate mutase functions in the eighth step of glycolysis. The following diagram illustrates the central role of PGM in this metabolic pathway.

Glycolysis cluster_glycolysis Glycolysis Glucose Glucose Glucose-6-phosphate Glucose-6-phosphate Glucose->Glucose-6-phosphate Fructose-6-phosphate Fructose-6-phosphate Glucose-6-phosphate->Fructose-6-phosphate Fructose-1,6-bisphosphate Fructose-1,6-bisphosphate Fructose-6-phosphate->Fructose-1,6-bisphosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Fructose-1,6-bisphosphate->Glyceraldehyde-3-phosphate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate Glyceraldehyde-3-phosphate->1,3-Bisphosphoglycerate Phosphoglycerate Kinase 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase (PGM) Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase

Caption: Role of Phosphoglycerate Mutase in the Glycolytic Pathway.

Experimental Protocols

Two primary methods for measuring PGM activity are detailed below. The choice of method will depend on the available equipment, sample type, and desired throughput.

Coupled Enzyme Spectrophotometric Assay

This classic method relies on a series of coupled enzymatic reactions that link the production of 2-phosphoglycerate to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[4][5][6]

The assay follows this reaction sequence:

  • Phosphoglycerate Mutase (PGM): 3-Phosphoglycerate ⇌ 2-Phosphoglycerate

  • Enolase: 2-Phosphoglycerate ⇌ Phosphoenolpyruvate (PEP) + H₂O

  • Pyruvate Kinase (PK): PEP + ADP → Pyruvate + ATP

  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of NADH oxidation is directly proportional to the PGM activity in the sample.

Spectrophotometric_Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow Prepare Reaction Mixture Prepare Reaction Mixture Add Sample (containing PGM) Add Sample (containing PGM) Prepare Reaction Mixture->Add Sample (containing PGM) Incubate at 25°C Incubate at 25°C Add Sample (containing PGM)->Incubate at 25°C Monitor A340nm Decrease Monitor A340nm Decrease Incubate at 25°C->Monitor A340nm Decrease Calculate PGM Activity Calculate PGM Activity Monitor A340nm Decrease->Calculate PGM Activity Colorimetric_Assay_Workflow cluster_workflow Colorimetric/Fluorometric Assay Workflow Prepare Samples and Standards Prepare Samples and Standards Add Reaction Mix Add Reaction Mix Prepare Samples and Standards->Add Reaction Mix Incubate at 37°C Incubate at 37°C Add Reaction Mix->Incubate at 37°C Measure Absorbance or Fluorescence Measure Absorbance or Fluorescence Incubate at 37°C->Measure Absorbance or Fluorescence Calculate PGM Activity Calculate PGM Activity Measure Absorbance or Fluorescence->Calculate PGM Activity

References

Application of 3-Phosphoglycerate in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (B1209933) (3-PG) is a pivotal metabolite in central carbon metabolism, positioned at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the serine biosynthesis pathway.[1] Its unique position makes it an ideal metabolic marker for investigating cellular metabolic phenotypes, particularly in fields like cancer research and drug development where metabolic reprogramming is a key focus. Metabolic Flux Analysis (MFA) utilizing isotopically labeled 3-PG or its precursors provides a powerful tool to quantify the rates (fluxes) of these interconnected pathways, offering deep insights into cellular physiology and pathology.[1]

This document provides detailed application notes and experimental protocols for employing 3-PG in MFA studies. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technique to understand metabolic alterations and identify novel therapeutic targets.

Core Concepts

Metabolic flux analysis is a methodology used to determine the in vivo rates of metabolic reactions.[1] In the context of 3-PG, ¹³C-based MFA is commonly employed. This involves introducing a ¹³C-labeled substrate, such as glucose, into a biological system and tracking the incorporation of the ¹³C label into 3-PG and its downstream metabolites. The resulting mass isotopomer distribution (MID) of these metabolites is then analyzed using computational models to estimate the intracellular metabolic fluxes.[2][3]

The labeling pattern of 3-PG is particularly informative. For instance, when using [1,2-¹³C]glucose as a tracer, glycolysis produces 3-PG that is 50% M+2 labeled and 50% unlabeled (M+0).[2] In contrast, the oxidative pentose phosphate pathway generates a mixture of M+0, M+1, and M+2 labeled 3-PG.[2] By measuring these distinct labeling patterns, researchers can accurately quantify the relative fluxes through glycolysis and the PPP.

Applications in Research and Drug Development

The application of 3-PG in MFA has significant implications for various research areas:

  • Oncology: Cancer cells often exhibit altered metabolism, including increased flux through the serine biosynthesis pathway, which is initiated from 3-PG.[4][5] MFA can quantify this flux, providing insights into the metabolic dependencies of cancer cells and identifying potential therapeutic targets within this pathway.

  • Neuroscience: The brain has a high demand for serine, which is synthesized from 3-PG. MFA can be used to study serine metabolism in neurological disorders and to understand the metabolic interplay between different brain cell types.

  • Biotechnology: Understanding and optimizing metabolic fluxes is crucial for metabolic engineering in microorganisms. 3-PG is a key branch point, and MFA can guide the engineering of pathways for the production of valuable compounds.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from an MFA study investigating the effect of a drug on central carbon metabolism, using 3-PG as a key readout. The fluxes are expressed as a percentage of the glucose uptake rate.

Table 1: Relative Fluxes Through Central Carbon Metabolism

Metabolic FluxControl Cells (%)Drug-Treated Cells (%)
Glycolysis (Glucose -> 3-PG)85 ± 560 ± 4
Pentose Phosphate Pathway (oxidative)10 ± 225 ± 3
Serine Biosynthesis (3-PG -> Serine)5 ± 115 ± 2

Table 2: Mass Isotopomer Distribution of 3-Phosphoglycerate

Mass IsotopomerControl Cells (Relative Abundance)Drug-Treated Cells (Relative Abundance)
M+00.450.35
M+10.050.15
M+20.500.50

Experimental Protocols

This section provides a detailed methodology for a typical ¹³C-MFA experiment focused on 3-PG.

1. Cell Culture and Isotope Labeling

  • Cell Seeding: Plate cells at a density that ensures they are in the mid-logarithmic growth phase at the time of the experiment.

  • Media Preparation: Prepare the labeling medium using a base medium depleted of the unlabeled substrate (e.g., glucose-free DMEM) and supplement it with the desired concentration of the ¹³C-labeled tracer (e.g., 10 mM [1,2-¹³C]glucose).

  • Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a sufficient time to reach isotopic steady state. This should be determined empirically for each cell line and experimental condition but is often between 18 and 24 hours.[2] It is crucial to confirm the attainment of isotopic steady state by measuring labeling at two different time points.[2]

2. Sample Quenching and Metabolite Extraction

Rapidly quenching metabolic activity is critical for accurate metabolite measurements.

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately add a cold quenching solution, such as 60% methanol (B129727) at -40°C, to the cells.[6][7] This will instantly halt enzymatic reactions.

    • For adherent cells, scrape them into the quenching solution. For suspension cells, pellet them by centrifugation at a low temperature before resuspending in the quenching solution.

  • Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform a series of extraction steps to separate polar metabolites (including 3-PG) from other cellular components. A common method involves a two-phase extraction with methanol, chloroform (B151607), and water.[8]

    • Briefly, add chloroform and water to the methanol-cell suspension, vortex vigorously, and centrifuge to separate the phases.

    • The upper aqueous phase, containing the polar metabolites, should be carefully collected.

3. LC-MS/MS Analysis for 3-Phosphoglycerate

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the mass isotopomer distribution of 3-PG.

  • Chromatography: Use a suitable LC column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to detect and quantify the different mass isotopomers of 3-PG.

  • Data Analysis: Integrate the peak areas for each mass isotopomer of 3-PG to determine their relative abundances.

4. Metabolic Flux Analysis Modeling

The final step is to use the measured mass isotopomer distributions and any other measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates) to calculate the intracellular fluxes.

  • Software: Utilize specialized software packages designed for ¹³C-MFA, such as INCA, Metran, or WUFlux.

  • Model: Provide the software with a metabolic network model that includes the relevant pathways (glycolysis, PPP, serine biosynthesis).

  • Flux Calculation: The software will use an iterative algorithm to find the set of fluxes that best fits the experimental data.

Mandatory Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows described in this document.

Glycolysis_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine Serine Biosynthesis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P R5P Ribose-5-P G6P->R5P F16BP Fructose-1,6-BP F6P->F16BP GAP Glyceraldehyde-3-P F16BP->GAP BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PHP 3-Phosphohydroxypyruvate PG3->PHP PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PSER Phosphoserine PHP->PSER Serine Serine PSER->Serine R5P->GAP

Caption: Central metabolic pathways involving 3-phosphoglycerate.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Culture 1. Cell Culture & Isotope Labeling (e.g., ¹³C-Glucose) Quench 2. Rapid Quenching (-40°C Methanol) Culture->Quench Extract 3. Metabolite Extraction (Methanol/Chloroform/Water) Quench->Extract LCMS 4. LC-MS/MS Analysis (Quantify 3-PG Isotopomers) Extract->LCMS MID 5. Mass Isotopomer Distribution Data LCMS->MID Modeling 6. Computational Modeling (e.g., INCA, Metran) MID->Modeling FluxMap 7. Metabolic Flux Map Modeling->FluxMap

Caption: Experimental workflow for metabolic flux analysis.

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt as a Substrate for Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) disodium (B8443419) salt is a key metabolic intermediate in the glycolytic pathway.[1][2][3] It serves as the primary substrate for the enzyme 3-Phosphoglycerate Kinase (PGK), which catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-PGA and ATP.[3][4] This reaction is a critical step in energy generation within cells. The ubiquitous nature and vital role of PGK in cellular metabolism, particularly in cancer and various metabolic disorders, make it a significant target for research and drug development.[4][5]

These application notes provide a comprehensive guide to utilizing D-(-)-3-Phosphoglyceric acid disodium salt as a substrate in kinase assays, with a primary focus on a coupled enzyme assay for determining PGK activity. This method is applicable to purified enzyme preparations, as well as cell and tissue lysates.[6]

Signaling Pathway: Glycolysis

3-Phosphoglycerate Kinase is a central enzyme in the payoff phase of glycolysis, where it catalyzes the first ATP-generating step. The following diagram illustrates the position of PGK within the glycolytic pathway.

Glycolysis_Pathway cluster_glycolysis Glycolysis cluster_atp Energy Production Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-phosphate (G3P) Dihydroxyacetone phosphate (DHAP) F16BP->G3P_DHAP BPG13 1,3-Bisphosphoglycerate G3P_DHAP->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGK ATP ATP BPG13->ATP ADP PGA2 2-Phosphoglycerate PGA3->PGA2 PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP ADP

The Glycolysis Pathway Highlighting PGK.

Experimental Protocols

Coupled Enzyme Assay for PGK Activity

The most common method for measuring PGK activity using 3-PGA is a coupled enzyme assay. This protocol measures the reverse reaction of glycolysis (gluconeogenic direction), where 3-PGA and ATP are converted to 1,3-BPG and ADP. The production of 1,3-BPG is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. In this second reaction, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate, which is coupled with the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm, which is directly proportional to the PGK activity.[4][6]

  • This compound salt

  • Adenosine 5'-triphosphate (ATP) disodium salt

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • Magnesium sulfate (B86663) (MgSO₄) or Magnesium chloride (MgCl₂)

  • Triethanolamine-HCl buffer

  • Ethylenediaminetetraacetic acid (EDTA)

  • Purified PGK enzyme or cell/tissue lysate

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

  • 96-well UV-transparent microplates or cuvettes

Prepare stock solutions of all reagents in deionized water and store them at -20°C. On the day of the experiment, thaw the reagents and keep them on ice. Prepare a reaction mixture with the final concentrations as specified in the table below.

  • Prepare the reaction mixture containing all components except the PGK enzyme or sample.

  • Add the reaction mixture to each well of a 96-well plate.

  • Initiate the reaction by adding the PGK enzyme or sample to each well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes), taking readings every 30-60 seconds.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot.

The experimental workflow for this coupled assay is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions (3-PGA, ATP, NADH, etc.) Reaction_Mix Prepare Reaction Mixture (without enzyme) Reagent_Prep->Reaction_Mix Add_Mix Add Reaction Mixture to Plate Reaction_Mix->Add_Mix Add_Enzyme Initiate with PGK/Sample Add_Mix->Add_Enzyme Measure_Abs Kinetic Measurement at 340 nm Add_Enzyme->Measure_Abs Plot_Data Plot Absorbance vs. Time Measure_Abs->Plot_Data Calc_Rate Calculate Rate of NADH Oxidation (ΔAbs/min) Plot_Data->Calc_Rate Calc_Activity Calculate PGK Activity Calc_Rate->Calc_Activity

Workflow for the Coupled PGK Assay.

Data Presentation

Enzyme Kinetics

The following table summarizes the Michaelis-Menten constants (Km) for 3-Phosphoglyceric acid and ATP for Phosphoglycerate Kinase from various organisms.

OrganismSubstrateKm (mM)Reference
Corynebacterium glutamicum3-Phosphoglycerate0.26[7]
ATP0.11[7]
Human3-Phosphoglycerate0.186
Yeast3-Phosphoglycerate0.146
Rabbit Muscle3-Phosphoglycerate0.51
ATP0.40
Optimal Reaction Conditions

The optimal conditions for PGK activity can vary depending on the source of the enzyme.

ParameterOptimal ValueOrganismReference
pH 7.0 - 7.4Corynebacterium glutamicum[7]
6.0 - 8.0Human PGK1
Temperature 50 - 65°CCorynebacterium glutamicum[7]
Recommended Reagent Concentrations for Coupled Assay

The following concentrations are recommended for the coupled enzyme assay to determine PGK activity.

ReagentFinal Concentration
Triethanolamine-HCl buffer (pH 7.4-7.6)83 - 100 mM
D-(-)-3-Phosphoglyceric acid6.7 - 10 mM
ATP1 - 1.1 mM
NADH0.1 - 0.2 mM
MgSO₄ or MgCl₂1.7 - 2 mM
EDTA0.43 - 1 mM
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)~10 U/mL
Inhibitor Data

Several compounds have been identified as inhibitors of PGK1. The half-maximal inhibitory concentration (IC₅₀) values for some of these are presented below.

InhibitorTargetIC₅₀ (µM)Reference
NG52Human PGK12.5 ± 0.2[8]
LTP-10Human PGK1Not specified, Kᵢ = 2.59 ± 0.01

Logical Relationships in Inhibitor Screening

The process of screening for PGK inhibitors using the coupled assay involves comparing the rate of the enzymatic reaction in the presence and absence of a potential inhibitor.

Inhibitor_Screening_Logic cluster_assay_logic Inhibitor Screening Workflow cluster_outcomes Outcomes Control_Reaction Run Control Reaction (No Inhibitor) Measure_Rates Measure Reaction Rates (ΔAbs/min) Control_Reaction->Measure_Rates Test_Reaction Run Test Reaction (With Inhibitor) Test_Reaction->Measure_Rates Compare_Rates Compare Rates Measure_Rates->Compare_Rates Determine_Inhibition Determine % Inhibition Compare_Rates->Determine_Inhibition No_Inhibition Rate_test ≈ Rate_control (No Inhibition) Compare_Rates->No_Inhibition If Inhibition Rate_test < Rate_control (Inhibition) Compare_Rates->Inhibition If

Logical Flow for PGK Inhibitor Screening.

References

Application Notes and Protocols for In Vitro Reconstitution of the Glycolytic Pathway from 3-Phosphoglycerate (3-PGA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolysis is a fundamental metabolic pathway for energy production in nearly all living organisms.[1][2] The in vitro reconstitution of segments of this pathway provides a powerful tool for studying enzyme kinetics, inhibitor screening, and understanding the regulation of energy metabolism. This document details the procedures for the in vitro reconstitution of the lower, "pay-off" phase of glycolysis, commencing from the intermediate 3-phosphoglycerate (B1209933) (3-PGA). This reconstituted system allows for the direct measurement of ATP synthesis and the activities of the sequential enzymes: Phosphoglycerate Mutase (PGM), Enolase (ENO), and Pyruvate (B1213749) Kinase (PK).[2][3][4]

3-PGA is a key intermediate in the glycolytic pathway.[1] Its conversion to pyruvate involves three enzymatic steps, resulting in the net production of ATP.[4][5] Understanding the dynamics of this section of the pathway is crucial for research in metabolic diseases and for the development of therapeutic agents that target glycolysis.

Data Presentation

Table 1: Key Enzymes and Their Roles in the Reconstituted Pathway
EnzymeAbbreviationCatalyzed Reaction
Phosphoglycerate MutasePGMIsomerization of 3-phosphoglycerate to 2-phosphoglycerate.[1][2]
EnolaseENODehydration of 2-phosphoglycerate to phosphoenolpyruvate (B93156) (PEP).[2][3]
Pyruvate KinasePKSubstrate-level phosphorylation of ADP to ATP, converting PEP to pyruvate.[2][5]
Table 2: Representative Concentrations for In Vitro Reconstitution

This table provides a summary of typical concentrations for the components in the reconstituted system. These values may require optimization depending on the specific experimental goals and the source of the enzymes.

ComponentConcentration RangeUnitRole
3-Phosphoglycerate (3-PGA)0.1 - 5.0mMStarting Substrate[1][6]
ADP0.5 - 2.0mMSubstrate for Pyruvate Kinase[1][6]
MgCl₂2 - 10mMEssential Cofactor for Enzymes[1][6]
Phosphoglycerate Mutase (PGM)100 - 1000nMEnzyme[6]
Enolase (ENO)100 - 1000nMEnzyme[6]
Pyruvate Kinase (PK)10 - 20units/mLEnzyme[1]
NADH0.2mMReporter for coupled assay[1]
Lactate Dehydrogenase (LDH)10units/mLCoupling enzyme for assay[1]
Buffer (e.g., Tris-HCl, Triethanolamine)100mMMaintain pH[1]
pH7.0 - 7.6Optimal for enzyme activity[1][6]

Experimental Protocols

Protocol 1: In Vitro Reconstitution of the Glycolytic Pathway from 3-PGA and Measurement of ATP Production

This protocol describes the setup of the reconstituted system to produce pyruvate and ATP from 3-PGA. ATP production can be measured using a variety of commercially available kits (e.g., luciferase-based assays).

Materials:

  • 3-Phosphoglycerate (3-PGA) solution

  • Adenosine diphosphate (B83284) (ADP) solution

  • Magnesium chloride (MgCl₂) solution

  • Phosphoglycerate Mutase (PGM)

  • Enolase (ENO)

  • Pyruvate Kinase (PK)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Nuclease-free water

  • ATP quantification kit (e.g., luciferase-based)

  • Microplate reader

Procedure:

  • Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, MgCl₂, and ADP at their final desired concentrations.

  • Add enzymes: Add PGM, ENO, and PK to the master mix. The final concentrations should be within the ranges specified in Table 2.

  • Initiate the reaction: Add the 3-PGA solution to the master mix to start the reaction. The final volume should be adjusted with nuclease-free water.

  • Incubate: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution as recommended by the ATP quantification kit.

  • Measure ATP: Following the manufacturer's instructions for the ATP quantification kit, measure the amount of ATP produced. This typically involves adding a luciferase-containing reagent and measuring the resulting luminescence with a microplate reader.

  • Controls: Prepare control reactions lacking 3-PGA (to measure background ATP) and lacking one of the enzymes (to confirm the dependency of the reaction on the complete pathway).

Protocol 2: Coupled Enzyme Assay for Monitoring the Overall Pathway Activity

This protocol utilizes a coupled enzyme assay to continuously monitor the production of pyruvate by measuring the oxidation of NADH, which can be followed spectrophotometrically at 340 nm.

Materials:

  • All materials from Protocol 1

  • NADH solution

  • Lactate Dehydrogenase (LDH)

Procedure:

  • Prepare the reaction mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer, MgCl₂, ADP, NADH, LDH, PGM, ENO, and PK.

  • Equilibrate: Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C) in a spectrophotometer.

  • Initiate the reaction: Add 3-PGA to the cuvette to start the reaction.

  • Monitor absorbance: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

  • Calculate activity: The rate of the reaction can be calculated using the Beer-Lambert law, where the extinction coefficient of NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 3: Analysis of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a more detailed analysis of the reaction, LC-MS/MS can be used to quantify the concentrations of the intermediates (3-PGA, 2-PGA, PEP) and the final product (pyruvate).

Procedure:

  • Run the reconstitution reaction: Set up the reaction as described in Protocol 1 and take samples at different time points.

  • Quench the reaction: Immediately quench the enzymatic activity in the collected samples by adding a cold solvent, such as 80% methanol.[1]

  • Sample preparation: Centrifuge the quenched samples to pellet the enzymes and other debris. Collect the supernatant containing the metabolites.[1]

  • LC-MS/MS analysis: Analyze the supernatant using a liquid chromatography system coupled to a tandem mass spectrometer. The separation and detection parameters should be optimized for the target metabolites.

  • Quantification: Use a standard curve for each metabolite to determine their absolute concentrations in the samples.

Visualizations

Experimental_Workflow_ATP_Measurement cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, MgCl2, ADP) AddEnzymes Add Enzymes (PGM, ENO, PK) MasterMix->AddEnzymes Initiate Initiate with 3-PGA AddEnzymes->Initiate Incubate Incubate (e.g., 37°C) Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate MeasureATP Measure ATP (Luminescence) Terminate->MeasureATP Coupled_Assay_Logic cluster_main_reaction Glycolytic Steps cluster_coupling_reaction Coupling Reaction PGA3 3-PGA PYR Pyruvate PGA3->PYR PGM, ENO, PK NADH NADH (Abs @ 340nm) NAD NAD+ NADH->NAD LDH

References

Application Notes and Protocols: The Role of 3-Phosphoglycerate in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. One critical node in cancer metabolism is the glycolytic intermediate, 3-phosphoglycerate (B1209933) (3-PG). Beyond its canonical role in glycolysis, 3-PG serves as a key precursor for the de novo serine biosynthesis pathway (SSP), which is frequently upregulated in various malignancies. This pathway not only provides serine and glycine (B1666218) for protein and nucleotide synthesis but also contributes to redox homeostasis and one-carbon metabolism, all of which are crucial for tumor growth and survival.[1][2][3][4] The diversion of 3-PG from glycolysis into the SSP is primarily controlled by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH), which is often overexpressed in cancers such as breast cancer, melanoma, and glioma, making it a promising therapeutic target.[5][6][7][8]

These application notes provide a detailed overview of the significance of 3-PG in cancer cell metabolism, methods to study its flux and the activity of related enzymes, and protocols for assessing the impact of targeting this pathway.

Key Signaling Pathways Involving 3-Phosphoglycerate

The metabolic fate of 3-phosphoglycerate is intricately linked to several key signaling and metabolic pathways that are crucial for cancer cell proliferation and survival.

Glycolysis and the Serine Synthesis Pathway (SSP)

In normal cells, 3-PG is primarily converted to 2-phosphoglycerate by phosphoglycerate mutase (PGAM) to continue through the glycolytic pathway, ultimately generating pyruvate (B1213749) and ATP.[9][10] However, in many cancer cells, a significant portion of 3-PG is shunted into the SSP. This diversion is initiated by PHGDH, which oxidizes 3-PG to 3-phosphohydroxypyruvate.[1][7][11] This represents a critical metabolic branch point, redirecting glucose-derived carbon from energy production towards biosynthesis.

Glycolysis_SSP_Pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway (SSP) Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P Glycolysis ThreePG 3-Phosphoglycerate (3-PG) G3P->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PGAM1 ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP PHGDH (Rate-limiting) PEP Phosphoenolpyruvate TwoPG->PEP ENO1 Pyruvate Pyruvate PEP->Pyruvate PSer Phosphoserine ThreePHP->PSer PSAT1 Serine Serine PSer->Serine PSPH Glycine Glycine Serine->Glycine SHMT OneCarbon One-Carbon Units (for nucleotides, etc.) Glycine->OneCarbon

Figure 1: Glycolysis and the Serine Synthesis Pathway.
Contribution to Downstream Biosynthesis and Redox Balance

The serine synthesized from 3-PG is a precursor for numerous anabolic processes. It can be converted to glycine, which, along with serine, provides one-carbon units for the synthesis of nucleotides (purines and thymidylate) and contributes to the methylation of DNA and histones.[1] Furthermore, the SSP is linked to cellular redox balance through the production of NADPH and glutathione, which are essential for mitigating oxidative stress, a common feature of rapidly proliferating cancer cells.[1]

Quantitative Data on 3-Phosphoglycerate Metabolism in Cancer

The study of 3-PG metabolism often involves quantifying metabolite levels, enzyme activities, and the efficacy of inhibitors. The following tables summarize key quantitative data from studies on cancer cell metabolism.

ParameterCancer Cell LineValueReference
IC50 of CBR-5884 (PHGDH Inhibitor) Various33 µM[11][12]
PHGDH Protein Expression Melanoma SamplesIncreased in 40% of samples[8]
ER-negative Breast CancerIncreased in 70% of samples[8]
Glucose Flux into SSP PHGDH-dependent cells~9% of total glucose[13]
PHGDH-insensitive cells~1% of total glucose[13]

Table 1: Quantitative Data on PHGDH and the Serine Synthesis Pathway in Cancer.

Cell LineConditionProliferation Rate (relative to +Serine)Reference
A549 (Lung Cancer) -SerineDecreased[14]
MDA-MB-468 (Breast Cancer) -SerineDecreased[14]
MDA-MB-231 (Breast Cancer, low PHGDH) -SerineSignificantly Decreased[14]
MDA-MB-231 (PHGDH overexpression) -SerineMaintained[14]

Table 2: Effect of Serine Deprivation on Cancer Cell Proliferation.

Experimental Protocols

Protocol 1: Quantification of 3-Phosphoglycerate by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of 3-phosphoglycerate in cancer cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LCMS_Workflow start Start: Cell Culture harvest 1. Cell Harvesting (e.g., Trypsinization) start->harvest quench 2. Metabolic Quenching (e.g., Cold Methanol) harvest->quench extract 3. Metabolite Extraction (e.g., Methanol (B129727)/Water/Chloroform) quench->extract separate 4. Phase Separation (Polar/Non-polar) extract->separate dry 5. Evaporation of Polar Phase separate->dry reconstitute 6. Reconstitution in LC-MS Grade Solvent dry->reconstitute lcms 7. LC-MS/MS Analysis reconstitute->lcms data 8. Data Analysis (Quantification against standard curve) lcms->data end End: 3-PG Concentration data->end

Figure 2: Workflow for LC-MS/MS-based quantification of 3-PG.

Materials:

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

  • 80% Methanol (-80°C)

  • Extraction Solvent: Methanol:Water:Chloroform (B151607) (5:2:2 ratio), ice-cold

  • LC-MS grade water and acetonitrile

  • 3-Phosphoglycerate standard

  • Centrifuge, refrigerated

  • SpeedVac or nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Cell Culture: Grow cancer cells to ~80-90% confluency under desired experimental conditions.

  • Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. For adherent cells, add trypsin-EDTA to detach the cells.

  • Metabolic Quenching: Quickly pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Resuspend the cell pellet in a small volume of ice-cold PBS and then add a larger volume of -80°C 80% methanol to quench metabolic activity.

  • Metabolite Extraction: Add the ice-cold extraction solvent to the quenched cell suspension. Vortex thoroughly and incubate at -20°C for 30 minutes with intermittent vortexing.

  • Phase Separation: Centrifuge the extract at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris. Transfer the supernatant to a new tube. Add water and chloroform to achieve a final ratio that induces phase separation. Vortex and centrifuge again.

  • Sample Preparation for LC-MS: Carefully collect the upper aqueous (polar) phase containing 3-PG. Dry the aqueous phase using a SpeedVac or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a small, precise volume of LC-MS grade water/acetonitrile.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a suitable column (e.g., HILIC) for separation. The mass spectrometer should be operated in negative ion mode using multiple reaction monitoring (MRM) for the specific transition of 3-PG.

  • Quantification: Generate a standard curve using known concentrations of the 3-phosphoglycerate standard. Quantify the amount of 3-PG in the samples by comparing their peak areas to the standard curve.

Protocol 2: PHGDH Enzyme Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and measures the activity of PHGDH by monitoring the production of NADH, which reduces a probe to generate a colorimetric signal.[5][15]

Materials:

  • Cell or tissue lysate

  • PHGDH Assay Buffer

  • PHGDH Substrate (3-Phosphoglycerate and NAD+)

  • PHGDH Developer (contains a probe and diaphorase)

  • NADH Standard

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Homogenize cells (e.g., 4 x 106) or tissue (20 mg) in ice-cold PHGDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris.

    • Collect the supernatant (lysate). The protein concentration can be determined using a BCA assay.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards in PHGDH Assay Buffer in a 96-well plate.

  • Reaction Setup:

    • Add 2-50 µL of cell lysate to wells of the 96-well plate.

    • For each sample, prepare a parallel background control well containing the same amount of lysate.

    • Adjust the volume in all wells to 50 µL with PHGDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Substrate, and PHGDH Developer.

    • Prepare a Background Control Mix containing all components except the 3-PG substrate.

  • Initiation and Measurement:

    • Add 50 µL of the Reaction Mix to the sample and standard wells.

    • Add 50 µL of the Background Control Mix to the background control wells.

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Subtract the 0 NADH standard reading from all standard readings and plot the standard curve.

    • For each sample, subtract the background control reading from the sample reading.

    • Calculate the change in absorbance over time (ΔA450/Δt) in the linear range of the reaction.

    • Use the NADH standard curve to convert the ΔA450/Δt to the rate of NADH production (nmol/min).

    • Calculate the PHGDH activity, typically expressed as nmol/min/mg of protein.

Protocol 3: Cell Proliferation Assay under Serine Deprivation

This protocol assesses the dependence of cancer cells on exogenous serine for proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Serine-free culture medium (custom formulation or commercially available)

  • 96-well cell culture plates

  • Cell counting solution (e.g., CellTiter-Glo®, Crystal Violet, or direct cell counting)

  • Microplate reader or microscope for cell counting

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in complete culture medium. Allow cells to attach overnight.

  • Medium Change: The next day, aspirate the complete medium and wash the cells once with PBS.

  • Experimental Conditions: Add either complete medium (+Serine) or serine-free medium (-Serine) to the respective wells. Include a no-cell control for background subtraction.

  • Incubation: Incubate the plates for a period of 24 to 72 hours, or until a significant difference in cell number is expected.

  • Proliferation Measurement:

    • Direct Cell Counting: At various time points, trypsinize and count the cells from triplicate wells for each condition using a hemocytometer or an automated cell counter.

    • Crystal Violet Staining:

      • Wash cells with PBS.

      • Fix with 10% formalin for 15 minutes.

      • Stain with 0.5% crystal violet solution for 20 minutes.

      • Wash thoroughly with water and air dry.

      • Solubilize the stain with 10% acetic acid or methanol.

      • Read the absorbance at ~570 nm.

  • Data Analysis: Normalize the proliferation of cells in serine-free medium to that of cells in complete medium. Plot the cell number or absorbance over time to compare the proliferation rates.

Conclusion

The study of 3-phosphoglycerate metabolism provides a critical window into the metabolic adaptations of cancer cells. By diverting this glycolytic intermediate into the serine synthesis pathway, cancer cells fuel a wide range of biosynthetic processes essential for their growth and survival. The protocols and data presented here offer a framework for researchers to investigate this crucial metabolic node, identify cancer cell vulnerabilities, and evaluate novel therapeutic strategies targeting the serine synthesis pathway. Further research into the regulation and downstream effects of 3-PG metabolism will undoubtedly uncover new avenues for cancer diagnosis and treatment.

References

Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Plant Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in plants, centrally involved in both carbon fixation and glycolysis. As the first stable product of CO2 fixation in the Calvin cycle, its concentration and flux are critical determinants of photosynthetic efficiency.[1][2] The disodium (B8443419) salt of 3-PGA is a stable, water-soluble form commonly utilized in vitro to study various aspects of plant physiology, including enzyme kinetics, metabolic regulation, and the overall efficiency of carbon assimilation. These notes provide detailed applications and experimental protocols for its use in a research setting.

Core Applications in Plant Physiology

  • Substrate for Enzymatic Assays: D-(-)-3-Phosphoglyceric acid disodium salt is an essential substrate for in vitro assays of key Calvin cycle and glycolytic enzymes, such as Phosphoglycerate Kinase (PGK) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][4]

  • Investigating Photosynthetic Regulation: Researchers use 3-PGA to study the regulation of CO2 assimilation. For instance, the concentration of 3-PGA can influence the activity of RuBisCO, the primary enzyme responsible for carbon fixation.[5]

  • Metabolic Pathway Analysis: By tracing the conversion of labeled 3-PGA, researchers can elucidate the flow of carbon through various metabolic pathways, including starch and sucrose (B13894) synthesis.

  • Screening for Herbicides and Growth Regulators: The enzymes that utilize 3-PGA are potential targets for herbicides. In vitro assays using 3-PGA can be employed to screen for inhibitory compounds.

Data Presentation

Quantitative Impact of 3-PGA on RuBisCO Activity

High physiological concentrations of 3-PGA have been shown to inhibit RuBisCO activity. This feedback inhibition is a crucial part of the self-regulation of the Calvin cycle.

ParameterConditionResultReference
RuBisCO ActivityHigh physiological concentrations of 3-PGAUp to 30% decrease in activity[5]
RuBisCO Carboxylation RateModeled decrease in RuBP with constant 3-PGA (600 µmol m⁻²)Non-linear decrease in carboxylation rate[1]
RuBisCO Carboxylation RateModeled decrease in RuBP (107 to 0 µmol m⁻²) and increase in 3-PGA (89 to 303 µmol m⁻²)Near-linear decrease in carboxylation rate[1]

Experimental Protocols

Enzymatic Assay of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

This protocol is adapted from standard procedures for the spectrophotometric determination of GAPDH activity, where the oxidation of NADH is monitored.

Principle: 3-PGA is converted to 1,3-bisphosphoglycerate by Phosphoglycerate Kinase (PGK), which is then reduced by GAPDH to glyceraldehyde-3-phosphate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the GAPDH activity.

Reaction Scheme: 3-PGA + ATP PGK 1,3-Bisphosphoglycerate + ADP 1,3-Bisphosphoglycerate + NADH + H⁺ GAPDH Glyceraldehyde-3-Phosphate + NAD⁺ + Pi

Reagents:

  • Assay Buffer: 100 mM Triethanolamine (pH 7.6), 4.0 mM L-Cysteine, 0.5 mM EDTA

  • Substrate Solution: 100 mM this compound salt

  • Cofactor/Enzyme Solution:

    • 100 mM Magnesium Sulfate (MgSO₄)

    • 7.0 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

    • 34 mM Adenosine 5'-triphosphate (ATP)

    • 200 units/mL 3-Phosphoglyceric Phosphokinase (PGK)

  • Plant Extract: Containing GAPDH enzyme

Procedure:

  • Prepare a reaction mixture containing the Assay Buffer, MgSO₄, NADH, and ATP in a cuvette.

  • Add the plant extract containing the GAPDH enzyme to the reaction mixture.

  • Initiate the reaction by adding the 3-PGA substrate solution and the PGK enzyme solution.

  • Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).

  • The rate of NADH oxidation (ΔA340nm/minute) is used to calculate the enzyme activity.

Enzymatic Assay of 3-Phosphoglycerate Kinase (PGK)

This protocol measures the activity of PGK in the direction of ATP formation.

Principle: In the reverse reaction of glycolysis, PGK catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, forming 3-PGA and ATP. The reaction is coupled to GAPDH, which generates 1,3-bisphosphoglycerate and NADH. The increase in absorbance at 340 nm due to NADH formation is measured.

Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.8)

  • Substrates:

    • Glyceraldehyde-3-phosphate (G3P)

    • Adenosine 5'-diphosphate (ADP)

    • Inorganic Phosphate (Pi)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Coupling Enzyme: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

  • Plant Extract: Containing PGK enzyme

Procedure:

  • Combine the assay buffer, G3P, ADP, Pi, NAD⁺, and GAPDH in a cuvette.

  • Add the plant extract containing PGK.

  • Monitor the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.

  • The rate of reaction is proportional to the PGK activity.

Note: For the forward reaction (as in the Calvin cycle), a coupled assay measuring ATP consumption can be designed.

Quantification of 3-PGA in Plant Tissues (Generalized Protocol)

This protocol outlines a general procedure for the extraction and relative quantification of 3-PGA from plant leaf tissue using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer (e.g., 80% methanol, pre-chilled to -20°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS system

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Add the frozen powder to a pre-weighed tube containing a known volume of cold extraction buffer. Vortex thoroughly.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a specified time (e.g., 1 hour) to allow for complete extraction of metabolites.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Filtration: Carefully transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • LC-MS Analysis: Analyze the filtered extract using an LC-MS system. 3-PGA is separated by liquid chromatography and detected by the mass spectrometer. Quantification is achieved by comparing the peak area of 3-PGA in the sample to that of a known standard.

Visualizations

Signaling Pathway: The Calvin Cycle

Calvin_Cycle cluster_fixation 1. Carbon Fixation cluster_reduction 2. Reduction cluster_regeneration 3. Regeneration CO2 CO₂ Rubisco RuBisCO CO2->Rubisco RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->Rubisco Unstable_Intermediate Unstable 6C Intermediate Rubisco->Unstable_Intermediate PGA 2x 3-Phosphoglycerate (3-PGA) Unstable_Intermediate->PGA ADP1 2 ADP BPGA 2x 1,3-Bisphosphoglycerate PGA->BPGA ATP1 2 ATP ATP1->PGA PGK NADP 2 NADP⁺ + 2 Pi G3P_cycle Glyceraldehyde-3-phosphate (G3P) (for regeneration) BPGA->G3P_cycle NADPH 2 NADPH NADPH->BPGA GAPDH G3P_out Glyceraldehyde-3-phosphate (G3P) (to biosynthesis) G3P_cycle->G3P_out Regeneration Regeneration of RuBP G3P_cycle->Regeneration Regeneration->RuBP ADP2 ADP ATP2 ATP ATP2->Regeneration

Caption: The Calvin Cycle, highlighting the central role of 3-PGA.

Experimental Workflow: GAPDH Enzymatic Assay

GAPDH_Assay_Workflow Start Start: Prepare Reagents Prep_Mix Prepare Reaction Mix (Buffer, MgSO₄, NADH, ATP) Start->Prep_Mix Add_Extract Add Plant Extract (containing GAPDH) Prep_Mix->Add_Extract Initiate Initiate Reaction (Add 3-PGA and PGK) Add_Extract->Initiate Measure Spectrophotometric Measurement (ΔA340nm/min) Initiate->Measure Calculate Calculate Enzyme Activity Measure->Calculate End End Calculate->End

Caption: Workflow for the spectrophotometric assay of GAPDH activity.

References

Application Notes and Protocols: Preparation of Standard Solutions of D-(-)-3-Phosphoglyceric acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(-)-3-Phosphoglyceric acid (3-PGA) is a crucial metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] As the disodium (B8443419) salt, it is a stable, water-soluble compound frequently utilized in biochemical assays and metabolic research. Accurate preparation of standard solutions of D-(-)-3-Phosphoglyceric acid disodium salt is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, quality control, and storage of these standard solutions.

Physicochemical Data

Proper preparation of standard solutions begins with a thorough understanding of the compound's properties. The following table summarizes the key quantitative data for this compound salt.

PropertyValueReference
Molecular Formula C₃H₅Na₂O₇P[3]
Molecular Weight 230.02 g/mol [3][4]
Appearance White powder[5]
Purity (enzymatic, dry basis) ≥93%[5][6]
Solubility (in H₂O) 50 mg/mL
Storage Temperature -20°C[4]
Sodium Content (dry basis) 18-22%

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound salt. This stock solution can then be used to prepare more dilute working standards.

3.1. Materials and Equipment

  • This compound salt (≥93% purity)

  • Nuclease-free water (Biotechnology grade)

  • Analytical balance (readability ± 0.0001 g)

  • Calibrated volumetric flasks (Class A)

  • Calibrated micropipettes

  • Sterile, nuclease-free polypropylene (B1209903) tubes

  • pH meter

  • Vortex mixer

  • 0.22 µm sterile syringe filter (optional)

3.2. Procedure

  • Pre-equilibration: Allow the container of this compound salt to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Calculation: Calculate the mass of this compound salt required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 230.02 g/mol = 0.0230 g (or 23.0 mg)

  • Weighing: Accurately weigh the calculated amount of the compound using an analytical balance and transfer it to a clean, appropriately sized volumetric flask.

  • Dissolution: Add a portion (approximately 70-80% of the final volume) of nuclease-free water to the volumetric flask. Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting to aid dissolution. The resulting solution should be clear and colorless to faintly yellow.

  • Volume Adjustment: Once the solid is completely dissolved, add nuclease-free water to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • pH Measurement and Adjustment (Optional): If the experimental application is pH-sensitive, measure the pH of the solution. Adjust as necessary with dilute HCl or NaOH. Note the final pH in your records.

  • Sterile Filtration (Optional): For applications requiring a sterile solution, filter the stock solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.[4]

3.3. Quality Control

  • Purity Check: The purity of the solid compound should be confirmed from the manufacturer's certificate of analysis.

  • Concentration Verification (Optional): For applications requiring high accuracy, the concentration of the stock solution can be verified using enzymatic assays where 3-PGA is a substrate, or by analytical techniques such as HPLC.

  • Record Keeping: Maintain a detailed record of the preparation, including the lot number of the compound, the exact mass weighed, the final volume, the date of preparation, and the name of the preparer.

Signaling Pathways and Logical Relationships

D-(-)-3-Phosphoglyceric acid is a key intermediate in central metabolic pathways. Its preparation is often the first step in studying these processes.

Glycolysis_Pathway cluster_prep Standard Solution Preparation cluster_application Experimental Application start Weigh Compound dissolve Dissolve in Solvent start->dissolve  Accurate Mass adjust_vol Adjust to Final Volume dissolve->adjust_vol qc Quality Control (pH, Conc.) adjust_vol->qc aliquot Aliquot and Store qc->aliquot stock_solution 10 mM Stock Solution aliquot->stock_solution working_std Prepare Working Standards stock_solution->working_std  Dilution assay Biochemical Assay (e.g., Glycolysis Study) working_std->assay data Data Analysis assay->data

Caption: Workflow for the preparation and application of this compound salt standard solutions.

Glycolysis_Context Simplified Glycolysis Pathway Highlighting 3-PGA Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P F16BP F16BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P G3P F16BP->G3P DHAP->G3P 1,3-BPG 1,3-BPG G3P->1,3-BPG 3-PGA 3-PGA 1,3-BPG->3-PGA  Phosphoglycerate  Kinase 2-PGA 2-PGA 3-PGA->2-PGA PEP PEP 2-PGA->PEP Pyruvate Pyruvate PEP->Pyruvate

Caption: The central role of 3-PGA in the glycolytic pathway.

Conclusion

The protocol described provides a reliable method for the preparation of standard solutions of this compound salt. Adherence to these guidelines for preparation, storage, and quality control will ensure the accuracy and reproducibility of experimental data in various research and development applications.

References

Application Notes and Protocols for the Enzymatic Determination of 3-Phosphoglycerate (3-PGA) in Tissue Homogenates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Phosphoglycerate (3-PGA) is a key metabolic intermediate in glycolysis and the Calvin cycle. Its concentration within cells and tissues can provide valuable insights into the metabolic status of an organism and is of significant interest in various fields, including oncology, metabolic diseases, and physiology. This document provides a detailed protocol for the reliable quantification of 3-PGA in tissue homogenates using a coupled enzymatic assay. The method is based on the conversion of 3-PGA to glyceraldehyde-3-phosphate, which is coupled to the oxidation of NADH, allowing for spectrophotometric determination.

Principle of the Assay

The enzymatic determination of 3-PGA involves a coupled reaction catalyzed by two enzymes: phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Phosphoglycerate Kinase (PGK): In the presence of adenosine (B11128) triphosphate (ATP), PGK catalyzes the phosphorylation of 3-PGA to form 1,3-bisphosphoglycerate (1,3-BPG) and adenosine diphosphate (B83284) (ADP).

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Subsequently, in the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), GAPDH reduces 1,3-BPG to glyceraldehyde-3-phosphate (GAP). This reaction results in the oxidation of NADH to NAD+.

The overall reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The amount of NADH oxidized is directly proportional to the initial amount of 3-PGA present in the sample.

Data Presentation

The following table summarizes representative concentrations of 3-PGA found in various mammalian tissues. These values can serve as a reference for expected ranges, although actual concentrations may vary depending on the species, physiological state, and experimental conditions.

TissueSpecies3-PGA Concentration (nmol/g wet weight)Reference(s)
LiverMouse~50-150[1]
Skeletal MuscleRat~100-200[2]
BrainMouse~30-60[3]
HeartRat~40-80[4]

Experimental Protocols

I. Preparation of Tissue Homogenates

A. Materials and Reagents:

  • Tissue of interest (e.g., liver, muscle, brain, heart)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead homogenizer

  • Perchloric acid (PCA), 0.6 M, ice-cold

  • Potassium carbonate (K2CO3), 2.5 M, ice-cold

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

B. Protocol for Acidic Extraction:

  • Tissue Collection: Rapidly excise the tissue of interest and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until use.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • In a pre-chilled mortar, add the frozen tissue and a small amount of liquid nitrogen. Grind the tissue to a fine powder with a pestle.

    • Alternatively, place the frozen tissue in a pre-chilled tube with ceramic or steel beads and add the extraction buffer for mechanical homogenization.

  • Acidic Deproteinization:

    • Transfer the powdered tissue to a pre-weighed, ice-cold microcentrifuge tube.

    • Add 5 volumes of ice-cold 0.6 M PCA (e.g., 500 µL for 100 mg of tissue).

    • Homogenize thoroughly using a micro-homogenizer or by vigorous vortexing.

    • Incubate the homogenate on ice for 15 minutes.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble metabolites.

  • Neutralization:

    • Transfer the supernatant to a new, ice-cold microcentrifuge tube.

    • Slowly add 2.5 M K2CO3 to neutralize the extract to a pH of 6.5-7.0. The volume of K2CO3 required is typically about one-fifth of the supernatant volume. Monitor the pH using pH paper.

    • The addition of K2CO3 will cause the precipitation of potassium perchlorate.

  • Final Centrifugation:

    • Incubate the neutralized extract on ice for 15 minutes to allow for complete precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant is the tissue extract ready for the 3-PGA assay. Store on ice for immediate use or at -80°C for long-term storage.

II. Enzymatic Determination of 3-PGA

A. Materials and Reagents:

  • Triethanolamine (TEA) buffer (100 mM, pH 7.6)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt (stock solution: 50 mM)

  • Magnesium chloride (MgCl2) (stock solution: 100 mM)

  • Ethylenediaminetetraacetic acid (EDTA), disodium salt (stock solution: 50 mM)

  • Reduced nicotinamide adenine dinucleotide (NADH), disodium salt (stock solution: 10 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle (suspension in ammonium (B1175870) sulfate, ~100 units/mg)

  • Phosphoglycerate kinase (PGK) from yeast (suspension in ammonium sulfate, ~400 units/mg)

  • 3-PGA standard solution (10 mM)

  • UV-Vis spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

B. Preparation of Reaction Mixture:

Prepare a master mix for the desired number of reactions. The final concentrations in the 1 mL reaction volume should be as follows:

ReagentStock ConcentrationVolume per 1 mL AssayFinal Concentration
TEA Buffer100 mM, pH 7.6850 µL85 mM
ATP50 mM20 µL1 mM
MgCl2100 mM20 µL2 mM
EDTA50 mM20 µL1 mM
NADH10 mM15 µL0.15 mM
GAPDH10 mg/mL (~1000 U/mL)2 µL2 U/mL

C. Assay Protocol:

  • Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and 25°C.

  • Reaction Setup:

    • Pipette 927 µL of the reaction master mix into a cuvette.

    • Add 50 µL of the neutralized tissue extract (or 3-PGA standard/blank).

    • Mix gently by inverting the cuvette.

  • Initial Absorbance Reading (A1): Place the cuvette in the spectrophotometer and record the initial absorbance (A1) after it has stabilized (approximately 2-3 minutes). This reading accounts for any endogenous reactions.

  • Initiation of the Reaction:

    • Add 3 µL of PGK solution (e.g., a 1:10 dilution of the stock enzyme to get ~20 U/mL) to the cuvette to start the reaction.

    • Mix immediately by inverting the cuvette.

  • Final Absorbance Reading (A2): Monitor the decrease in absorbance at 340 nm until the reaction is complete and the reading is stable (typically 5-10 minutes). Record the final absorbance (A2).

  • Calculation of 3-PGA Concentration:

    • Calculate the change in absorbance (ΔA) = A1 - A2.

    • The concentration of 3-PGA in the cuvette can be calculated using the Beer-Lambert law: Concentration (mM) = ΔA / (ε * l) Where:

      • ΔA is the change in absorbance.

      • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

      • l is the path length of the cuvette (1 cm).

    • To determine the concentration of 3-PGA in the original tissue sample, account for the dilution factor used during tissue homogenization and extract preparation.

    Concentration (nmol/g tissue) = (Concentration in cuvette (mM) * Dilution Factor) / (Tissue weight (g) / Volume of extraction buffer (mL))

Mandatory Visualizations

Enzymatic Determination of 3-PGA Workflow

Enzymatic_Determination_of_3PGA cluster_sample_prep Sample Preparation cluster_assay Enzymatic Assay Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization (e.g., PCA extraction) Extract Neutralized Extract Homogenate->Extract Neutralization ReactionMix Reaction Mixture (ATP, NADH, GAPDH) Extract->ReactionMix Add Sample Measurement1 Measure A340 (A1) ReactionMix->Measurement1 AddPGK Add PGK Measurement1->AddPGK Measurement2 Measure A340 (A2) AddPGK->Measurement2 Incubate Calculation Calculate 3-PGA Concentration Measurement2->Calculation

Caption: Workflow for the enzymatic determination of 3-PGA in tissue homogenates.

Signaling Pathway of the Coupled Enzymatic Reaction

Coupled_Enzymatic_Reaction PGA 3-PGA PGK PGK PGA->PGK ATP ATP ATP->PGK BPG 1,3-BPG GAPDH GAPDH BPG->GAPDH ADP ADP NADH NADH NADH->GAPDH GAP GAP NAD NAD+ Pi Pi PGK->BPG PGK->ADP GAPDH->GAP GAPDH->NAD GAPDH->Pi

Caption: Coupled enzymatic reactions for the determination of 3-PGA.

References

Application Notes and Protocols: The Role of 3-Phosphoglycerate in p53 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of the glycolytic metabolite 3-phosphoglycerate (B1209933) (3-PG) in the activation of the tumor suppressor protein p53. Under conditions of low glucose, a decrease in 3-PG levels triggers a molecular switch, converting the metabolic enzyme phosphoglycerate dehydrogenase (PHGDH) from its canonical role in serine biosynthesis to an activator of p53-mediated apoptosis. This guide offers detailed protocols for key experiments to study this pathway and presents quantitative data from foundational studies in a clear, tabular format.

Signaling Pathway: 3-PG-Mediated p53 Activation

Under normal glucose conditions, 3-phosphoglycerate (3-PG), a key intermediate in glycolysis, binds to phosphoglycerate dehydrogenase (PHGDH), promoting its enzymatic activity in the serine biosynthesis pathway. However, upon glucose starvation, intracellular 3-PG levels drop, causing its dissociation from PHGDH.[1][2] This unliganded PHGDH is then free to interact with a protein complex composed of the scaffold protein AXIN and the kinase HIPK2.[1][2] The formation of this multivalent p53-binding complex facilitates the specific phosphorylation of p53 at serine 46 (Ser46) by HIPK2, a critical step for p53 activation and the subsequent induction of apoptosis.[1][2][3][4]

p53_activation_pathway cluster_high_glucose High Glucose cluster_low_glucose Low Glucose 3_PG 3-Phosphoglycerate PHGDH_active PHGDH (Serine Synthesis) 3_PG->PHGDH_active Binds Serine Serine Biosynthesis PHGDH_active->Serine Low_3_PG Low 3-Phosphoglycerate PHGDH_unbound PHGDH (Unbound) Low_3_PG->PHGDH_unbound Dissociates Complex PHGDH-AXIN-HIPK2-p53 Complex PHGDH_unbound->Complex AXIN AXIN AXIN->Complex HIPK2 HIPK2 HIPK2->Complex p53_inactive p53 (Inactive) p53_inactive->Complex p53_active p-p53 (Ser46) (Active) Complex->p53_active HIPK2-mediated phosphorylation Apoptosis Apoptosis p53_active->Apoptosis

Caption: 3-PG-mediated p53 activation pathway.

Data Presentation

The following tables summarize quantitative findings from key studies investigating the 3-PG-p53 axis.

Table 1: Protein-Protein Interactions

Interacting ProteinsConditionMethodResult
PHGDH and p53Glucose Starvation (2h)Co-ImmunoprecipitationInteraction Enhanced
PHGDH and p53Glucose-starved lysate + 3-PGCo-ImmunoprecipitationInteraction Dampened
PHGDH and AXINGlucose StarvationCo-ImmunoprecipitationInteraction Enhanced
AXIN, HIPK2, and p53Endogenous levelsCo-ImmunoprecipitationForm a ternary complex

Table 2: p53 Phosphorylation and Activation

Target ProteinConditionMethodResult
Phospho-p53 (Ser46)Low GlucoseWestern BlotIncreased
Phospho-p53 (Ser46)PHGDH Knockout (Low Glucose)Western BlotPhosphorylation Failed
Phospho-p53 (Ser46)HIPK2 Knockdown (Low Glucose)Western BlotPhosphorylation Impaired
p53 Transcriptional ActivityOverexpression of Axin and HIPK2Luciferase Reporter AssaySynergistically Enhanced

Table 3: Cellular Outcomes

Cell TypeConditionAssayResult
Hepatocellular Carcinoma (HCC) cellsPHGDH mutants unable to bind 3-PG (in high glucose)Apoptosis AssayConstitutive p53 activation and apoptosis
Esophageal Squamous Cell Carcinoma (ESCC) cellsSerine StarvationProliferation Assay (MTT)Proliferation Inhibited
ESCC cellsSerine StarvationCell Cycle Analysis (Flow Cytometry)G1 Phase Arrest

Experimental Protocols

Co-Immunoprecipitation of PHGDH and p53

This protocol is designed to assess the interaction between endogenous PHGDH and p53 under varying glucose conditions.

Experimental Workflow

co_ip_workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells) - Normal Glucose - Glucose Starvation Lysis 2. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Cell_Culture->Lysis Incubation 3. Incubation with Primary Antibody (anti-PHGDH or anti-p53) Lysis->Incubation Beads 4. Addition of Protein A/G Beads Incubation->Beads Washing 5. Washing Steps to remove non-specific binding Beads->Washing Elution 6. Elution of Immunocomplexes Washing->Elution Western_Blot 7. Western Blot Analysis (Probe for p53 or PHGDH) Elution->Western_Blot

Caption: Co-Immunoprecipitation workflow.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high and no glucose

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and phosphatase inhibitor cocktails

  • Anti-PHGDH antibody (for immunoprecipitation)

  • Anti-p53 antibody (for immunoprecipitation and western blot)

  • Protein A/G magnetic beads

  • SDS-PAGE gels

  • PVDF membrane

  • Skim milk or Bovine Serum Albumin (BSA)

  • TBST (Tris-Buffered Saline with 0.1% Tween 20)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293 cells in high-glucose DMEM supplemented with 10% FBS.

    • For the glucose starvation condition, switch the medium to glucose-free DMEM for 2 hours before harvesting.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with anti-PHGDH antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads three times with lysis buffer.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% skim milk in TBST for 1 hour.

    • Incubate with anti-p53 antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

Western Blot for Phospho-p53 (Ser46)

This protocol details the detection of p53 phosphorylation at Ser46, a key indicator of its activation in the 3-PG-mediated pathway.

Materials:

  • Cell lysates prepared as in the co-immunoprecipitation protocol.

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-p53 (Ser46) and anti-total p53.

  • Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

  • Other reagents as listed for western blotting in the co-IP protocol.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour.

    • Incubate the membrane with anti-phospho-p53 (Ser46) antibody (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody.

    • Detect the signal using ECL.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an anti-total p53 antibody and a loading control antibody to ensure equal protein loading.

PHGDH Enzyme Activity Assay

This colorimetric assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Experimental Workflow

phgdh_assay_workflow Sample_Prep 1. Sample Preparation (Cell/Tissue Lysate) Reaction_Setup 2. Reaction Setup - Add sample to 96-well plate - Add reaction mix (3-PG, NAD+) Sample_Prep->Reaction_Setup Incubation 3. Incubation (Kinetic measurement at 37°C) Reaction_Setup->Incubation Detection 4. Detection (Measure absorbance at 450 nm) Incubation->Detection Calculation 5. Calculation of PHGDH Activity Detection->Calculation

Caption: PHGDH enzyme activity assay workflow.

Materials:

  • PHGDH Activity Assay Kit (commercial kits are available and recommended).

  • Cell or tissue lysates.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure (based on a typical commercial kit):

  • Sample Preparation:

    • Homogenize cells or tissue in the provided assay buffer.

    • Centrifuge to remove insoluble material.

  • Reaction Setup:

    • Add samples and standards to a 96-well plate.

    • Prepare a reaction mix containing the PHGDH substrate (3-PG) and NAD+.

    • Add the reaction mix to the wells.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of NADH production from the linear portion of the kinetic curve.

    • Determine the PHGDH activity based on the NADH standard curve.

In Vitro HIPK2 Kinase Assay for p53 Phosphorylation

This assay directly assesses the ability of HIPK2 to phosphorylate p53 in a controlled, cell-free environment.

Materials:

  • Recombinant active HIPK2.

  • Recombinant p53 protein (substrate).

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • ATP.

  • Anti-phospho-p53 (Ser46) antibody.

  • SDS-PAGE gels and western blot reagents.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine recombinant HIPK2 and recombinant p53 in kinase buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Boil the samples and analyze by western blot using an anti-phospho-p53 (Ser46) antibody.

Cell Viability Assay

This protocol uses the MTT assay to quantify changes in cell proliferation in response to serine starvation.

Materials:

  • Cells of interest (e.g., ESCC cells).

  • Complete growth medium and serine/glycine-free medium.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with either complete medium or serine/glycine-free medium.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

These protocols provide a foundation for investigating the intricate relationship between cellular metabolism and tumor suppression, specifically focusing on the emerging role of 3-phosphoglycerate in p53 activation. For optimal results, it is recommended to consult the original research articles for specific details and to optimize conditions for your particular experimental system.

References

Troubleshooting & Optimization

D-(-)-3-Phosphoglyceric acid disodium salt stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store solid D-(-)-3-Phosphoglyceric acid disodium salt?

For long-term storage, the solid powder should be kept in a tightly sealed container at -20°C, protected from moisture.

Q2: What is the recommended way to prepare and store solutions of this compound salt?

It is recommended to prepare a concentrated stock solution in nuclease-free water or a buffer with a neutral to slightly alkaline pH. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into single-use volumes. For long-term storage, these aliquots should be stored at -80°C (stable for up to 6 months) or at -20°C for shorter-term storage (stable for up to 1 month).

Q3: What is the general stability of this compound salt in solution?

This compound salt, as a phosphate (B84403) ester, is susceptible to hydrolysis. The rate of hydrolysis is influenced by pH and temperature. It is more stable in neutral to slightly alkaline conditions and degradation is accelerated under acidic conditions and at elevated temperatures.

Q4: What are the potential degradation products of this compound salt?

The primary degradation pathways for D-(-)-3-Phosphoglyceric acid are hydrolysis of the phosphate ester and isomerization. This can result in the formation of glyceric acid, inorganic phosphate, and its isomer, 2-phosphoglyceric acid.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected signal in my enzymatic assay.

  • Possible Cause A: Degradation of the this compound salt solution.

    • Troubleshooting Steps:

      • Confirm that the stock solution has been stored correctly at -80°C or -20°C and has not been subjected to multiple freeze-thaw cycles.

      • Prepare a fresh stock solution from the solid material.

      • Ensure the pH of your assay buffer is within the optimal range for your enzyme and is not acidic, which can accelerate the hydrolysis of the substrate.

  • Possible Cause B: Inaccurate concentration of the stock solution.

    • Troubleshooting Steps:

      • Verify the calculations used to prepare the stock solution, accounting for the molecular weight of the disodium salt.

      • Ensure the solid was fully dissolved when the stock solution was prepared. Gentle vortexing or brief sonication can aid dissolution.

  • Possible Cause C: Presence of inhibitors in the assay.

    • Troubleshooting Steps:

      • Ensure all reagents are of high purity.

      • If using biological samples, consider potential endogenous inhibitors and run appropriate controls.

Issue 2: High background signal in my assay.

  • Possible Cause A: Contamination of reagents with D-(-)-3-Phosphoglyceric acid or enzymes that can produce it.

    • Troubleshooting Steps:

      • Use high-purity reagents and nuclease-free water.

      • Run a "no enzyme" control and a "no substrate" control to identify the source of the background signal.

  • Possible Cause B: Non-specific enzyme activity.

    • Troubleshooting Steps:

      • Ensure the purity of your enzyme preparation.

      • Review the literature for known side reactions of your enzyme.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound salt in aqueous solution under various conditions. Please note that these are representative values, and stability should be confirmed under your specific experimental conditions.

TemperaturepHBuffer SystemIncubation TimeRemaining 3-PGA (%)
4°C5.0Acetate24 hours~90%
4°C7.4Phosphate24 hours>99%
4°C8.5Tris24 hours>99%
25°C5.0Acetate24 hours~75%
25°C7.4Phosphate24 hours~98%
25°C8.5Tris24 hours~99%
37°C7.4Phosphate24 hours~95%

Experimental Protocol: Assessing the Stability of this compound salt Solution

This protocol outlines a method to assess the stability of a this compound salt solution under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound salt
  • Nuclease-free water
  • Buffers of desired pH (e.g., 0.1 M Acetate pH 5.0, 0.1 M Phosphate pH 7.4, 0.1 M Tris pH 8.5)
  • HPLC system with a suitable column for organic acid analysis (e.g., a mixed-mode stationary phase column)
  • Temperature-controlled incubators or water baths

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound salt to prepare a 10 mM stock solution in nuclease-free water.
  • Ensure complete dissolution by vortexing.

3. Sample Preparation for Stability Study:

  • For each condition to be tested (pH and temperature), dilute the 10 mM stock solution to a final concentration of 1 mM in the respective buffer.
  • Prepare multiple aliquots for each condition to be analyzed at different time points.

4. Incubation:

  • Place the prepared samples in the designated temperature-controlled environments (e.g., 4°C, 25°C, 37°C).
  • Designate a "time zero" sample for each condition and immediately store it at -80°C until analysis.

5. Sample Analysis by HPLC:

  • At each specified time point (e.g., 0, 4, 8, 12, 24 hours), remove one aliquot from each condition.
  • If necessary, quench the degradation by freezing the sample at -80°C until all samples are ready for analysis.
  • Analyze the samples by HPLC to quantify the peak area of D-(-)-3-Phosphoglyceric acid and any degradation products (e.g., 2-phosphoglyceric acid).

6. Data Analysis:

  • Calculate the percentage of remaining D-(-)-3-Phosphoglyceric acid at each time point relative to the "time zero" sample.
  • Plot the percentage of remaining compound against time for each condition to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Inconsistent or Low Signal check_storage Verify Storage Conditions (-20°C or -80°C, minimal freeze-thaw) start->check_storage fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Improper storage check_pH Check Assay Buffer pH (avoid acidic conditions) check_storage->check_pH Proper storage result_ok Signal Restored fresh_solution->result_ok check_concentration Verify Stock Solution Concentration check_pH->check_concentration check_purity Use High-Purity Reagents check_concentration->check_purity run_controls Run 'No Enzyme' and 'No Substrate' Controls check_purity->run_controls run_controls->result_ok Issue identified result_not_ok Issue Persists run_controls->result_not_ok No obvious cause

Caption: Troubleshooting workflow for inconsistent experimental results.

GlycolysisPathway cluster_glycolysis Glycolysis 1_3_BPG 1,3-Bisphosphoglycerate 3_PGA 3-Phosphoglyceric Acid 1_3_BPG->3_PGA Phosphoglycerate Kinase 2_PGA 2-Phosphoglyceric Acid 3_PGA->2_PGA Phosphoglycerate Mutase PEP Phosphoenolpyruvate 2_PGA->PEP

Caption: Simplified glycolysis pathway showing the role of 3-PGA.

ExperimentalWorkflow prep_stock Prepare 10 mM Stock Solution prep_samples Dilute to 1 mM in Test Buffers (pH 5.0, 7.4, 8.5) prep_stock->prep_samples incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_samples->incubate time_points Collect Aliquots at Time Points (0, 4, 8, 12, 24h) incubate->time_points hplc_analysis Analyze by HPLC time_points->hplc_analysis data_analysis Calculate % Remaining 3-PGA hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of 3-PGA solutions.

Technical Support Center: 3-Phosphoglycerate Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phosphoglycerate (B1209933) (3-PGA) enzymatic assays. The information is presented in a direct question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind most 3-phosphoglycerate enzymatic assays?

A1: Most assays for 3-phosphoglycerate and its related enzymes, such as phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM), rely on a coupled enzyme reaction.[1] In these assays, the product of the primary enzymatic reaction serves as a substrate for a series of subsequent enzymatic reactions. This cascade ultimately leads to the oxidation or reduction of a detectable molecule, commonly nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), which can be measured by a change in absorbance at 340 nm.[1][2] Alternatively, a fluorescent probe can be used to generate a measurable signal.[3]

Q2: What are the key enzymes involved in 3-PGA related assays?

A2: The primary enzymes of interest are:

  • Phosphoglycerate Kinase (PGK): Catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, producing ATP. In an assay measuring 3-PGA, the reverse reaction is often utilized.[4]

  • Phosphoglycerate Mutase (PGAM): Catalyzes the interconversion of 3-phosphoglycerate and 2-phosphoglycerate.[2][5]

Coupling enzymes often include:

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)[2]

Q3: What types of samples can be used for these assays?

A3: A variety of biological samples can be analyzed, including serum, plasma, tissue homogenates (e.g., liver, muscle), cell lysates, and cell culture supernatants.[6][7] Proper sample preparation, including homogenization and centrifugation to remove debris, is crucial for accurate results.[7]

Troubleshooting Guide

High Background Signal

Q4: My blank and no-enzyme controls show a high background signal. What are the potential causes and solutions?

A4: High background can obscure the specific signal from your enzyme of interest. Here are common causes and how to address them:

  • Contaminated Reagents: Substrates or buffers may be contaminated with enzymes or fluorescent compounds.

    • Solution: Run a "no-enzyme" control containing all reaction components except your enzyme sample to identify the source of the background.[8] Prepare fresh reagents and use high-purity water.

  • Intrinsic Fluorescence of Substrates: Some substrates, like NADH analogs, can have inherent fluorescence.[8]

    • Solution: Measure the fluorescence of the reaction mixture without the enzyme to determine the baseline. If necessary, choose an alternative detection method or substrate.

  • Non-enzymatic Reaction: The substrate may be unstable and degrade spontaneously, leading to a signal.

    • Solution: Include a "no-substrate" control to assess this.[8] Ensure proper storage and handling of all reagents.

  • Incorrect Plate Type: Using an inappropriate microplate can increase background readings.[8]

    • Solution: Use black plates for fluorescent assays and clear plates for colorimetric assays to minimize background.[9]

Low or No Signal/Enzyme Activity

Q5: I am not observing any enzyme activity, or the signal is very weak. What should I check?

A5: A lack of signal can be due to several factors, from inactive enzymes to suboptimal assay conditions.

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.

    • Solution: Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[10] Use a positive control with known activity to verify that the assay components are working correctly.

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may not be optimal for your enzyme.

    • Solution: Verify that the assay buffer is at the correct pH and that the assay is performed at the recommended temperature.[10] Most enzyme assays work best at room temperature (20-25°C).[10]

  • Missing Cofactors: Some enzymes require specific cofactors for their activity. For instance, dPGM requires 2,3-bisphosphoglycerate.[11]

    • Solution: Carefully check the protocol to ensure all necessary cofactors are included in the reaction mixture.

  • Presence of Inhibitors in the Sample: The sample itself may contain inhibitors of the enzyme.

    • Solution: Prepare a sample background control. If inhibition is suspected, it may be necessary to dilute the sample or use a sample preparation method to remove interfering substances.[9]

Inconsistent or Non-Linear Results

Q6: My results are not reproducible, or the reaction rate is not linear. What could be the issue?

A6: Inconsistent results can be frustrating and point to issues with experimental technique or reagent stability.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variability.

    • Solution: Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells.[9]

  • Reagent Instability: Key reagents like ATP and NADH can degrade over time, especially if not stored properly.

    • Solution: Prepare fresh solutions of unstable reagents for each experiment. Aliquot reagents to avoid multiple freeze-thaw cycles.

  • Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed too quickly, leading to a non-linear reaction rate.

    • Solution: Dilute the enzyme sample to ensure the reaction rate is linear over the measurement period.

  • Temperature Fluctuations: Inconsistent temperatures across the microplate can lead to variability.

    • Solution: Ensure the microplate is uniformly equilibrated to the assay temperature before starting the reaction.[10]

Quantitative Data Summary

The optimal conditions for 3-phosphoglycerate enzymatic assays can vary depending on the specific enzyme and the source of the sample. The following tables provide a summary of typical quantitative parameters.

Table 1: General Assay Conditions

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal pH can be enzyme-specific. PGK, for example, has a broad optimal pH range of 5.5-8.5.[4]
Temperature 25°C - 37°CWhile many assays are performed at 25°C, some protocols recommend 37°C.[2] Consistency is key.
Wavelength 340 nm (NADH)For colorimetric or fluorometric assays, refer to the specific probe's excitation/emission wavelengths.[3]

Table 2: Common Interfering Substances

SubstanceConcentration to Avoid
EDTA> 0.5 mM
Ascorbic Acid> 0.2%
SDS> 0.2%
Sodium Azide> 0.2%
Tween-20> 1%

Source: Abcam Troubleshooting Guide for Enzymatic Assay Kits[9]

Experimental Protocols

Protocol: Phosphoglycerate Mutase (PGAM) Activity Assay

This protocol is based on a coupled enzymatic reaction where the conversion of 3-PGA to 2-PGA is linked to the oxidation of NADH.[2]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Reaction Mixture (per reaction):

    • 100 mM Tris-HCl, pH 8.0

    • 0.5 mM EDTA

    • 2 mM MgCl₂

    • 100 mM KCl

    • 0.2 mM NADH

    • 1.5 mM ADP

    • 10 µM 2,3-bisphosphoglycerate

    • 1 mM 3-phosphoglycerate (Substrate)

    • Coupling Enzymes: Enolase, Pyruvate Kinase, Lactate Dehydrogenase (sufficient units to ensure they are not rate-limiting)

2. Sample Preparation:

  • Homogenize tissue or cells in a suitable lysis buffer on ice.[7]

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant for the assay.

3. Assay Procedure:

  • Add the sample (cell or tissue lysate) to a microplate well.

  • Prepare a master mix of the reaction mixture.

  • Initiate the reaction by adding the reaction mixture to the wells.

  • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C).[2]

  • The rate of NADH oxidation is proportional to the PGAM activity in the sample.

Visualizations

Experimental Workflow for a Coupled 3-PGA Enzymatic Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation reaction_setup Set up Reaction (Sample + Master Mix) reagent_prep->reaction_setup sample_prep Sample Preparation sample_prep->reaction_setup incubation Incubation at Controlled Temperature reaction_setup->incubation measurement Kinetic Measurement (e.g., A340nm) incubation->measurement rate_calc Calculate Reaction Rate (ΔA/min) measurement->rate_calc activity_calc Determine Enzyme Activity rate_calc->activity_calc troubleshooting_logic cluster_problem Problem Identification cluster_causes_bg High Background Causes cluster_causes_low Low Signal Causes cluster_causes_inconsistent Inconsistency Causes start Start: Unexpected Results high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No reagent_contam Reagent Contamination high_bg->reagent_contam Yes inconsistent Inconsistent Results? low_signal->inconsistent No inactive_enzyme Inactive Enzyme low_signal->inactive_enzyme Yes end_good Review Protocol inconsistent->end_good No pipetting_error Pipetting Errors inconsistent->pipetting_error Yes reagent_contam->end_good substrate_instability Substrate Instability reagent_contam->substrate_instability wrong_plate Incorrect Plate Type substrate_instability->wrong_plate wrong_plate->end_good inactive_enzyme->end_good wrong_conditions Suboptimal Conditions (pH, Temp) inactive_enzyme->wrong_conditions missing_cofactor Missing Cofactors wrong_conditions->missing_cofactor inhibitors Sample Inhibitors missing_cofactor->inhibitors inhibitors->end_good pipetting_error->end_good reagent_degradation Reagent Degradation pipetting_error->reagent_degradation temp_fluctuation Temperature Fluctuations reagent_degradation->temp_fluctuation temp_fluctuation->end_good

References

Technical Support Center: Optimizing Phosphoglycerate Kinase (PGK) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phosphoglycerate kinase (PGK) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental setup and execution of PGK activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a typical phosphoglycerate kinase (PGK) assay?

A1: The most common method for measuring PGK activity is a coupled enzyme assay. PGK catalyzes the reversible reaction of 3-phosphoglycerate (B1209933) (3-PG) and ATP to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. To monitor this reaction, it is "coupled" to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH utilizes 1,3-BPG and NADH to produce glyceraldehyde-3-phosphate and NAD+. The consumption of NADH leads to a decrease in absorbance at 340 nm, which is directly proportional to the PGK activity.[1][2][3]

Q2: Which direction of the PGK reaction is typically measured?

A2: The assay is usually performed in the reverse physiological (glycolytic) direction, measuring the conversion of 3-PG and ATP to 1,3-BPG and ADP.[2] This is often more convenient due to the commercial availability and stability of the substrates.

Q3: What are the critical reagents required for a PGK coupled assay?

A3: The essential reagents include:

  • Buffer: To maintain a stable pH.

  • Phosphoglycerate Kinase (PGK): The enzyme of interest.

  • 3-Phosphoglycerate (3-PG): Substrate for PGK.

  • Adenosine Triphosphate (ATP): Co-substrate for PGK.

  • Magnesium Ions (Mg2+): An essential cofactor for PGK activity.[4]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): The coupling enzyme.

  • Nicotinamide Adenine Dinucleotide (NADH): The indicator substrate whose consumption is monitored.

Q4: My sample is a crude lysate. What are the potential interfering substances?

A4: Crude biological samples can contain various substances that interfere with the assay. These include:

  • Endogenous enzymes: Other dehydrogenases in the lysate might consume NADH, leading to a high background signal.

  • Small molecules: Compounds that absorb light at 340 nm can interfere with the spectrophotometric reading.

  • Hemoglobin and bilirubin: In samples derived from blood, these can cause spectral interference.[5]

  • Lipids and paraproteins: High concentrations of lipids can cause turbidity, while paraproteins can also interfere with the assay.[3][5]

  • Chelating agents (e.g., EDTA): If present at high concentrations, they can chelate Mg2+, which is essential for PGK activity.[6]

Troubleshooting Guide

Issue Possible Cause Solution
No change in absorbance or very low activity 1. Inactive PGK or coupling enzyme (GAPDH): Enzymes may have lost activity due to improper storage or handling.- Run a positive control with a known active enzyme. - Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles.
2. Degraded substrates or cofactors: ATP and NADH are particularly labile.- Prepare fresh solutions of ATP and NADH before each experiment. - Store stock solutions in aliquots at -20°C or -80°C.
3. Absence of essential cofactor: Insufficient or no Mg2+ in the reaction mix.- Ensure Mg2+ is added to the reaction buffer at an optimal concentration (typically in slight excess over the ATP concentration).
High background absorbance/rapid decrease in absorbance before adding PGK 1. Contaminating enzyme activity in the sample: Other dehydrogenases in a crude lysate can consume NADH.- Run a blank reaction containing the sample but no 3-PG. If there is a significant decrease in absorbance, it indicates contaminating activity. - Consider partial purification of the sample to remove interfering enzymes.
2. Spontaneous degradation of NADH: NADH is sensitive to light and acidic pH.- Prepare NADH solutions fresh and protect them from light. - Ensure the pH of the assay buffer is stable and within the optimal range.
Non-linear reaction rate (curve flattens quickly) 1. Substrate depletion: The concentration of 3-PG, ATP, or NADH is too low and is being rapidly consumed.- Increase the initial concentrations of the limiting substrate(s). - Use a lower concentration of the PGK enzyme to slow down the reaction rate.
2. Product inhibition: Accumulation of ADP or 1,3-BPG may inhibit the reaction.- Ensure the coupling enzyme (GAPDH) concentration is sufficient to rapidly consume 1,3-BPG. - Measure the initial velocity of the reaction where product accumulation is minimal.
3. Instability of PGK or GAPDH at assay temperature: The enzymes may be denaturing over the course of the assay.- Check the thermal stability of your specific PGK and GAPDH. - Consider running the assay at a lower temperature.
Inconsistent readings between replicates 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrates.- Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variations.
2. Inadequate mixing: The reaction components are not uniformly mixed in the well or cuvette.- Gently mix the contents of the well/cuvette after adding all components. Avoid introducing air bubbles.
3. Temperature fluctuations: Inconsistent temperature across the plate or between runs.- Pre-incubate the plate and reagents at the desired assay temperature. Use a temperature-controlled plate reader.

Quantitative Data Summary

Table 1: Kinetic Parameters of Phosphoglycerate Kinase from Different Species
Organism Substrate Km (mM) Vmax (U/mg) Reference
Corynebacterium glutamicum3-Phosphoglycerate0.26220[4]
ATP0.11150[4]
Human3-Phosphoglycerate0.186-[7][8]
1,3-Bisphosphoglycerate0.00686-[7][8]
Yeast3-Phosphoglycerate0.146-[7][8]
1,3-Bisphosphoglycerate0.00436-[7][8]

Note: Km and Vmax values can vary significantly depending on the assay conditions (pH, temperature, buffer composition).

Table 2: Recommended Starting Concentrations for Assay Components
Component Recommended Starting Concentration Notes
Buffer (e.g., Tris-HCl, HEPES) 50-100 mM, pH 7.0-8.0The optimal pH for PGK is generally between 7.0 and 8.0.
3-Phosphoglycerate (3-PG) 0.5 - 5 mMShould be saturating (5-10 times the Km).
ATP 0.5 - 2 mMShould be saturating (5-10 times the Km).
MgCl2 1 - 5 mMShould be in slight excess of the ATP concentration.
NADH 0.1 - 0.3 mMThe initial absorbance at 340 nm should be between 0.8 and 1.5.
GAPDH (coupling enzyme) 1-10 U/mLShould be in sufficient excess to ensure it is not rate-limiting.
EDTA 0.5 - 1 mMCan be included to chelate contaminating divalent cations.

Experimental Protocols

Detailed Methodology for a Standard PGK Coupled Assay

This protocol provides a starting point for measuring PGK activity. The final concentrations of components should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 10X stock of your chosen buffer (e.g., 500 mM Tris-HCl, pH 7.5, containing 50 mM MgCl2).

  • Substrate/Cofactor Stock Solutions: Prepare concentrated stock solutions of 3-PG (e.g., 100 mM), ATP (e.g., 100 mM), and NADH (e.g., 10 mM) in nuclease-free water. Aliquot and store at -20°C or -80°C. Protect the NADH solution from light.

  • Enzyme Solutions: Dilute PGK and GAPDH to appropriate concentrations in a suitable buffer (e.g., assay buffer with BSA to prevent non-specific binding) immediately before use. Keep enzymes on ice.

2. Assay Procedure (for a 96-well plate format):

  • Prepare Master Mix: For the desired number of reactions, prepare a master mix containing the assay buffer, 3-PG, ATP, NADH, and GAPDH at their final desired concentrations. This ensures consistency across wells.

  • Reaction Wells: To each well, add the master mix.

  • Initiate the Reaction: Add the PGK enzyme solution to the wells to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Blank/Control Wells:

    • No-Enzyme Control: Master mix without PGK to monitor for non-enzymatic NADH degradation.

    • No-Substrate Control: Master mix with PGK but without 3-PG to check for any contaminating ATPase or other NADH-consuming activities in the PGK sample.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C). Measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 15-30 seconds.

3. Data Analysis:

  • Plot absorbance at 340 nm versus time for each reaction.

  • Determine the initial linear rate of the reaction (ΔA340/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA340/min) / (ε * l) * 10^6

    • Where ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), and l is the path length of the light in cm. For microplates, the path length may need to be determined or a standard curve used.

Visualizations

PGK_Reaction_Pathway cluster_pgk PGK Catalyzed Reaction cluster_gapdh Coupled Reaction 3_PG 3-Phosphoglycerate PGK Phosphoglycerate Kinase 3_PG->PGK ATP ATP ATP->PGK 1_3_BPG 1,3-Bisphosphoglycerate PGK->1_3_BPG ADP ADP PGK->ADP 1_3_BPG->1_3_BPG_2 Coupling Substrate NADH NADH (Abs @ 340nm) GAPDH GAPDH NADH->GAPDH NAD NAD+ GAPDH->NAD GAP Glyceraldehyde-3-Phosphate GAPDH->GAP 1_3_BPG_2->GAPDH Assay_Workflow Start Start Reagent_Prep Prepare Master Mix (Buffer, 3-PG, ATP, NADH, GAPDH) Start->Reagent_Prep Dispense Dispense Master Mix into Plate Reagent_Prep->Dispense Initiate Add PGK Enzyme to Start Reaction Dispense->Initiate Measure Measure Absorbance at 340 nm (Kinetic Mode) Initiate->Measure Analyze Calculate Initial Rate (ΔA/min) Measure->Analyze End End Analyze->End Troubleshooting_Logic Start Unexpected Result No_Activity No/Low Activity? Start->No_Activity High_Background High Background? No_Activity->High_Background No Check_Enzymes_Reagents Check Enzyme Activity & Reagent Integrity No_Activity->Check_Enzymes_Reagents Yes Non_Linear Non-Linear Rate? High_Background->Non_Linear No Check_Sample_Contamination Run Sample Blank (No Substrate) High_Background->Check_Sample_Contamination Yes Check_Substrate_Conc Increase Substrate Conc. or Decrease Enzyme Conc. Non_Linear->Check_Substrate_Conc Yes Good_Result Result OK Non_Linear->Good_Result No Check_Cofactors Verify Mg2+ Presence Check_Enzymes_Reagents->Check_Cofactors Check_NADH_Stability Prepare Fresh NADH, Protect from Light Check_Sample_Contamination->Check_NADH_Stability Check_Coupling_Enzyme Increase GAPDH Conc. Check_Substrate_Conc->Check_Coupling_Enzyme

References

Technical Support Center: Improving Sensitivity of 3-Phosphoglycerate Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-phosphoglycerate (B1209933) (3-PG) detection. This resource is designed for researchers, scientists, and drug development professionals to enhance the sensitivity and reliability of their 3-PG quantification experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges.

Troubleshooting Guide

Encountering issues with your 3-PG assay? This guide provides solutions to common problems that can affect the sensitivity and accuracy of your results.

IssuePotential CauseRecommended Action
Inconsistent or Low Signal Degradation of 3-PG Standard: 3-PG is susceptible to hydrolysis, especially at acidic pH. Repeated freeze-thaw cycles can also lead to degradation.[1]- Prepare fresh stock solutions.[1] - Verify that the standard has been stored consistently at -20°C.[1] - Use a neutral to slightly alkaline buffer (pH 7.0-8.0) for preparing standard solutions.[1] - Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1]
Improper Sample Handling: Incomplete dissolution of the standard or inaccurate pipetting can lead to variability.[1]- Ensure complete dissolution of the solid 3-PG standard by vortexing or brief sonication.[1] - Use calibrated pipettes and proper pipetting techniques.[1] - Maintain temperature consistency by keeping standards on ice during experiments.[1]
Suboptimal Reagent Concentrations: Incorrect concentrations of enzymes or substrates in enzymatic assays will limit the reaction rate.[2]- Titrate enzymes to determine the optimal concentration for a linear reaction rate.[2] - Use substrate concentrations at or above the Michaelis constant (Km) to avoid substrate limitation.[2]
High Background Signal Contaminating Enzyme Activity: Reagents may contain enzymes that can produce or consume 3-PG, leading to a false signal.[1]- Use high-purity reagents and molecular biology-grade water.[1][3] - Run "no-enzyme" and "no-substrate" controls to identify the source of the background.[1]
Buffer Interference: Components in the buffer, such as chelating agents like EDTA, can interfere with enzymatic activity.[1] Some substances like ascorbic acid, SDS, and sodium azide (B81097) can also interfere.[4]- Test the compatibility of your assay with different buffer systems (e.g., Tris-HCl, HEPES).[1] - Be mindful of additives in your buffers and their potential inhibitory effects.[1]
Sample-Related Interference: Lipemia, hemolysis, or icterus in biological samples can interfere with spectrophotometric or fluorometric readings.[5]- Consider deproteinizing samples using methods like 10 kDa spin filters or perchloric acid precipitation.[4][6] - For LC-MS/MS, protein precipitation is a common sample preparation step.[7]
Poor Signal-to-Noise Ratio Suboptimal Instrumental Settings: Incorrect wavelength settings or gain on the plate reader can decrease signal and increase noise.[8][9]- Ensure the spectrophotometer or fluorometer is set to the correct excitation and emission wavelengths for your assay.[8] - Optimize the gain setting to maximize signal without saturating the detector.[9]
Assay Conditions Not Optimized: Incubation time, temperature, and pH can significantly impact the signal intensity.[3]- Optimize the reaction time to ensure the measurement is taken during the linear phase of the reaction.[2] - Maintain a consistent and optimal temperature and pH throughout the assay.[8]
Quantitative Data Summary

For optimal storage and preparation of 3-PG standards, refer to the following tables.

Table 1: Recommended Storage Conditions for 3-PG Standards [1]

FormStorage TemperatureDurationNotes
Solid (Powder)-20°CLong-termKeep vial tightly sealed and protected from moisture.
Stock Solution-20°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Working Dilutions2-8°CFor immediate usePrepare fresh daily and keep on ice during experiments.

Table 2: Common Interfering Substances in Enzymatic Assays [4]

SubstanceInterfering Concentration
EDTA>0.5 mM
Ascorbic acid>0.2%
SDS>0.2%
Sodium Azide>0.2%
NP-40>1%
Tween-20>1%

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting 3-phosphoglycerate?

A1: The most common methods for 3-PG detection are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).[10] Enzymatic assays are often coupled to spectrophotometric or fluorometric readouts and are suitable for high-throughput screening.[11] LC-MS/MS offers high specificity and sensitivity and is considered a preferred approach for analyzing cellular metabolism.[10]

Q2: How can I improve the sensitivity of my enzymatic assay for 3-PG?

A2: To improve sensitivity, ensure optimal reagent concentrations, pH, and temperature.[3] Minimizing background signal is also critical; use high-purity reagents and run appropriate controls to identify and eliminate sources of interference.[1] Additionally, consider using signal amplification strategies or a more sensitive detection method like fluorescence over colorimetry.[12][13]

Q3: My sample matrix is complex. What is the best way to prepare my samples for 3-PG analysis?

A3: For complex matrices like cell lysates or blood, sample preparation is key. Deproteinization is often necessary to remove interfering enzymes and proteins.[4] This can be achieved using 10 kDa spin filters or acid precipitation (e.g., with perchloric acid).[4][6] For LC-MS/MS analysis, protein precipitation followed by derivatization may be required to improve chromatographic separation and detection.[7][10]

Q4: What are the critical controls to include in my 3-PG assay?

A4: It is essential to include several controls for a reliable assay. A "no-enzyme" control helps identify background signal from non-enzymatic reactions or reagent contamination. A "no-substrate" (no 3-PG) control identifies signal generated by other components in the sample or reagents.[1] A positive control with a known amount of 3-PG ensures the assay is working correctly.[8]

Q5: When should I choose LC-MS/MS over an enzymatic assay for 3-PG detection?

A5: LC-MS/MS is the preferred method when high specificity and the ability to quantify multiple metabolites simultaneously are required.[10][14] It is particularly useful for complex biological samples where enzymatic assays may suffer from interference.[5] However, enzymatic assays are generally faster, less expensive, and more suitable for high-throughput applications.[14]

Experimental Protocols

Protocol 1: Enzymatic Assay for 3-Phosphoglycerate Detection

This protocol is a general guideline for a coupled enzymatic assay where the consumption of NADH is measured by the decrease in absorbance at 340 nm.

Materials:

  • 3-PG Standard

  • Assay Buffer (e.g., Tris-HCl or HEPES, pH 7.0-8.0)

  • Phosphoglycerate mutase (PGM)

  • Enolase

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (B83284) (ADP)

  • NADH

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of 3-PG (e.g., 10 mM) in assay buffer.[1] Create a standard curve by performing serial dilutions of the stock solution to concentrations ranging from 0 to 100 µM.[1]

  • Reagent Preparation: Prepare a master mix containing the assay buffer, PGM, enolase, PK, LDH, PEP, ADP, and NADH at their optimal concentrations.

  • Sample Preparation: Prepare your biological samples. If necessary, deproteinize the samples and adjust the pH to be compatible with the assay buffer.

  • Assay Reaction:

    • Pipette 50 µL of each standard and sample into the wells of the 96-well plate in triplicate.

    • Add 150 µL of the master mix to each well.

    • Include a blank control containing only the assay buffer and master mix.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined optimal time (e.g., 30 minutes).

    • Measure the absorbance at 340 nm. The decrease in absorbance is proportional to the amount of 3-PG in the sample.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of 3-PG in your samples by interpolating their absorbance values on the standard curve.

Protocol 2: LC-MS/MS for 3-Phosphoglycerate Detection

This protocol outlines a general workflow for the quantification of 3-PG using LC-MS/MS. Specific parameters will need to be optimized for your instrument and column.

Materials:

  • 3-PG Standard

  • Internal Standard (e.g., stable isotope-labeled 3-PG)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or other mobile phase modifier

  • LC-MS/MS system with a suitable column (e.g., HILIC)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-PG and the internal standard.

    • Spike the internal standard into all samples, standards, and quality controls.

    • Perform protein precipitation on biological samples by adding 3 volumes of cold methanol, vortexing, and centrifuging to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC Separation:

    • Inject the prepared samples onto the LC system.

    • Use a gradient elution with mobile phases such as water and acetonitrile with a modifier like formic acid to separate 3-PG from other metabolites.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 3-PG is m/z 185, and a common product ion is m/z 97.[10]

    • Optimize MS parameters such as declustering potential and collision energy for maximum sensitivity.[15]

  • Data Analysis:

    • Integrate the peak areas for 3-PG and the internal standard.

    • Calculate the peak area ratio of 3-PG to the internal standard.

    • Generate a standard curve by plotting the peak area ratios of the standards against their concentrations.

    • Quantify 3-PG in the samples using the standard curve.

Visualizations

Enzymatic Assay Workflow for 3-PG Detection

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Reaction cluster_analysis Data Analysis Standard 3-PG Standard Plate 96-Well Plate Standard->Plate Sample Biological Sample Sample->Plate Reader Plate Reader (Abs @ 340nm) Plate->Reader Incubate Reagents Master Mix (Enzymes, NADH, etc.) Reagents->Plate Curve Standard Curve Reader->Curve Result 3-PG Concentration Curve->Result

Caption: Workflow for the enzymatic detection of 3-phosphoglycerate.

Troubleshooting Logic for Low Assay Signal

Troubleshooting_Low_Signal Start Low or Inconsistent Signal Detected Check_Standard Is the 3-PG standard fresh and properly stored? Start->Check_Standard Prepare_Fresh Prepare fresh standard and aliquot for storage. Check_Standard->Prepare_Fresh No Check_Handling Is sample handling (pipetting, dissolution) consistent? Check_Standard->Check_Handling Yes Prepare_Fresh->Check_Handling Refine_Technique Use calibrated pipettes and ensure complete dissolution. Check_Handling->Refine_Technique No Check_Reagents Are reagent concentrations (enzyme, substrate) optimal? Check_Handling->Check_Reagents Yes Refine_Technique->Check_Reagents Optimize_Conc Titrate reagents to find optimal concentrations. Check_Reagents->Optimize_Conc No Check_Conditions Are assay conditions (pH, temp, time) optimal? Check_Reagents->Check_Conditions Yes Optimize_Conc->Check_Conditions Optimize_Conditions Optimize incubation time, temperature, and buffer pH. Check_Conditions->Optimize_Conditions No Resolved Signal Improved Check_Conditions->Resolved Yes Optimize_Conditions->Resolved

References

Technical Support Center: Spectrophotometric Assays for 3-Phosphoglycerate (3-PGA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing spectrophotometric assays to quantify 3-phosphoglycerate (B1209933) (3-PGA).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the spectrophotometric assay for 3-PGA?

The most common spectrophotometric assay for 3-PGA is a coupled enzymatic assay. It relies on the activity of two enzymes: phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In the presence of ATP, PGK catalyzes the conversion of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG). Subsequently, GAPDH catalyzes the reduction of 1,3-BPG to glyceraldehyde-3-phosphate (GAP), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the initial amount of 3-PGA in the sample.[1]

Q2: What are the key reagents and enzymes required for the 3-PGA assay?

The essential components for this assay include:

  • Enzymes: Phosphoglycerate kinase (PGK) and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

  • Substrates & Cofactors: Adenosine triphosphate (ATP) and Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH).

  • Buffer: Typically a Tris-HCl or triethanolamine (B1662121) buffer at a physiological pH (e.g., 7.0-8.0).

  • Other reagents: Magnesium chloride (MgCl₂), which is a cofactor for PGK, and a chelating agent like EDTA to prevent inhibition of enzymes by heavy metals.

Q3: Why is the absorbance measured at 340 nm?

The assay monitors the conversion of NADH to NAD+. NADH has a distinct absorbance maximum at 340 nm, while NAD+ does not absorb light at this wavelength.[2] Therefore, the decrease in absorbance at 340 nm provides a direct measure of the rate of NADH oxidation, which is stoichiometrically linked to the amount of 3-PGA in the sample.

Q4: What are the common sources of interference in this assay?

Interference can arise from several sources:

  • Enzyme Inhibitors: Compounds that inhibit PGK or GAPDH will lead to an underestimation of 3-PGA.

  • Spectral Interference: Substances in the sample that absorb light at 340 nm can interfere with the absorbance readings.

  • Competing Reactions: The presence of enzymes in the sample that produce or consume NADH can lead to inaccurate results.

  • Sample Matrix Effects: High concentrations of salts, detergents, or other components in the sample can affect enzyme activity.

  • Particulates and Turbidity: Suspended particles in the sample can scatter light and cause artificially high and unstable absorbance readings.

Troubleshooting Guides

Issue 1: No or Very Low Signal (No significant decrease in absorbance at 340 nm)
Possible Cause Troubleshooting Steps
Degraded Reagents - Ensure ATP and NADH solutions are freshly prepared and have been stored correctly (typically at -20°C or -80°C in aliquots to avoid freeze-thaw cycles). - Verify the activity of the PGK and GAPDH enzymes. If possible, test them with known substrates.
Incorrect Reagent Concentration - Double-check the final concentrations of all reagents in the assay mixture, particularly ATP and NADH.
Sub-optimal Assay Conditions - Confirm that the pH of the buffer is within the optimal range for both enzymes (typically pH 7.0-8.0). - Ensure the assay temperature is appropriate (usually 25°C or 37°C).
Presence of Potent Inhibitors in the Sample - See the "Potential Inhibitors" section below. Consider sample purification or dilution.
Issue 2: High Background Signal (Absorbance at 340 nm is too high or unstable)
Possible Cause Troubleshooting Steps
Sample Turbidity - Centrifuge the sample to pellet any particulate matter before adding it to the assay. - If the sample remains turbid, consider sample preparation techniques like protein precipitation or filtration.
Presence of Air Bubbles - Be careful not to introduce air bubbles when pipetting reagents into the cuvette or microplate well. If bubbles are present, gently tap to dislodge them.
Contaminating Enzymes in the Sample - If the sample is a crude extract, it may contain enzymes that reduce NAD+ to NADH. Run a control reaction without 3-PGA to assess the background rate of NADH production. Sample purification may be necessary.
Interfering Substances Absorbing at 340 nm - Run a sample blank (sample + all assay components except the enzymes) to measure the intrinsic absorbance of the sample at 340 nm. Subtract this value from the assay readings.
Issue 3: Inconsistent or Non-linear Reaction Rates
Possible Cause Troubleshooting Steps
Pipetting Errors - Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.
Temperature Fluctuations - Allow all reagents and samples to equilibrate to the assay temperature before starting the reaction. Use a temperature-controlled spectrophotometer if possible.
Substrate Depletion - If the concentration of 3-PGA is very high, the reaction may proceed too quickly and the rate will not be linear. Dilute the sample and repeat the assay.
Enzyme Instability - Ensure that the enzymes are stored in an appropriate buffer and are not subjected to conditions that could cause denaturation.

Quantitative Data on Potential Interferences

Table 1: Potential Inhibitors of Assay Enzymes
Enzyme Inhibitor Inhibitory Concentration / IC50 Notes
Phosphoglycerate Kinase (PGK) NG52IC50 = 2.5 ± 0.2 µMA small molecule inhibitor that is ATP-competitive.[3]
FluorophosphonatesVariesAct as inhibitors of PGK.[4]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Koningic acid (KA)IC50 ~ 4 µM in Jurkat cell lysatesAn irreversible inhibitor of GAPDH.[5]
Iodoacetate (IA)Potent inhibitorAn alkylating agent that reacts with the active site cysteine of GAPDH.
3-Bromopyruvate (3-BP)Potent inhibitorAn alkylating agent that can inhibit GAPDH.
GAI-17 (serine-cysteine-threonine tripeptide)97.2% inhibition at 50 µMA peptide-based inhibitor of GAPDH aggregation, which can impact its function.[6]
Table 2: Molar Extinction Coefficients of Potentially Interfering Compounds at 340 nm
Compound Molar Extinction Coefficient (ε) at ~340 nm (M⁻¹cm⁻¹) Notes
NADH 6,220 This is the basis of the assay. The decrease in this absorbance is measured.[2]
NAD+ ~0 (negligible)Does not significantly absorb at 340 nm.[2]
Flavin Adenine Dinucleotide (FAD) ~4,000 - 5,000The oxidized form has some absorbance at 340 nm.
Flavin Mononucleotide (FMN) ~4,000 - 5,000Similar to FAD, the oxidized form absorbs at 340 nm.
Pyridoxal Phosphate (PLP) Varies with pH and solventCan exhibit absorbance in the UV region, potentially tailing into 340 nm.
Aromatic Amino Acids (Tryptophan, Tyrosine) Low, but non-zeroAbsorbance peaks are below 300 nm, but the tail of the absorbance spectrum may extend to 340 nm, especially at high concentrations.

Experimental Protocols

Detailed Protocol for Enzymatic Assay of 3-PGA

This protocol is a general guideline and may require optimization for specific sample types and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂ and 1 mM EDTA.

  • ATP Solution: 100 mM ATP in purified water, pH adjusted to 7.0. Store in aliquots at -20°C.

  • NADH Solution: 10 mM NADH in assay buffer. Prepare fresh daily and keep on ice, protected from light.

  • Phosphoglycerate Kinase (PGK) Solution: Prepare a stock solution of PGK (e.g., 1000 units/mL) in assay buffer. Dilute to the desired working concentration (e.g., 10 units/mL) immediately before use.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Solution: Prepare a stock solution of GAPDH (e.g., 1000 units/mL) in assay buffer. Dilute to the desired working concentration (e.g., 20 units/mL) immediately before use.

  • 3-PGA Standard Solutions: Prepare a series of 3-PGA standards of known concentrations (e.g., 0-100 µM) in purified water.

2. Sample Preparation:

  • For biological tissues, homogenize the tissue in a suitable buffer on ice and then deproteinize the sample.[7][8][9] A common method is perchloric acid extraction followed by neutralization with KOH.

  • Centrifuge the processed sample to remove precipitated proteins and other debris.

  • The clear supernatant is used for the assay.

3. Assay Procedure:

  • Set up the following reaction mixture in a cuvette or a 96-well microplate (final volume of 1 mL or 200 µL, respectively):

    • Assay Buffer: to final volume

    • ATP Solution: to a final concentration of 1 mM

    • NADH Solution: to a final concentration of 0.2 mM

    • PGK Solution: to a final concentration of 1 unit/mL

    • GAPDH Solution: to a final concentration of 2 units/mL

  • Add the sample or 3-PGA standard to the reaction mixture.

  • Incubate the mixture at the desired temperature (e.g., 25°C) for 5-10 minutes to allow any interfering reactions in the sample to proceed to completion.

  • Initiate the reaction by adding the final enzyme (e.g., PGK).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

4. Data Analysis:

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the reaction curve.

  • Prepare a standard curve by plotting the rate of absorbance change versus the concentration of the 3-PGA standards.

  • Determine the concentration of 3-PGA in the sample by interpolating its rate of absorbance change on the standard curve.

Visualizations

Enzymatic_Assay_Pathway cluster_assay 3-PGA Measurement 3-PGA 3-PGA 1,3-BPG 1,3-BPG 3-PGA->1,3-BPG  PGK GAP GAP 1,3-BPG->GAP  GAPDH ATP ATP ADP ADP ATP->ADP NADH NADH NAD+ NAD+ NADH->NAD+ Pi Pi

Caption: Enzymatic reaction pathway for the spectrophotometric assay of 3-PGA.

Troubleshooting_Workflow start Unexpected Assay Result check_signal Low/No Signal? start->check_signal check_background High Background? check_signal->check_background No reagents Check Reagent Integrity (ATP, NADH, Enzymes) check_signal->reagents Yes check_linearity Non-linear Rate? check_background->check_linearity No turbidity Check for Turbidity/Precipitate (Centrifuge/Filter Sample) check_background->turbidity Yes dilution Dilute Sample (Substrate Depletion?) check_linearity->dilution Yes end Re-run Assay check_linearity->end No conditions Verify Assay Conditions (pH, Temp, Concentrations) reagents->conditions inhibitors Suspect Inhibitors (Dilute/Purify Sample) conditions->inhibitors inhibitors->end competing_rxns Run 'No 3-PGA' Control (Assess background NADH change) turbidity->competing_rxns spectral Run Sample Blank (Subtract intrinsic absorbance) competing_rxns->spectral spectral->end pipetting Review Pipetting Technique (Use calibrated pipettes) dilution->pipetting pipetting->end

Caption: Troubleshooting workflow for the 3-PGA spectrophotometric assay.

References

Technical Support Center: D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing D-(-)-3-Phosphoglyceric acid disodium salt?

A1: Proper storage is crucial to prevent the degradation of this compound salt. For long-term stability, both the solid powder and stock solutions should be stored at -20°C.[1] To avoid the detrimental effects of repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] For short-term use during an experiment, working dilutions can be kept on ice or at 2-8°C, but should be prepared fresh daily.[1]

Q2: What is the optimal pH for solutions of this compound salt?

A2: To minimize degradation, solutions should be prepared in a buffer with a neutral to slightly alkaline pH, ideally between 7.0 and 8.0.[1] The compound is more susceptible to hydrolysis at acidic pH.[1]

Q3: How long can I store stock solutions of this compound salt?

A3: When stored at -20°C in properly prepared aliquots, stock solutions can be stable for up to 6 months.[1] However, for sensitive applications, it is always best practice to prepare fresh stock solutions.

Q4: Can I autoclave solutions of this compound salt?

A4: There is no specific data available on the stability of this compound to autoclaving. Given that high temperatures can accelerate hydrolysis and degradation, autoclaving is not recommended. To ensure sterility, it is preferable to filter-sterilize the solution through a 0.22 µm filter.

Q5: What are the primary degradation products of D-(-)-3-Phosphoglyceric acid in solution?

A5: The primary degradation pathway in aqueous solution is hydrolysis of the phosphate (B84403) ester bond. This reaction yields glyceric acid and inorganic phosphate. The rate of this hydrolysis is dependent on pH and temperature.

Troubleshooting Guides

This section addresses common issues encountered when using this compound salt in experimental settings.

Issue 1: Inconsistent or Low Signal in Enzymatic Assays
  • Symptom: Decreased signal intensity over time, poor linearity of standard curves, or a complete loss of signal in enzymatic assays.

  • Possible Cause 1: Degradation of the 3-PGA Standard.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been consistently stored at -20°C.

      • Prepare Fresh Stock Solutions: If stock solutions are old or have been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid powder.[1]

      • Check Solution pH: Ensure the buffer used for your solution is within the optimal pH range of 7.0-8.0 to minimize acid-catalyzed hydrolysis.[1]

      • Prevent Microbial Contamination: Use sterile technique, solvents, and containers when preparing and storing solutions to prevent enzymatic degradation by microbes.[1]

  • Possible Cause 2: Improper Sample Handling.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: Vortex and briefly sonicate if necessary to ensure the solid is completely dissolved when preparing stock solutions.[1]

      • Use Calibrated Pipettes: Accurate pipetting is essential for consistent results.

      • Maintain Temperature Consistency: Allow solutions to equilibrate to the experimental temperature before use. Keep on ice when not in immediate use to slow potential degradation.[1]

Issue 2: High Background Signal in Assays
  • Symptom: A significant signal is detected in blank samples or in the absence of the intended enzyme.

  • Possible Cause: Contamination of Reagents.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all buffers, enzymes, and other reagents are free from contaminating activities that could produce or consume 3-PGA.[1]

      • Run Appropriate Controls: Always include "no-enzyme" and "no-substrate" controls to pinpoint the source of the background signal.[1]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound Salt Solutions

FormStorage TemperatureDurationKey Considerations
Solid (Powder)-20°CLong-termKeep vial tightly sealed and protected from moisture.
Stock Solution-20°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.[1]
Working Dilutions2-8°C (on ice)For immediate usePrepare fresh daily.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Materials:

  • This compound salt (MW: 230.02 g/mol )

  • Nuclease-free water or a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound salt to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the required amount of the compound. For example, for 10 mL of a 10 mM solution, weigh out 23.0 mg.

  • Transfer the powder to a sterile conical tube.

  • Add the desired volume of nuclease-free water or buffer.

  • Vortex the tube until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

  • Label the aliquots clearly and store them at -20°C.

Protocol 2: Stability Testing using HPLC

Objective: To determine the stability of a this compound salt solution under specific conditions.

Methodology:

  • Solution Preparation: Prepare the this compound salt solution at the desired concentration in the buffer of choice (e.g., phosphate buffer at various pH values).

  • Storage Conditions: Aliquot the solution and store it under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot for analysis.

  • HPLC Analysis:

    • Column: A suitable column for separating polar organic acids, such as a mixed-mode stationary phase column.

    • Mobile Phase: An isocratic or gradient elution using a simple mobile phase, for example, a mixture of water, acetonitrile, and a buffer like formic acid.

    • Detection: An Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 210 nm) can be used. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

  • Data Analysis: Quantify the peak area of D-(-)-3-Phosphoglyceric acid at each time point. Calculate the percentage of the compound remaining relative to the initial time point (t=0). The degradation kinetics can be determined by plotting the concentration versus time.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for 3-PGA Assays start Assay Issue: Inconsistent or Low Signal check_storage Verify Storage Conditions (-20°C, no freeze-thaw) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Incorrect check_ph Check Solution pH (7.0-8.0) check_storage->check_ph Correct end_ok Problem Resolved prepare_fresh->end_ok adjust_ph Adjust Buffer pH check_ph->adjust_ph Incorrect check_handling Review Sample Handling (dissolution, pipetting) check_ph->check_handling Correct adjust_ph->end_ok improve_technique Refine Handling Technique check_handling->improve_technique Improper check_contamination Suspect Microbial Contamination? check_handling->check_contamination Proper improve_technique->end_ok use_sterile Use Sterile Technique and Reagents check_contamination->use_sterile Yes check_contamination->end_ok No use_sterile->end_ok

Caption: Troubleshooting workflow for inconsistent assay results.

Degradation_Pathway Postulated Hydrolytic Degradation of 3-Phosphoglyceric Acid cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 3PGA D-(-)-3-Phosphoglyceric acid Conditions Acidic pH or Elevated Temperature H2O Water (H₂O) GlycericAcid Glyceric Acid Conditions->GlycericAcid Hydrolysis Phosphate Inorganic Phosphate (Pi) Conditions->Phosphate Hydrolysis

Caption: Postulated degradation pathway of 3-PGA in solution.

References

Technical Support Center: D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial D-(-)-3-Phosphoglyceric acid disodium salt?

A1: The most common impurity is its isomer, 2-phospho-D-glyceric acid.[1] Other potential impurities can include inorganic salts, residual solvents, and degradation products. The presence of water is also common, with some commercial grades containing up to 14% water by NMR.

Q2: What is the recommended storage condition for this compound salt to minimize degradation?

A2: To ensure stability and prevent degradation, this compound salt should be stored at -20°C.

Q3: How can I assess the purity of my this compound salt sample?

A3: Purity can be assessed using High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD), which is effective for separating 3-PGA from its 2-PGA isomer.[1] Enzymatic assays can also be used to determine the concentration of the active D-(-)-3-isomer.

Q4: Can I use ion-exchange chromatography for purification?

A4: Yes, ion-exchange chromatography is a suitable method for purifying this compound salt due to its charged nature.[2][3][4] A cation exchange resin in the sodium form can be used to exchange other cations for sodium.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound salt.

Issue 1: Low Yield After Purification
Possible Cause Recommended Solution
Incomplete Precipitation: The barium salt of 3-phosphoglyceric acid may not have fully precipitated.Ensure the pH is optimized for precipitation. Slowly add the precipitating agent (e.g., barium chloride) with constant stirring. Cooling the solution may also improve precipitation.
Loss During Ion-Exchange: The compound may be eluting with the wash buffer or binding irreversibly to the resin.Optimize the pH and ionic strength of your buffers. Ensure the sample is properly loaded onto the column. Use a gradient elution to find the optimal salt concentration for elution.
Degradation of the Compound: The phosphoglyceric acid may be unstable under the purification conditions.Work at low temperatures when possible. Avoid harsh pH conditions. Process the sample quickly to minimize the time it spends in solution.
Issue 2: Presence of 2-Phospho-D-glyceric Acid Impurity in Final Product
Possible Cause Recommended Solution
Co-precipitation: The barium salt of 2-phospho-D-glyceric acid may co-precipitate with the 3-phospho-D-glyceric acid salt.Multiple recrystallizations of the barium salt can help to remove the 2-isomer, as their solubilities may differ.[2]
Inadequate Chromatographic Separation: The ion-exchange or other chromatographic method may not be resolving the two isomers effectively.Optimize the chromatographic conditions. For HPLC, consider a mixed-mode stationary phase column which has been shown to separate 2-PG and 3-PG.[1] For ion-exchange, a shallow elution gradient may improve separation.
Issue 3: Inconsistent Results in Downstream Applications
Possible Cause Recommended Solution
Presence of Inhibitory Impurities: Residual inorganic salts or solvents from the purification process may be interfering with enzymatic assays or other applications.Ensure the final product is thoroughly washed and dried. Consider a final desalting or buffer exchange step using size-exclusion chromatography.
Incorrect Isomer Concentration: The ratio of D-(-)-3-phosphoglyceric acid to other isomers or enantiomers may not be optimal for the intended application.Use a reliable analytical method like chiral chromatography or a specific enzymatic assay to determine the concentration of the desired isomer.

Experimental Protocols

Protocol 1: Purification via Barium Salt Precipitation and Ion-Exchange Chromatography

This method is based on the procedure described by Cowgill (1955) and is effective for purifying D-(-)-3-Phosphoglyceric acid from a mixture containing its 2-isomer.[2]

Materials:

  • Crude this compound salt

  • Barium Chloride (BaCl₂) solution

  • Dowex 50 cation exchange resin (Na⁺ form)

  • Absolute Ethanol (B145695)

  • n-Hexane

  • Deionized water

  • pH meter and adjustment solutions (e.g., NaOH, HCl)

Procedure:

  • Precipitation of the Barium Salt:

    • Dissolve the crude sodium salt in deionized water.

    • Slowly add a solution of Barium Chloride with constant stirring to precipitate the barium salt of phosphoglyceric acid.

    • Allow the precipitate to settle, then collect it by centrifugation or filtration.

  • Recrystallization of the Barium Salt:

    • Wash the barium salt pellet with cold deionized water.

    • Redissolve the barium salt in a minimal amount of hot deionized water.

    • Allow the solution to cool slowly to recrystallize the barium salt. For higher purity, this step can be repeated three times.[2]

    • Collect the recrystallized barium salt by filtration and wash with cold deionized water.

  • Conversion to the Disodium Salt:

    • Prepare a slurry of Dowex 50 resin (Na⁺ form) in deionized water.

    • Add the recrystallized barium salt to the resin slurry and stir for approximately 2 hours.[2] This will exchange the barium ions for sodium ions.

    • Filter the mixture to remove the resin. Wash the resin with deionized water to ensure complete recovery of the product.

  • Isolation of the Disodium Salt:

    • Combine the filtrate and washes. Adjust the pH to 7.0.

    • Concentrate the solution under reduced pressure.

    • Add absolute ethanol followed by n-hexane to precipitate the this compound salt.[2]

    • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Visualizations

PurificationWorkflow cluster_precipitation Barium Salt Precipitation & Recrystallization cluster_ion_exchange Ion-Exchange Chromatography cluster_isolation Final Product Isolation Crude Crude D-(-)-3-PGA Disodium Salt Dissolve Dissolve in Water Crude->Dissolve AddBaCl2 Add BaCl₂ Solution Dissolve->AddBaCl2 Precipitate Precipitate Barium Salt AddBaCl2->Precipitate Recrystallize Recrystallize Barium Salt (Repeat for higher purity) Precipitate->Recrystallize IonExchange Dowex 50 (Na⁺ form) Cation Exchange Recrystallize->IonExchange Elute Elute with Water IonExchange->Elute Concentrate Concentrate Eluate Elute->Concentrate PrecipitateNa Precipitate with Ethanol & n-Hexane Concentrate->PrecipitateNa Dry Dry Final Product PrecipitateNa->Dry PureProduct Pure D-(-)-3-PGA Disodium Salt Dry->PureProduct

Caption: Workflow for the purification of this compound salt.

TroubleshootingLogic Start Start Purification CheckPurity Assess Purity (e.g., HPLC-ELSD) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Purity OK Impure Impure? CheckPurity->Impure Purity Not OK OptimizePrecip Optimize Precipitation Conditions LowYield->OptimizePrecip Yes FinalProduct Pure Product LowYield->FinalProduct No RecrystallizeAgain Repeat Recrystallization Impure->RecrystallizeAgain Yes Impure->FinalProduct No OptimizePrecip->Start OptimizeIEX Optimize Ion-Exchange Parameters OptimizePrecip->OptimizeIEX OptimizeIEX->Start RecrystallizeAgain->Start OptimizeChroma Optimize Chromatographic Separation RecrystallizeAgain->OptimizeChroma OptimizeChroma->Start

Caption: Troubleshooting decision tree for purification of D-(-)-3-PGA disodium salt.

References

preventing degradation of 3-phosphoglycerate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-phosphoglycerate (B1209933) (3-PG) during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 3-phosphoglycerate, providing potential causes and actionable solutions.

IssuePotential CauseTroubleshooting Steps
Low or inconsistent 3-PG signal Degradation of 3-PG standard: Instability of the standard can lead to reduced signal intensity and poor linearity in standard curves.[1]- Verify Storage: Ensure 3-PG standards are consistently stored at -20°C and avoid repeated freeze-thaw cycles.[1]- Prepare Fresh Solutions: If stock solutions are old or have undergone multiple freeze-thaw cycles, prepare a fresh solution.[1]- Control pH: 3-PG is more susceptible to hydrolysis in acidic conditions. Use a neutral to slightly alkaline buffer (pH 7.0-8.0) for standard preparation.[1]- Prevent Contamination: Use sterile solvents and containers to avoid microbial contamination, which can lead to enzymatic degradation.[1]
Improper sample handling: Variability between replicate measurements can result from inconsistent sample processing.[1]- Ensure Complete Dissolution: Vortex and briefly sonicate to ensure the 3-PG standard is completely dissolved when preparing stock solutions.[1]- Calibrate Pipettes: Use calibrated pipettes for accurate and consistent dispensing of volumes.- Maintain Temperature: Keep samples on ice during experiments to minimize degradation.[1]
Incomplete quenching of enzymatic activity: Continued enzymatic activity after sample collection is a primary cause of 3-PG degradation.- Rapid Quenching: Immediately quench metabolic activity after sample collection using cold solvents.- Acidify Quenching Solvent: Use a quenching solvent containing 0.1 M formic acid to inhibit enzymatic activity, particularly enolase.
High phosphoenolpyruvate (B93156) (PEP) to 3-PG ratio Enzymatic conversion of 3-PG to PEP: Residual enolase activity during sample preparation can convert 3-PG to PEP, leading to an underestimation of 3-PG and an overestimation of PEP.- Acidified Quenching: Employ a quenching solution with 0.1 M formic acid to effectively inhibit enolase activity.- Immediate Neutralization: After quenching, neutralize the acidic extract with a suitable buffer (e.g., ammonium (B1175870) bicarbonate) to prevent acid-catalyzed hydrolysis of 3-PG during storage or further processing.
High background signal in enzymatic assays Contaminating enzymatic activities: Reagents or buffers may contain enzymes that produce or consume 3-PG.- Use High-Purity Reagents: Ensure all buffers and enzymes are of high purity and free from contaminating activities.- Run Proper Controls: Include "no-enzyme" and "no-substrate" controls to identify the source of the background signal.[1]
Buffer interference: Components in the buffer, such as chelating agents, may interfere with the assay.- Test Buffer Compatibility: Verify that the chosen buffer system does not interfere with the assay chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 3-phosphoglycerate degradation during sample preparation?

A1: The primary cause of 3-PG degradation is the incomplete quenching of enzymatic activity. Enzymes in the glycolytic pathway, particularly enolase, can remain active after cell lysis and convert 3-PG into other metabolites like phosphoenolpyruvate (PEP).

Q2: What is the optimal temperature for storing samples and extracts to prevent 3-PG degradation?

A2: For long-term stability, both solid 3-PG standards and sample extracts should be stored at -20°C or, ideally, at -80°C.[1] For short-term handling during an experiment, samples should be kept on ice. It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q3: How does pH affect the stability of 3-phosphoglycerate?

A3: 3-phosphoglycerate is more susceptible to acid-catalyzed hydrolysis at low pH.[1] While acidic conditions are used for quenching enzymatic activity, prolonged exposure should be avoided. It is recommended to use a neutral to slightly alkaline pH (7.0-8.0) for storing 3-PG standards and to neutralize acidic extracts after the quenching step for long-term storage.[1]

Q4: Which extraction solvent is best for preserving 3-phosphoglycerate?

Q5: I see a high phosphoenolpyruvate (PEP) peak and a low 3-PG peak in my results. What could be the cause?

A5: This is a strong indication of incomplete quenching of enolase activity during your sample preparation. Enolase converts 3-PG to PEP. To resolve this, ensure you are using a sufficiently cold quenching solution that contains an acid, such as 0.1 M formic acid, to rapidly and effectively inhibit all enzymatic activity.

Experimental Protocols

Protocol 1: Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is designed to rapidly quench metabolic activity and extract polar metabolites, including 3-phosphoglycerate, from adherent cell cultures.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching/Extraction Solution: 80% Methanol / 20% Water (v/v) containing 0.1 M formic acid, pre-chilled to -80°C

  • Neutralization Buffer: 1 M Ammonium Bicarbonate

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 4°C and >14,000 x g

Procedure:

  • Place the cell culture plate on ice.

  • Aspirate the culture medium completely.

  • Quickly wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

  • Immediately add 1 mL of pre-chilled (-80°C) Quenching/Extraction Solution to each well (for a 6-well plate).

  • Place the plate on dry ice and use a cell scraper to scrape the cells into the solvent.

  • Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.

  • Vortex the tube for 30 seconds at 4°C.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • For long-term storage, neutralize the extract by adding a small amount of Neutralization Buffer until the pH is approximately 7.0.

  • Store the final extract at -80°C until analysis.

Visualizations

Signaling Pathway: 3-Phosphoglycerate at the Crossroads of Glycolysis and Serine Biosynthesis

3-Phosphoglycerate is a key intermediate in glycolysis but also serves as a crucial branch-point metabolite, linking energy metabolism to amino acid synthesis. Low levels of 3-PG can also trigger a pro-apoptotic p53 response.[2]

G 3-PG: A Key Metabolic Hub 3-Phosphoglycerate 3-Phosphoglycerate 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate PGM 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate PHGDH p53 Activation p53 Activation 3-Phosphoglycerate->p53 Activation Low levels inhibit PHGDH binding, freeing it to activate p53 Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Phosphoserine Phosphoserine Serine Serine Phosphoserine->Serine PSPH Apoptosis Apoptosis 3-Phosphohydroxypyruvate->Phosphoserine PSAT p53 Activation->Apoptosis 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate G Workflow for Stable 3-PG Analysis A 1. Sample Collection (e.g., Adherent Cells) B 2. Rapid Wash (Ice-cold PBS) A->B C 3. Quenching & Extraction (-80°C 80% MeOH + 0.1M Formic Acid) B->C D 4. Cell Lysis & Debris Removal (Scraping, Vortexing, Centrifugation at 4°C) C->D E 5. Supernatant Collection (Contains Metabolites) D->E F 6. Neutralization (Optional) (For long-term storage) E->F H 8. Analysis (LC-MS or Enzymatic Assay) E->H Direct Analysis G 7. Storage (-80°C) F->G G->H Analysis after Storage

References

Technical Support Center: Addressing Non-Linearity in 3-PGA Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-linearity in 3-phosphoglyceric acid (3-PGA) calibration curves during their experiments.

Troubleshooting Guides

Issue: My 3-PGA calibration curve is non-linear, showing a plateau at higher concentrations.

This is a common issue that often points to detector or ion source saturation.

Troubleshooting Workflow

start Non-Linear Curve (Plateau at High Concentrations) step1 Dilute High-Concentration Standards start->step1 step2 Re-inject Diluted Standards step1->step2 decision1 Do Diluted Standards Fall on the Linear Portion of the Curve? step2->decision1 solution1 Detector or Ion Source Saturation Confirmed. - Reduce injection volume. - Dilute samples to fall within the linear range. - Optimize ion source parameters (e.g., gas flows, temperature). decision1->solution1 Yes step3 Inspect Peak Shapes of High-Concentration Standards decision1->step3 No decision2 Are Peaks Flat-Topped? step3->decision2 solution2 Detector Saturation is Likely. - Reduce injection volume. - Widen the dynamic range of the detector if possible. decision2->solution2 Yes no_issue Issue may lie elsewhere. Consider other causes of non-linearity. decision2->no_issue No

Caption: Troubleshooting workflow for non-linear curves with a plateau at high concentrations.

Step-by-Step Guide:

  • Evaluate Detector and Ion Source Saturation:

    • Dilute the highest concentration standards and re-inject them. If the diluted standards now fall on the linear portion of the curve, it is highly likely that the detector or ion source is being saturated at higher concentrations.[1]

    • Visually inspect the peak shapes of the high-concentration standards. Flat-topped peaks are a strong indication of detector saturation.[1]

  • Optimize the LC-MS/MS Method:

    • Internal Standard Concentration: Adjust the concentration of the internal standard to be closer to the mid-point of the calibration curve range.[1]

    • Chromatography: Ensure that 3-PGA and its internal standard are chromatographically resolved from any interfering peaks from the matrix. Adjusting the gradient or mobile phase composition may be necessary.

    • Source Parameters: Optimize Electrospray Ionization (ESI) source parameters such as gas flows, temperature, and voltages to ensure efficient and consistent ionization across the entire concentration range.[1]

Issue: My 3-PGA calibration curve is non-linear, particularly at the lower concentrations.

This can often be attributed to issues with the internal standard, matrix effects, or analyte degradation.

Troubleshooting Workflow

start Non-Linear Curve (Deviation at Low Concentrations) step1 Verify Internal Standard (IS) start->step1 decision1 IS Purity, Concentration, and Stability Confirmed? step1->decision1 step2 Investigate Matrix Effects decision1->step2 Yes solution1 Address IS Issues: - Use a fresh, high-purity IS stock. - Verify IS concentration. - Use a stable isotope-labeled IS for 3-PGA if possible. decision1->solution1 No step3 Check for Analyte Degradation step2->step3 solution2 Mitigate Matrix Effects: - Improve sample cleanup (e.g., SPE). - Dilute the sample. - Modify chromatography to separate 3-PGA from interferences. step2->solution2 solution3 Prevent Analyte Degradation: - Maintain samples at low temperatures. - Use a neutral to slightly alkaline pH buffer (pH 7.0-8.0). - Prepare standards and samples fresh daily. step3->solution3 no_issue Issue may be related to the regression model. step3->no_issue

Caption: Troubleshooting workflow for non-linear curves with deviation at low concentrations.

Step-by-Step Guide:

  • Verify the Internal Standard (IS):

    • Purity: Ensure the purity of your 3-PGA internal standard stock solution. Impurities can interfere with the analysis.[1]

    • Concentration: Double-check the concentration of the internal standard spiking solution. An incorrect concentration can lead to a skewed response ratio.[1]

    • Stability: Verify the stability of the internal standard in the storage solvent and in prepared samples. Degradation can lead to a decreasing IS response over time.[1] Using a stable isotope-labeled internal standard for 3-PGA is highly recommended to compensate for variability.[1]

  • Investigate Matrix Effects:

    • Components of the biological sample matrix can suppress or enhance the ionization of 3-PGA and/or its internal standard.[1][2][3] Phospholipids are a common cause of matrix effects in biological samples.[4][5]

    • Assessment: Prepare a calibration curve in a clean, matrix-free solvent (e.g., methanol (B129727) or acetonitrile) and compare it to the curve prepared in the biological matrix. A significant difference in the slope of the two curves suggests the presence of matrix effects.[1]

    • Mitigation:

      • Improve sample preparation to remove interfering matrix components. Solid-phase extraction (SPE) can be effective.[5]

      • Dilute the sample to reduce the concentration of interfering components.[6]

      • Optimize chromatographic conditions to separate 3-PGA from co-eluting matrix components.[2]

  • Check for Analyte Degradation:

    • 3-PGA is susceptible to hydrolysis, especially at acidic pH. Ensure that the solvent or buffer used for sample and standard preparation has a neutral to slightly alkaline pH (pH 7.0-8.0).

    • Maintain samples and standards at low temperatures (e.g., on ice during preparation and at -80°C for long-term storage) to minimize enzymatic degradation. It is recommended to prepare working dilutions fresh daily.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a non-linear calibration curve for 3-PGA?

A1: Non-linearity in 3-PGA calibration curves can stem from several factors, including:

  • Matrix effects: Components in the sample matrix can interfere with the ionization of 3-PGA, causing ion suppression or enhancement.[1][2][3]

  • Detector/Ion Source Saturation: At high concentrations, the detector or ion source can become overwhelmed, leading to a plateau in the signal.[1]

  • Analyte Degradation: 3-PGA can degrade due to improper pH or temperature during sample handling and storage.

  • Internal Standard Issues: Problems with the purity, concentration, or stability of the internal standard can affect the accuracy of the calibration curve.[1]

  • Inappropriate Regression Model: A simple linear regression may not always be the best fit for the data. In some cases, a quadratic or weighted linear regression may be more appropriate.[7]

Q2: How can I determine if matrix effects are causing the non-linearity?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a clean, matrix-free solvent with one prepared in the extracted blank matrix.[1] A significant difference between the slopes indicates the presence of matrix effects. Another approach is the post-extraction spike method, where a known amount of the analyte is added to an extracted blank matrix and the response is compared to that of a pure standard solution.[3][8]

Q3: Is it acceptable to use a non-linear calibration curve for quantification?

A3: Yes, it is acceptable to use a non-linear calibration curve for quantification, provided that the chosen regression model (e.g., quadratic) accurately describes the relationship between concentration and response. The method must be properly validated to ensure accuracy and precision across the entire range of the curve. It is also important to have a sufficient number of calibration points to accurately define the curve.

Q4: What are the ideal storage conditions for 3-PGA standards?

A4: To ensure stability, 3-PGA standards should be stored as a dry powder at -20°C or below. Stock solutions should also be stored at -20°C or -80°C for long-term stability. It is advisable to prepare fresh working dilutions daily and keep them on ice during experiments to prevent degradation.

Data Presentation

Table 1: Common Causes of Non-Linearity and Recommended Solutions

CauseSymptomRecommended Solution(s)
Detector/Ion Source Saturation Plateau at high concentrations, flat-topped peaks- Dilute high-concentration samples and standards- Reduce injection volume- Optimize ion source parameters
Matrix Effects Inconsistent response, especially at low concentrations; different slopes in matrix vs. solvent- Improve sample cleanup (e.g., SPE)- Dilute samples- Optimize chromatography
Internal Standard Issues Poor precision, inaccurate quantification- Verify purity and concentration of the IS- Use a fresh IS stock solution- Employ a stable isotope-labeled IS
Analyte Degradation Decreased signal over time, poor reproducibility- Maintain samples at low temperature- Use a neutral to slightly alkaline pH buffer- Prepare fresh standards and samples
Inappropriate Regression Model Systematic deviation of points from the linear fit- Use a weighted linear regression- Consider a quadratic (second-order polynomial) regression

Experimental Protocols

Example Protocol for 3-PGA Quantification in Plasma using LC-MS/MS

This protocol is a representative example and should be optimized and validated for your specific instrumentation and application.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of 3-PGA in a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Serially dilute the stock solution to create calibration standards ranging from the expected lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

    • Prepare QCs at low, medium, and high concentrations within the calibration range.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for 3-PGA.

    • Protein Precipitation: Add 300 µL of ice-cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

    • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

    • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes like 3-PGA.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) is typically used.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 3-PGA and its internal standard.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transition (3-PGA) To be determined empirically
MRM Transition (IS) To be determined empirically

Mandatory Visualization

Signaling Pathway: Role of 3-PGA in Glycolysis and the Calvin Cycle

cluster_glycolysis Glycolysis (Cytosol) cluster_calvin_cycle Calvin Cycle (Chloroplast Stroma) 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Ribulose-1,5-bisphosphate Ribulose-1,5-bisphosphate RuBisCO RuBisCO Ribulose-1,5-bisphosphate->RuBisCO CO2 CO2 CO2->RuBisCO Unstable 6C Intermediate Unstable 6C Intermediate RuBisCO->Unstable 6C Intermediate 3-PGA_Calvin 3-Phosphoglycerate Unstable 6C Intermediate->3-PGA_Calvin 2 molecules 1,3-Bisphosphoglycerate_Calvin 1,3-Bisphosphoglycerate 3-PGA_Calvin->1,3-Bisphosphoglycerate_Calvin ATP -> ADP

Caption: 3-PGA is a key intermediate in both glycolysis and the Calvin cycle.

References

quality control for commercial D-(-)-3-Phosphoglyceric acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals using D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biochemical role of D-(-)-3-Phosphoglyceric acid (3-PGA)?

D-(-)-3-Phosphoglyceric acid is a crucial metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] In glycolysis, it is formed from 1,3-bisphosphoglycerate and serves as a precursor for the synthesis of other important molecules, including the amino acid serine.[1] In the Calvin-Benson cycle of photosynthesis, 3-PGA is one of the initial stable products of carbon fixation.[1][2]

Q2: What are the typical quality control specifications for commercial D-(-)-3-Phosphoglyceric acid disodium salt?

Commercial this compound salt is typically supplied as a white powder.[3] Key quality control parameters are summarized in the table below.

ParameterSpecificationMethod
Purity ≥93% (on a dry basis)Enzymatic Assay
Water Content <14%Nuclear Magnetic Resonance (NMR)
Sodium (Na) Content 18-22% (on a dry basis)Cation Trace Analysis
Solubility 50 mg/mL in H₂OVisual Inspection
Appearance White PowderVisual Inspection

Q3: How should I properly store this compound salt?

Proper storage is critical to prevent degradation of the product. Both the solid powder and stock solutions should be stored at -20°C for long-term stability.[1][3][4] For short-term use, refrigeration at 2-8°C is acceptable for brief periods, but freezing is highly recommended to minimize chemical breakdown.[1] It is also crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Aliquoting stock solutions into smaller, single-use volumes is a best practice.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound salt.

Issue 1: Inconsistent or Low Signal in Assays

Symptoms:

  • Decreased signal intensity over time.

  • Poor linearity in standard curves.

  • Complete loss of signal.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Degradation of 3-PGA Standard 1. Verify Storage: Confirm that the 3-PGA standard has been consistently stored at -20°C.[1] 2. Prepare Fresh Stock: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from a new vial.[1] 3. Check pH: 3-PGA is prone to hydrolysis at acidic pH. Ensure the buffer used for preparing the standard solution has a neutral to slightly alkaline pH (7.0-8.0).[1]
Improper Sample Handling 1. Ensure Complete Dissolution: Vortex and briefly sonicate the solution to ensure the solid 3-PGA is completely dissolved before use.[1] 2. Calibrate Pipettes: Use calibrated pipettes to ensure accurate and consistent volume dispensing.[1] 3. Maintain Temperature: Allow standards to reach room temperature before use and keep them on ice during the experiment to minimize degradation.[1]
Issue 2: High Background Signal in Blank Samples

Symptoms:

  • A significant signal is detected in the absence of the intended enzyme or in "no-template" controls.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Reagent Contamination 1. Use High-Purity Reagents: Ensure all buffers, enzymes, and other reagents are of high purity and free from contaminating enzymatic activities that could produce or consume 3-PGA.[1] 2. Run Proper Controls: Include controls for each component of the reaction mix to identify the source of the background signal.
Microbial Contamination 1. Use Sterile Technique: Microbial contamination can lead to the enzymatic degradation of 3-PGA. Use sterile solvents and containers when preparing and storing solutions.[1]
Buffer Interference 1. Test Buffer Compatibility: Some buffer components, like chelating agents, might interfere with the assay. Test the compatibility of your buffer system with the assay.[1]

Experimental Protocols

Enzymatic Assay for Purity Determination

This protocol describes a coupled enzymatic assay to determine the purity of this compound salt.

Principle: The assay measures the amount of 3-PGA by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm. The reaction is coupled through the sequential action of phosphoglycerate mutase (PGM), enolase (ENO), pyruvate (B1213749) kinase (PK), and lactate (B86563) dehydrogenase (LDH). The rate of NADH consumption is directly proportional to the concentration of 3-PGA in the sample.

G cluster_assay Coupled Enzymatic Reaction cluster_monitor Spectrophotometric Monitoring 3-PGA 3-PGA 2-PGA 2-PGA 3-PGA->2-PGA  Phosphoglycerate Mutase (PGM) + 2,3-DPG (cofactor) PEP PEP 2-PGA->PEP  Enolase Pyruvate Pyruvate PEP->Pyruvate  Pyruvate Kinase (PK) + ADP Lactate Lactate Pyruvate->Lactate  Lactate Dehydrogenase (LDH) Pyruvate->Lactate NADH NADH NAD+ NAD+ NADH->NAD+  monitored at 340 nm

Coupled enzymatic reaction pathway for 3-PGA determination.

Reagents:

  • Triethanolamine Buffer (100 mM, pH 7.6 at 25°C)

  • Magnesium Sulfate (MgSO₄) Solution (50 mM)

  • Potassium Chloride (KCl) Solution (2 M)

  • Adenosine 5'-diphosphate (ADP) Solution (21 mM)

  • β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) Solution (6.4 mM)

  • 2,3-Diphospho-D-glyceric acid (DPGA) solution (40 mM) - as a cofactor for PGM

  • L-Lactic Dehydrogenase (LDH)

  • Pyruvate Kinase (PK)

  • Enolase (ENO)

  • Phosphoglycerate Mutase (PGM)

  • This compound salt (Sample and Standard)

  • Deionized Water

Procedure:

  • Prepare Reaction Mix: In a microcentrifuge tube, prepare a master reaction mix containing Triethanolamine buffer, MgSO₄, KCl, ADP, NADH, DPGA, LDH, PK, and Enolase.

  • Prepare Sample and Standard: Accurately weigh and dissolve the 3-PGA sample and a known high-purity 3-PGA standard in deionized water to create stock solutions. Prepare serial dilutions for a standard curve.

  • Set up the Assay: In a 96-well UV-transparent plate or quartz cuvettes, add the reaction mix.

  • Initiate the Reaction: Add the 3-PGA sample or standard to the wells containing the reaction mix. The final component to initiate the full coupled reaction should be the Phosphoglycerate Mutase.

  • Measure Absorbance: Immediately place the plate/cuvettes in a spectrophotometer set to 340 nm. Record the absorbance kinetically at 25°C for 5-10 minutes.

  • Calculate Results: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. Subtract the rate of the blank (no 3-PGA) from the rates of the standards and samples. Plot the standard curve and determine the concentration of the sample. Purity can then be calculated based on the initial weight of the sample.

Workflow & Logic Diagrams

The following diagrams illustrate common workflows and logical relationships for troubleshooting experiments involving this compound salt.

G cluster_low Low or Inconsistent Signal cluster_high High Background Signal start Experiment Yields Unexpected Results check_signal Evaluate Signal: Inconsistent, Low, or High Background? start->check_signal check_storage Verify Storage (-20°C, no freeze-thaw) check_signal->check_storage Low/Inconsistent check_reagents Use High-Purity Reagents Run component controls check_signal->check_reagents High Background check_prep Review Sample Prep (fresh stock, pH, dissolution) check_storage->check_prep check_handling Check Assay Handling (pipetting, temp) check_prep->check_handling resolve Problem Resolved check_handling->resolve check_sterile Ensure Sterile Technique check_reagents->check_sterile check_buffer Test for Buffer Interference check_sterile->check_buffer check_buffer->resolve

General troubleshooting workflow for assay issues.

G cluster_storage Storage Conditions & Handling compound D-(-)-3-PGA Disodium Salt correct_storage Correct Storage -20°C, Aliquoted compound->correct_storage incorrect_storage Incorrect Storage > -20°C or Repeated Freeze-Thaw compound->incorrect_storage stability Maintained Stability & Purity correct_storage->stability degradation Product Degradation (Hydrolysis) incorrect_storage->degradation

Relationship between storage conditions and product stability.

References

Technical Support Center: D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, with a specific focus on the impact of pH.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of D-(-)-3-Phosphoglyceric acid disodium salt?

A1: this compound salt is a stable solid when stored under appropriate conditions, typically at -20°C in a dry environment. In aqueous solutions, its stability is influenced by factors such as pH and temperature.

Q2: How does pH affect the stability of this compound salt in solution?

A2: The stability of this compound salt in solution is highly dependent on pH. It is most susceptible to hydrolysis under acidic conditions. While it exhibits greater stability in neutral to slightly alkaline solutions, extreme alkaline conditions can also promote degradation. For optimal stability in solution, a neutral to slightly alkaline pH is recommended.

Q3: What is the primary degradation pathway for this compound salt?

A3: The primary degradation pathway is the hydrolysis of the phosphate (B84403) ester bond. This reaction yields D-3-glyceric acid and inorganic phosphate as the main degradation products.

Q4: What are the recommended storage conditions for solutions of this compound salt?

A4: For short-term storage, solutions should be kept at 2-8°C. For long-term storage, it is advisable to store aliquots at -20°C or below to minimize degradation. To prevent repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to store the solution in single-use aliquots.

Q5: Can I expect significant degradation of my sample during routine experimental use at room temperature?

A5: For short durations at room temperature in a neutral pH buffer, degradation is generally slow. However, prolonged exposure to room temperature, especially in acidic buffers, can lead to noticeable degradation. It is best practice to keep solutions on ice during experiments.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent assay results or loss of signal over time. Degradation of the this compound salt standard or sample.1. Verify Storage Conditions: Ensure that both solid material and stock solutions have been consistently stored at -20°C. 2. Prepare Fresh Solutions: If stock solutions are old or have undergone multiple freeze-thaw cycles, prepare a fresh solution from the solid. 3. Check pH of Solutions: Confirm that the pH of your experimental buffer is in the neutral to slightly alkaline range. Acidic conditions will accelerate hydrolysis. 4. Minimize Time at Room Temperature: Keep all solutions containing this compound salt on ice during your experiments.
Appearance of unexpected peaks in chromatograms (e.g., HPLC). The sample has degraded, leading to the formation of hydrolysis products (D-3-glyceric acid and inorganic phosphate).1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with that of a freshly prepared standard to identify potential degradation peaks. 2. Perform Forced Degradation: To confirm the identity of degradation peaks, intentionally degrade a sample (e.g., by treating with a mild acid) and compare the resulting chromatogram. 3. Optimize Chromatographic Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.
Difficulty dissolving the solid material. The product may have absorbed moisture, or the incorrect solvent is being used.1. Ensure Proper Storage: Store the solid material in a desiccator at the recommended temperature to prevent moisture absorption. 2. Use an Appropriate Solvent: this compound salt is soluble in water. Gentle warming or vortexing can aid dissolution.

Quantitative Data on pH-Dependent Stability

The following table provides illustrative data on the stability of a 1 mg/mL solution of this compound salt at various pH values when stored at 37°C for 7 days. This data is intended to demonstrate the general trend of pH-dependent hydrolysis.

pHBuffer SystemTemperature (°C)Incubation Time (days)% Degradation (Illustrative)
3.0Citrate Buffer377~ 25%
5.0Acetate Buffer377~ 10%
7.0Phosphate Buffer377< 2%
9.0Tris-HCl Buffer377~ 5%
11.0Carbonate-Bicarbonate Buffer377~ 15%

Note: This data is for illustrative purposes to show the impact of pH on stability and may not represent actual experimental results. A formal stability study is required to determine the precise degradation rates for your specific experimental conditions.

Experimental Protocols

Protocol for pH-Dependent Stability Study (Forced Degradation)

This protocol outlines a forced degradation study to assess the stability of this compound salt across a range of pH values.

1. Materials:

  • This compound salt

  • Buffers: 0.1 M Citrate (pH 3.0), 0.1 M Acetate (pH 5.0), 0.1 M Phosphate (pH 7.0), 0.1 M Tris-HCl (pH 9.0)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

  • C18 reverse-phase HPLC column

  • pH meter

  • Incubator

2. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound salt in high-purity water.

3. Preparation of Test Samples:

  • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 1 mg/mL.

  • Prepare a control sample by diluting the stock solution with high-purity water (or the mobile phase used for HPLC analysis).

4. Incubation:

  • Incubate all test samples and the control at a constant temperature (e.g., 37°C).

  • Withdraw aliquots at specified time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Immediately neutralize the pH of the acidic and basic samples before analysis to prevent further degradation.

  • Store the withdrawn aliquots at -20°C until analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a buffer such as 20 mM potassium phosphate monobasic, adjusted to pH 7.0 with potassium hydroxide.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (if sensitivity is sufficient) or Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10 µL

6. Data Analysis:

  • Calculate the percentage of this compound salt remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage remaining versus time for each pH condition to determine the degradation kinetics.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution dilute Dilute in Buffers of Varying pH stock->dilute incubate Incubate at Elevated Temperature dilute->incubate Stress Samples sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc Analyze Aliquots data Data Interpretation hplc->data report Determine Degradation Profile data->report Generate Stability Report

Caption: Workflow for a pH-dependent stability study.

Degradation_Pathway parent D-(-)-3-Phosphoglyceric acid products D-3-Glyceric acid Inorganic Phosphate parent->products Hydrolysis (H₂O, H⁺ or OH⁻)

Caption: Primary degradation pathway of D-(-)-3-Phosphoglyceric acid.

potential contaminants in synthetic D-(-)-3-Phosphoglyceric acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for experiments involving synthetic D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt.

Frequently Asked Questions (FAQs)

Q1: What is D-(-)-3-Phosphoglyceric acid disodium salt and what is it used for?

This compound salt is the disodium salt of 3-phosphoglyceric acid (3-PGA), a key metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] In research and drug development, it is used in enzymatic assays, as a precursor in the synthesis of other molecules like serine, and in studies of metabolic pathways.[1][2]

Q2: What are the common forms of this compound available commercially?

It is typically supplied as a white to off-white powder and is often the disodium salt to enhance stability and solubility.[3]

Q3: How should I properly store this compound salt?

For long-term stability, both the solid powder and stock solutions should be stored at -20°C.[3] It is advisable to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles. For short-term use, refrigeration at 2-8°C is acceptable for brief periods.[3]

Q4: What are the most common potential contaminants in synthetic this compound salt?

Potential contaminants can be broadly categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted glyceric acid or D-glyceraldehyde-3-phosphate.[4]

    • Reagents and Catalysts: Residual phosphorylating agents (e.g., trimetaphosphate), and catalysts used in the synthesis.[4][5]

    • By-products: Isomers such as D-(+)-2-Phosphoglyceric acid are common by-products of the phosphorylation reaction.[6][7] Inorganic phosphates and pyrophosphates can also be present.[5]

  • Degradation Products:

    • Hydrolysis of the phosphate (B84403) ester can occur, especially under acidic conditions, yielding glyceric acid and inorganic phosphate.

  • Residual Solvents:

    • Organic volatile impurities from the manufacturing and purification processes.

  • Inorganic Impurities:

    • Inorganic salts and heavy metals from reagents and equipment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.

This could be due to the degradation of the this compound salt standard.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the standard has been consistently stored at -20°C and protected from moisture.[3]

  • Prepare Fresh Solutions: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from the solid material.[3]

  • Check Solution pH: 3-phosphoglyceric acid is more prone to hydrolysis at acidic pH. Ensure the buffer used for your standard solution is neutral to slightly alkaline (pH 7.0-8.0).[3]

  • Assess Purity: The presence of isomers like 2-phosphoglyceric acid can affect enzyme kinetics. Consider analytical testing (e.g., HPLC) to confirm the purity and isomeric integrity of your standard.

Issue 2: Unexpected peaks in HPLC analysis.

The appearance of unexpected peaks can indicate the presence of impurities or degradation products.

Troubleshooting Steps:

  • Identify the Peak:

    • Isomer Peak: A common impurity is the 2-phosphoglyceric acid isomer.[8] This will likely have a different retention time from the 3-phosphoglyceric acid peak.

    • Degradation Product Peak: A peak corresponding to glyceric acid might be observed if the sample has degraded.

    • Solvent/Reagent Peaks: Ensure the peak is not an artifact from the solvent or mobile phase by running a blank.

  • Optimize HPLC Method: If peaks are poorly resolved, consider adjusting the mobile phase composition, pH, or flow rate. A stability-indicating method should be able to separate the main component from all potential impurities and degradation products.

  • Review Synthesis Route: If known, review the synthetic pathway to anticipate potential by-products that could be the source of the unknown peaks.

Issue 3: Variability in experimental results between different batches of the compound.

Batch-to-batch variability can be caused by differing impurity profiles.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Obtain the CoA for each batch to compare purity specifications.

  • Perform Independent Analysis: Conduct your own analytical testing (e.g., HPLC, qNMR) to determine the purity and impurity profile of each batch.

  • Quantify Key Impurities: Pay close attention to the levels of the 2-phosphoglyceric acid isomer, as this can significantly impact biological activity.

Potential Contaminants and Acceptance Criteria

The acceptable levels of impurities are generally dictated by guidelines such as those from the International Council for Harmonisation (ICH).

Impurity Type Potential Contaminant Typical Reporting Threshold (ICH Q3A) Typical Identification Threshold (ICH Q3A) Typical Qualification Threshold (ICH Q3A)
Organic Impurities D-(+)-2-Phosphoglyceric acid> 0.05%> 0.10% or a daily intake of > 1.0 mg> 0.15% or a daily intake of > 1.0 mg
Glyceric Acid> 0.05%> 0.10% or a daily intake of > 1.0 mg> 0.15% or a daily intake of > 1.0 mg
Unidentified By-products> 0.05%> 0.10%> 0.15%
Residual Solvents Varies by solvent class (ICH Q3C)---
Inorganic Impurities Inorganic phosphatesNot typically specified by ICH Q3A, controlled by synthesis--
Heavy MetalsControlled according to pharmacopeial limits--

Note: The thresholds from ICH Q3A are for new drug substances and depend on the maximum daily dose. The values in the table are for a maximum daily dose of ≤ 2 g/day . For research purposes, higher purity is often desired.[9]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Isomer Separation

This method is designed to separate D-(-)-3-Phosphoglyceric acid from its common isomer, D-(+)-2-Phosphoglyceric acid.[8]

  • Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Column: Newcrom B mixed-mode stationary phase column.

  • Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and formic acid.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound salt in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the column.

    • Monitor the separation using the ELSD.

    • Identify and quantify the peaks corresponding to 3-phosphoglyceric acid and 2-phosphoglyceric acid based on their retention times, established using reference standards if available.

Protocol 2: Quantitative NMR (qNMR) for Purity Determination

qNMR can be used to determine the absolute purity of the compound without the need for a specific reference standard of the analyte itself.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound salt and the internal standard into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., D₂O).

    • Ensure complete dissolution.

  • Data Acquisition:

    • Acquire a proton (¹H) or phosphorus (³¹P) NMR spectrum with appropriate parameters for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = integral value

      • N = number of protons for the integrated signal

      • MW = molecular weight

      • m = mass

      • P = purity of the standard

Protocol 3: Headspace GC-MS for Residual Solvent Analysis

This method is for the detection and quantification of volatile organic impurities.

  • Instrumentation: Gas chromatograph with a mass spectrometer (GC-MS) and a headspace autosampler.

  • Column: A column suitable for residual solvent analysis, such as a DB-624.

  • Sample Preparation:

    • Accurately weigh the this compound salt into a headspace vial.

    • Add a suitable solvent that dissolves the sample but does not interfere with the analysis (e.g., dimethyl sulfoxide (B87167) or water).

    • Seal the vial.

  • Analysis:

    • The headspace vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

    • A sample of the headspace gas is injected into the GC-MS.

    • Identify and quantify residual solvents by comparing their retention times and mass spectra to those of known standards.

Visualizations

Synthesis_and_Contaminants Potential Contaminants in Synthetic D-(-)-3-Phosphoglyceric Acid starting_materials Starting Materials (e.g., Glyceric Acid) synthesis Chemical Synthesis (Phosphorylation) starting_materials->synthesis product D-(-)-3-Phosphoglyceric Acid Disodium Salt synthesis->product byproducts By-products (e.g., 2-Phosphoglyceric Acid) synthesis->byproducts unreacted_sm Unreacted Starting Materials synthesis->unreacted_sm reagents Residual Reagents & Catalysts synthesis->reagents solvents Residual Solvents synthesis->solvents degradation Degradation (e.g., Hydrolysis) product->degradation final_product Final Product with Potential Contaminants product->final_product byproducts->final_product unreacted_sm->final_product reagents->final_product solvents->final_product degradation->final_product

Caption: Origin of potential contaminants in synthetic D-(-)-3-Phosphoglyceric acid.

HPLC_Troubleshooting_Workflow HPLC Troubleshooting for Unexpected Peaks start Unexpected Peak in HPLC Chromatogram check_blank Run Blank Injection start->check_blank is_artifact Is Peak Present in Blank? check_blank->is_artifact artifact Peak is an Artifact (Solvent/Mobile Phase) is_artifact->artifact Yes not_artifact Peak is Sample-Related is_artifact->not_artifact No check_isomer Compare Retention Time with 2-PG Standard not_artifact->check_isomer is_isomer Is it the Isomer? check_isomer->is_isomer isomer Peak Identified as 2-Phosphoglyceric Acid is_isomer->isomer Yes not_isomer Consider Other Impurities (Degradation, By-product) is_isomer->not_isomer No end Identify and Quantify Impurity isomer->end not_isomer->end

Caption: A logical workflow for troubleshooting unexpected peaks in HPLC analysis.

References

Technical Support Center: Optimizing Buffer Conditions for Experiments with 3-PGA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your experiments involving 3-Phosphoglyceric acid (3-PGA). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for experiments involving 3-PGA?

A1: The optimal pH is highly dependent on the specific enzyme being studied. Most biochemical reactions have an optimal pH in the range of 6.0 to 8.0.[1] For enzymes that interact with 3-PGA, such as Phosphoglycerate Kinase (PGK), the optimal pH is typically around 7.0-8.0. It is crucial to consult the literature for the specific enzyme in your experiment and perform a pH optimization assay.

Q2: Which buffer should I choose for my 3-PGA experiment?

A2: The choice of buffer is critical. A good starting point is to select a buffer with a pKa value within one pH unit of your desired experimental pH.[2] Common choices for biological experiments in the neutral pH range include HEPES, MOPS, and phosphate (B84403) buffers.[1][3] Be aware that some buffers can interfere with your experiment. For example, phosphate can sometimes inhibit enzyme activity or precipitate with divalent cations.[4] Tris buffers are widely used, but their pH is highly sensitive to temperature changes, which can affect reproducibility.[5][6]

Q3: Why is Magnesium (Mg²⁺) important in reactions with 3-PGA?

A3: Magnesium ions are essential cofactors for many enzymes that metabolize 3-PGA, such as kinases.[7] In the case of Phosphoglycerate Kinase, Mg²⁺ forms a complex with ATP (Mg·ATP), which is the actual substrate for the enzyme.[7] The magnesium ion helps to properly orient the phosphate groups of ATP for transfer to 3-PGA and can play a role in stabilizing the enzyme's active site.[7][8] The concentration of Mg²⁺ should be optimized as an excess can sometimes be inhibitory.

Q4: How stable is 3-PGA in solution, and how should I store it?

A4: 3-PGA is relatively stable in aqueous solutions. For long-term storage, it is recommended to keep stock solutions at -20°C or below. For short-term use, solutions can be kept on ice. The stability of 3-PGA can be affected by factors such as pH and temperature. For instance, high temperatures can increase the rate of hydrolysis of the phosphate group.[4]

Q5: Can the ionic strength of the buffer affect my results?

A5: Yes, the ionic strength of the buffer can significantly impact enzyme activity and stability.[9] High salt concentrations can disrupt protein structure and interfere with substrate binding. Conversely, some enzymes may require a certain ionic strength for optimal activity. It is advisable to start with a moderate ionic strength (e.g., 50-150 mM of a monovalent salt like KCl or NaCl) and optimize if necessary.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Enzyme Activity Suboptimal pH: The buffer pH is outside the optimal range for the enzyme.Perform a pH optimization experiment using a range of buffers to find the ideal pH for your enzyme.
Incorrect Mg²⁺ Concentration: Magnesium ion concentration is too low (insufficient cofactor) or too high (inhibitory).Titrate the Mg²⁺ concentration in your reaction buffer to determine the optimal concentration. Remember that chelators like EDTA in your buffer can bind Mg²⁺.
Buffer Interference: The chosen buffer system is inhibiting the enzyme. For example, Tris has been shown to reduce the stability of some immobilized enzymes.[5]Test alternative buffer systems with different chemical properties (e.g., switch from a Tris-based buffer to a HEPES-based buffer).
3-PGA Degradation: The 3-PGA stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of 3-PGA and store it in single-use aliquots at -20°C or lower.
High Background Signal Contaminating Enzyme Activity: The 3-PGA or other reagents may be contaminated with enzymes that produce a background signal.Use high-purity reagents. Run control reactions omitting your enzyme of interest to check for background activity.
Non-Enzymatic Reaction: The signal may be generated from a non-enzymatic reaction between the buffer components and the detection reagents.Run a control reaction without the enzyme and 3-PGA to assess the background signal from the buffer and other components.
Precipitate Formation Incompatibility of Buffer and Metal Ions: Phosphate buffers can precipitate with divalent cations like Mg²⁺ or Ca²⁺, especially at higher concentrations.If using a phosphate buffer with high concentrations of divalent cations, consider switching to a different buffer system like HEPES or MOPS.
Protein Aggregation: The buffer conditions (pH, ionic strength) may be causing the enzyme to aggregate and precipitate.[10]Screen different pH values and ionic strengths to find conditions that enhance protein solubility. The addition of stabilizing agents like glycerol (B35011) may also help.[11]
Inconsistent Results Temperature-Dependent Buffer pH: The pH of some buffers, particularly Tris, changes significantly with temperature.[6] An experiment set up at room temperature but run at 37°C will have a different pH.Use a buffer with a low temperature coefficient (e.g., HEPES).[12] Alternatively, always adjust the pH of your buffer at the temperature at which the experiment will be conducted.[6]
Variability in Reagent Preparation: Inconsistent preparation of buffer and stock solutions.Follow a standardized protocol for preparing all solutions. Use calibrated pH meters and analytical balances.

Quantitative Data Summary

Table 1: Common Biological Buffers and Their Properties
BufferpKa at 25°CUseful pH RangeTemperature Effect (d(pKa)/dT)Notes
Phosphate 7.206.2 - 8.2-0.0028Can precipitate with divalent cations.[1]
HEPES 7.486.8 - 8.2-0.014Good all-purpose biological buffer; low temperature dependence.[3][12]
Tris 8.067.1 - 9.0-0.028pH is highly sensitive to temperature changes.[2][6] Can interfere with some enzyme assays.[5]
MOPS 7.096.5 - 7.9-0.015Commonly used in cell culture and protein work.
PIPES 6.766.1 - 7.5-0.0085Often used in cell culture media.
Table 2: Effect of Divalent Metal Ions on Penicillin G Acylase (PGA) Activity

Note: While not directly acting on 3-PGA, this table illustrates the significant and varied effects metal ions can have on enzyme activity, highlighting the need for careful buffer composition.

Metal IonConcentration (mM)Effect on Activity
Mg(II) 10.00+10.8% (Activation)[13]
Mn(II) 10.00+10.6% (Activation)[13]
Zn(II) >0Moderate Inhibition[13]
Ca(II) >0Moderate Inhibition[13]
Cu(II) 10.00>90% (Strong Inhibition)[13]
Fe(III) 10.00>90% (Strong Inhibition)[13]

Key Experimental Protocol

Protocol: Determining the Michaelis-Menten Kinetics of Phosphoglycerate Kinase (PGK)

This protocol describes a coupled enzyme assay to determine the kinetic parameters (Km and Vmax) of PGK with respect to its substrate, 3-PGA. The reaction is monitored by the oxidation of NADH, which is measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified Phosphoglycerate Kinase (PGK)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

  • 3-Phosphoglyceric acid (3-PGA) stock solution (e.g., 100 mM)

  • ATP stock solution (e.g., 100 mM)

  • NADH stock solution (e.g., 10 mM)

  • Magnesium Chloride (MgCl₂) stock solution (e.g., 1 M)

  • HEPES buffer (1 M, pH 7.5)

  • Nuclease-free water

  • UV-Vis Spectrophotometer

Assay Buffer Preparation (100 mL):

  • To ~80 mL of nuclease-free water, add:

    • 5 mL of 1 M HEPES (pH 7.5) for a final concentration of 50 mM.

    • 1 mL of 1 M MgCl₂ for a final concentration of 10 mM.

  • Adjust the pH to 7.5 at the desired reaction temperature.

  • Bring the final volume to 100 mL with nuclease-free water.

Procedure:

  • Prepare a 3-PGA dilution series: Prepare a series of 3-PGA dilutions in nuclease-free water, ranging from a high concentration (e.g., 20 mM) down to a low concentration (e.g., 0.1 mM).

  • Set up the reaction mixture: In a cuvette, prepare the reaction mixture. The following is for a 1 mL final volume (adjust as needed):

    • 800 µL Assay Buffer

    • 20 µL of 100 mM ATP (final concentration: 2 mM)

    • 15 µL of 10 mM NADH (final concentration: 0.15 mM)

    • 5 µL of GAPDH (ensure it is in excess to not be rate-limiting)

    • Variable volume of 3-PGA dilution

    • Nuclease-free water to bring the volume to 990 µL

  • Initiate the reaction: Add 10 µL of a suitable dilution of PGK to the cuvette to start the reaction. Mix quickly but gently.

  • Measure absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Calculate the initial velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Repeat for all 3-PGA concentrations: Repeat steps 2-5 for each concentration in your 3-PGA dilution series.

  • Data Analysis: Plot the initial velocities (V₀) against the corresponding 3-PGA concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Experimental_Workflow_PGK_Kinetics cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (HEPES, MgCl₂) mix Combine Buffer, ATP, NADH, GAPDH, 3-PGA prep_buffer->mix prep_3pga Create 3-PGA Dilution Series prep_3pga->mix prep_reagents Prepare Other Reagents (ATP, NADH) prep_reagents->mix initiate Add PGK to Initiate Reaction mix->initiate measure Measure A340 Over Time initiate->measure calculate Calculate Initial Velocities (V₀) measure->calculate plot Plot V₀ vs. [3-PGA] calculate->plot fit Fit to Michaelis-Menten (Determine Km, Vmax) plot->fit

Caption: Experimental workflow for determining PGK enzyme kinetics.

Troubleshooting_Workflow start Problem with 3-PGA Experiment check_activity Is Enzyme Activity Low or Absent? start->check_activity check_consistency Are Results Inconsistent? check_activity->check_consistency No ph_optim Optimize pH check_activity->ph_optim Yes check_precipitate Is Precipitate Forming? check_consistency->check_precipitate No temp_ph Check Buffer pH at Reaction Temperature check_consistency->temp_ph Yes buffer_ion Change Buffer Type (e.g., HEPES for Phosphate) check_precipitate->buffer_ion Yes end Problem Resolved check_precipitate->end No mg_optim Titrate [Mg²⁺] ph_optim->mg_optim buffer_test Test Alternate Buffers mg_optim->buffer_test buffer_test->end reagent_prep Standardize Reagent Preparation temp_ph->reagent_prep reagent_prep->end solubility Screen for Optimal Solubility Conditions buffer_ion->solubility solubility->end

Caption: Logical workflow for troubleshooting common experimental issues.

Glycolysis_Pathway bpg13 1,3-Bisphosphoglycerate pga3 3-Phosphoglycerate bpg13->pga3 PGK pga2 2-Phosphoglycerate pga3->pga2 PGM pep Phosphoenolpyruvate pga2->pep ENO pgk Phosphoglycerate Kinase (PGK) atp ATP pgk->atp pgm Phosphoglycerate Mutase eno Enolase adp ADP adp->pgk

Caption: Simplified glycolysis pathway showing the role of 3-PGA.

References

avoiding freeze-thaw degradation of 3-phosphoglycerate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage, handling, and troubleshooting of 3-phosphoglycerate (B1209933) (3-PG) solutions to prevent degradation caused by freeze-thaw cycles.

Troubleshooting Guides

Issue: Inconsistent or low signal in assays using 3-PG standards.

  • Possible Cause 1: Degradation of 3-PG Standard.

    • Symptoms: You may observe a decrease in signal intensity over time, poor linearity in your standard curves, or a complete loss of signal.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Confirm that your 3-PG stock solutions and solid standards have been consistently stored at -20°C. Long-term storage at this temperature is critical for stability.

      • Avoid Repeated Freeze-Thaw Cycles: If the stock solution has been subjected to multiple freeze-thaw cycles, it is highly likely to have degraded. Prepare a fresh stock solution from a new vial of solid standard. It is best practice to aliquot stock solutions into single-use volumes to prevent the need for repeated thawing and freezing of the entire stock.

      • Check pH of the Solution: 3-Phosphoglycerate is more susceptible to hydrolysis at acidic pH. Ensure that the buffer or solvent used to prepare your standard solution has a neutral to slightly alkaline pH, ideally between 7.0 and 8.0.

  • Possible Cause 2: Improper Sample Handling.

    • Symptoms: Inconsistent results between experiments or replicates.

    • Troubleshooting Steps:

      • Ensure Complete Dissolution: When preparing a fresh stock solution, ensure the solid 3-PG is completely dissolved by vortexing thoroughly.

      • Use Calibrated Equipment: Use calibrated pipettes for accurate dilutions.

      • Maintain Temperature Consistency: Keep working dilutions on ice during experiments to minimize degradation.

Below is a troubleshooting workflow to help identify and mitigate potential 3-PG degradation:

G cluster_0 Troubleshooting Workflow for 3-PG Degradation start Inconsistent or Low Signal in Assay verify_storage Verify Storage Conditions (Consistently at -20°C?) start->verify_storage check_cycles Multiple Freeze-Thaw Cycles? verify_storage->check_cycles prepare_fresh Prepare Fresh Stock Solution check_cycles->prepare_fresh Yes check_ph Check Solution pH (Is it neutral to slightly alkaline?) check_cycles->check_ph No aliquot Aliquot into Single-Use Volumes prepare_fresh->aliquot adjust_ph Adjust pH to 7.0-8.0 check_ph->adjust_ph No final_step Re-run Experiment check_ph->final_step Yes adjust_ph->final_step aliquot->final_step

Caption: Troubleshooting workflow for addressing inconsistent assay signals with 3-PG.

Frequently Asked Questions (FAQs)

Q1: What is 3-Phosphoglycerate (3-PG) and why is its stability important?

A1: 3-Phosphoglycerate is a key metabolic intermediate in both glycolysis and the Calvin cycle.[1] Its stability is crucial for accurate and reproducible results in a variety of biological studies where it is a key analyte.

Q2: What are the common forms of 3-PG available?

A2: 3-PG is typically available as a salt, such as the disodium (B8443419) or tris salt, to enhance its stability and solubility. The most common form is the disodium salt of D-(-)-3-Phosphoglyceric acid.

Q3: How should I store my solid 3-PG and prepared solutions?

A3: For long-term stability, both solid (powder) and stock solutions of 3-PG should be stored at -20°C. For short-term use, working dilutions can be kept at 2-8°C, but it is recommended to prepare them fresh daily and keep them on ice during experiments.

Q4: Why should I aliquot my 3-PG stock solution?

A4: Aliquoting your stock solution into smaller, single-use volumes is a critical step to avoid repeated freeze-thaw cycles. Each freeze-thaw cycle can contribute to the degradation of the molecule, leading to inaccurate experimental results.

Q5: What is the optimal pH for 3-PG solutions?

A5: 3-PG is more prone to hydrolysis in acidic conditions. To minimize degradation, your 3-PG solutions should be prepared in a buffer with a neutral to slightly alkaline pH, in the range of 7.0-8.0.

Data Presentation

The following table summarizes the recommended storage conditions for 3-Phosphoglycerate to ensure its stability.

FormStorage TemperatureRecommended DurationHandling Best Practices
Solid (Powder) -20°CLong-termKeep vial tightly sealed and protected from moisture.
Stock Solution -20°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
Working Dilutions 2-8°CFor immediate usePrepare fresh daily and keep on ice during experiments.

Experimental Protocols

Protocol: Preparation and Storage of 3-PG Stock Solution

  • Pre-weighing Preparation: Allow the sealed vial of solid 3-PG to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of solid 3-PG in a sterile container.

  • Dissolution: Add the appropriate volume of nuclease-free water or a neutral to slightly alkaline buffer (pH 7.0-8.0).

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use, sterile polypropylene (B1209903) tubes. The volume of the aliquots should be appropriate for a single experiment.

  • Storage: Store the aliquots at -20°C for long-term use.

Protocol: General Stability Testing for 3-PG Solutions (Forced Degradation Study)

While a specific protocol for 3-PG is not detailed in the literature, a general approach based on pharmaceutical stability testing guidelines can be adapted.

  • Sample Preparation: Prepare a batch of 3-PG solution at a known concentration in the desired buffer.

  • Initial Analysis (Time Zero): Immediately analyze a portion of the solution to determine the initial concentration and purity. This can be done using a validated analytical method such as HPLC.

  • Freeze-Thaw Cycling: Subject aliquots of the solution to a predetermined number of freeze-thaw cycles. A typical cycle might involve freezing at -20°C for 24 hours, followed by thawing at room temperature.[2][3]

  • Analysis at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, for example, analyze the respective aliquots.

  • Data Analysis: Compare the concentration and purity of 3-PG in the cycled samples to the time-zero sample. A significant decrease in the main 3-PG peak and the appearance of new peaks in the chromatogram would indicate degradation.

  • Analytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) can be used to separate and quantify 3-PG and its potential degradation products.[1]

References

Validation & Comparative

A Researcher's Guide to Quantifying Glycolytic Intermediates: 3-Phosphoglycerate vs. 2-Phosphoglycerate in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of glycolytic intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for two critical, isomeric metabolites: 3-phosphoglycerate (B1209933) (3-PG) and 2-phosphoglycerate (2-PG). We delve into the nuances of enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS), offering supporting data, detailed protocols, and visual workflows to inform your experimental design.

Introduction to 3-PG and 2-PG in Metabolism

3-phosphoglycerate and 2-phosphoglycerate are sequential intermediates in the payoff phase of glycolysis, a central pathway for energy production.[1][2] The reversible isomerization of 3-PG to 2-PG is catalyzed by the enzyme phosphoglycerate mutase (PGAM).[3][4] The relative levels of these metabolites can provide critical insights into the flux and regulation of glycolysis and interconnected pathways, such as the pentose (B10789219) phosphate (B84403) pathway and serine biosynthesis. Given their structural similarity and rapid interconversion, robust and specific analytical methods are essential for their individual quantification.

Comparative Analysis of Assay Methodologies

The two predominant techniques for quantifying 3-PG and 2-PG are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS). Each method presents a unique set of advantages and challenges.

Quantitative Performance of Metabolic Assays

The choice of assay often depends on the specific requirements of the study, including sensitivity, throughput, and the need for absolute versus relative quantification. Below is a summary of typical performance characteristics for enzymatic and LC-MS/MS-based assays for 3-PG and 2-PG.

ParameterEnzymatic AssaysLC-MS/MS
Principle Coupled enzyme reactions leading to a colorimetric or fluorometric signal proportional to the analyte concentration.Chromatographic separation followed by mass-based detection and fragmentation for specific quantification.
Sensitivity Picomole to nanomole range. Fluorometric assays are generally 10-100 times more sensitive than colorimetric ones.[5]Femtomole to picomole range, offering higher sensitivity.
Specificity High for the target analyte due to enzyme specificity, but potential for interference from other metabolites in the sample matrix.Very high, based on retention time and specific mass-to-charge ratio (m/z) of precursor and product ions. Can distinguish isomers with appropriate chromatography.[6]
Dynamic Range Typically narrower, often requiring sample dilution to fall within the linear range of the standard curve.Wider linear dynamic range, often spanning several orders of magnitude.[7]
Throughput High, suitable for 96-well plate format, allowing for the analysis of many samples simultaneously.[5][6]Lower to moderate, dependent on the length of the chromatographic run.
Sample Type Adaptable to cell lysates, tissue homogenates, and other biological fluids.[6]Compatible with a wide range of biological matrices, including plasma, serum, cell extracts, and tissue homogenates.
Instrumentation Requires a microplate reader (spectrophotometer or fluorometer).Requires a liquid chromatography system coupled to a tandem mass spectrometer.
Cost per Sample Generally lower, primarily driven by the cost of reagents and assay kits.Higher, due to the cost of instrumentation, maintenance, and specialized reagents.
Typical Intracellular Concentrations of 3-PG and 2-PG

Understanding the physiological concentrations of these metabolites is crucial for selecting an appropriate assay and for interpreting experimental results. The table below provides some reported intracellular concentrations in different biological systems.

MetaboliteTissue/Cell TypeConcentration (µM)Reference
3-PhosphoglycerateHuman Red Blood Cells61[8]
2-PhosphoglycerateHuman Red Blood Cells4.3[8]
3-PhosphoglycerateCerebral Cortex Tissue283[7]
2-PhosphoglycerateCerebral Cortex Tissue26[7]

Experimental Protocols

Detailed and validated protocols are fundamental to achieving reliable and reproducible results. Below are representative protocols for both enzymatic and LC-MS/MS-based quantification of 2-phosphoglycerate, which can be adapted for 3-phosphoglycerate.

Enzymatic Assay for 2-Phosphoglycerate

This protocol is based on commercially available fluorometric assay kits.[3][5][6]

1. Principle: The assay is based on a series of coupled enzymatic reactions. 2-PG is converted to phosphoenolpyruvate (B93156) (PEP) by enolase. PEP is then used to generate pyruvate (B1213749), which is subsequently oxidized to produce a fluorescent product. The fluorescence intensity is directly proportional to the amount of 2-PG in the sample.

2. Materials:

  • 2-Phosphoglycerate Assay Kit (containing 2-PG Standard, Assay Buffer, Enzyme Mix, Converter, and Probe)

  • 96-well white plate with a flat bottom

  • Microplate reader capable of excitation at 530-570 nm and emission at 590-600 nm

  • Ice

3. Sample Preparation:

  • Cells (1 x 10^6): Homogenize with 200 µL of ice-cold 2-PG Assay Buffer.

  • Tissue (10 mg): Homogenize in 200 µL of ice-cold 2-PG Assay Buffer.

  • Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C to remove insoluble material.

  • Collect the supernatant for the assay.

4. Assay Procedure:

  • Standard Curve Preparation:

    • Prepare a 25 µM 2-PG standard solution by diluting the provided stock.

    • Add 0, 2, 4, 6, 8, and 10 µL of the 25 µM 2-PG standard into a series of wells to generate 0, 50, 100, 150, 200, and 250 pmol/well standards.

    • Adjust the volume of each well to 50 µL with 2-PG Assay Buffer.

  • Sample Wells:

    • Add 1-50 µL of the prepared sample supernatant to the wells.

    • Adjust the final volume to 50 µL with 2-PG Assay Buffer.

    • Note: For samples with high pyruvate content, a background control well should be prepared containing the sample but using a reaction mix without the enzymes that lead to pyruvate formation.

  • Reaction Mix Preparation:

    • Prepare a reaction mix for each well containing the standards and samples according to the kit's instructions. This typically includes the Assay Buffer, Enzyme Mix, Converter, and Probe.

  • Incubation:

    • Add 50 µL of the Reaction Mix to each standard and sample well.

    • Mix well and incubate at room temperature for 40 minutes, protected from light.

  • Measurement:

    • Read the fluorescence on a microplate reader at Ex/Em = 535/587 nm.

  • Calculation:

    • Subtract the 0 standard reading from all readings.

    • Plot the standard curve and determine the concentration of 2-PG in the samples from the curve.

LC-MS/MS Method for 3-PG and 2-PG

Quantifying 3-PG and 2-PG by LC-MS/MS requires careful chromatographic separation due to their isomeric nature. Mixed-mode chromatography, such as hydrophilic interaction liquid chromatography (HILIC) combined with weak anion exchange, has proven effective for this separation.[6]

1. Principle: Metabolites are extracted from the biological matrix, separated on a liquid chromatography column, and then detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 3-PG and 2-PG, allowing for highly specific and sensitive quantification.

2. Materials:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Mixed-mode HILIC/weak anion exchange column

  • Mobile phases (e.g., Acetonitrile, Water with formic acid or ammonium (B1175870) acetate)

  • Internal standards (e.g., stable isotope-labeled 3-PG or 2-PG)

  • Extraction solvent (e.g., cold methanol/water mixture)

3. Sample Preparation (Metabolite Extraction):

  • Quench metabolism rapidly by adding ice-cold extraction solvent to the cells or tissue.

  • Homogenize or lyse the sample in the cold extraction solvent.

  • Add the internal standard.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in the initial mobile phase for injection.

4. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Reversed-phase/weak anion-exchanger column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content to elute the polar phosphoglycerates. The exact gradient needs to be optimized for the specific column and system.

  • Mass Spectrometry Detection (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-PG/2-PG Precursor Ion (m/z): 185.0

      • Product Ions (m/z): 97.0 (H2PO4-) and 79.0 (PO3-)

    • Note: While the precursor ion is the same for both isomers, their chromatographic separation is essential for individual quantification.

5. Data Analysis:

  • Integrate the peak areas for the specific MRM transitions of 3-PG, 2-PG, and their corresponding internal standards.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantify the concentration of each analyte using a calibration curve prepared with known standards.

Visualizing Metabolic Pathways and Workflows

To further clarify the roles of 3-PG and 2-PG and the analytical processes, the following diagrams have been generated using Graphviz.

glycolysis_pathway cluster_glycolysis Glycolysis Payoff Phase 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase (ATP generation) 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Enolase Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate Pyruvate Kinase (ATP generation)

Caption: The central role of 3-PG and 2-PG in the payoff phase of glycolysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Cells/Tissue) Quenching Metabolism Quenching (e.g., Cold Solvent) Biological_Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Enzymatic_Assay Enzymatic Assay (Plate Reader) Supernatant->Enzymatic_Assay Option 1 LC_MS LC-MS/MS Analysis Supernatant->LC_MS Option 2 Data_Analysis Data Analysis (Standard Curve) Enzymatic_Assay->Data_Analysis LC_MS->Data_Analysis Quantification Quantification of 3-PG and 2-PG Data_Analysis->Quantification

Caption: A generalized experimental workflow for the quantification of 3-PG and 2-PG.

Conclusion

The choice between enzymatic assays and LC-MS/MS for the quantification of 3-phosphoglycerate and 2-phosphoglycerate depends on the specific goals of the research. Enzymatic assays offer a high-throughput and cost-effective solution suitable for relative quantification in large sample sets. In contrast, LC-MS/MS provides superior sensitivity, specificity, and the ability to perform absolute quantification, making it the gold standard for detailed metabolic profiling and studies requiring high analytical rigor. By understanding the principles, performance characteristics, and protocols of each method, researchers can make informed decisions to generate accurate and meaningful data in their metabolic investigations.

References

A Researcher's Guide to Commercial D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular metabolism, neuroscience, and drug development, sourcing high-purity reagents is paramount to achieving reliable and reproducible experimental outcomes. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a key intermediate in glycolysis and a precursor for serine biosynthesis, is a critical component in numerous biological assays. This guide provides a comparative analysis of commercially available D-(-)-3-Phosphoglyceric acid disodium salt from leading suppliers, supported by publicly available data and standardized experimental protocols for quality assessment.

Product Comparison

To facilitate an objective comparison, the following table summarizes the key specifications of this compound salt from various commercial sources. Purity is a critical parameter, and suppliers offer grades ranging from ≥93% to over 99%.

SupplierCatalog Number (Example)Stated PurityAnalytical MethodFormulationStorageCertificate of Analysis (CoA)
Sigma-Aldrich P8877≥93% (dry basis)[1]Enzymatic[1]White powder[1]-20°C[1]Available upon request with lot number[2]
Santa Cruz Biotechnology sc-214793≥93%[3]Not specifiedNot specified-20°CAvailable upon request with lot number[3]
Achemtek MSK171497Na298+%[2]Not specifiedNot specifiedNot specifiedAvailable upon request[2]
MedchemExpress HY-14141299.43%[4]HPLC[4]White to off-white solid-20°C[4]Publicly available on product page[4]
Molecular Depot B2015555Biotechnology grade, highly pure[5]Not specifiedPowder[5]-20°C[5]Not specified

Experimental Protocols for Quality Verification

To ensure the purchased reagent meets the requirements for your experiments, independent verification of purity and functionality is recommended. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) analysis and an enzymatic functional assay.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method allows for the separation and quantification of D-(-)-3-Phosphoglyceric acid and potential impurities.

Workflow for HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve sample in mobile phase prep2 Filter through 0.22 µm syringe filter prep1->prep2 hplc_system Inject sample into HPLC system prep2->hplc_system Inject separation Isocratic separation on a C18 column hplc_system->separation detection Detect using a UV detector at 210 nm separation->detection data_acq Acquire chromatogram detection->data_acq Signal peak_int Integrate peak area data_acq->peak_int purity_calc Calculate purity based on peak area peak_int->purity_calc

Caption: Workflow for HPLC-based purity assessment of D-(-)-3-Phosphoglyceric acid.

Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a suitable buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for the specific column and system.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound salt at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare samples of the commercial products at the same concentration.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 210 nm.

    • Column Temperature: 25°C.

  • Data Analysis:

    • Run the standard and samples.

    • Identify the peak corresponding to D-(-)-3-Phosphoglyceric acid based on the retention time of the standard.

    • Calculate the purity of the commercial samples by dividing the peak area of D-(-)-3-Phosphoglyceric acid by the total peak area of all components in the chromatogram and multiplying by 100.

Enzymatic Functional Assay

A coupled enzyme assay can determine the functional integrity of the D-(-)-3-Phosphoglyceric acid. This assay utilizes phosphoglycerate mutase, enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase to link the conversion of 3-phosphoglycerate (B1209933) to the oxidation of NADH, which can be monitored spectrophotometrically.

Workflow for Enzymatic Functional Assay

cluster_reagents Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare assay buffer and stock solutions of substrates and enzymes mix Combine assay buffer, ADP, NADH, and coupling enzymes in a cuvette reagent_prep->mix Add initiate Initiate reaction by adding D-(-)-3-Phosphoglyceric acid mix->initiate monitor Monitor absorbance at 340 nm initiate->monitor rate_calc Calculate the rate of NADH oxidation monitor->rate_calc Data compare Compare rates between different commercial sources rate_calc->compare

Caption: Workflow for the enzymatic functional assay of D-(-)-3-Phosphoglyceric acid.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5.

    • Substrates: 100 mM ADP, 10 mM NADH.

    • Coupling Enzymes: A mixture containing phosphoglycerate mutase, enolase, pyruvate kinase, and lactate dehydrogenase in assay buffer.

    • Sample Solutions: Prepare stock solutions of the this compound salt from different suppliers in deionized water.

  • Assay Procedure:

    • In a 1 mL cuvette, combine 800 µL of assay buffer, 50 µL of ADP stock, 20 µL of NADH stock, and 50 µL of the coupling enzyme mixture.

    • Mix and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding a limiting amount (e.g., 10-50 µL) of the D-(-)-3-Phosphoglyceric acid sample solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • A higher reaction rate indicates a higher concentration of functional D-(-)-3-Phosphoglyceric acid in the sample.

    • Compare the rates obtained from the different commercial sources to assess their relative functional purity.

Biochemical Context: The Glycolytic Pathway

D-(-)-3-Phosphoglyceric acid is a central metabolite in the glycolytic pathway, a fundamental process for energy production in all living cells. Understanding its position in this pathway is crucial for designing experiments related to cellular metabolism.

GAP Glyceraldehyde 3-phosphate DPG 1,3-Bisphosphoglycerate GAP->DPG GAPDH PGA3 3-Phosphoglycerate DPG->PGA3 PGK PGA2 2-Phosphoglycerate PGA3->PGA2 PGM PEP Phosphoenolpyruvate PGA2->PEP Enolase PYR Pyruvate PEP->PYR PK

Caption: The central role of 3-Phosphoglycerate in the glycolytic pathway.

Conclusion

The choice of a chemical supplier can significantly impact research outcomes. While purity is a key metric, factors such as the availability of detailed analytical data and lot-to-lot consistency are also critical. For this compound salt, MedchemExpress provides the highest stated purity with readily accessible HPLC data. However, for many applications, products from Sigma-Aldrich and Santa Cruz Biotechnology may be suitable and cost-effective. Researchers are encouraged to perform their own quality control using standardized protocols, such as the HPLC and enzymatic assays detailed in this guide, to ensure the suitability of the reagent for their specific experimental needs.

References

3-Phosphoglycerate: A Potential Biomarker in the Landscape of Metabolic Disorder Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of reliable biomarkers is a cornerstone of advancing our understanding and treatment of metabolic disorders. In this context, 3-phosphoglycerate (B1209933) (3-PG), a key intermediate in central carbon metabolism, is emerging as a molecule of interest. This guide provides a comparative analysis of 3-phosphoglycerate as a potential biomarker, with a focus on the inborn error of metabolism, 3-phosphoglycerate dehydrogenase (PHGDH) deficiency.

The Metabolic Hub: 3-Phosphoglycerate's Role

3-Phosphoglycerate holds a critical position in cellular metabolism, primarily known for its role in glycolysis and gluconeogenesis.[1][2] It is formed from 1,3-bisphosphoglycerate and is a precursor for the synthesis of several amino acids, most notably L-serine. Disruptions in the metabolic pathways involving 3-PG can lead to a cascade of cellular dysfunctions, manifesting as metabolic disorders.

3-Phosphoglycerate Dehydrogenase (PHGDH) Deficiency: A Case Study

The most well-characterized metabolic disorder directly involving 3-PG is 3-phosphoglycerate dehydrogenase (PHGDH) deficiency. This autosomal recessive disorder is caused by mutations in the PHGDH gene, leading to a deficiency in the enzyme that catalyzes the first step of L-serine biosynthesis from 3-PG.

The clinical presentation of PHGDH deficiency is severe, often characterized by congenital microcephaly, psychomotor retardation, and intractable seizures. Biochemically, the hallmark of this disease is a significant reduction in L-serine concentrations in both plasma and cerebrospinal fluid (CSF).[2][3]

Biomarker Comparison: 3-Phosphoglycerate vs. L-Serine in PHGDH Deficiency

While L-serine is the established primary biomarker for the diagnosis of PHGDH deficiency, the substrate of the deficient enzyme, 3-PG, presents a logical alternative or complementary biomarker. An accumulation of 3-PG is expected due to the enzymatic block. Below is a comparative table summarizing the characteristics of these two biomarkers.

Feature3-Phosphoglycerate (3-PG)L-Serine
Metabolic Role Substrate for PHGDH; Glycolytic intermediateProduct of the PHGDH-initiated pathway; Amino acid
Expected Change in PHGDH Deficiency ElevatedMarkedly Decreased[2][3]
Current Diagnostic Use Investigational/SecondaryPrimary diagnostic biomarker[2][3]
Biological Fluid for Measurement Plasma, Cerebrospinal Fluid (CSF)Plasma, Cerebrospinal Fluid (CSF)[2][3]
Reported Diagnostic Performance Data on sensitivity and specificity are limited.Low CSF serine levels are a key diagnostic feature.[2][3]
Analytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Amino acid analysis (e.g., LC-MS/MS, HPLC)

Experimental Protocols

Quantification of 3-Phosphoglycerate in Human Plasma and CSF by LC-MS/MS

This protocol describes a method for the quantitative analysis of 3-phosphoglycerate in biological fluids.

1. Sample Preparation:

  • Plasma:

    • Collect whole blood in EDTA-containing tubes.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₃-labeled 3-PG).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Cerebrospinal Fluid (CSF):

    • Collect CSF in polypropylene (B1209903) tubes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cellular debris.

    • Use 100 µL of clear CSF and proceed with the same protein precipitation and extraction steps as for plasma.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar 3-PG molecule.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient: A gradient from high organic to high aqueous content to elute 3-PG.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting the negatively charged 3-PG.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-PG: Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be optimized. A common transition is m/z 185 -> m/z 79 (PO₃⁻).

      • Internal Standard (¹³C₃-3-PG): Precursor ion (m/z) -> Product ion (m/z). e.g., m/z 188 -> m/z 79.

    • Data Analysis: Quantify 3-PG concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.

Visualizing the Metabolic Landscape

To better understand the role of 3-phosphoglycerate and the implications of PHGDH deficiency, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PHGDH_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway Glucose Glucose 1,3-BPG 1,3-Bisphosphoglycerate Glucose->1,3-BPG Multiple Steps 3-PG 3-Phosphoglycerate 1,3-BPG->3-PG 3-PHP 3-Phosphohydroxypyruvate 3-PG->3-PHP PHGDH P-Ser Phosphoserine 3-PHP->P-Ser L-Serine L-Serine P-Ser->L-Serine Amino Acid Pool Amino Acid Pool L-Serine->Amino Acid Pool Protein Synthesis, etc.

Serine biosynthesis pathway from glycolysis.

Biomarker_Validation_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analytical Measurement cluster_data Data Analysis & Comparison Patient_Sample Patient Plasma/CSF Extraction Metabolite Extraction (Protein Precipitation) Patient_Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Quantification Quantification of 3-PG and L-Serine LC_MS->Quantification Comparison Comparison with Control Group Quantification->Comparison Validation Diagnostic Accuracy (Sensitivity, Specificity) Comparison->Validation

Workflow for 3-PG biomarker validation.

Conclusion

3-phosphoglycerate holds promise as a biomarker for metabolic disorders, particularly in the context of PHGDH deficiency. While L-serine remains the gold standard for diagnosis, the concurrent measurement of 3-PG could provide a more comprehensive metabolic snapshot of the patient's condition. Further research is warranted to establish the clinical utility of 3-PG, including large-scale validation studies to determine its sensitivity and specificity in diagnosing and monitoring PHGDH deficiency and other potential metabolic disorders. The detailed analytical methods and a clear understanding of the metabolic pathways, as outlined in this guide, are crucial for advancing this area of research.

References

Navigating Cross-Reactivity in Enzymatic Assays for 3-Phosphoglycerate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites is paramount. This guide provides a comprehensive comparison of enzymatic assays for 3-phosphoglycerate (B1209933) (3-PG), with a special focus on the critical issue of cross-reactivity with structurally similar molecules. Understanding and mitigating these potential interferences are essential for generating reliable and reproducible data in metabolic research and drug discovery.

Enzymatic assays for 3-phosphoglycerate predominantly rely on the activity of phosphoglycerate kinase (PGK). In the direction of gluconeogenesis, PGK catalyzes the ATP-dependent phosphorylation of 3-PG to form 1,3-bisphosphoglycerate (1,3-BPG) and ADP. This reaction is typically coupled to the oxidation of NADH to NAD+ by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can be monitored spectrophotometrically at 340 nm. The rate of NADH disappearance is directly proportional to the concentration of 3-PG in the sample.

However, the specificity of PGK is not absolute, and the presence of other structurally related phosphoglycerates, namely 2-phosphoglycerate (2-PG) and 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), can lead to inaccurate measurements. This guide outlines the potential for cross-reactivity with these compounds and provides detailed experimental protocols to assess and minimize their impact.

Comparison of Potential Cross-Reactants in 3-Phosphoglycerate Enzymatic Assays

The following table summarizes the potential for cross-reactivity of 2-phosphoglycerate and 2,3-bisphosphoglycerate in enzymatic assays for 3-phosphoglycerate that utilize phosphoglycerate kinase.

AnalytePotential for Cross-ReactivityNature of Interference
3-Phosphoglycerate (3-PG) Target Analyte Substrate for Phosphoglycerate Kinase (PGK)
2-Phosphoglycerate (2-PG) Moderate While not a direct substrate for PGK, its presence can be problematic if the sample contains phosphoglycerate mutase (PGAM) activity, which can convert 2-PG to 3-PG, leading to an overestimation of the true 3-PG concentration.
2,3-Bisphosphoglycerate (2,3-BPG) High Acts as a non-competitive inhibitor of phosphoglycerate kinase with respect to 1,3-bisphosphoglycerate.[1] Its presence can lead to an underestimation of the 3-PG concentration.

Experimental Protocols

To ensure the accuracy of 3-phosphoglycerate measurements, it is crucial to validate the assay for potential cross-reactivity. Below are detailed protocols for a standard coupled enzymatic assay for 3-PG and a method to assess the specificity against potential interferents.

Protocol 1: Coupled Enzymatic Assay for 3-Phosphoglycerate

This protocol describes a standard method for the quantification of 3-PG in biological samples.

Materials:

  • Glycylglycine buffer (0.5 M, pH 7.4)

  • Magnesium chloride (MgCl₂, 0.1 M)

  • Adenosine triphosphate (ATP), disodium (B8443419) salt (50 mM)

  • Reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), disodium salt (10 mM)

  • Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle (e.g., 10 mg/mL, ~1000 U/mL)

  • Phosphoglycerate kinase (PGK) from yeast (e.g., 2 mg/mL, ~400 U/mL)

  • 3-Phosphoglycerate standard solutions (0-1 mM)

  • Sample (deproteinized)

  • Microplate reader capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplate

Procedure:

  • Reaction Mixture Preparation: For each well, prepare a reaction mixture containing:

    • 100 µL Glycylglycine buffer

    • 20 µL MgCl₂

    • 20 µL ATP

    • 10 µL NADH

    • 1 µL GAPDH

    • Variable volume of sample or 3-PG standard

    • Adjust the final volume to 198 µL with distilled water.

  • Incubation: Incubate the plate at 25°C for 5 minutes to allow for the reaction of any endogenous substrates.

  • Baseline Reading: Measure the absorbance at 340 nm (A₁).

  • Initiation of Reaction: Add 2 µL of PGK solution to each well to start the reaction.

  • Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes at 25°C.

  • Calculation: Determine the rate of change in absorbance (ΔA/min). The concentration of 3-PG is proportional to this rate. A standard curve should be generated using the 3-PG standard solutions.

Protocol 2: Assessment of Cross-Reactivity

This protocol is designed to test the specificity of the 3-PG assay against 2-PG and 2,3-BPG.

Materials:

  • All materials from Protocol 1

  • 2-Phosphoglycerate solution (e.g., 10 mM)

  • 2,3-Bisphosphoglycerate solution (e.g., 10 mM)

Procedure:

  • Prepare a standard 3-PG assay: Follow steps 1-3 of Protocol 1 using a known concentration of 3-PG standard (e.g., 0.5 mM).

  • Test for 2-PG Interference:

    • In separate wells, replace the 3-PG standard with increasing concentrations of 2-PG (e.g., 0, 0.1, 0.5, 1, 5 mM).

    • Follow steps 4-6 of Protocol 1.

    • Compare the reaction rates in the presence of 2-PG to the blank (0 mM 2-PG). A significant increase in the rate would suggest the presence of contaminating PGAM activity converting 2-PG to 3-PG.

  • Test for 2,3-BPG Inhibition:

    • Prepare a set of reactions as in step 1, each containing the same concentration of 3-PG standard (e.g., 0.5 mM).

    • To these wells, add increasing concentrations of 2,3-BPG (e.g., 0, 0.1, 0.5, 1, 5 mM).

    • Follow steps 4-6 of Protocol 1.

    • Calculate the percentage of inhibition for each concentration of 2,3-BPG relative to the control (0 mM 2,3-BPG). This will allow for the determination of an IC₅₀ value if desired.

Visualizing the Assay Principle and Potential Interferences

The following diagrams illustrate the enzymatic reactions involved in the 3-PG assay and the points of potential cross-reactivity.

Enzymatic_Assay_for_3_Phosphoglycerate cluster_assay Coupled Enzymatic Assay for 3-PG cluster_detection Detection ThreePG 3-Phosphoglycerate (Sample) PGK Phosphoglycerate Kinase (PGK) ThreePG->PGK ATP ATP ATP->PGK OneThreeBPG 1,3-Bisphosphoglycerate PGK->OneThreeBPG ADP ADP PGK->ADP GAPDH Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) OneThreeBPG->GAPDH NADH NADH NADH->GAPDH GAP Glyceraldehyde-3-Phosphate GAPDH->GAP Pi Pi GAPDH->Pi NAD NAD+ GAPDH->NAD Spectrophotometer Measure Decrease in Absorbance at 340 nm NAD->Spectrophotometer

Figure 1. Workflow of the coupled enzymatic assay for 3-phosphoglycerate.

Cross_Reactivity_Pathway ThreePG 3-Phosphoglycerate (Target Analyte) PGK Phosphoglycerate Kinase (PGK) ThreePG->PGK Substrate TwoPG 2-Phosphoglycerate (Potential Cross-Reactant) PGAM Phosphoglycerate Mutase (PGAM) (Potential Contaminant) TwoPG->PGAM Converts to 3-PG TwoThreeBPG 2,3-Bisphosphoglycerate (Potential Inhibitor) TwoThreeBPG->PGK Inhibits PGAM->ThreePG

Figure 2. Potential cross-reactivity pathways in 3-PG enzymatic assays.

References

A Comparative Guide to Alternative Methods for 3-Phosphoglycerate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (B1209933) (3-PG) is a pivotal metabolic intermediate in central carbon metabolism, playing a crucial role in both glycolysis and the Calvin cycle. Accurate quantification of 3-PG is essential for understanding cellular energy status, metabolic flux, and the impact of therapeutic interventions on these pathways. This guide provides a comprehensive comparison of alternative methods for the quantification of 3-phosphoglycerate, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most suitable technique for their specific needs.

Data Presentation: Comparison of Quantification Methods

The selection of an appropriate quantification method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for 3-PG quantification.

MethodPrincipleSample ThroughputSensitivity (LOD/LOQ)SpecificityKey AdvantagesKey Disadvantages
Enzymatic Assay Coupled enzyme reactions leading to a change in NADH absorbance or fluorescence.HighModerate (typically in the low micromolar range).[1]Moderate to HighCost-effective, simple instrumentation.Susceptible to interference from other metabolites or colored compounds in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation followed by mass-based detection and fragmentation.HighVery High (can reach low nanomolar to picomolar levels).[2][3]Very HighHigh sensitivity and specificity, suitable for complex matrices.High initial instrument cost, requires expertise in method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives by gas chromatography followed by mass-based detection.Moderate to HighHighHighExcellent for separating isomers, robust and reproducible.Requires derivatization of non-volatile analytes like 3-PG, which can introduce variability.
31P Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of the phosphorus-31 nucleus in a magnetic field.LowLow (typically in the high micromolar to millimolar range).[4]HighNon-destructive, provides structural information, good for absolute quantification without a standard curve.Low sensitivity, requires larger sample volumes and longer acquisition times.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the central role of 3-phosphoglycerate in two fundamental metabolic pathways: glycolysis and the Calvin cycle.

Glycolysis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase (ATP -> ADP) G3P_DHAP Glyceraldehyde-3-phosphate (G3P) & Dihydroxyacetone phosphate (B84403) (DHAP) F16BP->G3P_DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG Triose Phosphate Dehydrogenase (2 NAD+ -> 2 NADH) 3PG 3-Phosphoglycerate BPG->3PG Phosphoglycerate Kinase (2 ADP -> 2 ATP) 2PG 2-Phosphoglycerate 3PG->2PG Phosphoglycerate Mutase PEP Phosphoenolpyruvate (B93156) 2PG->PEP Enolase Pyruvate (B1213749) Pyruvate PEP->Pyruvate Pyruvate Kinase (2 ADP -> 2 ATP)

Caption: The Glycolysis Pathway Highlighting 3-Phosphoglycerate.

Calvin_Cycle cluster_calvin_cycle Calvin Cycle CO2 CO2 Unstable_Intermediate Unstable 6C Intermediate CO2->Unstable_Intermediate RuBisCO RuBP Ribulose-1,5-bisphosphate (RuBP) RuBP->Unstable_Intermediate 3PG 2x 3-Phosphoglycerate (3-PG) Unstable_Intermediate->3PG BPGA 2x 1,3-Bisphosphoglycerate 3PG->BPGA 2 ATP -> 2 ADP (Phosphoglycerate Kinase) G3P 2x Glyceraldehyde-3-phosphate (G3P) BPGA->G3P 2 NADPH -> 2 NADP+ (G3P Dehydrogenase) Sugars Glucose and other organic molecules G3P->Sugars Ru5P Ribulose-5-phosphate G3P->Ru5P Regeneration Ru5P->RuBP ATP -> ADP (Phosphoribulokinase)

Caption: The Calvin Cycle Showing the Formation of 3-Phosphoglycerate.

Experimental Protocols

Enzymatic Assay

This method relies on a series of coupled enzymatic reactions that ultimately lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Principle:

  • Phosphoglycerate mutase (PGM) isomerizes 3-PG to 2-phosphoglycerate (2-PG).

  • Enolase converts 2-PG to phosphoenolpyruvate (PEP).

  • Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP.

  • Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.

The decrease in absorbance at 340 nm is directly proportional to the amount of 3-PG in the sample.

Workflow Diagram:

Enzymatic_Assay_Workflow Sample_Prep Sample Preparation (e.g., cell lysis, deproteinization) Reaction_Mix Prepare Reaction Mixture (Buffer, ATP, NADH, PEP, PGM, Enolase, PK, LDH) Sample_Prep->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Measurement Measure Absorbance at 340 nm (Kinetic or Endpoint) Incubation->Measurement Quantification Calculate 3-PG Concentration (using a standard curve) Measurement->Quantification

Caption: Workflow for the Enzymatic Quantification of 3-PG.

Detailed Protocol: A detailed protocol can be adapted from commercially available kits or literature. A general procedure involves:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer. Deproteinize the sample, for example, by perchloric acid precipitation, followed by neutralization.

  • Reaction Setup: In a 96-well plate or cuvette, add the sample, reaction buffer (e.g., Tris-HCl), ATP, NADH, phosphoenolpyruvate, and the coupling enzymes (PGM, enolase, PK, and LDH).

  • Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) over time (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Quantification: Determine the 3-PG concentration by comparing the change in absorbance to a standard curve prepared with known concentrations of 3-PG.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of 3-PG in complex biological matrices.

Principle:

  • Extraction: Metabolites, including 3-PG, are extracted from the biological sample.

  • Chromatographic Separation: The extract is injected into a liquid chromatograph. For polar metabolites like 3-PG, Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used to separate it from other components.

  • Ionization: The separated molecules are ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The ionized 3-PG is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides high specificity.

Workflow Diagram:

LCMS_Workflow Extraction Metabolite Extraction (e.g., methanol/chloroform/water) LC_Separation HILIC Separation Extraction->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Tandem Mass Spectrometry (MRM mode) Ionization->MS_Analysis Data_Analysis Data Processing and Quantification MS_Analysis->Data_Analysis

Caption: General Workflow for LC-MS/MS-based 3-PG Quantification.

Detailed Protocol:

  • Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen). Extract metabolites using a cold solvent mixture such as 80% methanol. Centrifuge to pellet debris and collect the supernatant.

  • LC Separation: Use a HILIC column with a gradient of mobile phases, for example, acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in water.

  • MS/MS Detection: Operate the mass spectrometer in negative ion mode. The MRM transition for 3-PG is typically m/z 185 -> m/z 79 (loss of HPO3) and/or m/z 185 -> m/z 97 (H2PO4-).

  • Quantification: Quantify 3-PG by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard (e.g., 13C3-3-PG) and using a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for metabolomics, but it requires chemical derivatization to make non-volatile compounds like 3-PG amenable to gas chromatography.

Principle:

  • Extraction: Similar to LC-MS/MS, metabolites are extracted from the sample.

  • Derivatization: The extracted metabolites are chemically modified to increase their volatility. For phosphorylated compounds, a two-step derivatization is common: methoximation followed by silylation (e.g., with MSTFA).

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

  • Mass Analysis: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.

Workflow Diagram:

GCMS_Workflow Extraction Metabolite Extraction Derivatization Methoximation and Silylation Extraction->Derivatization GC_Separation Gas Chromatography Derivatization->GC_Separation MS_Analysis Mass Spectrometry (Scan or SIM mode) GC_Separation->MS_Analysis Data_Analysis Data Processing and Quantification MS_Analysis->Data_Analysis

Caption: General Workflow for GC-MS-based 3-PG Quantification.

Detailed Protocol:

  • Metabolite Extraction: Follow a similar extraction procedure as for LC-MS/MS. The extract must be thoroughly dried before derivatization.

  • Derivatization:

    • Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

  • GC-MS Analysis: Inject the derivatized sample onto a suitable GC column (e.g., a DB-5ms). Use a temperature gradient to separate the analytes. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification: Use a stable isotope-labeled internal standard and a calibration curve for accurate quantification.

31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P-NMR is a non-destructive technique that allows for the direct quantification of phosphorus-containing metabolites like 3-PG.

Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The 31P nuclei in different chemical environments will absorb and re-emit this energy at slightly different frequencies (chemical shifts). The area under the peak in the NMR spectrum is directly proportional to the concentration of the nucleus.

Workflow Diagram:

NMR_Workflow Extraction Metabolite Extraction Sample_Prep Sample Preparation (Buffer, D2O, pH adjustment) Extraction->Sample_Prep NMR_Acquisition 31P-NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Spectral Processing (Fourier transform, phasing, baseline correction) NMR_Acquisition->Data_Processing Quantification Peak Integration and Concentration Calculation Data_Processing->Quantification

Caption: General Workflow for 31P-NMR-based 3-PG Quantification.

Detailed Protocol:

  • Metabolite Extraction: Perform a metabolite extraction as described for the other methods. The final extract is typically lyophilized.

  • Sample Preparation: Reconstitute the dried extract in a suitable NMR buffer containing a known concentration of a phosphorus reference standard (e.g., phosphonoacetic acid or methylene (B1212753) diphosphonic acid) and D2O for field locking. Adjust the pH to a precise value, as the chemical shifts of phosphate-containing compounds are pH-dependent.

  • NMR Data Acquisition: Acquire 31P-NMR spectra on a high-field NMR spectrometer. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Proton decoupling is typically applied to simplify the spectrum and improve sensitivity.

  • Data Processing and Quantification: Process the raw data (Fourier transformation, phasing, and baseline correction). Identify the 3-PG peak based on its characteristic chemical shift. Integrate the peak area and calculate the concentration of 3-PG relative to the known concentration of the internal standard.

Conclusion

The choice of method for 3-phosphoglycerate quantification is a critical decision that will impact the quality and utility of the resulting data. Enzymatic assays provide a cost-effective and straightforward option for routine analysis, while LC-MS/MS offers unparalleled sensitivity and specificity for complex samples. GC-MS is a robust alternative, particularly when isomeric separation is important, though it requires a derivatization step. 31P-NMR, although less sensitive, provides a non-destructive and absolute quantification approach that can be invaluable for certain applications. By carefully considering the specific research question, sample type, and available resources, researchers can select the most appropriate method to obtain accurate and reliable measurements of this key metabolic intermediate.

References

The Pivotal Role of 3-Phosphoglycerate in Cancer Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical divergence in metabolic pathways between normal and cancerous cells is the fate of the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PGA). In healthy cells, 3-PGA primarily continues through the glycolytic pathway to generate ATP. However, many cancer cells exhibit a metabolic reprogramming, diverting a significant portion of 3-PGA into the serine biosynthesis pathway to fuel rapid proliferation.

This guide provides a comparative analysis of 3-PGA levels in normal versus cancer cells, supported by experimental data and detailed methodologies for its quantification. Understanding the dynamics of 3-PGA metabolism is crucial for researchers, scientists, and drug development professionals seeking to exploit metabolic vulnerabilities in cancer.

Quantitative Comparison of 3-PGA Levels

Cancer cells often exhibit altered levels of glycolytic intermediates, including 3-PGA, as a consequence of metabolic reprogramming. The following table summarizes the intracellular concentrations of 3-phosphoglycerate (3-PG) in various cancer cell lines. The data is derived from studies investigating the role of phosphoglycerate mutase 1 (PGAM1), an enzyme that catalyzes the conversion of 3-PG to 2-phosphoglycerate (2-PG). Inhibition of PGAM1 leads to an accumulation of 3-PG, highlighting its central position in glycolysis and branching pathways.

Cell LineCancer TypeConditionIntracellular 3-PG Concentration (pmol/10^6 cells)
H1299Non-small cell lung cancerControl (shScramble)~1.5
H1299Non-small cell lung cancerPGAM1 Knockdown (shPGAM1-1)~6.5
H1299Non-small cell lung cancerPGAM1 Knockdown (shPGAM1-2)~7.0
A549Non-small cell lung cancerControl (shScramble)~2.0
A549Non-small cell lung cancerPGAM1 Knockdown (shPGAM1-1)~8.0
22Rv1Prostate cancerControl (shScramble)~1.8
22Rv1Prostate cancerPGAM1 Knockdown (shPGAM1-1)~7.5
SF188GlioblastomaControl (shScramble)~1.2
SF188GlioblastomaPGAM1 Knockdown (shPGAM1-1)~5.0

Table 1: Intracellular 3-Phosphoglycerate (3-PG) Concentrations in Cancer Cell Lines. Data from a study on PGAM1's role in cancer metabolism illustrates how perturbation of glycolysis affects 3-PG levels. The "Control" condition represents the baseline 3-PG levels in these cancer cells, while "PGAM1 Knockdown" shows the accumulation of 3-PG when the downstream glycolytic step is inhibited.[1][2]

Metabolic Pathway Divergence: Glycolysis vs. Serine Synthesis

The glycolytic intermediate 3-PGA stands at a metabolic crossroads. In normal cells, it is predominantly converted to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGAM) and continues down the glycolytic pathway. In contrast, many cancer cells upregulate the enzyme phosphoglycerate dehydrogenase (PHGDH), which diverts 3-PGA away from glycolysis and into the de novo serine biosynthesis pathway.[3] This pathway is critical for producing serine and other non-essential amino acids, which are vital for the synthesis of proteins, nucleotides, and lipids necessary for rapid cell growth and proliferation.[3]

metabolic_pathway cluster_glycolysis Glycolysis cluster_ssp Serine Synthesis Pathway G3P Glyceraldehyde-3-Phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PGA3 3-Phosphoglycerate BPG13->PGA3 PGK1 PGA2 2-Phosphoglycerate PGA3->PGA2 PGAM1 PHP 3-Phosphohydroxypyruvate PGA3->PHP PHGDH (Upregulated in Cancer) PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate PSer Phosphoserine PHP->PSer Ser Serine PSer->Ser

Figure 1: Divergence of 3-PGA Metabolism. This diagram illustrates the metabolic fate of 3-Phosphoglycerate (3-PGA) in the context of glycolysis and the serine synthesis pathway, which is often upregulated in cancer cells.

Experimental Protocols

Accurate quantification of intracellular 3-PGA levels is essential for studying cancer metabolism. Two primary methods are widely used: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.[4]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for quantifying metabolites from cell lysates.[4]

1. Cell Lysis and Metabolite Extraction:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

  • Inject the metabolite extract into a liquid chromatography system.

  • Separate metabolites using a suitable column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column for polar molecules like 3-PGA).

  • The separated metabolites are then introduced into a tandem mass spectrometer.

  • 3-PGA is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Cell Culture (Normal vs. Cancer) B Harvest & Wash Cells A->B C Metabolite Extraction (e.g., 80% Methanol) B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant E->F G Inject Extract into LC F->G Metabolite Extract H Metabolite Separation (HILIC Column) G->H I Tandem Mass Spectrometry H->I J Quantification of 3-PGA I->J

Figure 2: LC-MS/MS Workflow for 3-PGA Quantification. A schematic representation of the key steps involved in the measurement of 3-PGA from cell lysates using Liquid Chromatography-Tandem Mass Spectrometry.

Method 2: Enzymatic Assay

This method relies on a series of coupled enzymatic reactions that ultimately lead to a measurable change in NADH absorbance.[4]

1. Reagents and Buffers:

  • Cell lysis buffer

  • Reaction buffer (e.g., Tris-HCl)

  • ATP and NADH

  • Enzymes: Phosphoglycerate kinase (PGK), Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Aldolase, Triosephosphate isomerase.

2. Assay Procedure:

  • Prepare cell lysates as described for the LC-MS/MS method.

  • In a microplate, add the cell lysate to the reaction mixture containing buffer, ATP, NADH, and the coupling enzymes.

  • The reaction is initiated by the conversion of 3-PGA. The series of enzymatic reactions leads to the oxidation of NADH to NAD+.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.

  • The rate of NADH decrease is directly proportional to the concentration of 3-PGA in the sample. A standard curve is generated using known concentrations of 3-PGA to quantify the amount in the cell lysates.

Conclusion

The analysis of 3-PGA levels provides a valuable window into the metabolic state of normal versus cancer cells. The diversion of 3-PGA from glycolysis to the serine synthesis pathway represents a key metabolic adaptation in many cancers, supporting their high proliferative demands. The experimental protocols outlined in this guide offer robust methods for quantifying these differences, providing researchers with the tools to further investigate this critical node in cancer metabolism and explore its potential as a therapeutic target.

References

A Comparative Guide to the Validation of 3-Phosphoglycerate (3-PG) Quantification: LC-MS/MS vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount. 3-Phosphoglycerate (3-PG), a central intermediate in glycolysis and gluconeogenesis, is a critical indicator of cellular metabolic status. This guide provides an objective comparison of two common analytical techniques for 3-PG quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Data Presentation: A Head-to-Head Comparison

The choice between LC-MS/MS and enzymatic assays for 3-PG quantification often depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. Below is a summary of typical performance characteristics for each method.

Performance CharacteristicLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by mass-to-charge ratioCoupled enzyme reactions leading to a spectrophotometric readout
Specificity High (based on mass and fragmentation)Moderate to High (dependent on enzyme specificity)
Sensitivity (LOD/LOQ) High (typically in the low µM to nM range)Moderate (typically in the µM range)[1]
Linearity Wide dynamic range (e.g., 50-3000 µg/mL for a related compound)[2][3]Good, but can be limited by enzyme kinetics[4]
Precision (CV%) Excellent (<10%)[2][3]Good (<15%)
Accuracy (% Recovery) Excellent (typically 90-110%)[2][3]Good (typically 85-115%)
Throughput High (with autosampler)Moderate to High (plate-based assays)
Cost per Sample HighLow to Moderate
Multiplexing Capability Yes (can measure multiple metabolites simultaneously)No (typically measures one analyte per assay)

Experimental Protocols

Method 1: LC-MS/MS Quantification of 3-Phosphoglycerate

This method offers high sensitivity and specificity, making it ideal for complex biological matrices.

1. Sample Preparation (from Cell Culture):

  • Quenching: Rapidly quench metabolic activity by adding ice-cold 0.9% NaCl to the cell culture plate and immediately aspirating.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each well. Scrape the cells and collect the cell suspension.

  • Homogenization: Vortex the cell suspension vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar metabolites like 3-PG.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A gradient from high to low organic content is used to elute the polar compounds.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transition for 3-PG.

      • Precursor Ion (Q1): 185.0 m/z[5]

      • Product Ion (Q3): 79.0 m/z (corresponding to the phosphate (B84403) fragment)[6]

    • Data Analysis: Quantify 3-PG by comparing the peak area of the sample to a standard curve generated from known concentrations of a 3-PG standard.

Method 2: Enzymatic Quantification of 3-Phosphoglycerate

This method is a cost-effective alternative to LC-MS/MS and is suitable for routine analysis.

1. Sample Preparation (from Cell Culture):

  • Follow the same quenching, extraction, and centrifugation steps as described for the LC-MS/MS protocol. The supernatant can be used directly in the assay after appropriate dilution.

2. Enzymatic Assay Protocol:

This assay is based on a coupled enzyme reaction. 3-PG is converted to 2-phosphoglycerate (2-PG) by phosphoglycerate mutase (PGAM). 2-PG is then converted to phosphoenolpyruvate (B93156) (PEP) by enolase. PEP is subsequently used by pyruvate (B1213749) kinase (PK) to convert ADP to ATP, and the resulting pyruvate is reduced to lactate (B86563) by lactate dehydrogenase (LDH), a process that oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the amount of 3-PG in the sample.[7]

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6)

    • Magnesium Chloride (MgCl₂)

    • Potassium Chloride (KCl)

    • Adenosine Diphosphate (ADP)

    • NADH

    • Phosphoglycerate Mutase (PGAM)

    • Enolase

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

    • 3-PG Standard Solution

  • Procedure (96-well plate format):

    • Prepare a master mix containing the assay buffer, MgCl₂, KCl, ADP, NADH, enolase, PK, and LDH.

    • Add an appropriate volume of the sample or 3-PG standard to each well.

    • Initiate the reaction by adding PGAM to all wells.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

    • Calculate the rate of NADH consumption (decrease in A340 per minute).

    • Determine the concentration of 3-PG in the samples by comparing their reaction rates to the standard curve.

Mandatory Visualizations

To further clarify the methodologies and biological context, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_enzymatic Enzymatic Assay quenching Quench Metabolism extraction Metabolite Extraction quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant hilic HILIC Separation supernatant->hilic reaction_setup Reaction Setup supernatant->reaction_setup msms MS/MS Detection (MRM) hilic->msms data_analysis_lcms Data Analysis msms->data_analysis_lcms kinetic_read Kinetic Measurement (A340) reaction_setup->kinetic_read data_analysis_enz Data Analysis kinetic_read->data_analysis_enz

Caption: Experimental workflow for 3-PG validation.

glycolysis_pathway F16BP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK PG2 2-Phosphoglycerate PG3->PG2 PGAM PEP Phosphoenolpyruvate PG2->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate PK

Caption: Glycolysis pathway highlighting 3-PG.

References

A Researcher's Guide to Assessing the Purity of D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in biochemistry, cell biology, and drug development, the purity of reagents is paramount. D-(-)-3-Phosphoglyceric acid (3-PGA), a key intermediate in glycolysis and the Calvin cycle, is widely used in various enzymatic assays and metabolic studies. This guide provides a comprehensive comparison of methods to assess the purity of its common commercial form, the disodium (B8443419) salt, supported by experimental data and detailed protocols.

Understanding Purity: A Multi-faceted Approach

The purity of D-(-)-3-Phosphoglyceric acid disodium salt is typically stated as a percentage, but this single value can be derived from different analytical techniques, each providing unique insights into the nature and quantity of impurities. The most common methods include enzymatic assays, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

A key consideration is the presence of isomers, such as 2-phosphoglyceric acid (2-PGA), which can interfere with experimental results. Water content and residual solvents are other common impurities that can affect the accurate concentration of the active substance.

Quantitative Purity Analysis: A Comparative Summary

To provide a clear comparison, the following table summarizes the quantitative data on the purity of a commercially available this compound salt, based on a typical Certificate of Analysis.

ParameterMethodSpecificationResult
Purity (dry basis) Enzymatic Assay≥93%94%
Water Content NMR Spectroscopy≤14%8%
Sodium Content Inductively Coupled Plasma (ICP)18 - 22%22%
Residual Solvents NMR Spectroscopy≤6%1%

This data indicates that while the enzymatic purity is high, a significant portion of the material's weight is composed of water and the sodium counter-ions. Researchers should account for this when preparing solutions of a specific molarity.

Key Experimental Protocols for Purity Assessment

Enzymatic Assay for D-(-)-3-Phosphoglyceric Acid

This method provides a functional measure of the active substrate by using a coupled enzyme system that leads to a change in NADH absorbance, which can be monitored spectrophotometrically.

Principle:

3-PGA is converted to 2-PGA by phosphoglycerate mutase (PGM). Enolase then converts 2-PGA to phosphoenolpyruvate (B93156) (PEP). Pyruvate (B1213749) kinase (PK) transfers the phosphate (B84403) group from PEP to ADP, forming pyruvate and ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PGA in the sample.

Reagents:

  • Triethanolamine (B1662121) buffer (100 mM, pH 7.6)

  • Magnesium chloride (MgCl₂) (100 mM)

  • Adenosine diphosphate (B83284) (ADP) (50 mM)

  • NADH (10 mM)

  • Phosphoglycerate mutase (PGM) (approx. 500 units/mL)

  • Enolase (approx. 100 units/mL)

  • Pyruvate kinase (PK) (approx. 200 units/mL)

  • Lactate dehydrogenase (LDH) (approx. 500 units/mL)

  • This compound salt sample

  • Purified water

Procedure:

  • Prepare a reaction mixture containing triethanolamine buffer, MgCl₂, ADP, and NADH in a cuvette.

  • Add the enzyme mixture (PGM, enolase, PK, and LDH) to the cuvette and mix gently.

  • Record the initial absorbance at 340 nm (A_initial).

  • Add a known amount of the this compound salt solution to the cuvette to start the reaction.

  • Monitor the decrease in absorbance at 340 nm until the reaction is complete and the absorbance stabilizes (A_final).

  • Calculate the change in absorbance (ΔA = A_initial - A_final).

  • Determine the concentration of 3-PGA using the Beer-Lambert law (ΔA = εbc), where ε for NADH at 340 nm is 6220 L·mol⁻¹·cm⁻¹.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reagents mixture Prepare Reaction Mixture reagents->mixture initial_abs Record Initial Absorbance (A_initial) mixture->initial_abs add_sample Add 3-PGA Sample initial_abs->add_sample monitor_abs Monitor Absorbance Decrease at 340 nm add_sample->monitor_abs final_abs Record Final Absorbance (A_final) monitor_abs->final_abs calculate Calculate ΔA final_abs->calculate determine_purity Determine Purity calculate->determine_purity

Enzymatic assay workflow for 3-PGA purity.
HPLC-ELSD Method for Isomeric Purity

This method is particularly useful for separating and quantifying 3-PGA from its isomer, 2-PGA. The Evaporative Light Scattering Detector (ELSD) is suitable for non-chromophoric compounds like sugar phosphates.

Principle:

The sample is injected into an HPLC system equipped with a mixed-mode stationary phase column that can separate the isomers based on subtle differences in their interaction with the column. The eluent is then nebulized and the solvent evaporated. The remaining non-volatile analyte particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Newcrom B mixed-mode stationary phase column (or equivalent).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and formic acid. The exact ratio should be optimized for best separation. A starting point could be 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

Procedure:

  • Prepare a standard solution of D-(-)-3-Phosphoglyceric acid and, if available, 2-phosphoglyceric acid in the mobile phase.

  • Prepare a solution of the sample to be tested in the mobile phase.

  • Inject the standard(s) to determine their retention times.

  • Inject the sample solution.

  • Identify and quantify the peaks corresponding to 3-PGA and any potential 2-PGA impurity by comparing retention times with the standards.

  • Calculate the percentage purity based on the peak areas.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis dissolve_sample Dissolve Sample in Mobile Phase inject Inject Sample dissolve_sample->inject separate Isocratic Separation on Mixed-Mode Column inject->separate detect ELSD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

HPLC-ELSD workflow for isomeric purity assessment.

Signaling Pathway Context

While 3-PGA itself is not part of a signaling pathway in the traditional sense, it is a crucial metabolite in the central metabolic pathway of glycolysis. Its purity is critical for accurately studying the enzymes and fluxes within this pathway.

Glycolysis_Context F16BP Fructose-1,6-bisphosphate G3P Glyceraldehyde-3-phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PGA3 3-Phosphoglycerate BPG13->PGA3 PGA2 2-Phosphoglycerate PGA3->PGA2 Phosphoglycerate Mutase PEP Phosphoenolpyruvate PGA2->PEP Pyruvate Pyruvate PEP->Pyruvate

Position of 3-PGA in the Glycolysis Pathway.

Conclusion and Recommendations

Assessing the purity of this compound salt requires a multi-pronged analytical approach.

  • For routine use and enzymatic assays, the manufacturer's specification of ≥93% enzymatic purity is a good starting point, but researchers should be mindful of the significant water content and adjust concentrations accordingly.

  • For applications sensitive to isomeric impurities, such as studies involving phosphoglycerate mutase, HPLC-ELSD analysis is highly recommended to quantify the levels of 2-phosphoglyceric acid.

  • For establishing a highly accurate concentration, a combination of enzymatic assay (for functional purity) and NMR (for water and solvent content) is advisable.

By employing these detailed analytical methods, researchers can ensure the quality and reliability of their experimental results when using this compound salt.

A Researcher's Guide: D-(-)-3-Phosphoglyceric Acid Disodium Salt vs. Its Free Acid Form in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between the free acid and the salt form of a biochemical reagent is a critical decision that can impact experimental outcomes. This guide provides a comprehensive comparison of D-(-)-3-Phosphoglyceric acid and its disodium (B8443419) salt, offering insights into their respective properties and applications, supported by experimental data and detailed protocols.

D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in both glycolysis and the Calvin cycle.[1][2] It serves as a substrate for numerous enzymes, making it a vital component in a wide range of biochemical and cellular assays. While commercially available in both its free acid and disodium salt forms, the latter is more commonly utilized in experimental settings due to its enhanced stability and solubility.[1] This guide will delve into the key differences between these two forms to aid researchers in making an informed choice for their specific experimental needs.

Physicochemical Properties: A Head-to-Head Comparison

The selection of the appropriate form of 3-PGA often begins with an understanding of its fundamental physical and chemical properties. The disodium salt offers significant advantages in terms of ease of handling and stability in aqueous solutions.

PropertyD-(-)-3-Phosphoglyceric Acid (Free Acid)D-(-)-3-Phosphoglyceric Acid Disodium SaltReference(s)
Molecular Formula C₃H₇O₇PC₃H₅Na₂O₇P[3]
Molecular Weight 186.06 g/mol 230.02 g/mol [3]
Appearance SolidWhite to off-white powder[3]
Water Solubility Predicted: 21 g/L50 mg/mL (50 g/L)
Solution pH AcidicNeutral to slightly alkaline[1]
Storage Store at -20°CStore at -20°C for long-term stability[1][4]

Stability and Handling: Key Considerations for Experimental Success

The stability of reagents is paramount for reproducible experimental results. The disodium salt of 3-PGA exhibits superior stability, particularly in aqueous solutions, compared to its free acid counterpart. The free acid form is more susceptible to hydrolysis, a process that can be accelerated in acidic conditions.[1] For long-term storage, the disodium salt is the preferred form, with stock solutions being stable for up to 6 months when stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[1][5]

When preparing solutions, the disodium salt readily dissolves in water to yield a clear, colorless to faintly yellow solution. The resulting solution will have a pH in the neutral to slightly alkaline range, which is often compatible with physiological buffers used in many biochemical assays. In contrast, dissolving the free acid will result in an acidic solution, necessitating pH adjustment with a base, which adds an extra step to the experimental workflow and introduces additional ions into the solution.

Experimental Applications and Protocols

The choice between the free acid and disodium salt of 3-PGA can influence the design and outcome of various enzymatic assays. The disodium salt is generally recommended for its ease of use and compatibility with common buffer systems. Below are detailed protocols for key experiments where 3-PGA is a critical substrate.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay

This coupled enzyme assay measures the activity of GAPDH by monitoring the oxidation of NADH. 3-PGA is the initial substrate, which is converted to 1,3-bisphosphoglycerate by 3-phosphoglycerate (B1209933) kinase (3-PGK).

Experimental Protocol:

  • Reagents:

    • 100 mM Triethanolamine Buffer, pH 7.6

    • 100 mM this compound salt solution

    • 200 mM L-Cysteine solution

    • 100 mM Magnesium Sulfate (MgSO₄) solution

    • 7 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) solution

    • 34 mM Adenosine 5'-triphosphate (ATP) solution

    • 3-Phosphoglyceric Phosphokinase (3-PGK) enzyme solution (200 units/mL)

    • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) enzyme solution (sample to be tested)

  • Procedure:

    • Prepare a reaction mixture containing the following in a final volume of 3.00 mL:

      • 83 mM triethanolamine

      • 6.7 mM this compound salt

      • 3 mM L-cysteine

      • 2 mM magnesium sulfate

      • 0.1 mM NADH

      • 1.1 mM ATP

      • 10 units 3-phosphoglyceric phosphokinase

    • Equilibrate the reaction mixture to 25°C and monitor the absorbance at 340 nm until constant.

    • Initiate the reaction by adding the GAPDH enzyme solution.

    • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

    • Calculate the rate of NADH oxidation from the linear portion of the curve to determine GAPDH activity.[6]

Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase (RuBisCO) Activity Assay

This assay measures the carboxylase activity of RuBisCO by quantifying the 3-PGA produced. The 3-PGA is then used in a coupled enzyme system that leads to the oxidation of NADH.

Experimental Protocol:

  • Reagents:

    • Enzymatic reaction buffer: 100 mM Tris-HCl pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃, 0.5 mM DTT, 2 mM Ribulose-1,5-bisphosphate (RuBP)

    • Coupling reaction mixture: 100 mM Tris-HCl pH 8.2, 20 mM MgCl₂, 10 mM NaHCO₃, 0.5 mM DTT, 2 mM NADH, 2 mM ATP, 10 mM reduced glutathione, 50 U/mL 3-phosphoglycerate kinase, 50 U/mL glyceraldehyde-3-phosphate dehydrogenase, 400 U/mL triose phosphate (B84403) isomerase, and 50 U/mL glycerol-3-phosphate dehydrogenase.

    • Activated RuBisCO enzyme solution (sample to be tested)

  • Procedure:

    • Add the activated RuBisCO enzyme to the enzymatic reaction buffer.

    • Incubate at room temperature for 30 minutes or at 65°C for 5 minutes.

    • Stop the reaction.

    • Add the coupling reaction mixture to quantify the 3-PGA formed.

    • Measure the difference in absorbance at 340 nm before and after the coupling reaction.

    • Calculate the RuBisCO activity based on the change in NADH concentration.[7]

3-Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay

This assay measures the activity of the first enzyme in the serine biosynthesis pathway, PHGDH, which converts 3-PGA to 3-phosphohydroxypyruvate.

Experimental Protocol:

  • Reagents:

    • PHGDH Assay Buffer

    • PHGDH Substrate (containing 3-phosphoglycerate)

    • PHGDH Developer

    • NADH Standard

    • PHGDH Positive Control

    • Sample (cell or tissue lysate)

  • Procedure:

    • Prepare samples and standards in a 96-well plate.

    • Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Substrate, and PHGDH Developer.

    • Add the Reaction Mix to the wells containing samples, standards, and positive control.

    • Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

    • Determine the PHGDH activity from the rate of increase in absorbance.[8]

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and decision-making processes can provide a clearer understanding of the role of 3-PGA and the rationale for choosing a specific form.

Glycolysis_Pathway 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate 3-Phosphoglycerate 1,3-Bisphosphoglycerate->3-Phosphoglycerate Phosphoglycerate Kinase 2-Phosphoglycerate 2-Phosphoglycerate 3-Phosphoglycerate->2-Phosphoglycerate Phosphoglycerate Mutase Serine Serine 3-Phosphoglycerate->Serine Serine Biosynthesis Pathway Phosphoenolpyruvate Phosphoenolpyruvate 2-Phosphoglycerate->Phosphoenolpyruvate Pyruvate Pyruvate Phosphoenolpyruvate->Pyruvate

Diagram 1: Role of 3-Phosphoglycerate in Glycolysis and Serine Biosynthesis.

Calvin_Cycle CO2 CO2 Unstable 6C Intermediate Unstable 6C Intermediate CO2->Unstable 6C Intermediate RuBisCO RuBP RuBP RuBP->Unstable 6C Intermediate RuBisCO 3-Phosphoglycerate 3-Phosphoglycerate Unstable 6C Intermediate->3-Phosphoglycerate 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate 3-Phosphoglycerate->1,3-Bisphosphoglycerate Glyceraldehyde-3-Phosphate (G3P) Glyceraldehyde-3-Phosphate (G3P) 1,3-Bisphosphoglycerate->Glyceraldehyde-3-Phosphate (G3P) Glucose and other organic molecules Glucose and other organic molecules Glyceraldehyde-3-Phosphate (G3P)->Glucose and other organic molecules Regeneration of RuBP Regeneration of RuBP Glyceraldehyde-3-Phosphate (G3P)->Regeneration of RuBP

Diagram 2: Role of 3-Phosphoglycerate in the Calvin Cycle.

Reagent_Selection_Workflow start Start: Need to use D-(-)-3-Phosphoglyceric Acid stability_check Is long-term stability in solution critical? start->stability_check ph_sensitivity Is the assay sensitive to initial pH changes? stability_check->ph_sensitivity No use_disodium_salt Use this compound Salt stability_check->use_disodium_salt Yes ph_sensitivity->use_disodium_salt Yes use_free_acid Use D-(-)-3-Phosphoglyceric Acid (Free Acid) (Requires pH adjustment) ph_sensitivity->use_free_acid No end Proceed with experiment use_disodium_salt->end use_free_acid->end

Diagram 3: Workflow for Selecting Between the Free Acid and Disodium Salt Forms.

Conclusion

For the majority of experimental applications, this compound salt is the superior choice over its free acid counterpart. Its enhanced solubility, greater stability in solution, and ease of use in preparing buffered solutions make it a more reliable and convenient reagent. The free acid form may be considered in specific circumstances where the introduction of sodium ions is a concern and the experimentalist is prepared to carefully control the pH of the solution. By understanding the distinct properties of each form, researchers can optimize their experimental design and ensure the generation of accurate and reproducible data.

References

The Correlation of 3-Phosphoglycerate Levels with Glycolytic Flux: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of cellular metabolism is paramount. Glycolysis, the central pathway for glucose metabolism, is fundamental to cellular energy production and provides building blocks for biosynthesis. Glycolytic flux, the rate at which glucose is processed through this pathway, is a critical indicator of a cell's metabolic state. 3-phosphoglycerate (B1209933) (3-PG) is a key intermediate in the "payoff phase" of glycolysis.[1] This guide provides an objective comparison of methodologies to assess the correlation between 3-PG levels and glycolytic flux, supported by experimental data and detailed protocols. Understanding this relationship is crucial, as 3-PG is not merely a passive intermediate but a significant branchpoint metabolite and signaling molecule that can influence diverse cellular processes.[1][2]

The Role of 3-Phosphoglycerate in Glycolysis

3-Phosphoglycerate is positioned at a crucial juncture in the glycolytic pathway. It is generated in the seventh step from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase (PGK).[1] This reaction is a prime example of substrate-level phosphorylation, as it couples the transfer of a high-energy phosphoryl group to ADP, thereby generating the cell's first net ATP in glycolysis.[3][4] Subsequently, 3-PG is isomerized to 2-phosphoglycerate by phosphoglycerate mutase (PGM), preparing the molecule for the subsequent dehydration step.[1][5] The reversible nature of the PGK reaction means its direction is highly sensitive to the intracellular ATP/ADP ratio, making it a key regulatory point.[1][3]

Glycolysis_Payoff_Phase G3P Glyceraldehyde-3-Phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH PG3 3-Phosphoglycerate BPG13->PG3 PGK NADH NADH + H+ BPG13->NADH PG2 2-Phosphoglycerate PG3->PG2 PGM ATP1 ATP PG3->ATP1 PEP Phosphoenolpyruvate PG2->PEP Enolase H2O H2O PG2->H2O Pyruvate Pyruvate PEP->Pyruvate PK ATP2 ATP Pyruvate->ATP2 NAD NAD+ NAD->G3P ADP1 ADP ADP1->BPG13 ADP2 ADP ADP2->PEP

Caption: The central role of 3-Phosphoglycerate in the payoff phase of glycolysis.

Beyond its linear role in glycolysis, 3-PG is a critical branchpoint metabolite. The enzyme phosphoglycerate dehydrogenase (PHGDH) can divert 3-PG away from glycolysis and into the serine biosynthesis pathway.[6] This alternative fate is particularly active in proliferating cancer cells, which require serine and its downstream products (like glycine (B1666218) and nucleotides) for growth.[6] Therefore, an increase in 3-PG levels does not always equate to a proportional increase in the flux towards pyruvate.

Serine_Biosynthesis_Pathway Glycolysis Glycolysis PG3 3-Phosphoglycerate Glycolysis->PG3 pPYR 3-Phosphohydroxypyruvate PG3->pPYR PHGDH Pyruvate Pyruvate PG3->Pyruvate Lower Glycolysis pSER Phosphoserine pPYR->pSER Serine Serine pSER->Serine Biosynthesis Nucleotide, Lipid, Amino Acid Biosynthesis Serine->Biosynthesis

Caption: Diversion of 3-Phosphoglycerate from glycolysis to the serine biosynthesis pathway.

Quantitative Data on 3-PG and Glycolytic Enzymes

The steady-state concentration of glycolytic intermediates provides a snapshot of the metabolic state and can vary significantly depending on cell type and conditions.[1]

Table 1: Intracellular Concentrations of Glycolytic Intermediates

MetaboliteConcentration in Cancer Cells (µM)[1]Concentration in Human Red Blood Cells (µM)[1]
1,3-BisphosphoglycerateNot readily detectable-
3-Phosphoglycerate 180 - 550 61
2-Phosphoglycerate-4.3

The kinetics of the enzymes that produce and consume 3-PG are critical determinants of its steady-state level and the overall flux through this part of the pathway.

Table 2: Kinetic Parameters of Key Enzymes in 3-PG Metabolism

EnzymeSubstrateKm (µM)Vmax (U/mg)
Phosphoglycerate Kinase (PGK)1,3-Bisphosphoglycerate1-3High
ADP100-300
3-Phosphoglycerate 200-1000
ATP200-500
Phosphoglycerate Mutase (PGM)3-Phosphoglycerate 50-200 High
2-Phosphoglycerate5-20

Note: Km and Vmax values are approximate and can vary based on isoform, species, and experimental conditions.

Experimental Protocols for Measurement

Accurately assessing the correlation between 3-PG levels and glycolytic flux requires robust experimental methodologies for each parameter.

Quantification of 3-Phosphoglycerate by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of intracellular metabolites like 3-PG.[1]

Protocol:

  • Sample Preparation:

    • Rapidly quench metabolism in cultured cells by washing with ice-cold saline.

    • Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Include a stable isotope-labeled internal standard of 3-PG for accurate quantification.

    • Centrifuge the extract to pellet cellular debris and collect the supernatant.[1]

  • LC Separation:

    • Inject the metabolite extract onto a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites like 3-PG.

  • MS/MS Detection:

    • Detect and quantify 3-PG using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific parent ion for 3-PG and monitoring for a specific fragment ion, ensuring high specificity.[1]

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis CellCulture 1. Cell Culture Quench 2. Quench Metabolism (Ice-Cold Saline) CellCulture->Quench Extract 3. Metabolite Extraction (80% Cold Methanol) Quench->Extract Centrifuge 4. Centrifuge & Collect Supernatant Extract->Centrifuge LC 5. HILIC Separation Centrifuge->LC MS 6. Tandem Mass Spectrometry (MRM Mode) LC->MS Data 7. Data Analysis & Quantification MS->Data

Caption: A typical experimental workflow for quantifying 3-Phosphoglycerate.
Measurement of Glycolytic Flux

Several methods are available to measure glycolytic flux, each with distinct advantages and limitations.

Table 3: Comparison of Methods to Measure Glycolytic Flux

MethodPrincipleAdvantagesDisadvantages
Glucose Uptake & Lactate (B86563) Excretion Measures the disappearance of glucose from and the appearance of lactate in the culture medium over time.[2]Simple, inexpensive, and can be performed with standard lab equipment.[2]Provides limited insight; does not account for glucose carbons being diverted to other pathways (e.g., PPP, serine synthesis).[2]
Extracellular Flux (XF) Analysis Real-time measurement of the extracellular acidification rate (ECAR), which is primarily due to lactate excretion.[7]Provides real-time kinetic data on glycolytic function in live cells; allows for "stress tests" to measure glycolytic capacity and reserve.[7]ECAR can be influenced by other acidic products like CO2; requires specialized instrumentation.[2]
¹³C-Metabolic Flux Analysis (MFA) Cells are cultured with ¹³C-labeled glucose. The distribution of the ¹³C label in downstream metabolites is measured by MS or NMR to calculate intracellular metabolic fluxes.[8]Provides the most comprehensive and quantitative assessment of flux through glycolysis and branching pathways.[8][9]Technically complex, requires specialized equipment and laborious data analysis.[2]

Correlation Analysis: Is 3-PG a Reliable Proxy for Glycolytic Flux?

While intuitively one might expect a direct positive correlation between 3-PG levels and glycolytic flux, the experimental evidence reveals a more complex relationship.

  • Context-Dependent Correlation: The relationship is highly dependent on the specific cellular context. In some cancer cells with high glycolytic rates, 3-PG levels are indeed elevated.[1] However, this is not a universal rule. Studies have shown that control of glycolytic flux is often exerted at key regulatory steps, primarily glucose uptake and the reactions catalyzed by hexokinase and phosphofructokinase.[3][10]

  • Branchpoint Effect: The diversion of 3-PG into the serine synthesis pathway means that high 3-PG levels could indicate high flux into this anabolic pathway rather than necessarily a high flux towards pyruvate.[6] Therefore, measuring only 3-PG can be misleading if the goal is to assess the full glycolytic pathway to lactate or pyruvate.

  • Enzyme Activity vs. Metabolite Level: In some biological systems, changes in glycolytic flux correlate better with the activity of certain enzymes than with the levels of intermediates. For instance, a study on stored sugarbeet roots found a negative correlation between respiration rate (an indicator of metabolic flux) and the activity of phosphoglycerate kinase (PGK).[11][12]

Conclusion

The correlation between 3-phosphoglycerate levels and glycolytic flux is not a simple, linear relationship. While 3-PG is an indispensable intermediate of glycolysis, its concentration is governed by the activity of multiple enzymes, the cellular energy state (ATP/ADP ratio), and its diversion into branching anabolic pathways.

For a comprehensive and accurate assessment, researchers should employ a multi-faceted approach:

  • Quantify 3-PG: Use a precise method like LC-MS/MS to determine the absolute concentration of 3-PG.

  • Measure Glycolytic Flux: Select a flux measurement technique appropriate for the research question. While glucose/lactate measurements are a good starting point, Extracellular Flux Analysis provides valuable kinetic data, and ¹³C-MFA offers the most detailed view of carbon fate.

By combining these approaches, scientists and drug development professionals can build a more complete and accurate model of cellular metabolism, leading to more effective therapeutic strategies targeting metabolic pathways.

References

A Researcher's Guide to Evaluating Antibodies for 3-Phosphoglycerate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug discovery, and related scientific fields, the accurate detection and quantification of small molecules like 3-phosphoglycerate (B1209933) (3-PG) are crucial. As a key intermediate in glycolysis and the Calvin cycle, understanding 3-PG's dynamics can provide significant insights into cellular bioenergetics. Immunoassays, particularly ELISAs, offer a high-throughput method for this purpose, but their reliability hinges on the specificity of the antibody used. This guide provides a framework for evaluating the specificity of commercially available antibodies and ELISA kits for 3-phosphoglycerate, along with detailed experimental protocols for in-house validation.

Commercially Available 3-Phosphoglycerate ELISA Kits: A Starting Point

ManufacturerCatalog Number (Example)Assay TypeDetection RangeSensitivitySample Types
MyBioSourceMBS3804470Sandwich ELISA0.5 ng/ml - 8 ng/ml0.1 ng/mlSerum, plasma, cell culture supernates, other biological fluids[1]
CusabioCSB-E07270h (example for a small molecule)Competitive ELISAVaries by analyteVaries by analyteSerum, plasma, cell/tissue lysates[2][3]
ELK BiotechnologyVariesSandwich/Competitive ELISAVariesVariesSerum, plasma, tissue homogenates, cell lysates[4][5][6]
Aviva Systems BiologyOKEH02577 (for 2,3-BPG, as a related example)Competitive ELISAVariesVariesAll Species[7]

Experimental Protocols for Antibody Specificity Evaluation

Given the limited availability of public data on the cross-reactivity of anti-3-PG antibodies, independent validation is highly recommended. The primary concern is the potential for cross-reaction with structurally similar molecules, such as 2-phosphoglycerate (2-PG) and phosphoenolpyruvate (B93156) (PEP). A competitive ELISA is the gold-standard method for assessing this.

Competitive ELISA for Specificity and Cross-Reactivity Assessment

This assay measures the ability of potential cross-reactants (e.g., 2-PG, PEP) to compete with 3-PG for binding to the antibody.

Materials:

  • Microplate pre-coated with a 3-PG-protein conjugate (or a plate coated in-house).

  • Anti-3-PG antibody (from an ELISA kit or other source).

  • Standards of 3-phosphoglycerate (3-PG), 2-phosphoglycerate (2-PG), and phosphoenolpyruvate (PEP).

  • Enzyme-conjugated secondary antibody (if the primary is not labeled).

  • Substrate for the enzyme (e.g., TMB).

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

Protocol:

  • Plate Preparation: If not using a pre-coated plate, coat a high-binding 96-well plate with a 3-PG-protein conjugate (e.g., 3-PG-BSA) at an optimized concentration (typically 1-10 µg/mL) in a coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the wash step.

  • Competitive Reaction:

    • Prepare serial dilutions of the 3-PG standard and the potential cross-reactants (2-PG, PEP) in assay buffer.

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-3-PG antibody with the various concentrations of the standards and cross-reactants for 1-2 hours at room temperature.

  • Incubation: Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer.

  • Secondary Antibody Incubation: If the primary antibody is not enzyme-conjugated, add the enzyme-labeled secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Signal Development: Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis for Cross-Reactivity:

  • Plot the absorbance values against the log of the concentration for 3-PG and each potential cross-reactant.

  • Determine the concentration of 3-PG and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 3-PG / IC50 of cross-reactant) x 100

A lower percentage indicates higher specificity of the antibody for 3-PG.

Visualizing Key Processes

To aid in understanding the experimental workflow and the biochemical context of 3-PG, the following diagrams are provided.

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Glycolysis node_style_target node_style_target node_style_reactant node_style_reactant G3P Glyceraldehyde-3-phosphate BPG13 1,3-Bisphosphoglycerate G3P->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP PYR Pyruvate PEP->PYR

Caption: Key intermediates in the glycolysis pathway surrounding 3-phosphoglycerate.

Conclusion

While commercially available ELISA kits provide a valuable tool for the quantification of 3-phosphoglycerate, their utility is fundamentally dependent on the specificity of the antibodies they employ. Due to a lack of comprehensive, publicly available validation data from many manufacturers, it is incumbent upon the researcher to perform rigorous in-house validation. By employing a competitive ELISA to assess cross-reactivity with structurally similar molecules, scientists can ensure the accuracy and reliability of their findings, leading to more robust and reproducible research in the fields of metabolism and drug development.

References

Unveiling the Inhibitory Landscape of 3-Phosphoglyceric Acid: A Comparative Analysis of a Key Metabolic Regulator

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the inhibitory effects of 3-Phosphoglyceric Acid (3-PGA) on key metabolic enzymes reveals its role as a nuanced regulator in cellular pathways. This guide provides a comparative analysis of 3-PGA's inhibitory action, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers in drug discovery and metabolic studies.

3-Phosphoglyceric acid, a central intermediate in glycolysis and the Calvin cycle, is not merely a passive player in energy metabolism. Emerging evidence highlights its function as an allosteric regulator, capable of modulating the activity of various enzymes and thereby influencing metabolic fluxes. This guide focuses on the inhibitory properties of 3-PGA, presenting a side-by-side comparison of its effects on different enzymatic targets.

Comparative Inhibitory Effects of 3-PGA on Various Enzymes

The inhibitory potency of 3-PGA varies significantly across different enzymes, reflecting its specific regulatory roles within distinct metabolic contexts. Below is a summary of the quantitative data on the inhibition of key enzymes by 3-PGA.

EnzymeEnzyme Commission (EC) NumberOrganism/TissueInhibitorInhibition Constant (Kᵢ)IC₅₀Type of Inhibition
6-Phosphogluconate Dehydrogenase (6PGD)1.1.1.44Human (Cancer Cells)3-Phosphoglyceric Acid489 ± 13 μM[1]Not ReportedCompetitive[1]
Methylglyoxal (B44143) Synthase (MGS)4.2.3.3Escherichia coli3-Phosphoglyceric AcidNot Reported50% inhibition (concentration not specified)[2]Not Specified

In-Depth Look at Enzyme Inhibition by 3-PGA

6-Phosphogluconate Dehydrogenase (6PGD)

Recent studies have identified 3-PGA as a competitive inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP). The PPP is essential for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for generating precursors for nucleotide synthesis.

The inhibition of 6PGD by 3-PGA, with a reported Kᵢ of 489 ± 13 μM, suggests a feedback mechanism where a downstream product of glycolysis can regulate the flux through the PPP.[1] This cross-talk between glycolysis and the PPP is crucial for maintaining cellular redox balance and supporting anabolic processes, particularly in rapidly proliferating cells like cancer cells. The competitive nature of the inhibition indicates that 3-PGA directly competes with the substrate, 6-phosphogluconate, for binding to the active site of the enzyme.[1]

Methylglyoxal Synthase (MGS)

3-PGA has also been reported to inhibit methylglyoxal synthase (MGS), an enzyme that catalyzes the conversion of dihydroxyacetone phosphate (DHAP) to methylglyoxal.[2] Methylglyoxal is a reactive dicarbonyl species that can be toxic to cells if it accumulates. The MGS pathway is considered a bypass of the lower part of glycolysis.

While a 50% inhibition of MGS by 3-PGA has been noted, the precise concentration required for this effect and the type of inhibition have not been fully characterized.[2] This inhibitory action could serve as a regulatory mechanism to prevent the excessive production of methylglyoxal, particularly under conditions of high glycolytic flux.

Signaling Pathways and Logical Relationships

The inhibitory actions of 3-PGA on 6PGD and MGS highlight its role in coordinating different branches of central carbon metabolism. The following diagram illustrates the logical relationship of 3-PGA's inhibitory effects.

Inhibitory_Pathway cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P 6PG 6PG G6P->6PG F16BP F16BP F6P->F16BP DHAP_G3P DHAP_G3P F16BP->DHAP_G3P 13BPG 13BPG DHAP_G3P->13BPG ... Methylglyoxal Methylglyoxal DHAP_G3P->Methylglyoxal MGS 3PGA 3PGA 13BPG->3PGA 6PGD 6PGD 3PGA->6PGD Inhibits (Competitive) MGS MGS 3PGA->MGS Inhibits Ru5P Ru5P 6PG->Ru5P 6PGD

Inhibitory regulation of metabolic pathways by 3-PGA.

Experimental Protocols

Accurate determination of enzyme inhibition is fundamental to understanding the regulatory roles of molecules like 3-PGA. Below are detailed methodologies for the key experiments cited.

Inhibition Assay for 6-Phosphogluconate Dehydrogenase (6PGD)

This protocol is adapted from methodologies used to study 6PGD activity and inhibition.

Objective: To determine the inhibition constant (Kᵢ) of 3-PGA for 6PGD.

Materials:

  • Purified human 6PGD enzyme

  • 6-phosphogluconate (6-PG) substrate

  • 3-Phosphoglyceric acid (3-PGA)

  • NADP⁺

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well microplate or cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, NADP⁺, and varying concentrations of the substrate, 6-PG.

  • Inhibitor Preparation: Prepare a series of dilutions of 3-PGA in the assay buffer.

  • Enzyme Preparation: Dilute the purified 6PGD enzyme to a suitable concentration in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate or cuvettes, add the reaction mixture.

    • Add different concentrations of the inhibitor (3-PGA) to the respective wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the diluted 6PGD enzyme to all wells.

    • Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • Alternatively, use non-linear regression to fit the data to the Michaelis-Menten equation for competitive inhibition to determine the Kᵢ value.

Inhibition Assay for Methylglyoxal Synthase (MGS)

This protocol outlines a general approach to measure MGS activity and its inhibition.

Objective: To determine the IC₅₀ value of 3-PGA for MGS.

Materials:

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing imidazole buffer and the substrate, DHAP.

  • Inhibitor Preparation: Prepare a range of concentrations of 3-PGA in the assay buffer.

  • Enzyme Preparation: Dilute the purified MGS enzyme to an appropriate concentration in the assay buffer.

  • Assay Protocol:

    • Set up a series of reaction tubes each containing the reaction mixture and a different concentration of 3-PGA. Include a control tube with no inhibitor.

    • Pre-warm the tubes to the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding the MGS enzyme to each tube.

    • After a fixed incubation time (e.g., 10 minutes), stop the reaction by adding a solution of 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the methylglyoxal produced to form a colored product.

    • After a further incubation period, add NaOH to develop the color.

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 550 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 3-PGA compared to the control without inhibitor.

    • Plot the percentage of inhibition against the logarithm of the 3-PGA concentration.

    • Determine the IC₅₀ value, which is the concentration of 3-PGA that causes 50% inhibition of MGS activity, from the dose-response curve.

Conclusion

The inhibitory effects of 3-PGA on enzymes such as 6-phosphogluconate dehydrogenase and methylglyoxal synthase underscore its importance as a metabolic regulator. By controlling the flux through key metabolic pathways, 3-PGA contributes to the maintenance of cellular homeostasis. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate network of metabolic regulation and for those engaged in the development of novel therapeutic strategies targeting metabolic pathways. Further research to elucidate the inhibitory mechanisms of 3-PGA on a wider range of enzymes will undoubtedly provide deeper insights into the complex interplay of cellular metabolism.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, ensuring the protection of personnel and the environment.

I. Immediate Safety Considerations

D-(-)-3-Phosphoglyceric acid disodium salt is classified with the following hazards:

  • Causes skin irritation.[1][2][3][4][5][6]

  • Causes serious eye irritation.[1][2][3][4][5][6]

  • May cause respiratory irritation.[1][2][4][5][6]

  • May cause damage to organs, specifically the eyes and central nervous system.[1][3]

Therefore, adherence to strict safety protocols is mandatory when handling this substance.

II. Personal Protective Equipment (PPE)

Prior to handling or disposal, all personnel must be equipped with the appropriate personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesChemical safety goggles or a face shield are required.
Hand Protection GlovesHeavy rubber or nitrile gloves should be worn.
Body Protection Lab CoatA standard laboratory coat is necessary.
Respiratory Protection RespiratorIn case of insufficient ventilation or the generation of dust, a self-contained breathing apparatus is recommended.[7]

III. Spill Management Protocol

In the event of a spill, follow these procedures to mitigate exposure and ensure proper cleanup:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading. For dry spills, avoid raising dust.

  • Cleanup: Carefully sweep the solid material into a designated waste container.[7] After the material has been collected, decontaminate the spill area with a suitable cleaning agent and water.

  • Disposal: The collected waste must be treated as hazardous and disposed of according to the procedures outlined in Section IV.

IV. Waste Disposal Procedures

The primary and recommended method for the disposal of this compound salt is through a licensed professional waste disposal service.

Step 1: Waste Collection and Storage

  • Collect waste material in a clearly labeled, sealed container.

  • Store the waste in a designated, secure area away from incompatible materials.

Step 2: Professional Disposal

  • Contact a certified waste disposal company to arrange for pickup and disposal.

  • The recommended disposal method is incineration.[7] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Important Considerations:

  • Do not dispose of this chemical with household garbage.[8]

  • Do not allow the product to enter the sewage system.[8]

  • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.[7]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

start Start: This compound salt for disposal is_spill Is it a spill? start->is_spill is_waste Is it routine waste? start->is_waste is_spill->is_waste No spill_cleanup Follow Spill Management Protocol: 1. Evacuate and Ventilate 2. Contain Spill 3. Collect Material 4. Decontaminate Area is_spill->spill_cleanup Yes collect_waste Collect in a labeled, sealed container is_waste->collect_waste Yes spill_cleanup->collect_waste store_waste Store in a designated, secure area collect_waste->store_waste contact_disposal Contact licensed professional waste disposal service store_waste->contact_disposal incineration Recommended Method: Incineration with a combustible solvent in an incinerator with afterburner and scrubber contact_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal Decision Workflow for this compound Salt.

References

Essential Safety and Handling Guide for D-(-)-3-Phosphoglyceric Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling D-(-)-3-Phosphoglyceric acid disodium salt, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety glassesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Chemical-resistant glovesGloves must be inspected before use. Use a proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands thoroughly after handling.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of dust. If ventilation is inadequate, a self-contained breathing apparatus may be necessary in emergencies.
Protective Clothing Laboratory coatStandard lab coat to prevent skin contact. Immediately change contaminated clothing.

Operational Plan for Safe Handling

A systematic approach to handling this compound salt from receipt to disposal is critical for laboratory safety. The following workflow outlines the key steps.

Safe Handling Workflow for this compound Salt cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_post_handling Post-Handling Procedures cluster_disposal Waste Disposal a Receive Chemical b Inspect Container for Damage a->b c Store in a Tightly Closed Container at -20°C in a Dry Place b->c d Don Appropriate PPE c->d e Work in a Well-Ventilated Area (Fume Hood) d->e f Avoid Dust Formation e->f g Weigh and Handle with Care f->g h Clean Work Area g->h i Properly Remove and Dispose of PPE h->i j Wash Hands and Face Thoroughly i->j k Dispose of Contents/Container to an Approved Waste Disposal Plant j->k

Caption: Safe Handling Workflow for this compound Salt

Disposal Plan

Proper disposal of this compound salt and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal of Unused Material and Residues:

  • Dispose of contents and containers to an approved waste disposal plant.

  • Do not let the product enter drains.

Disposal of Contaminated PPE:

  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.

The following decision tree provides a general framework for the disposal of chemical waste.

Chemical Waste Disposal Decision Process cluster_identification Waste Identification cluster_classification Hazard Classification cluster_disposal_path Disposal Pathway a Identify Chemical Waste b Is the Waste Hazardous? a->b c Consult SDS and Local Regulations b->c d Hazardous? c->d e Dispose as Hazardous Waste via Approved Contractor d->e Yes f Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) d->f No

Caption: Chemical Waste Disposal Decision Process

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